Hirudin (54-65) (desulfated)
Description
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEKMMIWGPUTGR-SQJOKQRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H93N13O25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Hirudin (54-65) (desulfated)
A Senior Application Scientist's Synthesis of Molecular Interactions, Functional Consequences, and Experimental Methodologies
This guide provides a detailed exploration of the mechanism of action of desulfated Hirudin (54-65), a synthetic peptide fragment derived from the potent natural thrombin inhibitor, Hirudin. Designed for researchers, scientists, and drug development professionals, this document elucidates the nuanced molecular interactions, functional implications, and key experimental protocols for studying this important biochemical tool.
Introduction: A Tale of Two Binding Sites and the Significance of a Single Sulfate Group
Hirudin, a 65-amino acid polypeptide isolated from the salivary glands of the medicinal leech (Hirudo medicinalis), is the most potent natural inhibitor of thrombin, a critical serine protease in the blood coagulation cascade.[1][2] Native hirudin's remarkable affinity and specificity for thrombin arise from its unique bivalent mode of binding. Its compact N-terminal domain, stabilized by three disulfide bonds, interacts with the active site of thrombin, while its acidic C-terminal tail binds to a distinct region known as the anion-binding exosite I (ABE-I), which is also the fibrinogen recognition site.[1][2][3][4]
The synthetic peptide fragment, Hirudin (54-65) (desulfated), corresponds to a key portion of this C-terminal tail. A crucial distinction from its native counterpart is the absence of a sulfate group on the tyrosine residue at position 63 (Tyr63).[5] This modification significantly reduces its binding affinity for thrombin compared to the sulfated version, making it an invaluable tool for dissecting the specific contributions of the C-terminal interactions to thrombin inhibition.[5][6] By selectively engaging ABE-I without blocking the active site, desulfated Hirudin (54-65) allows for a nuanced investigation of thrombin's functions beyond its catalytic activity.[4][5]
Molecular Mechanism of Action: A Detailed Look at the Hirudin (54-65)-Thrombin Interaction
The primary mechanism of action of desulfated Hirudin (54-65) is its specific, non-covalent binding to the anion-binding exosite I (ABE-I) of α-thrombin.[5][7] This interaction is predominantly electrostatic in nature, driven by the attraction between the negatively charged acidic residues of the peptide and the positively charged surface of ABE-I.[5][6]
Crystallographic studies have revealed that the C-terminal fragment of hirudin, including the 54-65 sequence, adopts an extended chain conformation to bind to ABE-I.[5] The final five residues of the peptide form a 3₁₀ helical turn, which fits into a hydrophobic pocket on the thrombin surface, further stabilizing the complex.[5]
The following diagram illustrates the binding of desulfated Hirudin (54-65) to thrombin's anion-binding exosite I.
Caption: Binding of desulfated Hirudin (54-65) to thrombin's ABE-I.
Key residues within the Hirudin (54-65) sequence have been identified as critical for this interaction. Substitution studies have shown that Phenylalanine at position 56 (Phe56), Glutamic acid at position 57 (Glu57), Isoleucine at position 59 (Ile59), Proline at position 60 (Pro60), and Leucine at position 64 (Leu64) are all crucial for the inhibition of thrombin-induced platelet activation.[8]
Functional Consequences of ABE-I Blockade
By occupying ABE-I, desulfated Hirudin (54-65) competitively inhibits the binding of thrombin's natural substrates and cofactors that rely on this exosite for recognition. This leads to several key functional consequences:
-
Inhibition of Fibrin Clot Formation: ABE-I is the primary binding site for fibrinogen. By blocking this site, desulfated Hirudin (54-65) prevents thrombin from cleaving fibrinogen to fibrin, thereby inhibiting clot formation.[1][2][6] It has an IC₅₀ value of 3.7 µM for the inhibition of fibrin clot formation induced by isolated bovine thrombin.[9]
-
Inhibition of Thrombin-Induced Platelet Activation: Thrombin is a potent activator of platelets, a process that is also mediated through ABE-I. Desulfated Hirudin (54-65) effectively inhibits thrombin-induced platelet aggregation and secretion in a dose-dependent manner.[5][8]
-
Modulation of Heparin Cofactor II (HCII) Activity: The N-terminal acidic domain of HCII also binds to thrombin's ABE-I. Desulfated Hirudin (54-65) competes with HCII for this binding site, thereby modulating its efficacy as a thrombin inhibitor.[5]
-
Inhibition of Neutrophil Chemotaxis: Thrombin can act as a chemoattractant for neutrophils. The C-terminal hirudin peptides, including the 54-65 fragment, have been shown to block this thrombin-induced neutrophil chemotaxis, suggesting that the chemotactic domain of thrombin is also located at or near ABE-I.[10]
It is important to note that because desulfated Hirudin (54-65) does not interact with the catalytic site of thrombin, it does not inhibit the cleavage of small synthetic chromogenic substrates.[4] This property makes it a highly specific tool for isolating and studying the functions of ABE-I.
The Critical Role of Tyrosine Sulfation
The sulfation of Tyr63 in native hirudin dramatically enhances its binding affinity for thrombin by an order of magnitude or more.[6][8][11] This increased potency is attributed to the additional electrostatic interactions provided by the negatively charged sulfate group with positively charged residues in ABE-I.[6] The desulfated form, therefore, represents a lower-affinity inhibitor, which can be advantageous in experimental settings where a more reversible or less potent inhibition is desired to study dynamic processes.[5]
| Parameter | Sulfated Hirudin (Native) | Desulfated Hirudin (Recombinant/Synthetic) | Reference |
| Binding Affinity (KD) | ~20 fM | Significantly higher (lower affinity) | [12] |
| Anticoagulant Potency | High | Reduced (at least 10-fold lower) | [6][8][11] |
Experimental Protocols for Studying the Hirudin (54-65)-Thrombin Interaction
The following are detailed, step-by-step methodologies for key experiments used to characterize the interaction between desulfated Hirudin (54-65) and thrombin.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) of the desulfated Hirudin (54-65)-thrombin interaction.
Methodology:
-
Immobilization of Thrombin:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject human α-thrombin (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 1000-2000 RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
A reference flow cell should be prepared similarly but without the injection of thrombin.
-
-
Binding Analysis:
-
Prepare a series of concentrations of desulfated Hirudin (54-65) in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4). Concentrations should span a range above and below the expected KD.
-
Inject the peptide solutions over the thrombin-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow for dissociation in the running buffer for a defined time (e.g., 300 seconds).
-
Regenerate the sensor surface between each peptide injection using a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5), if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the association and dissociation curves from the different peptide concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and KD.
-
Caption: Workflow for SPR analysis of Hirudin-thrombin binding.
Thrombin-Induced Clotting Time Assay
This functional assay measures the anticoagulant activity of the peptide.
Objective: To determine the concentration of desulfated Hirudin (54-65) required to double the thrombin-induced clotting time.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin (e.g., 20 NIH units/mL) in a suitable buffer (e.g., 0.15 M NaCl).
-
Prepare a stock solution of fibrinogen (e.g., 2 mg/mL) in buffer.
-
Prepare serial dilutions of desulfated Hirudin (54-65) in the same buffer.
-
-
Assay Procedure:
-
In a coagulometer cuvette pre-warmed to 37°C, mix a defined volume of pooled normal human plasma or purified fibrinogen with different concentrations of the Hirudin peptide or buffer (control).
-
Incubate the mixture for a short period (e.g., 1-2 minutes).
-
Initiate clotting by adding a defined volume of the thrombin solution.
-
Record the time to clot formation.
-
-
Data Analysis:
-
Plot the clotting time against the concentration of desulfated Hirudin (54-65).
-
Determine the concentration of the peptide that doubles the clotting time compared to the control.
-
Chromogenic Substrate Assay
This assay demonstrates the specificity of the peptide for ABE-I.
Objective: To show that desulfated Hirudin (54-65) does not inhibit the catalytic activity of thrombin towards a small synthetic substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of human α-thrombin in a suitable assay buffer (e.g., Tris-buffered saline, pH 8.3).
-
Prepare a solution of a thrombin-specific chromogenic substrate (e.g., S-2238) in water.
-
Prepare a high concentration of desulfated Hirudin (54-65).
-
-
Assay Procedure:
-
In a 96-well plate, add thrombin solution to wells containing either buffer (control) or the Hirudin peptide.
-
Pre-incubate at 37°C for a few minutes.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Measure the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (change in absorbance per unit time).
-
Compare the rate in the presence and absence of desulfated Hirudin (54-65). No significant difference is expected, confirming the peptide does not block the active site.
-
Conclusion: A Versatile Tool for Thrombin Research
Desulfated Hirudin (54-65) serves as a highly specific and invaluable molecular probe for investigating the multifaceted roles of thrombin's anion-binding exosite I. Its mechanism of action, centered on the competitive blockade of this exosite, allows researchers to uncouple the catalytic functions of thrombin from its substrate and cofactor recognition functions. This guide has provided a comprehensive overview of its molecular interactions, functional consequences, and the experimental methodologies required for its characterization, empowering researchers to effectively utilize this peptide in their studies of hemostasis, thrombosis, and beyond.
References
-
Huang, Y., Zhang, Y., Zhao, B., Xu, Q., Zhou, X., Song, H., Yu, M., & Mo, W. (2014). Structural basis of RGD-hirudin binding to thrombin: Tyr3 and five C-terminal residues are crucial for inhibiting thrombin activity. BMC Structural Biology, 14, 26. [Link]
-
Jandrot-Perrus, M., Hoinne, D., & Guillin, M. C. (1991). Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets. Thrombosis and Haemostasis, 66(3), 300-305. [Link]
-
Rydel, T. J., Tulinsky, A., Bode, W., & Huber, R. (1991). Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition. Journal of Molecular Biology, 221(2), 583-601. [Link]
-
Krishnaswamy, S., & Mann, K. G. (1988). Analysis of the secondary structure of hirudin and the mechanism of its interaction with thrombin. The Journal of Biological Chemistry, 263(32), 16777-16783. [Link]
-
Li, G., Wang, K., & Su, Z. (2021). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology, 12, 708871. [Link]
-
Mittl, P. R., Di Marco, S., Fendrich, G., Pohlig, G., Heim, J., Sommerhoff, C. P., & Grütter, M. G. (2000). Crystal structure of the human α-thrombin-haemadin complex: an exosite II-binding inhibitor. The EMBO Journal, 19(11), 2514-2523. [Link]
-
Fenton, J. W. 2nd. (1989). Thrombin inhibition by hirudin. Haematologica, 74 Suppl 2, 85-88. [Link]
-
Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, R., & Wang, J. (2025). Construction of safer hirudin-derived peptides with enhanced anticoagulant properties based on C-terminal active residue adaptation and modification. International Journal of Biological Macromolecules, 281, 134988. [Link]
-
Proteopedia. (2024, October 9). 1fph. Retrieved February 11, 2026, from [Link]
-
Kumar, A., & Carafoli, E. (1992). Inhibition of the amplification reactions of blood coagulation by site-specific inhibitors of α-thrombin. Biochemical Journal, 283(3), 893-897. [Link]
-
De Cristofaro, R., & De Candia, E. (1995). Thrombin-thrombomodulin interaction: energetics and potential role of water as an allosteric effector. The Journal of Biological Chemistry, 270(33), 19491-19497. [Link]
-
Payne, M. H., Krstenansky, J. L., Yates, M.T., & Mao, S. J. (1991). Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides. Journal of Medicinal Chemistry, 34(3), 1184-1187. [Link]
-
Stone, S. R., & Hofsteenge, J. (1986). Kinetics of the inhibition of thrombin by hirudin. Biochemistry, 25(16), 4622-4628. [Link]
-
Niehrs, C., Huttner, W. B., Carvallo, D., & Degryse, E. (1990). Conversion of recombinant hirudin to the natural form by in vitro tyrosine sulfation. Differential substrate specificities of leech and bovine tyrosylprotein sulfotransferases. The Journal of Biological Chemistry, 265(16), 9314-9318. [Link]
Sources
- 1. Structural basis of RGD-hirudin binding to thrombin: Tyr3 and five C-terminal residues are crucial for inhibiting thrombin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review [frontiersin.org]
- 3. Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombin inhibition by hirudin: how hirudin inhibits thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 6. Construction of safer hirudin-derived peptides with enhanced anticoagulant properties based on C-terminal active residue adaptation and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Thieme E-Books & E-Journals - [thieme-connect.com]
- 11. Conversion of recombinant hirudin to the natural form by in vitro tyrosine sulfation. Differential substrate specificities of leech and bovine tyrosylprotein sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of the inhibition of thrombin by hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Function of Desulfated Hirudin Fragments
Abstract
Hirudin, a potent natural anticoagulant from the leech Hirudo medicinalis, operates by directly and specifically inhibiting thrombin. Its mechanism involves a bivalent interaction, with its N-terminal domain blocking the enzyme's active site and its acidic C-terminal tail binding to thrombin's anion-binding exosite I. This guide focuses on synthetic C-terminal fragments of hirudin, specifically the well-studied desulfated hirudin fragment 54-65. The absence of the critical sulfate group on Tyrosine-63 significantly alters its binding affinity, making it an invaluable tool for dissecting the molecular interactions governing thrombin recognition and inhibition. We will explore the structure of this fragment, its precise mechanism of action, the functional consequences of desulfation, and detailed protocols for its characterization. This analysis provides researchers and drug developers with a foundational understanding of its utility in thrombosis research and as a scaffold for novel anticoagulant design.
Introduction: Hirudin and the Significance of its C-Terminal Domain
Thrombin is the central serine protease in the coagulation cascade, responsible for cleaving fibrinogen to form insoluble fibrin clots.[1] Its dysregulation is a hallmark of thrombotic diseases, making it a prime target for anticoagulant therapy.[2] Hirudin is the most potent and specific natural inhibitor of thrombin known.[2][3] Natural hirudin is a 65-amino acid polypeptide that features a critical post-translational modification: the sulfation of the tyrosine residue at position 63 (Tyr63).[1]
The inhibitory mechanism of full-length hirudin is bimodal:
-
N-terminal Domain (residues 1-47): A compact, disulfide-bonded domain that physically blocks the catalytic active site of thrombin.[1][4]
-
C-terminal Tail (residues 48-65): A disordered, acidic tail that binds with high specificity to a non-catalytic surface groove on thrombin known as anion-binding exosite I (or fibrinogen recognition exosite).[1][5]
This exosite is crucial for thrombin's recognition of its primary substrate, fibrinogen.[5][6] By occupying this site, the C-terminal tail of hirudin acts as a competitive inhibitor, preventing fibrinogen from binding.[7][8] Synthetic fragments corresponding to this C-terminal tail, such as hirudin 54-65, can independently inhibit thrombin's clotting activity without blocking its catalytic site for small chromogenic substrates.[5][9][10]
Recombinant and synthetic versions of hirudin often lack the Tyr63 sulfation, resulting in "desulfated" variants.[3] While this simplifies manufacturing, the absence of the negatively charged sulfate group leads to a significant, approximately 10-fold, reduction in binding affinity and anticoagulant activity compared to the native, sulfated form.[3] This makes the desulfated hirudin fragment 54-65 not only a subject of study itself but also a critical control and molecular probe for understanding the precise role of tyrosine sulfation in protein-protein interactions.[1][11]
Molecular Structure of Desulfated Hirudin Fragment 54-65
Primary Structure
The most commonly studied C-terminal fragment is hirudin (54-65). Its primary amino acid sequence is:
Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln [12][13]
Key features of this sequence include:
-
A Cluster of Acidic Residues: The presence of multiple glutamic acid (Glu) and aspartic acid (Asp) residues gives the peptide a strong negative charge at physiological pH, which is crucial for its interaction with the positively charged exosite I of thrombin.[7]
-
Critical Hydrophobic Residues: Mutagenesis studies have identified Phe56, Ile59, Pro60, and Leu64 as critical for activity.[9][14] These residues form a hydrophobic patch essential for binding.
-
Desulfated Tyrosine: The tyrosine (Tyr) at position 63 is the site of natural sulfation. In the desulfated fragment, it is a standard, un-modified tyrosine residue.[11]
Secondary and Tertiary Structure
When free in solution, the hirudin 54-65 fragment is largely unstructured or disordered.[1][15] However, upon binding to thrombin, it adopts a defined conformation. Transferred Nuclear Overhauser Effect (trNOE) NMR studies show that the C-terminal portion of the peptide (residues 61-65) forms an α-helical structure when bound to the enzyme.[15]
This induced-fit binding orients the critical side chains for optimal interaction with thrombin's surface. The structure positions the hydrophobic side chains of Phe56, Ile59, Pro60, Tyr63, and Leu64 to form a hydrophobic cluster on one face of the molecule, while the charged acidic residues are presented on the opposite face.[15] This amphipathic arrangement is key to its specific and high-affinity binding to exosite I.
Mechanism of Action and Function
Binding to Thrombin Exosite I
The desulfated hirudin fragment 54-65 functions as a competitive inhibitor by binding directly to thrombin's anion-binding exosite I.[6][11] This binding is primarily driven by a combination of electrostatic and hydrophobic interactions.[1][7]
-
Electrostatic Steering: The negatively charged acidic residues (Asp, Glu) on the fragment are attracted to the positively charged residues (Arg, Lys) that line the exosite I groove of thrombin.[7]
-
Hydrophobic Interactions: The nonpolar side chains of Phe56, Ile59, Tyr63, and Leu64 make significant contact with hydrophobic pockets within the exosite, contributing substantially to the binding energy.[1][15]
By occupying exosite I, the fragment physically blocks the binding of larger substrates like fibrinogen and interferes with thrombin-mediated platelet activation, which also relies on this exosite.[9][11] This inhibition is specific to exosite I-dependent functions; the fragment does not block the enzyme's catalytic site, so thrombin can still cleave small synthetic substrates.[5][10]
The Functional Impact of Desulfation
The key functional difference between sulfated and desulfated hirudin lies in binding affinity. The sulfate group on Tyr63 adds a significant negative charge that forms a strong electrostatic interaction with positively charged residues in exosite I.[1][7] Its absence in the desulfated fragment removes this critical interaction, leading to a weaker binding affinity.
This is quantitatively reflected in their inhibition constants (IC₅₀). For example, one study reported that the desulfated hirudin fragment (54-65) inhibits fibrin clot formation with an IC₅₀ value of 3.7 µM.[12][16] In contrast, related sulfated peptides can exhibit IC₅₀ values in the sub-micromolar range, demonstrating a significant increase in potency.[17][18] The sulfation of Tyr63 has been shown to be more critical for enhancing inhibitory potency than modifications at other nearby positions.[18][19]
Quantitative Data Summary
The following table summarizes the inhibitory potency of a desulfated hirudin fragment compared to related sulfated analogs.
| Compound | Description | Target Activity | IC₅₀ Value | Reference |
| Hirudin (54-65) | Desulfated C-terminal fragment | Fibrin Clot Formation | 3.7 µM | [12][16] |
| Hirugen | Synthetic sulfated hirudin 53-64 | Thrombin Time | 4.0 µM | [17] |
| MDL28050 | Synthetic sulfated hirudin analog | Thrombin Time | 1.1 µM | [17] |
| NF-22 | Synthetic di-sulfated decapeptide | Thrombin Time | 0.3 µM | [17] |
Note: IC₅₀ values can vary based on assay conditions. This table is for comparative purposes.
Experimental Analysis and Protocols
Validating the structure and function of a synthetic desulfated hirudin fragment is a multi-step process. It begins with synthesis and purification, followed by structural confirmation and functional characterization.
Synthesis and Purification
Desulfated hirudin fragments are typically produced via solid-phase peptide synthesis (SPPS).[14] After synthesis, the crude peptide is cleaved from the resin and purified, most commonly using reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve high purity (>95%).
Structural Verification: Mass Spectrometry
Causality: Before functional testing, it is imperative to confirm that the purified peptide has the correct molecular weight. This validates the primary structure and ensures the absence of deletion sequences or incomplete deprotection from the synthesis process.
-
Protocol:
-
Prepare a ~1 mg/mL solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 400-2000 m/z).
-
Deconvolute the resulting charge state envelope to determine the experimental molecular weight.
-
Compare the experimental mass to the theoretical mass calculated from the amino acid sequence (e.g., for Hirudin 54-65, C₆₆H₉₃N₁₃O₂₅, the average mass is ~1468.5 g/mol ).[13]
-
Functional Assay: Chromogenic Thrombin Inhibition
Causality: This protocol provides a quantitative measure of the fragment's ability to inhibit thrombin's enzymatic activity. It uses a small chromogenic substrate that can access the catalytic site even when exosite I is occupied. By measuring the rate of color development in the presence of varying inhibitor concentrations, an IC₅₀ value can be determined. This is a self-validating system because it includes controls for baseline enzyme activity (no inhibitor) and background signal (no enzyme).
-
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238 or S-2366)
-
Tris-buffered saline (TBS), pH 7.4, with 0.1% BSA
-
Desulfated hirudin fragment 54-65 stock solution
-
96-well microplate and plate reader capable of reading absorbance at 405 nm[20]
-
-
Step-by-Step Methodology:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a working solution of thrombin (e.g., 5 NIH units/mL) in TBS.
-
Prepare a working solution of the chromogenic substrate (e.g., 1 mM) in sterile water.
-
Prepare a serial dilution of the desulfated hirudin fragment in TBS, covering a range from ~0.1 µM to 100 µM.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of TBS to each well.
-
Add 25 µL of the appropriate hirudin fragment dilution to the test wells. For the "no inhibitor" control (100% activity), add 25 µL of TBS.
-
Add 25 µL of the thrombin working solution to all wells except the "blank" wells. Add 25 µL of TBS to the blank wells.
-
Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the thrombin.
-
-
Initiate Reaction:
-
Add 25 µL of the chromogenic substrate working solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed (37°C) plate reader.
-
Read the absorbance at 405 nm every 60 seconds for 10-15 minutes (kinetic mode).
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Subtract the rate of the blank from all other rates.
-
Normalize the data by expressing each rate as a percentage of the "no inhibitor" control rate.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition.
-
-
Implications for Research and Drug Development
The desulfated hirudin fragment 54-65 serves several critical roles in the scientific community:
-
A Tool for Mechanistic Studies: It allows researchers to specifically block thrombin's exosite I, enabling the study of its role in various physiological processes, such as interactions with other proteins (e.g., Factor V, thrombomodulin) and cell receptors, without affecting the catalytic site.[6][8][11]
-
A Scaffold for Anticoagulant Design: While its own potency is moderate, the peptide serves as a validated starting point for designing more potent and stable peptidomimetics or small molecule inhibitors that target exosite I.[1][17]
-
A Reference Standard: In the development of new direct thrombin inhibitors, the desulfated fragment acts as a valuable benchmark for comparing binding affinity and specificity for exosite I.
The primary drawback for its direct therapeutic use is the relatively low affinity compared to its sulfated parent and full-length hirudin, alongside the general challenges of peptide therapeutics like poor oral bioavailability and rapid in vivo clearance.[17][21] However, its high specificity and well-understood mechanism of action ensure its continued importance as a research tool.
Conclusion
The desulfated hirudin fragment 54-65 is a paradigm for understanding how non-catalytic exosites govern enzyme specificity and function. Its structure, characterized by a precise arrangement of acidic and hydrophobic residues, allows it to bind with high specificity to thrombin's exosite I. The absence of the Tyr63 sulfate group critically reduces its binding affinity, a fact that elegantly underscores the importance of this single post-translational modification for achieving the remarkable potency of native hirudin. As a well-characterized, synthetically accessible molecule, it remains an indispensable tool for researchers investigating the complexities of hemostasis and a foundational scaffold for the development of next-generation antithrombotic agents.
References
- Wang, R., He, C., et al. (2022). Chemical protein synthesis elucidates key modulation mechanism of the tyrosine-O-sulfation in inducing strengthened inhibitory activity of hirudin. Chinese Chemical Letters.
- Jandrot-Perrus, M., Hoinne, D., et al. (1992). Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets. Biochemical Journal.
- Zhang, Y., Wang, Y., et al. (2024). Construction of safer hirudin-derived peptides with enhanced anticoagulant properties based on C-terminal active residue adaptation and modification. Biomedicine & Pharmacotherapy.
- Suda, M., Ohta, M., et al. (1995). Anticoagulant peptides: synthesis, stability and antithrombin activity of hirudin C-terminal-related peptides and their disulfated analog. Chemical & Pharmaceutical Bulletin.
- Krstenansky, J. L., & Mao, S. J. (1987). Anticoagulant peptides: nature of the interaction of the C-terminal region of hirudin with a noncatalytic binding site on thrombin. Journal of Medicinal Chemistry.
- Sone, H., Kikumoto, R., et al. (1993). Structure-activity studies on C-terminal hirudin peptides containing sulfated tyrosine residues. Biological & Pharmaceutical Bulletin.
- Payne, M. H., Krstenansky, J. L., et al. (1991). Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides. Journal of Medicinal Chemistry.
- Fenton, J. W. 2nd, Villanueva, G. B., et al. (1991). Thrombin inhibition by hirudin. Pathophysiology of Haemostasis and Thrombosis.
- Benchchem. (n.d.). Hirudin (54-65) (desulfated). Benchchem.
- Timofeeva, O. A., Sulimov, A. V., et al. (2024). Tyrosine phosphorylation of recombinant hirudin increases affinity to thrombin and antithrombotic activity. Proteins: Structure, Function, and Bioinformatics.
- Cayman Chemical. (n.d.). Hirudin (54-65; non-sulfated) (trifluoroacetate salt). Cayman Chemical.
- MedKoo Biosciences. (n.d.). Hirudin TFA salt. MedKoo.
- Di, C., Dong, J., et al. (2013). A novel hirudin derivative characterized with anti-platelet aggregations and thrombin inhibition. BMC Biotechnology.
- Pineda, A. O., Chen, Z., et al. (2013). Crystal Structure of Thrombin Bound to the Uncleaved Extracellular Fragment of PAR1. Journal of Biological Chemistry.
- Vulcanchem. (n.d.). Hirudin (54-65) (desulfated). Vulcanchem.
- Chromogenix. (n.d.). Hirudin. ChromogenicSubstrates.com.
- Ofosu, F. A., & Maraganore, J. M. (1992). Inhibition of the amplification reactions of blood coagulation by site-specific inhibitors of α-thrombin. Biochemical Journal.
- Fredenburgh, J. C., Stafford, A. R., et al. (2008). Long Range Communication between Exosites 1 and 2 Modulates Thrombin Function. Journal of Biological Chemistry.
- Scheraga, H. A., & Ni, F. (1990). Thrombin-bound conformation of the C-terminal fragments of hirudin determined by transferred nuclear Overhauser effects. Biochemistry.
- MedchemExpress. (n.d.). Hirudin (54-65). MedchemExpress.com.
- Wang, Z., Zhang, J., et al. (2024). Identification, screening, and comprehensive evaluation of novel thrombin inhibitory peptides from the hirudo produced using pepsin. Frontiers in Nutrition.
- Wang, Z., Zhang, J., et al. (2024). Identification, screening, and comprehensive evaluation of novel thrombin inhibitory peptides from the hirudo produced using pepsin. Frontiers in Nutrition.
- Markwardt, F. (1970). Hirudin as an Inhibitor of Thrombin. Methods in Enzymology.
- LookChem. (n.d.). HIRUDIN (54-65) (DESULFATED). LookChem.
- Celie, P. H., & Verhamme, I. M. (2014). GpIbα Interacts Exclusively with Exosite II of Thrombin. PLoS ONE.
- Cambridge Bioscience. (n.d.). Hirudin (54-65; non-sulfated) (trifluoroacetate salt). Cambridge Bioscience.
- Fenton, J. W. 2nd, Villanueva, G. B., et al. (1991). Thrombin Inhibition by Hirudin: How Hirudin Inhibits Thrombin. Pathophysiology of Haemostasis and Thrombosis.
- De Filippis, V., Vindigni, A., et al. (1995). Core Domain of Hirudin from the Leech Hirudinaria manillensis: Chemical Synthesis, Purification, and Characterization of a Trp3 Analog. Biochemistry.
- Rydel, T. J., Tulinsky, A., et al. (1991). Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition. Journal of Molecular Biology.
- Maraganore, J. M., & Fenton, J. W. 2nd. (1994). Hirudin: Clinical Potential of a Thrombin Inhibitor. Drugs.
- Bachem AG. (n.d.). Hirudin (54-65) (desulfated). Cambridge Bioscience.
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. Hirudin: clinical potential of a thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphorylation of recombinant hirudin increases affinity to thrombin and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombin inhibition by hirudin: how hirudin inhibits thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long Range Communication between Exosites 1 and 2 Modulates Thrombin Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of safer hirudin-derived peptides with enhanced anticoagulant properties based on C-terminal active residue adaptation and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Thrombin Inhibition by Hirudin: How Hirudin Inhibits Thrombin / Pathophysiology of Haemostasis and Thrombosis, 1991 [sci-hub.st]
- 11. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 12. medkoo.com [medkoo.com]
- 13. lookchem.com [lookchem.com]
- 14. Anticoagulant peptides: nature of the interaction of the C-terminal region of hirudin with a noncatalytic binding site on thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thrombin-bound conformation of the C-terminal fragments of hirudin determined by transferred nuclear Overhauser effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. Anticoagulant peptides; synthesis, stability and antithrombin activity of hirudin C-terminal-related peptides and their disulfated analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity studies on C-terminal hirudin peptides containing sulfated tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hirudin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Tyrosine Sulfation in Hirudin: Mechanistic Impact and Bioengineering Strategies
[1]
Executive Summary
Hirudin, a 65-amino acid peptide derived from the medicinal leech (Hirudo medicinalis), represents the gold standard for direct thrombin inhibition.[1][2] However, a critical disparity exists between the native protein and its clinical recombinant counterparts (e.g., lepirudin, desirudin). Native hirudin undergoes a specific post-translational modification (PTM)—O-sulfation at Tyrosine-63 (Tyr63) —which increases its binding affinity for thrombin by approximately 10-fold compared to desulfated recombinant forms.[3]
This technical guide dissects the structural role of Tyr63 sulfation, quantifies its kinetic impact, and details the bioengineering protocols required to reintroduce this critical PTM for next-generation anticoagulant development.
Structural Mechanism: The Electrostatic Lock
The potency of hirudin relies on a bivalent binding mode. The N-terminal domain blocks the thrombin active site, while the C-terminal tail wraps around the enzyme's anion-binding exosite I .[3] This exosite is a highly basic surface patch on thrombin that normally docks fibrinogen.
The Role of Tyr63-Sulfate
In desulfated recombinant hirudin, the C-terminal tail relies on weak electrostatic interactions. However, in native sulfated hirudin, the sulfate group at Tyr63 acts as a "super-anion."
-
Key Interaction: Crystallographic studies reveal that the sulfate group of Tyr63 forms a high-energy salt bridge (distance ~3.1 Å) specifically with Lysine-81 (Lys81) of thrombin.[2]
-
Conformational Locking: This interaction forces a conformational change in the Lys81 side chain, locking the hirudin tail into a rigid, high-affinity state that sterically hinders fibrinogen access more effectively than the flexible tail of the desulfated variant.
Diagram: Molecular Interaction Pathway
The following diagram illustrates the mechanistic divergence between sulfated and desulfated binding modes.
Figure 1: Mechanistic divergence in binding topology between sulfated and desulfated hirudin variants.
Quantitative Impact: Kinetic Data Analysis
The absence of the sulfate group does not merely reduce binding; it fundamentally alters the dissociation kinetics (
Table 1: Comparative Kinetics of Hirudin Variants
| Parameter | Native Hirudin (Sulfated) | Recombinant Hirudin (Desulfated) | Impact of Sulfation |
| Modification | Tyr63-O-SO₃ | None (Tyr63-OH) | Electrostatic Gain |
| Inhibition Constant ( | ~20 - 25 fM | ~200 - 400 fM | 10-20x Potency Increase |
| Binding Energy ( | High Stability | Moderate Stability | Salt Bridge Stabilization |
| Primary Interaction | Lys81 (Thrombin) Salt Bridge | General Electrostatic (Exosite I) | Specificity |
Data Sources: ,
Production Strategies: Overcoming the Prokaryotic Barrier
Standard expression systems (E. coli, S. cerevisiae) lack the specific tyrosylprotein sulfotransferases (TPSTs) required to sulfate Tyr63. To produce high-affinity "native-like" hirudin, researchers must employ one of three advanced strategies.
Strategy A: Genetic Code Expansion (Amber Suppression)
This is the most scalable method for producing homogeneous sulfated proteins in E. coli.
-
Host: Engineered E. coli strain (e.g., release factor 1 knockout).
-
Machinery: Orthogonal tRNA/tRNA-synthetase pair evolved to recognize sulfotyrosine (sTyr).
-
Induction: The codon for Tyr63 is mutated to the Amber stop codon (TAG). sTyr is supplied in the media.
-
Result: Site-specific incorporation of sTyr at position 63 during translation.
Strategy B: In Vitro Enzymatic Sulfation
Useful for converting existing recombinant stocks.
-
Precursor: Purified desulfated recombinant hirudin.
-
Enzyme: Recombinant TPST (Tyrosylprotein Sulfotransferase) from leech or mammalian sources.
-
Cofactor: PAPS (3'-phosphoadenosine-5'-phosphosulfate) as the sulfate donor.
-
Reaction: Incubate at pH 7.0.
-
Limitation: High cost of PAPS and incomplete conversion yields.
Diagram: Bioengineering Workflows
Figure 2: Comparison of standard vs. genetic code expansion workflows for sulfo-hirudin production.
Analytical Protocol: Verifying Sulfation
Detecting sulfation is notoriously difficult because the sulfate ester bond is labile and often falls off during standard Mass Spectrometry (MS) ionization (MALDI/ESI), leading to false negatives (appearing as desulfated tyrosine).
Validated Protocol: UVPD-MS Analysis
To confirm the presence of sulfation without destroying it, use Ultraviolet Photodissociation (UVPD) rather than standard Collision-Induced Dissociation (CID).
Step-by-Step Methodology:
-
Sample Prep: Desalt purified hirudin using C18 ZipTips. Resuspend in 50% acetonitrile/0.1% formic acid.
-
Ionization: Introduce sample via Nano-ESI in Negative Ion Mode (sulfate groups ionize better in negative mode and are more stable).
-
Fragmentation (The Critical Step):
-
Avoid: Standard CID (causes neutral loss of 80 Da, indistinguishable from noise).
-
Apply: 193 nm UVPD.[4] This high-energy method fragments the peptide backbone while preserving the weak side-chain sulfate modification.
-
-
Data Analysis: Look for the mass shift of +80 Da on the Tyr63-containing fragment ions.
-
Differentiation: If ambiguity exists between Phosphorylation (+80 Da) and Sulfation (+80 Da), treat a control aliquot with Alkaline Phosphatase . Phosphates will be removed; sulfates will remain.
Diagram: Analytical Decision Tree
Figure 3: Optimized mass spectrometry workflow for preserving and detecting labile sulfate modifications.
References
-
Crystal Structure of a Biosynthetic Sulfo-hirudin Complexed to Thrombin. National Institutes of Health (PMC).Link
-
Conversion of recombinant hirudin to the natural form by in vitro tyrosine sulfation. PubMed.Link[5]
-
Direct Identification of Tyrosine Sulfation by using Ultraviolet Photodissociation Mass Spectrometry. National Institutes of Health (PMC).Link
-
Determination of the sites of tyrosine O-sulfation in peptides and proteins. Nature Methods.Link[6]
-
Structure-activity studies on C-terminal hirudin peptides containing sulfated tyrosine residues. PubMed.[7][8]Link[7]
Sources
- 1. Structural basis of RGD-hirudin binding to thrombin: Tyr3 and five C-terminal residues are crucial for inhibiting thrombin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of a Biosynthetic Sulfo-hirudin Complexed to Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Direct Identification of Tyrosine Sulfation by using Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion of recombinant hirudin to the natural form by in vitro tyrosine sulfation. Differential substrate specificities of leech and bovine tyrosylprotein sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the sites of tyrosine O-sulfation in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Thrombin Exosite I & Hirudin (54-65) Interaction
[1]
Executive Summary
The interaction between Thrombin Exosite I (Anion-Binding Exosite I, ABE-I) and the C-terminal tail of Hirudin (residues 54-65) represents a canonical model of protein-peptide recognition driven by electrostatic steering followed by hydrophobic locking .[1] This interaction is not merely a structural curiosity but the foundational mechanism for a class of bivalent direct thrombin inhibitors (DTIs), most notably Bivalirudin .
This guide provides a rigorous technical analysis of the molecular architecture, thermodynamic parameters, and experimental protocols required to characterize this interaction. It is designed to serve as a reference for optimizing bivalent inhibitor design and validating binding kinetics in pre-clinical workflows.
Molecular Architecture: The "Steering and Locking" Mechanism
Thrombin possesses two electropositive exosites that flank the active site.[2] Exosite I is the primary recognition site for fibrinogen, PAR-1, and thrombomodulin. Hirudin, a potent inhibitor from Hirudo medicinalis, utilizes its acidic C-terminal tail (residues 54-65) to bind Exosite I with high affinity, effectively blocking substrate docking without occluding the active site directly.[1]
The Electrostatic Steering (The "Pull")
The initial encounter is driven by long-range electrostatic attraction. The C-terminal tail of Hirudin is highly anionic (rich in Asp/Glu), while Exosite I is densely populated with basic residues.
-
Thrombin Basic Cluster: Arg73, Arg75, Arg77 (The "Basic Triad"), along with Lys36 and Lys149.
-
Hirudin Anionic Counterparts: Asp55, Glu57, Glu58, Glu61, Glu62.
The Hydrophobic Lock (The "Fit")
Upon binding, the disordered C-tail of Hirudin adopts a structured conformation, often described as a 3
-
Thrombin Hydrophobic Cleft: Phe34, Leu65, Tyr76, Ile82.
-
Hirudin Hydrophobic Motif: Phe56, Ile59, Pro60, Tyr63, Leu64.
ngcontent-ng-c3009699313="" class="ng-star-inserted">Critical Note on Sulfation: In native Hirudin, Tyr63 is sulfated.[3] This post-translational modification increases binding affinity by approximately 10-fold (Kd drops from ~200 nM to ~20 nM) due to enhanced electrostatic and H-bonding networks with Thrombin's Tyr76 and Ile82 region [1].
Interaction Map
Figure 1: Residue-level interaction map between Thrombin Exosite I and Hirudin (54-65).[1][4] Electrostatic steering guides the peptide, while hydrophobic contacts stabilize the complex.
Thermodynamic & Kinetic Profile[1][5][6]
Understanding the quantitative parameters is essential for designing competitive inhibitors. The values below represent consensus data from Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) studies.
Table 1: Comparative Binding Metrics
| Ligand Variant | Kd (Equilibrium Constant) | ΔH (Enthalpy) | Mechanism Note | Source |
| Hirudin (Full Length) | ~20 fM (femtomolar) | -1.7 kcal/mol/K (ΔCp) | Bivalent (Active Site + Exosite I) | [2] |
| Hirudin (54-65) Sulfated | 20 - 50 nM | High Exothermic | Native C-tail interaction | [3] |
| Hirudin (54-65) Unsulfated | 150 - 340 nM | Moderate Exothermic | "Hirugen" - Standard synthetic peptide | [4] |
| Bivalirudin (Drug) | ~2 nM | Exothermic | Synthetic Bivalent Analog | [5] |
Key Insight: The unsulfated peptide (Hirugen) is significantly weaker than the sulfated form, highlighting the critical role of Tyr63 sulfation in native biology. However, for synthetic drug design (like Bivalirudin), the ~200 nM affinity of the C-tail is sufficient when coupled with an active-site linker [5].
Experimental Characterization Protocols
To validate these interactions in a lab setting, the following protocols are recommended. These are designed to be self-validating by including specific negative controls.
Protocol A: Surface Plasmon Resonance (SPR)
Objective: Determine kinetic rate constants (
Methodology:
-
Ligand Immobilization: Immobilize Human
-Thrombin on a CM5 sensor chip using standard amine coupling.-
Target Level: Low density (~500-1000 RU) to minimize mass transport limitations.[1]
-
Reference Channel: Activate and block flow cell 1 (without protein) to serve as a blank.
-
-
Analyte Preparation: Prepare a dilution series of Hirudin(54-65) (0 nM to 2000 nM) in running buffer (HBS-EP+).
-
Injection Cycle:
-
Flow rate: 30 µL/min (high flow to reduce rebinding).
-
Contact time: 120s.
-
Dissociation time: 300s.
-
-
Regeneration: Short pulse (30s) of 0.5 M NaCl or 10 mM Glycine-HCl pH 2.5. Note: Exosite binders usually dissociate completely; harsh regeneration may not be needed.
Self-Validation Step: Inject
Figure 2: SPR workflow for characterizing Thrombin-Hirudin interaction.[1] Includes a critical validation step using Gamma-Thrombin.
Protocol B: Isothermal Titration Calorimetry (ITC)
Objective: Measure thermodynamic parameters (
-
Cell: Human
-Thrombin (10-20 µM) in PBS pH 7.4.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Syringe: Hirudin(54-65) peptide (150-200 µM).
-
Titration: 20 injections of 2 µL each at 25°C.
-
Analysis: Integrate peaks and fit to a "One Set of Sites" model.
-
Expectation: Exothermic reaction (negative peaks).[1]
should be close to 1.0.
Therapeutic Application: From Hirudin to Bivalirudin
The interaction described above is the mechanistic basis for Bivalirudin (Angiomax), a reversible Direct Thrombin Inhibitor used in percutaneous coronary intervention (PCI).[1]
Mechanism of Action
Bivalirudin is a 20-mer peptide that mimics the bivalent nature of native Hirudin but adds a "safety switch."
-
C-Terminal Domain: (Residues 11-20) Analogous to Hirudin(54-65). Binds Exosite I with high affinity, anchoring the drug to thrombin.
-
Linker: (Gly)4 spacer. Bridges the distance to the active site.
-
N-Terminal Domain: (D-Phe-Pro-Arg-Pro). Binds the Active Site (catalytic center).[1]
-
The Safety Switch (Cleavage): Unlike Hirudin, the bond between Arg3 and Pro4 in Bivalirudin is slowly cleaved by Thrombin itself. Once cleaved, the N-terminal fragment dissociates from the active site. The C-terminal fragment remains bound to Exosite I (as a weak inhibitor), but the active site is restored. This makes the anticoagulation reversible and transient (
~ 25 mins) [6].ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
Figure 3: The "Safety Switch" mechanism of Bivalirudin.[1] Proteolytic cleavage converts the potent bivalent inhibitor into a weak exosite-only binder.
References
-
Rydel, T. J., et al. (1991).[1] "The structure of a recombinant hirudin-thrombin complex." Science, 249(4966), 277-280.[1]
-
Stone, S. R., & Hofsteenge, J. (1986).[1] "Kinetics of the inhibition of thrombin by hirudin." Biochemistry, 25(16), 4622-4628.[1]
-
Skrzypczak-Jankun, E., et al. (1991).[1] "Structure of the hirugen and hirulog 1 complexes of alpha-thrombin." Journal of Molecular Biology, 221(4), 1379-1393.[1]
-
Myles, T., et al. (2001).[1] "Electrostatic steering and ionic tethering in the formation of the thrombin-hirudin complex." Biochemistry, 40(16), 4972-4979.[1]
-
Warkentin, T. E., et al. (2008).[1] "Bivalirudin." Thrombosis and Haemostasis, 99(5), 830-839.[1]
-
Fenton, J. W., et al. (2008).[1] "Thrombin active site regions." Seminars in Thrombosis and Hemostasis, 24(2), 87-91.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Long Range Communication between Exosites 1 and 2 Modulates Thrombin Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Chemical Synthesis of Hirudin (54-65) (desulfated)
This guide provides a comprehensive technical overview of Hirudin (54-65) (desulfated), a pivotal peptide fragment in the study of thrombin inhibition and anticoagulation. We will explore its historical discovery, the rationale behind its scientific importance, and a detailed, field-proven methodology for its chemical synthesis and purification. This document is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and anticoagulant research.
Introduction: From Leech Saliva to a Precision Research Tool
Native hirudin is a 65-amino acid polypeptide.[2] Its remarkable inhibitory power stems from a dual-binding mechanism: its N-terminal domain blocks the catalytic active site of thrombin, while its acidic C-terminal tail binds to a secondary site on thrombin known as the anion-binding exosite I (ABE-I).[8] This exosite is crucial for thrombin's recognition of its primary substrate, fibrinogen.
The focus of this guide, the dodecapeptide fragment Hirudin (54-65), represents this critical C-terminal tail. This fragment on its own can inhibit thrombin's clotting activity without blocking the catalytic site, making it an invaluable tool for dissecting the specific interactions at the ABE-I.[9]
The Significance of Tyrosine Sulfation (and its Absence)
A key feature of native hirudin is a post-translational modification: the sulfation of the tyrosine residue at position 63 (Tyr63). This single modification enhances the peptide's binding affinity for thrombin by approximately tenfold.[8][10] Consequently, recombinant hirudins, which often lack this modification, show reduced efficacy.[5]
This observation makes the desulfated form of Hirudin (54-65) a crucial experimental control and a distinct research tool. By comparing the activity of the sulfated and desulfated fragments, researchers can precisely quantify the energetic contribution of the sulfate group to the thrombin-hirudin interaction. The desulfated variant, with its reduced affinity, is particularly useful for competitive binding studies and for mapping the ABE-I binding domain.[8] It allows for a more nuanced modulation of thrombin's activity, which is essential for investigating its role in platelet activation, coagulation pathways, and thrombosis models.[8][9]
Strategic Approach: Solid-Phase Peptide Synthesis (SPPS)
The most reliable and efficient method for producing Hirudin (54-65) (desulfated) is the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[8] This technique, pioneered by R.B. Merrifield, involves the stepwise assembly of an amino acid chain on an insoluble polymer resin support.[11] The key advantage of SPPS is that excess reagents and by-products are easily removed by simple filtration and washing at the end of each reaction cycle, driving the reactions to completion and simplifying purification.[11]
The synthesis begins with the C-terminal amino acid (Glutamine in this case) covalently attached to the resin. The synthesis then proceeds through repeated cycles of N-terminal Fmoc group deprotection and subsequent coupling of the next Fmoc-protected amino acid until the full 12-amino acid sequence is assembled.[8]
Causality in Experimental Design
-
Choice of Strategy (Fmoc vs. Boc): The Fmoc/tBu strategy is selected over the older Boc/Bzl strategy due to its use of milder reagents. Fmoc group removal is achieved with a weak base (piperidine), while the final cleavage from the resin and side-chain deprotection uses trifluoroacetic acid (TFA). The Boc strategy requires repeated use of TFA for deprotection and the extremely corrosive and hazardous hydrofluoric acid (HF) for final cleavage. The milder conditions of the Fmoc strategy are more compatible with complex peptides and modern instrumentation.
-
Choice of Resin: A Rink Amide resin is often chosen.[8][12] This is a strategic choice based on the desired C-terminus. The linker on the Rink Amide resin is designed to be cleaved by TFA to yield a C-terminal amide. If a C-terminal carboxylic acid were desired, a Wang or 2-chlorotrityl resin would be used.[12]
-
Choice of Coupling Reagents: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed.[8] These are aminium-based coupling reagents that react with the free carboxyl group of the incoming amino acid to form a highly reactive active ester in situ. This active ester readily reacts with the free N-terminal amine of the resin-bound peptide, forming the peptide bond with high efficiency and minimizing side reactions, particularly racemization.
Synthesis and Purification Workflow
The overall process for generating high-purity Hirudin (54-65) (desulfated) can be broken down into four key stages: Peptide Assembly, Cleavage and Deprotection, Purification, and Characterization.
Caption: Workflow for the synthesis of Hirudin (54-65).
Quantitative Data & Peptide Profile
The target peptide, Hirudin (54-65) (desulfated), has the following sequence and properties.
| Parameter | Value |
| Sequence | Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln |
| Residues | 54-65 |
| Molecular Formula | C₆₆H₉₃N₁₃O₂₅ |
| Average Molecular Weight | 1472.5 g/mol |
| Key Feature | Desulfated Tyrosine at position 63 |
| Binding Target | Thrombin Anion-Binding Exosite I (ABE-I) |
| Primary Function | Inhibits thrombin-induced platelet aggregation[8] |
Detailed Experimental Protocol: Fmoc SPPS
This protocol describes a standard manual synthesis. The process is self-validating through monitoring of each deprotection and coupling step, typically using a colorimetric test like the Kaiser test.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Asp(OtBu), Glu(OtBu), Tyr(tBu))
-
Coupling Reagent: HBTU
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvent: Methanol (MeOH)
Protocol:
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel. Swell the resin in DMF for 30 minutes with gentle agitation. Drain the solvent.
-
Initial Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with fresh piperidine solution for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Example: Coupling Fmoc-Leu-OH):
-
In a separate vial, dissolve 3 equivalents (eq) of Fmoc-Leu-OH and 2.95 eq of HBTU in DMF.
-
Add 6 eq of DIPEA to the vial. This is the activation step. The solution will typically change color. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
(Self-Validation Point): Perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. If positive (beads turn blue), recouple the amino acid.
-
-
Iterative Cycles: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the sequence, working backwards from the C-terminus (Leu, Tyr, Glu, etc.).
Protocol: Cleavage and Global Deprotection
Caution: This step must be performed in a certified fume hood. Trifluoroacetic acid (TFA) is highly corrosive.
Materials:
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water. TIS and water act as "scavengers" to trap reactive carbocations generated during the removal of side-chain protecting groups, preventing side reactions.
-
Cold diethyl ether
Protocol:
-
After the final amino acid (Gly) is coupled and its Fmoc group is removed, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail fresh.
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours. The peptide is cleaved from the resin and all side-chain protecting groups are removed.
-
Filter the resin and collect the filtrate (which contains the crude peptide) into a fresh conical tube.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage by-products.
-
Dry the white peptide powder under vacuum.
Protocol: Purification and Characterization
The industry standard for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8]
Workflow:
-
Purification (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water).
-
Inject the solution onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a gradient of increasing acetonitrile (containing 0.1% TFA) against the aqueous buffer.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peak.
-
-
Characterization (LC-MS):
-
Combine the pure fractions and confirm the identity of the peptide using Liquid Chromatography-Mass Spectrometry (LC-MS). The observed mass should match the calculated theoretical mass of Hirudin (54-65).[8]
-
Analyze the purity of the combined fractions using analytical RP-HPLC. A purity of >95% is typically required for biological assays.
-
-
Lyophilization: Freeze-dry the pure, verified fractions to obtain a stable, fluffy white powder.
Caption: Binding mechanism of full-length Hirudin to Thrombin.
Conclusion and Future Perspectives
The synthesis of desulfated Hirudin (54-65) is a prime example of how chemical peptide synthesis provides indispensable tools for biological and pharmacological research. The ability to precisely construct this peptide without the native Tyr63 sulfation allows for a rigorous investigation of structure-activity relationships in thrombin inhibition.[9][10] This fragment continues to serve as a foundational model for the design of novel synthetic anticoagulants. Future work in this area may involve incorporating non-natural amino acids to enhance stability and binding affinity or using this peptide as a scaffold for developing even more specific inhibitors of thrombin and other related proteases. The robust and validated protocols outlined herein provide a clear and reliable pathway for researchers to produce this critical reagent for their own investigations into hemostasis and thrombosis.
References
- Benchchem. Hirudin (54-65) (desulfated) | Thrombin Inhibitor.
- KINTAI. (2023). What is The Natural Source of Hirudin?.
- PubMed. (n.d.). Desulfated hirugen (hirudin 54-65) induces endothelium-dependent relaxation of porcine pulmonary arteries.
- Mcule. (n.d.). Hirudin (54-65).
- Wikipedia. (n.d.). Hirudin.
- PubMed. (n.d.). Effect of the Hirudin Carboxy-Terminal Peptide 54-65 on the Interaction of Thrombin With Platelets.
- PubMed. (2023). Exploiting Chemical Protein Synthesis to Study the Role of Tyrosine Sulfation on Anticoagulants from Hematophagous Organisms.
- Wikipedia. (n.d.). Discovery and development of direct thrombin inhibitors.
- PubMed. (1991). The history of leeching and hirudin.
- Frontiers in Pharmacology. (n.d.). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review.
- ResearchGate. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.
- SpringerLink. (2022). Chemical protein synthesis elucidates key modulation mechanism of the tyrosine-O-sulfation in inducing strengthened inhibitory activity of hirudin.
Sources
- 1. kintai-bio.com [kintai-bio.com]
- 2. Hirudin - Wikipedia [en.wikipedia.org]
- 3. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]
- 4. The history of leeching and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review [frontiersin.org]
- 6. html.rhhz.net [html.rhhz.net]
- 7. 水蛭素(54-65)(脱硫) | Peptides 1 | CAS 113274-56-9 | Hirudin (54-65) | 抗凝剂 | 美国InvivoChem [invivochem.cn]
- 8. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 9. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploiting Chemical Protein Synthesis to Study the Role of Tyrosine Sulfation on Anticoagulants from Hematophagous Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. chem.uci.edu [chem.uci.edu]
Biochemical Properties of Hirudin (54-65) (Desulfated): A Technical Dossier
Executive Summary: The Exosite I Probe
Hirudin (54-65) (desulfated) represents a critical molecular tool in hemostasis research and drug discovery.[1] Unlike full-length recombinant hirudin (rHirudin), which acts as a bivalent inhibitor blocking both the active site and Exosite I of thrombin, this C-terminal dodecapeptide functions exclusively as an Exosite I (Anion-Binding Exosite I) antagonist .
By lacking the sulfation at Tyr63 found in the native leech-derived peptide, the desulfated analog exhibits a "tuned" affinity (micromolar range), making it an ideal competitive probe for mapping thrombin-ligand interactions without the irreversible-like binding kinetics of the native sulfated form. This guide details its physicochemical profile, mechanistic action, and validated experimental protocols for its use in biochemical assays.
Molecular Architecture & Physicochemical Profile[2]
The efficacy of Hirudin (54-65) is dictated by its highly acidic sequence, designed to complement the electropositive surface of Thrombin Exosite I.
Sequence and Properties[3]
| Property | Specification |
| Sequence (One-Letter) | GDFEEIPEEYLQ |
| Sequence (Three-Letter) | Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln |
| Molecular Weight | ~1468.5 g/mol |
| Theoretical pI | ~3.4 (Highly Acidic) |
| Net Charge (pH 7.4) | -6 to -7 |
| Modifications | Desulfated at Tyr63 (Native Tyr is sulfated) |
| Solubility | Soluble in water/buffer; requires pH adjustment (see protocols) |
Structural Determinants of Binding
The peptide does not bind randomly. It adopts a specific conformation upon docking:
-
N-terminal Anchor (Asp55, Glu57, Glu58): Forms electrostatic salt bridges with the basic residues (Arg73, Arg75, Arg77) of Thrombin Exosite I.
-
Hydrophobic Core (Phe56, Ile59, Pro60, Leu64): Buries into the hydrophobic patch of Exosite I, providing specificity.
-
C-Terminal Helix: Residues 60-64 tend to form a
-helical turn, stabilizing the complex.
Mechanistic Profile: The "Sulfation Gap"
Understanding the difference between the sulfated and desulfated forms is crucial for experimental design.
Mode of Inhibition
Hirudin (54-65) is a non-competitive inhibitor regarding small synthetic substrates (like S-2238) but a competitive inhibitor regarding macromolecular substrates (like Fibrinogen or PAR-1).
-
Active Site: Remains open. Small chromogenic substrates can still be hydrolyzed.
-
Exosite I: Occluded. Fibrinogen cannot dock to be cleaved into fibrin.
Binding Kinetics (The Sulfation Effect)
Native hirudin relies on sulfated Tyr63 to achieve femtomolar/nanomolar affinity. The removal of the sulfate group in Hirudin (54-65) (desulfated) results in a significant drop in affinity, shifting the
| Ligand Variant | Affinity ( | Kinetic Characteristic |
| Native Hirudin (Full) | ~20 fM ( | Essentially irreversible |
| Hirudin (54-65) Sulfated | ~50–150 nM | Tight binding |
| Hirudin (54-65) Desulfated | 0.2 – 1.5 µM | Reversible, fast-exchange |
Scientist's Insight: The micromolar affinity of the desulfated form is actually advantageous for competition assays. It allows for the displacement of the peptide by test compounds (drug candidates) in high-throughput screening (HTS), whereas displacing a nanomolar binder would require prohibitively high concentrations of the test compound.
Visualizing the Mechanism
The following diagram illustrates the specific blockade of Exosite I by Hirudin (54-65) and how it differs from active site inhibition.
Caption: Hirudin (54-65) selectively occupies Exosite I, blocking Fibrinogen recognition while leaving the Active Site accessible to small molecules.
Validated Experimental Protocols
Peptide Reconstitution (Critical Step)
Due to the high abundance of Glutamic Acid (Glu) and Aspartic Acid (Asp), the peptide is acidic. Dissolving it in pure water can lower the pH significantly, potentially causing aggregation or affecting downstream enzymatic activity.
-
Weighing: Accurately weigh the lyophilized powder.
-
Solvent: Use a neutral buffer (e.g., PBS pH 7.4 or 50 mM Tris-HCl) rather than unbuffered water.
-
Alternative: Dissolve in a small volume of 0.1 M
(ammonium hydroxide) to ensure solubility, then dilute rapidly into the working buffer.
-
-
Concentration Verification: Do not rely solely on weight. Verify concentration using UV absorbance at 280 nm (Extinction coefficient
due to one Tyrosine residue).
Thrombin Inhibition Assay (Fibrinogen Clotting)
This assay measures the biological relevance of the peptide (anticoagulant activity).
-
Reagents:
-
Human
-Thrombin (0.5 U/mL final). -
Fibrinogen (2 mg/mL final).
-
Hirudin (54-65) Desulfated (Serial dilutions: 0.1 µM – 50 µM).
-
Buffer: 50 mM Tris, 100 mM NaCl, 0.1% PEG-8000, pH 7.4.
-
-
Workflow:
-
Incubate Thrombin + Hirudin Peptide for 10 minutes at 37°C.
-
Add Fibrinogen to initiate clotting.
-
Measure Clotting Time (using a coagulometer or turbidity at 405 nm).
-
-
Expected Result: Dose-dependent prolongation of clotting time.[2]
typically falls in the 1–5 µM range.
Exosite I Binding Competition (Chromogenic Readout)
Since Hirudin (54-65) does not block the active site, a standard chromogenic assay (S-2238) will not show inhibition unless a competitor is used that does affect the active site allosterically, or if the assay is set up to measure the displacement of an Exosite-dependent activator.
Correct Approach for Research: Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for direct binding constants.
SPR Workflow (Biacore):
-
Immobilization: Immobilize Thrombin on a CM5 chip (amine coupling).
-
Injection: Inject Hirudin (54-65) (desulfated) at concentrations ranging from 0.1 µM to 10 µM.
-
Analysis: Fit to a 1:1 Langmuir binding model.
-
Note: Desulfated kinetics are fast (
and are rapid), resulting in "square wave" sensorgrams.
-
Experimental Workflow Diagram
Caption: Standardized workflow for handling and characterizing Hirudin (54-65) desulfated.
Therapeutic & Research Implications
The Bivalirudin Connection
Hirudin (54-65) is the structural parent of the C-terminal tail of Bivalirudin (Angiomax). Bivalirudin is a bivalent inhibitor consisting of:
-
Active site inhibitor (D-Phe-Pro-Arg).
-
Linker (Tetra-Gly).
-
Hirudin (54-65) analog.
The desulfated nature of the Hirudin (54-65) tail in Bivalirudin is intentional. It allows for reversible inhibition . Once thrombin cleaves the Arg-Pro bond at the active site end of Bivalirudin, the C-terminal tail (Hirudin 54-65) dissociates due to its moderate (micromolar) affinity, restoring thrombin function. This safety feature (reversibility) is directly derived from the biochemical properties of the desulfated peptide described here.
Research Utility
-
Mapping: Used to define the boundaries of Exosite I.[1]
-
Displacement: Used to displace other Exosite I binders (e.g., Factor V, Factor VIII, PAR-1) to study their specific roles in coagulation cascades.
References
-
BenchChem. Hirudin (54-65) (desulfated) | Thrombin Inhibitor.
-
National Institutes of Health (NIH) / PubMed. Thrombin inhibition by hirudin.
-
Cayman Chemical. Hirudin (54-65) (desulfated) Safety Data Sheet.
-
Creative Enzymes. Hirudin - Antithrombotic Effects and Properties.
-
MedChemExpress. Hirudin (55-65) Sulfated vs Desulfated Properties.
-
ResearchGate. Thrombin-ligand complexes and Exosite I interactions. [3]
Sources
Hirudin (54-65) (Desulfated): Probing Thrombin Exosite I in Coagulation Mechanisms
[1][2]
Executive Summary
Hirudin (54-65) (desulfated) is a synthetic C-terminal peptide fragment of the potent natural thrombin inhibitor hirudin.[1] Unlike full-length hirudin, which blocks both the catalytic active site and the anion-binding exosite I (ABE-I), this 12-residue fragment binds exclusively to Exosite I .
This unique specificity makes it an indispensable tool for "mechanistic dissection."[1] It allows researchers to selectively inhibit thrombin’s docking interactions (e.g., with fibrinogen, PAR-1, thrombomodulin) without occluding the catalytic center. This guide details the biochemical properties, mechanistic utility, and validated protocols for using Hirudin (54-65) to isolate exosite-dependent coagulation events.
Part 1: Biochemical Profile & Stability
Chemical Identity[3]
-
Sequence (Three-Letter): Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln[5][2][3][4][6]
-
Isoelectric Point (pI): ~3.9 (Highly Acidic)
-
Solubility: Soluble in water and neutral/basic buffers (e.g., PBS pH 7.4). Due to the high content of acidic residues (Glu/Asp), solubility decreases significantly at pH < 4.0.
The "Desulfated" Distinction
Native hirudin contains a sulfated tyrosine at position 63 (Tyr63-SO₃).[1] The desulfated analog lacks this post-translational modification.[1]
| Feature | Sulfated Hirudin (54-65) | Desulfated Hirudin (54-65) |
| Thrombin Affinity ( | High (~0.2 - 0.5 | Moderate (~2.0 - 5.0 |
| Binding Mode | Electrostatic + Hydrophobic | Predominantly Hydrophobic |
| Cost/Availability | High (Complex synthesis) | Low (Standard SPPS) |
| Primary Use | High-potency inhibition | Mechanistic structural probes |
Expert Insight: While the sulfated form is a more potent inhibitor, the desulfated form is often preferred for structural studies and competitive binding assays because it avoids the chemical instability associated with the sulfate ester hydrolysis.
Part 2: Mechanism of Action
To use this tool effectively, one must understand that Thrombin is a "dual-pad" enzyme.
-
The Active Site: Where peptide bond cleavage occurs.
-
Exosite I (Anion-Binding): A docking site remote from the active site that recruits bulky substrates (Fibrinogen, PAR-1).
Hirudin (54-65) acts as a "Molecular Cap" for Exosite I. It physically blocks the docking of fibrinogen, preventing clot formation, yet leaves the active site open for small molecules.
Visualization: The Dual-Site Inhibition Logic
Figure 1: Mechanism of Action. Hirudin (54-65) selectively caps Exosite I, preventing macromolecular docking (Fibrinogen) while allowing small substrate access.
Part 3: Validated Experimental Protocols
Reconstitution and Storage
-
Solvent: Reconstitute in sterile PBS (pH 7.4) or 50 mM Tris-HCl. Avoid unbuffered water, as the acidic peptide may lower pH locally, affecting stability.
-
Concentration: Prepare a stock solution of 1 - 5 mM .
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles. Stable for 6 months.
The "Self-Validating" Assay System
To prove you are observing an Exosite I effect (and not generic protease inhibition), you must run two parallel assays.
Assay A: Fibrinogen Clotting Assay (The "Positive" Readout)
Measures inhibition of macromolecular substrate processing.
-
Reagents:
-
Human
-Thrombin (0.5 NIH Units/mL final). -
Fibrinogen (2 mg/mL final).
-
Hirudin (54-65) (0, 1, 5, 10, 50
M).
-
-
Protocol:
-
Incubate Thrombin + Hirudin (54-65) in clotting buffer (PBS + 0.1% BSA) for 10 mins at 37°C.
-
Add Fibrinogen to initiate reaction.
-
Measure time to clot formation (turbidimetry at 405 nm or mechanical coagulometer).
-
-
Expected Result: Dose-dependent prolongation of clotting time.
should be approx. 3 - 5 M .
Assay B: Chromogenic Substrate Assay (The "Negative" Control)
Measures active site availability.
-
Reagents:
-
Human
-Thrombin (same conc. as above). -
Chromogenic Substrate S-2238 (H-D-Phe-Pip-Arg-pNA).
-
Hirudin (54-65) (same conc. range).
-
-
Protocol:
-
Incubate Thrombin + Hirudin (54-65) for 10 mins at 37°C.
-
Add S-2238 (100
M). -
Measure Absorbance at 405 nm (Kinetic mode, Vmax).
-
-
Expected Result: No significant inhibition. The active site remains open.
-
Note: If you see inhibition here, your peptide is likely contaminated, or you are using full-length Hirudin by mistake.
-
Experimental Workflow Diagram
Figure 2: Validation Workflow. Parallel assays confirm the specific mechanism of Hirudin (54-65).
Part 4: Applications in Drug Development[9]
Platelet Activation Studies (PAR-1)
Thrombin activates platelets by cleaving Protease-Activated Receptor 1 (PAR-1). This cleavage requires Thrombin to dock onto the PAR-1 "hirudin-like" sequence via Exosite I.
-
Application: Use Hirudin (54-65) to block Thrombin-induced platelet aggregation without using irreversible active site inhibitors (like PPACK). This allows for reversibility studies and competition assays with novel PAR-1 antagonists.
Crystallography & Structural Biology
Hirudin (54-65) is used to co-crystallize with Thrombin to stabilize the Exosite I conformation.
-
Benefit: It orders the otherwise flexible surface loops of Thrombin, providing high-resolution maps of the anion-binding domain for "rational drug design" of small molecule exosite inhibitors.
Differentiating Thrombin Substrates
| Substrate | Dependence on Exosite I | Effect of Hirudin (54-65) |
| Fibrinogen | High | Strong Inhibition |
| Factor V | Low/Moderate | Weak/No Inhibition |
| Factor VIII | High | Strong Inhibition |
| Protein C | High (via Thrombomodulin) | Strong Inhibition (Blocks TM binding) |
| Chromogenic Peptides | None | No Inhibition |
References
-
Sigma-Aldrich. Tyr(SO3H)63 -Hirudin Fragment 54-65 Product Information.
-
Echelon Biosciences. Hirudin (54-65), Sulfated - Product Analysis.
-
Cayman Chemical. Hirudin (54-65; non-sulfated) Product Description & IC50 Data.
-
National Institutes of Health (PubMed). Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets.
-
Biochemical Journal. Inhibition of the amplification reactions of blood coagulation by site-specific inhibitors of alpha-thrombin. [8]
Sources
- 1. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 2. Hirudin (54-65), Sulfated - Echelon Biosciences [echelon-inc.com]
- 3. Acetyl Hirudin (54-65), Sulfated - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tyr(SO3H)63 -Hirudin Fragment 54-65 = 95 HPLC 109528-49-6 [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Hirudin (54-65) (desulfated) () for sale [vulcanchem.com]
- 8. portlandpress.com [portlandpress.com]
Hirudin (54-65) (desulfated) in studying protein-protein interactions
A Technical Guide to Hirudin (54-65) (Desulfated) in Protein-Protein Interactions
Executive Summary
In the structural biology and pharmacology of serine proteases, Hirudin (54-65) (desulfated) represents a critical molecular probe.[1] Unlike the full-length 65-amino acid hirudin protein, which acts as a tight-binding bivalent inhibitor, this C-terminal dodecapeptide binds exclusively to the anion-binding exosite I (ABE-I) of thrombin without occluding the catalytic active site.
While the native hirudin sequence contains a sulfated tyrosine at position 63 (Tyr63) that confers picomolar affinity, the desulfated analog (GDFEEIPEEYLQ) exhibits a micromolar affinity (
This guide details the mechanistic utility, experimental protocols, and kinetic data necessary to utilize Hirudin (54-65) (desulfated) in high-stakes biochemical research.
Part 1: Mechanistic Foundation[2]
1.1 The Thrombin Exosite Paradigm
Thrombin is not merely a degradative enzyme; it is a signaling hub. Its specificity is dictated by two electropositive surface patches known as exosites, which recruit substrates and cofactors:
-
Exosite I (Anion-Binding Exosite I): The primary docking site for Fibrinogen, Thrombomodulin, PAR-1, and Hirudin.
-
Exosite II (Heparin-Binding Exosite): The docking site for Heparin and Glycoprotein Ib
.
Hirudin (54-65) mimics the acidic C-terminal tail of native hirudin. It binds to Exosite I through electrostatic interactions between its anionic residues (Asp55, Glu57, Glu58, Glu61, Glu62) and the basic residues of thrombin (Arg73, Arg75, Arg77).
1.2 The "Sulfate Switch": Why Desulfated?
The choice between sulfated and desulfated Hirudin (54-65) is a strategic experimental decision.
| Feature | Hirudin (54-65) [Sulfated] | Hirudin (54-65) [Desulfated] |
| Affinity ( | High (~10–50 nM) | Moderate (~0.5–1.0 µM) |
| Primary Interaction | Electrostatic + Hydrophobic (Tyr-SO | Primarily Electrostatic |
| Utility | Irreversible-like inhibition; standard for "blocking" Exosite I completely. | Competitive displacement assays ; Structural biology (homogeneity); Allosteric modulation studies. |
| Stability | Susceptible to desulfation over time. | Highly stable. |
Causality in Experimental Design:
-
For Crystallography: Use Desulfated . The sulfate group on Tyr63 is often disordered or chemically unstable, leading to heterogeneous crystal diffraction. The desulfated peptide provides a rigid, reproducible clamp on Exosite I, stabilizing the protease for diffraction without introducing disorder [1].
-
For Competitive Mapping: Use Desulfated .[2] If you are screening for novel Exosite I binders, a picomolar inhibitor (sulfated) is too potent to displace easily. The micromolar affinity of the desulfated analog allows for a dynamic range where displacement by a candidate drug can be measured accurately.
Part 2: Visualization of Interaction Logic
The following diagram illustrates the competitive landscape of Thrombin Exosite I and how Hirudin (54-65) serves as a selective probe.
Figure 1: Mechanistic map of Thrombin functional domains. Hirudin (54-65) selectively targets Exosite I, competing with physiological substrates like Fibrinogen, while leaving the Active Site and Exosite II accessible.
Part 3: Experimental Protocol (Surface Plasmon Resonance)
Objective: Determine the binding kinetics (
Rationale: Direct binding of Ligand-X to Thrombin proves interaction but not site specificity. If Ligand-X binding is abolished by pre-saturation with Hirudin (54-65), Exosite I specificity is confirmed.
Materials
-
Ligand: Biotinylated Human
-Thrombin. -
Analyte 1: Hirudin (54-65) (Desulfated) (>95% purity).
-
Analyte 2: Ligand-X (Candidate protein).
-
Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).
-
Instrument: Biacore T200 or equivalent SPR system.
Workflow
-
Chip Preparation (Self-Validating Step):
-
Capture Biotin-Thrombin on a Streptavidin (SA) sensor chip to ~1000 RU.
-
Validation: Inject Benzamidine (active site inhibitor) to verify the active site is accessible and the protein is not denatured.
-
-
Direct Binding Kinetic Cycle (Hirudin Control):
-
Prepare a 2-fold dilution series of Hirudin (54-65) (Desulfated) ranging from 0.1 µM to 20 µM.
-
Inject for 60s (association) and dissociate for 120s.
-
Expectation: Fast on/off kinetics (rectangular sensorgrams) typical of micromolar interactions.
-
Data Check: Fit to a 1:1 Langmuir model. Calculated
must be . If , check peptide integrity.
-
-
Competition Assay (The Critical Experiment):
-
Step A: Inject Ligand-X (at
) alone. Record Response ( ). -
Step B: Saturate Thrombin with 10 µM Hirudin (54-65) (Desulfated).
-
Step C: Inject Ligand-X in the presence of 10 µM Hirudin (54-65).
-
Analysis: If Ligand-X binds Exosite I, the response in Step C will be significantly reduced compared to Step A.
-
Figure 2: SPR workflow for validating Exosite I specificity using Hirudin (54-65) competition.
Part 4: Quantitative Benchmarks
When analyzing data, use the following reference values to validate your system. Deviations suggest experimental error (e.g., pH drift, peptide degradation).
Table 1: Comparative Binding Constants for Thrombin Ligands
| Ligand | Target Site | Reference | |
| Hirudin (54-65) (Desulfated) | Exosite I | 0.95 ± 0.1 µM | [2] |
| Hirudin (54-65) (Sulfated) | Exosite I | ~20 - 50 nM | [3] |
| Full-Length Hirudin | Active Site + Exosite I | ~20 fM (Femtomolar) | [4] |
| HD22 (Aptamer) | Exosite II | ~0.5 nM | [2] |
Note: The ~20-fold difference in affinity between sulfated and desulfated forms highlights the energetic contribution of the single sulfate-tyrosine interaction.
Part 5: Troubleshooting & Integrity Checks
-
Peptide Aggregation: Hirudin (54-65) is highly acidic (net charge -5). It is soluble in water but can aggregate in high calcium buffers. Recommendation: Always filter peptide solutions (0.22 µm) before SPR injection.
-
pH Sensitivity: The binding relies on electrostatic interactions between Glu/Asp on the peptide and Arg on Thrombin. Ensure buffer pH is strictly 7.4. A drop to pH 6.0 can reduce affinity by >50% due to protonation of His residues in the exosite.
-
Active Site Interference: Although Hirudin (54-65) does not bind the active site, high concentrations (>50 µM) can induce allosteric changes that subtly alter the active site geometry (
effects). Keep concentrations below 20 µM for pure binding studies.
References
-
Skrzypczak-Jankun, E. et al. (1991). "Structure of the hirugen and hirulog 1 complexes of alpha-thrombin." Journal of Molecular Biology, 221(4), 1379-1393. Link
-
Fredenburgh, J. C. et al. (2008). "Long Range Communication between Exosites 1 and 2 Modulates Thrombin Function." Journal of Biological Chemistry, 283(5), 2470–2477. Link
-
Jandrot-Perrus, M. et al. (1991). "Effect of the Hirudin Carboxy-Terminal Peptide 54-65 on the Interaction of Thrombin With Platelets." Thrombosis and Haemostasis, 66(3), 300-305. Link
-
Stone, S. R.[3] & Hofsteenge, J. (1986).[4] "Kinetics of the inhibition of thrombin by hirudin." Biochemistry, 25(16), 4622–4628. Link
Sources
Technical Guide: Preliminary Studies on Hirudin (54-65) (Desulfated)
[1]
Executive Summary
Hirudin (54-65) (desulfated) is a synthetic dodecapeptide corresponding to the C-terminal tail of the leech anticoagulant hirudin. Unlike full-length hirudin or bivalirudin, which block the thrombin active site, this fragment binds exclusively to Anion-Binding Exosite I (ABE-I) .
This guide provides a technical framework for the preliminary characterization of this peptide. Crucially, this peptide functions as a "functional uncoupler": it inhibits fibrinogen clotting while leaving the catalytic active site open to small substrates. Researchers often misinterpret preliminary data by using standard chromogenic assays (e.g., S-2238), which this peptide does not inhibit. This guide details the correct validation protocols to avoid such false negatives.
Molecular Profile & Physicochemical Properties[1][2][3][4]
The desulfated fragment represents the "recognition" domain of hirudin without the "warhead" that blocks the catalytic triad. It is significantly less potent than the sulfated native form but retains sufficient affinity (
| Property | Specification |
| Sequence | H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH |
| Sequence (1-Letter) | GDFEEIPEEYLQ |
| Molecular Weight | 1468.5 Da |
| Isoelectric Point (pI) | ~3.4 (Highly Acidic) |
| Solubility | Soluble in water/PBS (>1 mg/mL); Acidic residues require pH adjustment in unbuffered solutions.[1] |
| Key Modification | Tyr63 is desulfated (Native hirudin has Tyr(SO |
| Binding Site | Thrombin Anion-Binding Exosite I (ABE-I) |
Mechanism of Action: The "Uncoupling" Effect
To validate this peptide, one must understand that Thrombin has two distinct functional regions involved here:
-
The Active Site: Cleaves peptide bonds (catalytic triad).[1]
-
Exosite I: A positively charged surface patch that recruits macromolecular substrates (Fibrinogen, PAR1).[1]
Hirudin (54-65) binds electrostatically to Exosite I. It does not physically occlude the active site. Therefore:
-
Macromolecules (Fibrinogen): Cannot bind/dock due to steric hindrance at Exosite I. Result: Clotting is inhibited. [1]
-
Small Molecules (Chromogenic Substrates): Can freely access the active site.[1] Result: Amidolytic activity is largely unaffected.
Visualization: Mechanism of Action
Caption: Hirudin (54-65) blocks Exosite I, preventing Fibrinogen docking, while leaving the Active Site accessible to small substrates.
Synthesis & Purification Protocol
For preliminary studies, high purity (>95%) is required to ensure that observed inhibition is not due to truncated sequences or scavenger byproducts.[1]
Solid-Phase Peptide Synthesis (SPPS) Strategy[1]
-
Resin: 2-Chlorotrityl Chloride (CTC) Resin is preferred over Wang resin.[1]
-
Reasoning: CTC allows cleavage under very mild acidic conditions (1% TFA), preventing potential alkylation of the Tyr residue or hydrolysis of sensitive side chains before final global deprotection.
-
-
Coupling: Fmoc chemistry using HBTU/DIEA or DIC/Oxyma.
-
Deprotection: 20% Piperidine in DMF.
Purification Workflow
Caption: Purification workflow ensuring removal of truncated species which may lack critical acidic residues.
Functional Characterization Protocols
This section outlines the self-validating system for this peptide. You must run both assays to confirm identity: Assay A should show inhibition; Assay B should show near-zero inhibition.
Assay A: Thrombin Time (Clotting Inhibition)
Purpose: Demonstrates biological activity (Exosite I blockade).[1] Expected IC50: ~3.0 – 10.0 µM (Depending on Thrombin source).[1]
Protocol:
-
Reagents:
-
Incubation:
-
Mix 100 µL Thrombin + 50 µL Peptide (various concentrations: 0.1 µM – 100 µM).
-
Incubate for 5 minutes at 37°C. (Equilibrium binding is rapid).
-
-
Initiation:
-
Add 100 µL Fibrinogen solution.
-
-
Measurement:
-
Measure Time to Clot using a fibrometer or optical density turbidity at 405nm.
-
-
Validation:
Assay B: Chromogenic Substrate Hydrolysis (Specificity Control)
Purpose: Proves the peptide is not blocking the active site (distinguishing it from bivalirudin or contaminants).[1]
Expected Result: Minimal to no inhibition (
Protocol:
-
Reagents:
-
Human
-Thrombin (1 nM final).[1] -
Chromogenic Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA) or Chromozym TH .
-
-
Incubation:
-
Mix Thrombin + Hirudin (54-65) (High concentration: 50 µM).[1]
-
Incubate 5 min at 25°C.
-
-
Initiation:
-
Add Substrate (100 µM final).[1]
-
-
Measurement:
-
Monitor Absorbance (
) for 5 minutes.
-
-
Interpretation:
-
If the rate is identical to the "No Peptide" control, the peptide is functioning correctly as an Exosite-specific probe.
-
Note: Slight allosteric effects (±10%) are possible but should not resemble competitive inhibition.[1]
-
Strategic Applications
Mapping Exosite I
Hirudin (54-65) is the "gold standard" competitor for Exosite I. It can be used to determine if a novel inhibitor binds to Exosite I or Exosite II.
-
Method: Saturate Thrombin with Hirudin (54-65).[1][3][4][5][6][7] If your novel inhibitor still binds/inhibits, it likely targets Exosite II or the Active Site directly.
Bivalirudin Precursor Studies
This peptide represents the "anchor" of the drug Bivalirudin (Hirulog).
-
Bivalirudin Structure: [D-Phe-Pro-Arg-Pro]-(Gly)
-[Hirudin 54-65].[1][8] -
Researchers use Hirudin (54-65) to study the contribution of the C-terminal tail to the overall binding thermodynamics of bivalirudin-like molecules.
Allosteric Studies
Binding of this peptide to Exosite I can induce subtle allosteric changes in Exosite II (ligand reciprocity).[1][6] It is used to study long-range communication networks within the thrombin molecule.[3][4]
References
-
Crystal Structure of Thrombin-Hirudin Complex Rydel, T. J., et al. (1990).[1] The structure of a complex of recombinant hirudin and human alpha-thrombin. Science. [1]
-
Hirugen (Hirudin 54-65) Characterization Maraganore, J. M., et al. (1989).[1] Design and characterization of hirulogs: a novel class of bivalent peptide inhibitors of thrombin. Biochemistry.[9] [1]
-
Exosite I Binding Mechanism Naski, M. C., et al. (1990).[1] The COOH-terminal domain of hirudin: an exosite-directed competitive inhibitor of the interaction of alpha-thrombin with fibrinogen.[3] Journal of Biological Chemistry. [1]
-
Allosteric Linkage in Thrombin Fredenburgh, J. C., et al. (1997).[1] Evidence for allosteric linkage between exosites 1 and 2 of thrombin.[3][4][6][10] Journal of Biological Chemistry.
-
Comparison of Sulfated vs. Desulfated Forms Stone, S. R., & Hofsteenge, J. (1986).[1] Kinetics of the inhibition of thrombin by hirudin.[2][3][4][9][11][12][13] Biochemistry.[9]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Long Range Communication between Exosites 1 and 2 Modulates Thrombin Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for allosteric linkage between exosites 1 and 2 of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. scispace.com [scispace.com]
- 9. Multiple inhibitory kinetics reveal an allosteric interplay among thrombin functional sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fibrinogen-elongated γ Chain Inhibits Thrombin-induced Platelet Response, Hindering the Interaction with Different Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. HUT55799A - Process for producing hirudine-like peptides - Google Patents [patents.google.com]
Decoupling Proteolysis from Recognition: A Technical Guide to Hirudin (54-65) (Desulfated)
Executive Summary
Hirudin (54-65) (desulfated) represents a critical tool in hemostasis research, functioning as a "molecular scalpel" that dissects thrombin's recognition capabilities from its catalytic machinery.[1][2] Unlike active-site inhibitors (e.g., PPACK, Argatroban) that indiscriminately block all proteolytic activity, this dodecapeptide fragment binds exclusively to Anion-Binding Exosite I (ABE-I) .[2]
This guide details the technical specificity of the desulfated fragment. It addresses a common experimental pitfall: the failure of standard chromogenic assays to detect its activity. By decoupling substrate recognition (Exosite I) from catalysis (Active Site), Hirudin (54-65) allows researchers to inhibit macromolecular cleavage (Fibrinogen, PAR-1) while preserving small-molecule hydrolysis, a unique property utilized in crystallographic mapping and allosteric studies.[2]
Molecular Mechanism: The Exosite Paradigm
To understand the specificity of Hirudin (54-65), one must visualize thrombin not as a single lock, but as a machine with a remote starter.
-
The Active Site (Catalytic Triad): Buried in a cleft, responsible for peptide bond hydrolysis.
-
Anion-Binding Exosite I (ABE-I): A positively charged surface patch distal to the active site.[2] It acts as a docking station for macromolecular substrates like Fibrinogen and Thrombin Receptor (PAR-1).[2]
Binding Mode
Hirudin (54-65) mimics the acidic C-terminal tail of full-length hirudin.[2] It binds electrostatically to the basic residues of Exosite I.
-
Sequence: Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln[2][3]
-
Interaction: The acidic residues (Asp55, Glu57, Glu58, Glu61, Glu62) form salt bridges with thrombin's basic residues (Arg73, Arg75, Arg77, Lys149).
-
The Sulfate Factor: In native hirudin, Tyr63 is sulfated, contributing significantly to affinity (approx.[1][4][5] 10-fold increase). The desulfated form retains the specific binding geometry but with reduced affinity (
), making it a reversible, moderate-affinity probe ideal for competition assays.
Visualization of Inhibition Logic
The following diagram illustrates why Hirudin (54-65) inhibits clotting but not chromogenic substrate hydrolysis.
Figure 1: Mechanism of Action. Hirudin (54-65) occupies Exosite I, sterically hindering fibrinogen docking while leaving the active site accessible to small substrates.[2]
Kinetic Characterization & Specificity
The desulfated fragment exhibits a distinct kinetic profile compared to its sulfated counterpart and full-length hirudin.[2]
Comparative Affinity Data
The absence of the sulfate group on Tyr63 reduces affinity by approximately one order of magnitude.
| Inhibitor Variant | Target Site(s) | Affinity ( | Primary Effect |
| Hirudin (Full Length) | Active Site + Exosite I | ~20 fM ( | Total Inhibition |
| Hirudin (54-65) Sulfated | Exosite I Only | ~50–70 nM | Exosite Blockade |
| Hirudin (54-65) Desulfated | Exosite I Only | ~0.7 – 1.0 | Exosite Blockade |
| PPACK | Active Site Only | ~100 pM | Total Inhibition |
Specificity Ratios
Hirudin (54-65) is highly specific for Thrombin due to the unique structure of Thrombin's Exosite I.[2]
-
vs. Factor Xa: No measurable inhibition (FXa lacks a homologous Exosite I).
-
vs. Trypsin: No measurable inhibition.
-
vs. Plasmin: No measurable inhibition.
Experimental Protocols
The "Negative Control" Validation (Chromogenic Assay)
Objective: To prove that the active site is not blocked. This is a crucial control to distinguish Hirudin (54-65) from contaminants or active-site inhibitors.[2]
Method:
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Enzyme: Human
-Thrombin (final conc. 1 nM).[2] -
Inhibitor: Hirudin (54-65) Desulfated (Titrate 0 to 10
M).[2] -
Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).[2]
-
Reaction: Incubate Thrombin + Inhibitor for 10 min at 37°C. Add substrate.
-
Readout: Monitor Absorbance at 405 nm (pNA release).
Expected Result:
-
No inhibition of Vmax is observed.
-
Note: A slight increase in rate (approx 1.2-fold) may be observed due to allosteric modulation, confirming binding without inhibition [1].
The Functional Assay (Fibrinogen Clotting)
Objective: To quantify the inhibitory potency (
Method:
-
Reagents: Human Fibrinogen (2 mg/mL), Human
-Thrombin (5 nM).[2] -
Setup: Mix Thrombin with Hirudin (54-65) Desulfated (range 0.1 – 50
M). Incubate 10 min. -
Initiation: Add Fibrinogen solution.
-
Readout: Measure time to clot formation (turbidimetry at 350 nm or mechanical coagulometer).
Expected Result:
-
Dose-dependent prolongation of clotting time.[2]
-
Calculated
should align with the range (~0.7 - 2 M depending on fibrinogen concentration).[2]
Surface Plasmon Resonance (SPR) Binding Kinetics
Objective: Direct measurement of
Method:
-
Chip: CM5 Sensor Chip (Cytiva).
-
Ligand: Immobilize Human
-Thrombin via amine coupling (~1000 RU). Crucial: Use mild coupling to avoid destroying the exosite. -
Analyte: Inject Hirudin (54-65) Desulfated (Series: 0.1, 0.5, 1, 2, 5, 10
M). -
Flow Rate: 30
L/min, HBS-EP+ buffer. -
Analysis: Fit to 1:1 Langmuir binding model.
Self-Validating Check:
-
The sensorgram should show fast on/off kinetics (typical for micromolar binders).
-
calculated from
should match steady-state affinity.[2]
Experimental Workflow Logic
Use the following decision tree to design your validation experiments.
Figure 2: Validation Workflow. Simultaneous confirmation of active site accessibility and exosite blockade is required to validate the fragment's activity.
References
-
De Cristofaro, R., et al. (1993).[6][7] "The linkage between binding of the C-terminal domain of hirudin and amidase activity in human alpha-thrombin." Biochemical Journal, 289(Pt 2), 475–480.[6][7][8][9]
-
Skrzypczak-Jankun, E., et al. (1991). "Structure of the hirudin-thrombin complex." Journal of Molecular Biology, 221(4), 1379-1393.
-
Naski, M. C., et al. (1990). "Kinetics of the inhibition of alpha-thrombin by hirudin." Journal of Biological Chemistry, 265(23), 13484-13489.
-
Sigma-Aldrich. "Hirudin Product Information."[2] Technical Bulletin.
Sources
- 1. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 2. Leon (Nanjing) Biotechnology Co., Ltd.--Beauty peptide|Drug peptide|Catalog Peptides [njleonbiotech.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Molecular Aggregation of Marketed Recombinant FVIII Products: Biochemical Evidence and Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
Technical Guide: Hirudin (54-65) (Desulfated) – Mechanism, Kinetics, and Applications
Executive Summary
This technical guide analyzes Hirudin (54-65) (desulfated) , a synthetic dodecapeptide analogue of the C-terminal tail of the leech anticoagulant protein hirudin. Unlike full-length recombinant hirudin, which acts as a tight-binding bivalent inhibitor blocking both the active site and Exosite I of thrombin, the (54-65) fragment functions exclusively as an Exosite I (Anion-Binding Exosite I) antagonist .
This distinction is critical for researchers: Hirudin (54-65) decouples thrombin's catalytic machinery from its substrate recognition capabilities. It inhibits macromolecular substrate processing (e.g., fibrinogen cleavage, PAR1 activation) while leaving the catalytic triad accessible to small synthetic substrates. This guide details its structural biology, kinetic properties, and experimental protocols for use in coagulation research and drug discovery.
Molecular Identity & Structural Biology
The peptide corresponds to residues 54 through 65 of the native hirudin sequence but lacks the post-translational sulfation at Tyrosine-63 found in the native protein.[1][2]
Physicochemical Profile
-
Sequence (One-Letter): G-D-F-E-E-I-P-E-E-Y-L-Q
-
Sequence (Three-Letter): Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln[3][4][5][6][7]
-
Molecular Formula: C₆₆H₉₃N₁₃O₂₅[5]
-
Isoelectric Point (pI): Highly acidic (~3.0–3.5) due to five glutamate/aspartate residues.
-
Solubility: Highly soluble in aqueous buffers (PBS, Tris) due to hydrophilic character.
Structural Significance of Desulfation
Native hirudin gains significant binding energy from the interaction between Sulfotyrosine-63 and Thrombin's Exosite I .
-
Sulfated Form:
(Full protein); Peptide fragment affinity is significantly higher than desulfated. -
Desulfated Form (54-65):
(depending on ionic strength). -
Implication: The desulfated peptide is a reversible, moderate-affinity probe . This lower affinity is advantageous for competitive binding assays where displacement by a test compound is measured, whereas the sulfated form binds too tightly to be easily displaced.
Mechanism of Action: The Exosite I Blockade
Thrombin possesses two electropositive surface patches critical for substrate recognition:
-
Exosite I (Anion-Binding Exosite I): Recognizes fibrinogen, PAR1, Thrombomodulin, and Hirudin.
-
Exosite II (Heparin Binding Site): Recognizes Heparin and GPIb
.
Hirudin (54-65) binds selectively to Exosite I .[8]
Decoupling Catalysis from Recognition
Full-length hirudin blocks the active site with its N-terminal domain and Exosite I with its C-terminal tail. Hirudin (54-65) lacks the N-terminal domain.[1]
-
Effect on Fibrinogen: Inhibits clotting.[7] Fibrinogen must dock at Exosite I to present its Arg-Gly bonds to the active site. Hirudin (54-65) sterically hinders this docking.
-
Effect on Chromogenic Substrates: Minimal inhibition. Small peptides (e.g., S-2238) do not require Exosite I docking to enter the active site. Therefore, Hirudin (54-65) does not silence thrombin's amidolytic activity against small substrates.
Visualization of the Interaction
The following diagram illustrates the selective binding mode of Hirudin (54-65) compared to full-length inhibitors.
Caption: Schematic showing Hirudin (54-65) selectively blocking Exosite I, preventing Fibrinogen docking while leaving the Active Site accessible to small molecules.
Comparative Pharmacology
| Feature | Hirudin (Full Length) | Hirudin (54-65) Sulfated | Hirudin (54-65) Desulfated | Bivalirudin (Drug) |
| Binding Sites | Active Site + Exosite I | Exosite I | Exosite I | Active Site + Exosite I |
| Affinity ( | ~0.2 pM (Irreversible*) | ~10–50 nM | ~1–5 µM | ~2 nM |
| Mode of Action | Bivalent Inhibition | Exosite Blockade | Exosite Blockade | Bivalent (Reversible) |
| Sulfation | Yes (Tyr63) | Yes | No | No |
| Primary Use | Anticoagulant Therapy | Research (High Affinity) | Research (Mod. Affinity) | Clinical Anticoagulant |
Note: Full hirudin is kinetically irreversible on physiological timescales; Bivalirudin is cleaved by thrombin, making it reversible.
Experimental Applications & Protocols
Protocol: Competitive Binding Assay (Exosite I Mapping)
Objective: Determine if a novel drug candidate binds to Thrombin Exosite I by competing it against Hirudin (54-65).
Principle: Since Hirudin (54-65) inhibits fibrinogen clotting but not S-2238 hydrolysis, this assay typically uses Fibrinogen Clotting Time as the readout. If the novel drug binds Exosite I, it will compete with Hirudin (54-65). However, a cleaner method uses fluorescence polarization if the peptide is labeled, or simply measuring the restoration of clotting time if the test compound displaces the peptide (complex dynamics).
Recommended Workflow: Thrombin Inhibition (Fibrinogen vs. Chromogenic) This protocol differentiates Exosite I inhibitors from Active Site inhibitors.
Materials:
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Thrombin: Human
-thrombin (final conc. 0.5 nM). -
Substrate A: Fibrinogen (2 mg/mL).
-
Substrate B: Chromogenic substrate S-2238 (100 µM).
-
Inhibitor: Hirudin (54-65) Desulfated (Stock 1 mM in water).
Step-by-Step:
-
Preparation: Prepare serial dilutions of Hirudin (54-65) (0.1 µM to 100 µM).
-
Incubation: Mix 50 µL Thrombin + 50 µL Hirudin (54-65) dilution. Incubate 15 min at 37°C.
-
Branch A (Clotting): Add 100 µL Fibrinogen. Measure time to clot formation (turbidimetry at 405 nm).
-
Expected Result: Dose-dependent prolongation of clotting time.
approx 3-5 µM.
-
-
Branch B (Amidolytic): Add 100 µL S-2238. Measure Absorbance (405 nm) kinetic slope over 5 min.
-
Expected Result:No significant inhibition of Vmax. (Slope remains constant).
-
Note: If inhibition is observed here, the test compound (or contaminant) is blocking the active site.
-
Visualization of Experimental Logic
Caption: Differential assay results distinguishing Exosite I blockade from Active Site inhibition.
Clinical & Pharmaceutical Relevance
While Hirudin (54-65) itself is not a drug, it is the structural parent of Bivalirudin (Angiomax).
-
Bivalirudin Design: Connects the active-site inhibitor (D-Phe-Pro-Arg-Pro) to the Hirudin (53-64) analogue via a tetraglycine linker.
-
Mechanism: The C-terminal tail (Hirudin analogue) anchors the drug to Exosite I, positioning the N-terminus to block the active site.
-
Relevance of Desulfation: Bivalirudin uses the desulfated sequence.[2] This allows for reversibility. Once thrombin cleaves the Arg-Pro bond in the linker, the affinity drops (because the C-tail alone has only
M affinity, as established in Section 1.2), allowing the drug to release and thrombin to recover function. This safety feature prevents permanent anticoagulation.
References
-
National Institutes of Health (PubMed). Platelet glycoprotein Ib alpha binds to thrombin anion-binding exosite II inducing allosteric changes. J Biol Chem. 2001. Available at: [Link]
-
Oxford Academic. Binding of hirudin to meizothrombin. Protein Engineering, Design and Selection. Available at: [Link]
Sources
- 1. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 3. Hirudin (54-65; non-sulfated) (trifluoroacetate salt) - Applications - CAT N°: 33716 [bertin-bioreagent.com]
- 4. watson-int.com [watson-int.com]
- 5. peptide.com [peptide.com]
- 6. echemi.com [echemi.com]
- 7. Hirudin - Creative Enzymes [creative-enzymes.com]
- 8. Platelet glycoprotein Ib alpha binds to thrombin anion-binding exosite II inducing allosteric changes in the activity of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Basic Research Applications of Hirudin (54-65) (Desulfated)
Executive Summary
Hirudin (54-65) (desulfated) is a synthetic dodecapeptide analogue of the C-terminal domain of hirudin, the potent thrombin inhibitor derived from the medicinal leech (Hirudo medicinalis).[1] Unlike full-length hirudin or bivalirudin, this fragment binds exclusively to the Anion-Binding Exosite I of thrombin without occupying the catalytic active site.
This unique mechanism makes it an indispensable tool for "uncoupling" thrombin’s functions. It allows researchers to selectively block thrombin’s interaction with macromolecular substrates (fibrinogen, PAR-1, Factor V) while retaining the enzyme's ability to cleave small synthetic substrates. This guide details the mechanistic grounding, comparative pharmacology, and validated protocols for utilizing this reagent in hemostasis and structural biology research.
Part 1: Molecular Architecture & Mechanism
Peptide Sequence and Properties
The peptide corresponds to residues 54 through 65 of the native hirudin sequence.[1][2][3][4] In the native protein, Tyrosine-63 is sulfated, a modification critical for picomolar affinity. The desulfated research grade is a cost-effective alternative for Exosite I mapping.
-
Sequence: Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln (GDFEEIPEEYLQ)
-
Molecular Weight: ~1468.5 Da[1]
-
Isoelectric Point (pI): ~3.0 (Highly acidic due to four Glutamate and one Aspartate residues)
-
Solubility: Soluble in water and neutral buffers; acidic residues ensure high solubility at physiological pH.
Mechanism of Action: The "Exosite Inhibitor"
Thrombin possesses two distinct electropositive regions known as exosites.
-
Active Site: The catalytic triad (His57, Asp102, Ser195) responsible for peptide bond hydrolysis.
-
Exosite I (Anion-Binding Exosite): A positively charged surface patch distant from the active site that orients large substrates (Fibrinogen, PAR-1, Thrombomodulin) for cleavage.
Hirudin (54-65) binds electrostatically to Exosite I. This binding event sterically hinders the docking of fibrinogen but does not occlude the active site. Consequently, thrombin bound to Hirudin (54-65) cannot clot fibrinogen but can still cleave small chromogenic substrates (e.g., S-2238).
Mechanistic Visualization
The following diagram illustrates the uncoupling mechanism where the peptide blocks macromolecular docking but leaves the catalytic site exposed.
Caption: Hirudin (54-65) saturates Exosite I, preventing Fibrinogen docking, while the Active Site remains free to process small molecules.
Part 2: Comparative Pharmacology
Researchers must distinguish between the desulfated fragment, the sulfated fragment, and full-length inhibitors. The desulfated form is a "low-affinity" probe, which is advantageous when reversible inhibition or high-concentration competition assays are required.
| Feature | Hirudin (54-65) Desulfated | Hirudin (54-65) Sulfated | Recombinant Hirudin (Full Length) |
| Target Site | Exosite I Only | Exosite I Only | Active Site + Exosite I |
| Affinity ( | 0.2 – 5.0 | ~0.025 | < 1 pM (Tight binding) |
| Catalytic Block | No | No | Yes |
| Key Use Case | Exosite mapping, negative control for active site inhibitors | High-affinity Exosite blockade | Complete thrombin shutdown |
| Cost/Stability | Low Cost / High Stability | High Cost / Sulfation is labile | Moderate / Complex folding |
Scientific Insight: The desulfated peptide binds with approximately 10-20 fold lower affinity than the sulfated version (Skrzypczak-Jankun et al., 1991). However, at concentrations
Part 3: Experimental Protocols
Protocol A: Selective Inhibition of Fibrinogen Clotting
Objective: To demonstrate that a biological effect is dependent on Exosite I docking. Principle: Hirudin (54-65) will prolong clotting time by preventing fibrinogen binding, even though the enzyme is catalytically active.
Reagents:
-
Human
-Thrombin (0.1 NIH U/mL final). -
Fibrinogen (2 mg/mL).
-
Hirudin (54-65) Desulfated (Stock: 1 mM in TBS).
-
Buffer: TBS (50 mM Tris, 150 mM NaCl, pH 7.4, 0.1% BSA).
Workflow:
-
Preparation: Dilute Thrombin to 1.0 NIH U/mL in TBS.
-
Incubation: Mix 10
L of Thrombin with 10 L of Hirudin (54-65) at varying concentrations (0, 1, 10, 50, 100 M). Incubate for 10 minutes at 37°C.-
Note: Pre-incubation is critical to establish the equilibrium at Exosite I.
-
-
Initiation: Add 80
L of Fibrinogen (pre-warmed). -
Measurement: Measure time to clot formation (turbidity at 405 nm or mechanical coagulometer).
-
Result: Clotting time should increase dose-dependently.
is typically observed in the 2–5 M range.
Protocol B: The "Negative Control" (Amidolytic Assay)
Objective: To verify the integrity of the peptide and the enzyme active site. Principle: Small chromogenic substrates do not require Exosite I. Therefore, Hirudin (54-65) should not inhibit this reaction. If inhibition is observed, the peptide may be contaminated or the thrombin concentration is too low relative to the inhibitor.
Reagents:
Workflow:
-
Incubation: Mix Thrombin (1 nM final) with Hirudin (54-65) (10
M final, saturating concentration). Incubate 10 min at 37°C. -
Control: Prepare a parallel tube with Thrombin + Buffer (No inhibitor).
-
Initiation: Add S-2238 (100
M final). -
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 5 minutes.
-
Validation: The slope (
) of the Hirudin sample should be identical (within 5-10%) to the Control.-
Critical Check: If the slope decreases significantly, check for non-specific aggregation or contaminants in the peptide preparation.
-
Part 4: Experimental Decision Tree
Use this workflow to determine when to deploy Hirudin (54-65) in your research.
Caption: Decision logic for utilizing Hirudin (54-65) based on substrate size and binding requirements.
Part 5: References
-
Skrzypczak-Jankun, E., et al. (1991). Structure of the hirugen and hirulog 1 complexes of alpha-thrombin. Journal of Molecular Biology, 221(4), 1379–1393.
-
Maraganore, J. M., et al. (1989). Anticoagulant activity of synthetic hirudin peptides.[5] Journal of Biological Chemistry, 264(15), 8692-8698.[5]
-
Naski, M. C., & Shafer, J. A. (1990). A region of the human thrombin exosite I interacting with fibrinogen fragments. Journal of Biological Chemistry, 265(23), 13497-13503.
-
Lane, D. A., et al. (2005). Thrombin exosites.[6] Thrombosis and Haemostasis, 94(11), 1123-1127. (General Reference)
Sources
- 1. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 2. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desulfated hirugen (hirudin 54-65) induces endothelium-dependent relaxation of porcine pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hirudin - Creative Enzymes [creative-enzymes.com]
- 5. Selective inhibition by a synthetic hirudin peptide of fibrin-dependent thrombosis in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Mechanistic Dissection of Platelet Aggregation Using Hirudin (54-65) (Desulfated)
Executive Summary
In platelet aggregation studies, distinguishing between thrombin’s catalytic activity (proteolysis) and its substrate recognition (exosite binding) is critical for validating novel antithrombotics. Hirudin (54-65) (desulfated) is a synthetic C-terminal peptide of hirudin that functions as a highly specific Exosite I antagonist .[1]
Unlike full-length hirudin or PPACK, which block the active site, Hirudin (54-65) leaves the catalytic triad (Ser195-His57-Asp102) accessible to small molecules while sterically hindering macromolecular substrates like Fibrinogen and Protease-Activated Receptors (PARs). This application note details the protocol for using this peptide to isolate exosite-mediated platelet activation mechanisms.
Mechanistic Principles
The "Divorced" Inhibition Model
Thrombin interacts with substrates via two distinct domains: the Active Site (catalytic) and Anion-Binding Exosites (docking).
-
Full-length Hirudin: Blocks both Active Site and Exosite I (irreversible-like tight binding).
-
PPACK: Irreversibly alkylates the Active Site only.
-
Hirudin (54-65) (desulfated): Competitively binds Exosite I only .[1]
This unique binding mode allows researchers to inhibit thrombin-mediated fibrin generation and PAR-1 cleavage (which requires Exosite I docking) without inhibiting the cleavage of small chromogenic substrates. This is the "gold standard" control for verifying if a downstream effect is dependent on macromolecular docking.
Pathway Visualization
The following diagram illustrates the specific blockade mechanism of Hirudin (54-65) compared to native substrates.[1]
Caption: Hirudin (54-65) selectively blocks Exosite I, preventing PAR-1 and Fibrinogen recruitment while leaving the Active Site functional for small molecule assays.
Experimental Protocol: Platelet Aggregation (LTA)
Materials
-
Reagent: Hirudin (54-65) (desulfated).[1][2][3][4] Sequence: Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln.[1][4]
-
Vehicle: Tyrode’s Buffer (pH 7.4) or Phosphate Buffered Saline (PBS).
-
Agonist:
-Thrombin (Human). -
Control Agonist: TRAP-6 (Thrombin Receptor Activator Peptide) – Critical for specificity checks.
-
Equipment: Light Transmission Aggregometer (e.g., Chrono-log, Helena).
Reconstitution & Storage
The desulfated fragment is less soluble and has lower affinity than the sulfated form (Hirugen). Proper handling is vital.
-
Solubility: Dissolve lyophilized powder in neutral buffer (pH 7.4) or water. If precipitation occurs, adjust pH slightly > 7.0 with dilute NaOH.
-
Note: Unlike full hirudin, avoid highly acidic reconstitution unless specified by the manufacturer.
-
-
Stock Concentration: Prepare a 1 mM (1000 µM) stock solution.
-
Calculation: MW ≈ 1460 Da. 1.46 mg in 1 mL = 1 mM.
-
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.
Aggregation Assay Workflow (Standardized)
Objective: Determine if platelet aggregation is driven by Exosite I-dependent thrombin recruitment.
| Step | Action | Rationale |
| 1 | Prepare PRP | Obtain Platelet Rich Plasma (PRP) from citrated whole blood (200 x g, 15 min). Adjust count to 250,000/µL using PPP. |
| 2 | Baseline | Incubate PRP (450 µL) in cuvette at 37°C with stirring (1000 rpm) for 2 min. |
| 3 | Inhibitor Addition | Add Hirudin (54-65) (e.g., 10 µL) to achieve final concentrations of 0.5, 1.0, 5.0, 10.0 µM . |
| 4 | Incubation | Incubate for 3-5 minutes at 37°C. |
| 5 | Agonist Addition | Add |
| 6 | Measurement | Record light transmission for 5-7 minutes. |
| 7 | Control Arm | Repeat using TRAP-6 (10-20 µM) as agonist with the same concentration of Hirudin (54-65). |
Data Interpretation & Validation
Expected Results
The table below summarizes the expected behavior of Hirudin (54-65) compared to other inhibitors.
| Inhibitor | Target | Thrombin Aggregation | TRAP-6 Aggregation | Chromogenic Activity (S-2238) |
| None (Control) | N/A | ++++ | ++++ | ++++ |
| Hirudin (54-65) | Exosite I | Inhibited (-) | Intact (+) | Intact (+) |
| PPACK | Active Site | Inhibited (-) | Intact (+) | Inhibited (-) |
| Full Hirudin | Both | Inhibited (-) | Intact (+) | Inhibited (-) |
Quantitative Analysis (IC50)
-
Desulfated vs. Sulfated: The desulfated peptide has a lower affinity (higher
) than the sulfated native sequence.[1]-
Sulfated (Hirugen):
. -
Desulfated (54-65):
(approx. 10-fold reduction in affinity).[1]
-
-
Working Range: For complete inhibition of 0.5 U/mL Thrombin, titrate Hirudin (54-65) between 1 µM and 20 µM .
Troubleshooting
-
Incomplete Inhibition: If aggregation persists, ensure the Thrombin concentration is not overwhelming the inhibitor. The desulfated form is a competitive inhibitor; high thrombin levels can outcompete it. Increase peptide concentration.
-
Inhibition of TRAP: If Hirudin (54-65) inhibits TRAP-induced aggregation, the peptide preparation may be contaminated, or non-specific toxicity is occurring. The peptide should only affect Thrombin-mediated events.
References
-
BenchChem. Hirudin (54-65) (desulfated) | Thrombin Inhibitor.
-
National Institutes of Health (NIH). Effect of the Hirudin Carboxy-Terminal Peptide 54-65 on the Interaction of Thrombin With Platelets.
-
Journal of Biological Chemistry. Binding of exosite ligands to human thrombin. Re-evaluation of allosteric linkage between thrombin exosites I and II. [2]
-
American Heart Association (AHA). Effects of Recombinant Hirudin on Coagulation and Platelet Activation In Vivo.
-
Sigma-Aldrich. Hirudin Product Information and Solubility Guide.
Sources
- 1. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 2. Binding of exosite ligands to human thrombin. Re-evaluation of allosteric linkage between thrombin exosites I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Hirudin - Creative Enzymes [creative-enzymes.com]
Application Note: Developing Thrombosis Models with Hirudin (54-65) (Desulfated)
[1][2][3]
Introduction & Mechanism of Action
The Biochemical Niche
Thrombin possesses two critical electropositive domains flanking its catalytic active site:
-
Exosite I (Anion-Binding Exosite I): The docking site for fibrinogen, PAR-1 (platelet receptor), and thrombomodulin.[1]
-
Exosite II (Anion-Binding Exosite II): The docking site for heparin.[1]
Hirudin (54-65) (desulfated) binds exclusively to Exosite I .[1] Because it lacks the N-terminal domain of full-length hirudin (which blocks the active site) and the sulfated tyrosine at position 63 (which confers nanomolar affinity), it serves as a "soft" inhibitor .[1]
Why use the Desulfated form?
-
Titratable Inhibition: Its micromolar affinity (
) allows for precise titration of Exosite I blockade without "shutting down" the enzyme completely, unlike the irreversible lock of full-length hirudin.[1] -
Catalytic Site Accessibility: It leaves the catalytic triad (Ser195-His57-Asp102) open.[1] This allows researchers to screen small-molecule catalytic inhibitors (e.g., argatroban derivatives) in the presence of Exosite I blockade.[1]
-
Platelet Specificity: It selectively inhibits thrombin-induced platelet aggregation (mediated by Exosite I-dependent PAR cleavage) while having a milder effect on amidolytic activity.[1]
Mechanistic Pathway Diagram[2]
Caption: Hirudin (54-65) selectively blocks Exosite I, inhibiting Fibrinogen and PAR-1 interaction while leaving the Active Site accessible for small substrates.[1][2]
Preparation & Handling Protocol
The desulfated peptide is hydrophobic and acidic. Improper reconstitution is the #1 cause of assay failure.
Reconstitution Protocol
Materials:
-
Hirudin (54-65) (desulfated) lyophilized powder.[1]
-
0.1 M Ammonium Hydroxide (
).[1] -
PBS (pH 7.4).[1]
Step-by-Step:
-
Initial Solubilization: Do not add PBS directly. The peptide may precipitate due to its acidic isoelectric point.
-
Alkaline Shock: Add a minimal volume of 0.1 M
to the powder (e.g., 50 µL for 1 mg).[1] The peptide should dissolve immediately due to charge repulsion. -
Dilution: Immediately dilute with PBS (pH 7.4) to the target stock concentration (typically 1–2 mM).[1]
-
pH Check: Verify pH is ~7.4. If the solution becomes cloudy, add DMSO dropwise (up to 5% final volume) to restore clarity.[1]
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.
In Vitro Model Development: The "Dissociation" Assay
This model validates the peptide's activity by demonstrating the dissociation between clotting activity (Exosite-dependent) and amidolytic activity (Exosite-independent).[1]
Experimental Design
Objective: Establish the
Reagents:
-
Human Thrombin (0.5 U/mL final).[1]
-
Fibrinogen (2 mg/mL).[1]
-
Chromogenic Substrate S-2238 (100 µM).[1]
-
Hirudin (54-65) Desulfated (Serial dilutions: 0 to 100 µM).[1]
Workflow:
-
Incubation: Incubate Thrombin + Hirudin (54-65) for 10 minutes at 37°C.
-
Branch A (Clotting): Add Fibrinogen.[1] Measure time to clot (Thrombin Time).
-
Branch B (Amidolytic): Add S-2238. Measure Absorbance (405 nm) kinetics.
Expected Data & Interpretation
| Concentration (µM) | Clotting Time (sec) | Amidolytic Activity (% Control) | Interpretation |
| 0 (Control) | 20 | 100% | Baseline |
| 1.0 | 28 | 98% | Minimal Exosite blockade |
| 3.7 ( | 60 | 95% | Significant Clot Inhibition / Intact Catalysis |
| 10.0 | >120 | 90% | Strong Exosite blockade |
| 50.0 | No Clot | 85% | Saturation |
Critical Insight: If you see significant inhibition of Amidolytic Activity (>20% drop), your peptide may be aggregating or non-specifically binding.[1] The hallmark of Hirudin (54-65) is the gap between Column 2 and Column 3.[1]
Ex Vivo Model: Platelet Aggregation Inhibition[2]
Hirudin (54-65) is an excellent tool for modeling PAR-1 independent platelet activation .[1] By blocking thrombin's ability to dock with PAR-1 via Exosite I, you can test if other agonists (e.g., ADP, Collagen) function normally.[1]
Protocol
-
Blood Collection: Citrated human or murine whole blood.
-
PRP Preparation: Centrifuge at 200 x g for 15 min.
-
Pre-treatment: Incubate PRP with 20 µM Hirudin (54-65) for 5 min.
-
Note: 20 µM is approx. 5x the
to ensure full Exosite saturation.
-
-
Agonist Challenge:
-
Control: Add Thrombin (0.5 U/mL). -> Result: Aggregation Inhibited.
-
Test: Add TRAP-6 (PAR-1 agonist peptide).[1] -> Result: Aggregation Occurs (TRAP-6 bypasses Exosite I).
-
Test: Add ADP. -> Result: Aggregation Occurs.
-
Application: Use this model to screen for drugs that specifically target the downstream PAR-1 signaling pathway, using Hirudin (54-65) to eliminate upstream thrombin-receptor docking noise.[1]
In Vivo Feasibility & Limitations
Warning: Using Hirudin (54-65) (desulfated) for systemic anticoagulation in animal models is generally inefficient due to its low potency and rapid renal clearance.[1]
-
Required Dose: To achieve therapeutic anticoagulation, bolus doses of >5 mg/kg are often required, compared to <0.5 mg/kg for sulfated hirudin or bivalirudin.
-
Recommended Use: Local administration or "stasis" models.
Recommended In Vivo Model: Vessel Occlusion (Stasis)
Use this peptide to study thrombus growth rather than initiation.[1]
-
Model: Ferric Chloride (
) induced injury in mouse carotid artery.[1] -
Administration: Local infusion or high-dose bolus (10 mg/kg IV) 5 mins prior to injury.[1]
-
Readout: Time to Occlusion (TTO).
-
Mechanism: The peptide will delay fibrin deposition (Exosite I) but will not prevent platelet activation by high local concentrations of thrombin as effectively as catalytic inhibitors.[1]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation upon adding PBS | Isoelectric point aggregation | Dissolve in |
| No inhibition in TT assay | Peptide degradation or low dose | Ensure concentration is >5 µM. Desulfated form is weak; do not expect nM potency. |
| Inhibition of S-2238 (Chromogenic) | Non-specific binding | Add 0.1% BSA to the buffer to prevent peptide adsorption to plastic.[1] |
| Variable results in plasma | Albumin binding | Plasma proteins may bind the peptide. Increase effective concentration by 2-3x compared to buffer assays. |
References
-
Maraganore, J. M., et al. (1989).[1] Design and characterization of hirulogs: a novel class of bivalent peptide inhibitors of thrombin. Biochemistry. (Establishes the role of the C-terminal fragment in Exosite I binding).
-
Naski, M. C., & Shafer, J. A. (1990).[1] Hirudin C-terminal fragments: Importance of sulfation. Journal of Biological Chemistry. (Comparison of sulfated vs desulfated kinetics).
-
Lane, D. A., et al. (1984).[1] Anticoagulant activities of Hirudin fragments. Thrombosis Research. (Foundational data on fragment activity).
Application Note: Mechanistic Profiling of Venous Thromboembolism using Hirudin (54-65) (Desulfated)
[1][2]
Abstract & Introduction
Venous Thromboembolism (VTE) research relies heavily on dissecting the multifunctional roles of Thrombin (Factor IIa) .[1][2] While active-site inhibitors (e.g., argatroban) completely ablate proteolytic activity, they fail to distinguish between catalytic turnover and substrate recognition.[1]
Hirudin (54-65) (desulfated) is a synthetic dodecapeptide (Sequence: Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln ) derived from the C-terminus of Hirudo medicinalis hirudin.[1][2] Unlike full-length hirudin, this fragment does not bind the catalytic active site .[3] Instead, it binds exclusively to Anion-Binding Exosite I (ABE-I) on thrombin.[1]
This application note details the use of Hirudin (54-65) (desulfated) to uncouple thrombin’s catalytic activity from its fibrinogen-recognition capability.[1][2] It serves as a critical tool for:
-
Mapping Exosite I interactions (Fibrinogen, PAR-1, Thrombomodulin binding).
-
Screening allosteric modulators of coagulation.
-
Validating "Bivalent" drug designs (e.g., Bivalirudin precursors).
Mechanism of Action
To use this peptide effectively, one must understand its unique "non-catalytic" inhibition mode.[1] Thrombin has two critical domains:
-
Active Site: Cleaves the peptide bond (inhibited by Argatroban).[1][2]
-
Exosite I: A positively charged patch that "grabs" macromolecular substrates like Fibrinogen and aligns them for cleavage.
Hirudin (54-65) acts as a steric shield for Exosite I. It prevents Fibrinogen docking without blocking the cleavage of small, non-exosite-dependent substrates.[1]
Pathway Visualization
The following diagram illustrates how Hirudin (54-65) selectively blocks Fibrinogen conversion while leaving the active site theoretically accessible for small molecules.[1]
Caption: Hirudin (54-65) binds Exosite I, preventing Fibrinogen docking (Clotting inhibition) while allowing small substrate access to the Active Site.[1][2]
Comparative Pharmacology
The "desulfated" nature of this peptide is a critical variable. Native hirudin contains a sulfated Tyrosine (Tyr63) which contributes significantly to binding energy.[1][2][3] The desulfated analog has lower affinity, making it an ideal reversible probe.[1]
| Feature | Hirudin (Native) | Hirudin (54-65) Sulfated | Hirudin (54-65) Desulfated |
| Target | Active Site + Exosite I | Exosite I | Exosite I |
| Inhibition Type | Irreversible / Tight-binding | Competitive (Strong) | Competitive (Moderate) |
| Affinity ( | ~20 fM | ~10-50 nM | ~1 - 5 µM |
| Tyr63 Status | Sulfated | Sulfated | Hydroxyl (-OH) |
| Primary Use | Anticoagulant Drug | High-affinity Probe | Reversible Structural Mapping |
ngcontent-ng-c3009699313="" class="ng-star-inserted">Key Insight: The micromolar affinity of the desulfated form allows for displacement assays.[2] If you need to test if a novel drug binds Exosite I, use Hirudin (54-65) desulfated as the displacable ligand.
Experimental Protocols
Protocol A: Thrombin Time (TT) Clotting Assay
This is the primary functional assay.[1][2] Since the peptide inhibits fibrinogen recognition, it will prolong clotting time.[1]
Objective: Determine the
Reagents:
-
Buffer: 20 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4. (PEG prevents peptide adsorption to plastic).[1][2]
-
Thrombin: Human
-Thrombin (final conc.[2] 0.5 - 1.0 NIH Units/mL).[1][2]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Fibrinogen: Purified Human Fibrinogen (final conc. 2 mg/mL).[1][2]
-
Peptide: Hirudin (54-65) desulfated (Stock 10 mM in water or mild buffer).[1][2]
Workflow:
-
Preparation: Dilute Hirudin (54-65) serially (Range: 0 µM to 100 µM).
-
Incubation: Mix 50 µL Thrombin + 50 µL Peptide in a cuvette/plate. Incubate for 10 minutes at 37°C .
-
Note: Pre-incubation is vital to establish Exosite equilibrium.[2]
-
-
Initiation: Add 100 µL Fibrinogen (pre-warmed to 37°C).
-
Measurement: Monitor absorbance at 405 nm (turbidity) or mechanically measure time to clot.
-
Analysis: Plot Clotting Time vs. Log[Peptide]. Fit to a 4-parameter logistic model.
Expected Result: A dose-dependent prolongation of clotting time.
Protocol B: Specificity Check (Chromogenic Assay)
This protocol validates that the peptide does NOT block the active site, distinguishing it from drugs like Argatroban.[1][2]
Reagents:
Workflow:
-
Setup: Prepare two parallel plates.
-
Incubation: 10 mins at 37°C.
-
Initiation: Add S-2238 (100 µM final).
-
Readout: Measure
OD/min at 405 nm (yellow color formation).
Self-Validating Logic:
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Inhibition in Clotting Assay | Peptide Degradation | Store lyophilized at -20°C. Avoid repeated freeze-thaw cycles. The peptide is acidic; ensure pH > 7.0 for solubility.[2] |
| Inhibition in Chromogenic Assay | Allosteric Artifacts | At very high concentrations (>100 µM), Exosite binding can slightly alter active site geometry.[1][2] Lower concentration to physiological relevant range (1-10 µM).[1][2] |
| Inconsistent | Surface Adsorption | This peptide is negatively charged but can stick to cationic surfaces.[2] Use 0.1% BSA or PEG-8000 in all buffers. |
References
-
Maraganore, J. M., et al. (1990).[1][2] Design and characterization of hirulogs: a novel class of bivalent peptide inhibitors of thrombin. Biochemistry, 29(30), 7095-7101.[1][2] (Foundational paper establishing the 54-65 tail as the Exosite binder).
-
Naski, M. C., & Shafer, J. A. (1990).[1][2] Hirudin interactions with thrombin. Journal of Biological Chemistry. (Describes the kinetics of the C-terminal tail interaction).
Application Notes and Protocols: Hirudin (54-65) (desulfated) in Preclinical Models of Ischemic Stroke
Prepared by: Gemini, Senior Application Scientist
Introduction
Ischemic stroke, characterized by a sudden interruption of blood flow to the brain, remains a leading cause of mortality and long-term disability worldwide. The complex pathophysiology involves a cascade of events including excitotoxicity, oxidative stress, inflammation, and thrombosis. A key player at the intersection of thrombosis and neuronal injury is thrombin, a serine protease that not only converts fibrinogen to fibrin to form clots but also exerts potent cellular effects in the central nervous system.[1][2] Depending on its concentration, thrombin can be either neurotoxic or neuroprotective, making it a critical therapeutic target.[3][4][5]
Hirudin, a potent and specific natural inhibitor of thrombin derived from the medicinal leech, has long been recognized for its anticoagulant properties.[6][7] Hirudin (54-65) (desulfated) is a synthetic peptide fragment corresponding to the C-terminal region of hirudin. This fragment specifically targets thrombin's anion-binding exosite I (ABE-I), a key docking site for substrates like fibrinogen and platelet receptors, thereby inhibiting thrombin's pro-thrombotic activities without directly blocking the active site.[8][9] This targeted mechanism offers a nuanced approach to modulating thrombin activity in the context of stroke.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Hirudin (54-65) (desulfated) in a preclinical rodent model of ischemic stroke. We will detail the scientific rationale, provide step-by-step experimental protocols, and outline key methods for assessing therapeutic efficacy, grounded in established scientific principles and methodologies.
Part 1: Mechanism of Action & Scientific Rationale
The rationale for using Hirudin (54-65) (desulfated) in stroke research stems from its precise interaction with thrombin. Thrombin possesses two key sites: the catalytic active site, which cleaves substrates, and the anion-binding exosite I (ABE-I), or fibrinogen-recognition exosite, which docks substrates.[9]
Hirudin (54-65) (desulfated) selectively binds to ABE-I, physically obstructing the binding of fibrinogen and other macromolecules.[8] This prevents the formation of a fibrin clot, a critical event in the propagation of ischemic injury. Furthermore, by blocking ABE-I, the peptide inhibits thrombin-induced platelet activation and aggregation, another key component of thrombus formation.[8] This targeted action is distinct from that of full-length hirudin, which interacts with both the active site and the exosite.[9]
Beyond its anticoagulant effects, this specific mode of inhibition may confer additional benefits. Thrombin's interaction with protease-activated receptors (PARs) on neurons and glial cells can trigger inflammatory and apoptotic pathways.[1][4] By modulating thrombin's substrate interactions, Hirudin (54-65) (desulfated) may mitigate these deleterious neurotoxic effects. Recent studies have also shown that hirudin can promote angiogenesis in the ischemic penumbra, a crucial process for long-term recovery, potentially through pathways like Wnt/β-catenin.[10]
Figure 1: Mechanism of Hirudin (54-65) (desulfated) Inhibition.
Part 2: Experimental Application in a Rodent MCAO Model
The most widely used preclinical model for focal cerebral ischemia is the transient middle cerebral artery occlusion (tMCAO) model, which mimics the ischemia-reperfusion injury seen in many human strokes.[11][12]
Figure 2: Typical experimental workflow for tMCAO study.
Table 1: Recommended Experimental Groups
| Group | Description | Animal (n) | Treatment | Purpose |
| 1 | Sham | 8-10 | Vehicle | To control for the surgical procedure itself. |
| 2 | MCAO + Vehicle | 10-12 | Vehicle | Ischemic stroke control group. |
| 3 | MCAO + Hirudin (Low) | 10-12 | 0.5 mg/kg Hirudin (54-65) | To test a low, potentially therapeutic dose. |
| 4 | MCAO + Hirudin (Mid) | 10-12 | 1.0 mg/kg Hirudin (54-65) | To assess dose-dependency.[13] |
| 5 | MCAO + Hirudin (High) | 10-12 | 2.0 mg/kg Hirudin (54-65) | To determine the upper range of the therapeutic window. |
Protocol 1: Transient MCAO Surgery (Rat Model)
This protocol is adapted from established methods and should be performed under approved institutional animal care and use committee (IACUC) guidelines.[11][14]
Materials:
-
Male Sprague-Dawley or Wistar rats (280-320 g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad with rectal probe for temperature control
-
Dissecting microscope
-
4-0 nylon monofilament suture with a silicon-coated tip
-
Micro-sutures (6-0 silk)
-
Standard microsurgical instrument set
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain core body temperature at 37.0 ± 0.5°C.
-
Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal end of the ECA and the CCA proximally with 6-0 silk sutures. Place a temporary ligature around the ICA.
-
Arteriotomy: Make a small incision in the ECA between the ligation and the carotid bifurcation.
-
Filament Insertion: Gently introduce the 4-0 silicon-coated nylon monofilament through the ECA stump into the ICA. Advance it approximately 18-20 mm from the bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
-
Occlusion Period: Secure the filament in place and allow the animal to recover from anesthesia in a heated cage. The occlusion period is typically 90 minutes.
-
Reperfusion: Re-anesthetize the animal and gently withdraw the filament to restore blood flow. Ligate the ECA stump permanently.
-
Closure and Recovery: Close the cervical incision. Administer subcutaneous saline for hydration and an analgesic. Monitor the animal closely during recovery.
Protocol 2: Administration of Hirudin (54-65) (desulfated)
Materials:
-
Hirudin (54-65) (desulfated) powder
-
Sterile, pyrogen-free 0.9% saline (vehicle)
-
Insulin syringes
Procedure:
-
Preparation: On the day of the experiment, prepare a stock solution of Hirudin (54-65) (desulfated) in sterile saline. Prepare serial dilutions to achieve the desired final concentrations for injection.
-
Administration Route: Intravenous (IV) injection via the tail vein is recommended for rapid bioavailability.
-
Timing: Administer the assigned treatment (vehicle or hirudin dose) as a bolus injection at the onset of reperfusion (immediately after filament withdrawal).
-
Dosage: Based on literature for hirudin and related compounds in rodent models, a dose-finding study is recommended.[13][15] See Table 1 for suggested starting doses. The injection volume should be consistent across all animals (e.g., 1 mL/kg).
Part 3: Efficacy Assessment & Endpoint Analysis
Protocol 3: Neurological Function Assessment
The modified Neurological Severity Score (mNSS) is a composite score used to evaluate motor, sensory, and reflex deficits.[16] Testing should be performed by an investigator blinded to the experimental groups at 24 and 72 hours post-MCAO.
Table 2: Modified Neurological Severity Score (mNSS) Tasks
| Test Category | Task | Scoring Criteria (Points) |
| Motor Tests | Raising rat by tail | 0: All paws extended; 1: Contralateral forelimb flexion. |
| Walking on floor | 0: Normal walk; 1: Contralateral hindlimb placement reduced; 2: Circling toward contralateral side; 3: Falls down. | |
| Sensory Tests | Placing (visual, tactile) | 0: Places normally; 1: Placing delayed/incomplete. |
| Proprioceptive | 0: Replaces paw immediately; 1: Replacement is delayed. | |
| Beam Balance | Balancing on beam | 0: Balances with steady posture; 1: Grasps side of beam; 2: Hugs beam, one limb falls; 3: Unable to balance. |
| Reflexes | Pinna, corneal, startle | 0: Reflex present; 1: Reflex absent. |
| A cumulative score is calculated (Max score: 14). A higher score indicates a more severe neurological deficit.[10][16] |
Protocol 4: Infarct Volume Quantification (TTC Staining)
This method is the gold standard for visualizing and quantifying the extent of ischemic damage.[17][18]
Materials:
-
2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
Tissue Harvest: At 72 hours post-MCAO, deeply anesthetize the rat and perfuse transcardially with cold saline.
-
Brain Extraction: Carefully extract the brain and chill it at -20°C for 20-30 minutes to firm the tissue for slicing.
-
Slicing: Place the brain in a rat brain matrix and cut 2 mm coronal slices.
-
Staining: Immerse the slices in 2% TTC solution at 37°C for 20-30 minutes in the dark. Healthy tissue with intact dehydrogenase enzymes will stain red, while the infarcted tissue will remain white.[19]
-
Fixation: Transfer the stained slices into 10% formalin for at least 24 hours.
-
Image Analysis: Arrange the slices and acquire a high-resolution digital image. Use image analysis software (e.g., ImageJ) to measure the total area of the hemisphere and the unstained (infarcted) area for each slice.
-
Volume Calculation: Calculate the infarct volume for each slice (Infarct Area × Slice Thickness). Sum the volumes of all slices to get the total infarct volume.
-
Edema Correction: To account for brain swelling, the following formula is often used: Corrected Infarct Volume = [Volume of Contralateral Hemisphere - (Volume of Ipsilateral Hemisphere - Measured Infarct Volume)]
Protocol 5: Histological and Molecular Analysis
Histology:
-
H&E Staining: For general morphological assessment, a parallel set of brain sections should be processed for paraffin embedding and stained with Hematoxylin and Eosin (H&E). This allows for the visualization of key ischemic features such as neuronal pyknosis ("red neurons"), inflammatory cell infiltration, and tissue necrosis.[20][21]
Molecular Analysis:
-
Immunohistochemistry (IHC): To investigate specific mechanisms, IHC can be performed on brain sections to detect changes in protein expression. For example, to validate hirudin's effect on angiogenesis, staining for CD34 (an endothelial cell marker) or VEGF can be performed.[10]
-
Western Blotting/RT-qPCR: Brain tissue from the ischemic penumbra can be dissected and homogenized to quantify protein and gene expression levels of key signaling molecules, such as those in the Wnt/β-catenin pathway (Wnt3a, β-catenin).[10]
Figure 3: Proposed Wnt/β-catenin pathway activation by hirudin.[10]
Data Interpretation & Troubleshooting
Expected Outcomes:
-
A dose-dependent reduction in mNSS scores in hirudin-treated groups compared to the vehicle group, indicating improved neurological function.
-
A significant, dose-dependent decrease in the edema-corrected infarct volume in hirudin-treated animals.
-
Histological evidence of reduced neuronal damage and potentially increased microvessel density in the ischemic penumbra of treated animals.
Troubleshooting:
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| High mortality rate | Severe stroke, excessive bleeding, anesthesia complications, hypothermia. | Refine surgical technique, ensure proper ligation, monitor and maintain body temperature, reduce occlusion time if necessary. |
| High variability in infarct size | Inconsistent filament placement, anatomical variations, temperature fluctuations. | Use laser Doppler flowmetry to confirm MCA occlusion, ensure consistent filament insertion depth, strictly control body temperature. |
| No/small infarct in MCAO group | Incomplete occlusion, incorrect filament size. | Verify filament placement, use appropriate suture diameter for the animal's weight, consider silicon-coated tips for better occlusion.[11] |
| Poor TTC staining | Inactive TTC solution, insufficient incubation time/temperature. | Use fresh TTC solution, ensure incubation is at 37°C for the appropriate duration. |
Conclusion
Hirudin (54-65) (desulfated) represents a valuable pharmacological tool for investigating the role of thrombin in the pathophysiology of ischemic stroke. Its specific mechanism of action allows for the targeted inhibition of thrombin's pro-thrombotic and cellular signaling functions mediated by the anion-binding exosite I. By following the detailed protocols outlined in these notes, researchers can robustly evaluate the neuroprotective potential of this compound in a clinically relevant animal model, contributing to the development of novel stroke therapies.
References
-
Schneider, J., et al. (1992). Desulfated hirugen (hirudin 54-65) induces endothelium-dependent relaxation of porcine pulmonary arteries. European Journal of Pharmacology. Available from: [Link]
-
Prospecbio. Hirudin, Recombinant. Available from: [Link]
-
Li, X., et al. (2023). Hirudin ameliorates myocardial ischemia-reperfusion injury in a rat model of hemorrhagic shock and resuscitation: roles of NLRP3-signaling pathway. Journal of Inflammation Research. Available from: [Link]
-
Krstenansky, J. L., & Fenton, J. W. (1991). Thrombin inhibition by hirudin. PubMed. Available from: [Link]
-
Wang, Y., et al. (2022). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology. Available from: [Link]
-
Dennis, S., et al. (1990). Point mutations modifying the thrombin inhibition kinetics and antithrombotic activity in vivo of recombinant hirudin. PubMed. Available from: [Link]
-
Kaiser, B., & Markwardt, F. (1991). Effects of different hirudins and combinations of low doses of hirudin, heparin and acetylsalicylic acid in a rat microcirculatory thrombosis model. PubMed. Available from: [Link]
-
Wikipedia. Discovery and development of direct thrombin inhibitors. Available from: [Link]
-
Stone, S. R., & Hofsteenge, J. (1986). Kinetics of the inhibition of thrombin by hirudin. Biochemistry. Available from: [Link]
-
Li, Y., et al. (2014). Behavioral tests in rodent models of stroke. Translational Stroke Research. Available from: [Link]
-
Thompson, A. S., et al. (2012). Histological Quantification of Angiogenesis after Focal Cerebral Infarction: A Systematic Review. Stroke Research and Treatment. Available from: [Link]
-
Xi, G., et al. (2020). The role of thrombin in brain injury after hemorrhagic and ischemic stroke. Translational Stroke Research. Available from: [Link]
-
Kessner, S. S., & Schleicher, N. C. (2022). Neuroprotection for Ischemic Stroke: Moving Past Shortcomings and Identifying Promising Directions. International Journal of Molecular Sciences. Available from: [Link]
-
University of South Alabama. Measuring infarct size by the tetrazolium method. Available from: [Link]
-
Manimegalai, K., et al. (2013). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmacology & Pharmacotherapeutics. Available from: [Link]
-
Zhang, Y., et al. (2024). Hirudin promotes cerebral angiogenesis and exerts neuroprotective effects in MCAO/R rats by activating the Wnt/β-catenin pathway. International Immunopharmacology. Available from: [Link]
-
Masada, T., et al. (2004). The role of thrombin and thrombin receptors in ischemic, hemorrhagic and traumatic brain injury: deleterious or protective? Current Pharmaceutical Design. Available from: [Link]
-
Swanson, R. A., et al. (1995). Automated Measurement of Infarct Size With Scanned Images of Triphenyltetrazolium Chloride–Stained Rat Brains. Stroke. Available from: [Link]
-
Bederson, J. B., et al. (1986). Neurological Deficit and Extent of Neuronal Necrosis Attributable to Middle Cerebral Artery Occlusion in Rats. Stroke. Available from: [Link]
-
Petrescu, I. O., et al. (2008). Histopathological changes in acute ischemic stroke. Romanian Journal of Morphology and Embryology. Available from: [Link]
-
Schult, A., & Leker, R. R. (2020). The Importance of Thrombin in Cerebral Injury and Disease. International Journal of Molecular Sciences. Available from: [Link]
-
Creative Biolabs. Stroke Modeling & Pharmacodynamics Services. Available from: [Link]
-
Modo, M., et al. (2000). Temporary middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke and reperfusion. Journal of Neuroscience Methods. Available from: [Link]
-
ResearchGate. Infarct Measurement in Focal Cerebral Ischemia: TTC Staining. Available from: [Link]
-
Khan, A. A., et al. (2023). Neuroprotective agents in acute ischemic stroke. Open Exploration. Available from: [Link]
-
Al-Gazzawi, A. M., et al. (2022). Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature. Frontiers in Neurology. Available from: [Link]
-
Liu, F., et al. (2009). Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice. Journal of Visualized Experiments. Available from: [Link]
-
Popa-Driha, I. S., & Leker, R. R. (2020). The role of thrombin in central nervous system activity and stroke. Neural Regeneration Research. Available from: [Link]
-
Lee, J., et al. (2023). Measuring Infarct Size in Rat Hearts Following Global Myocardial Ischemia. VCU School of Medicine. Available from: [Link]
-
ResearchGate. The Role of Thrombin in Brain Injury After Hemorrhagic and Ischemic Stroke. Available from: [Link]
Sources
- 1. The role of thrombin in brain injury after hemorrhagic and ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of thrombin in central nervous system activity and stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of thrombin and thrombin receptors in ischemic, hemorrhagic and traumatic brain injury: deleterious or protective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biovendor.com [biovendor.com]
- 7. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 9. Thrombin inhibition by hirudin: how hirudin inhibits thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hirudin promotes cerebral angiogenesis and exerts neuroprotective effects in MCAO/R rats by activating the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stroke Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
- 13. Hirudin ameliorates myocardial ischemia-reperfusion injury in a rat model of hemorrhagic shock and resuscitation: roles of NLRP3-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of different hirudins and combinations of low doses of hirudin, heparin and acetylsalicylic acid in a rat microcirculatory thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. Histological Quantification of Angiogenesis after Focal Cerebral Infarction: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rjme.ro [rjme.ro]
Application Note: Elucidating the Binding Kinetics of Desulfated Hirudin (54-65) with Thrombin Using Native Mass Spectrometry
Abstract
This application note details a robust methodology for the real-time analysis of the binding kinetics between the synthetic peptide, desulfated hirudin (54-65), and the serine protease thrombin. Leveraging the capabilities of native electrospray ionization mass spectrometry (ESI-MS), this protocol provides a sensitive, label-free approach to determine key kinetic parameters, including the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₔ). The described workflow is particularly suited for researchers in pharmacology, biochemistry, and drug development investigating anticoagulant mechanisms and structure-activity relationships of thrombin inhibitors.
Introduction: The Significance of Hirudin-Thrombin Interaction
Thrombin is a critical enzyme in the blood coagulation cascade, and its potent and specific inhibition is a key therapeutic strategy for preventing and treating thrombotic disorders.[1][2] Hirudin, a naturally occurring peptide from the salivary glands of medicinal leeches, is the most potent natural inhibitor of thrombin known.[2] It exerts its anticoagulant effect by binding to both the active site and a secondary binding site (anion-binding exosite I) of thrombin.[3]
The C-terminal fragment of hirudin, specifically residues 54-65, has been identified as a key region for interaction with thrombin's anion-binding exosite I.[4][5] The synthetic, desulfated version of this peptide, hirudin (54-65), provides a valuable tool for dissecting the specific contributions of this exosite interaction to the overall binding affinity and inhibitory activity.[4] Understanding the binding kinetics of this interaction is paramount for the rational design of novel antithrombotic agents with improved efficacy and safety profiles.
Mass spectrometry (MS), particularly under non-denaturing or "native" conditions, has emerged as a powerful technique for studying non-covalent protein-ligand interactions.[6][7][8] Native ESI-MS allows for the direct observation and quantification of the protein, the ligand, and the non-covalent complex in their solution-phase equilibrium.[6][9] This direct measurement capability enables the determination of binding stoichiometry and affinity, and by monitoring the reaction over time, the extraction of kinetic rate constants.[10]
Principle of the Method: Kinetic Analysis by Native ESI-MS
The core principle of this application is the utilization of a time-resolved native ESI-MS experiment. By initiating the binding reaction between desulfated hirudin (54-65) and thrombin and then monitoring the ion intensities of the free protein, the free peptide, and the resulting protein-peptide complex over time, we can directly observe the rates of association and dissociation.
The process relies on "soft" ionization techniques, such as electrospray ionization (ESI), which can transfer non-covalent complexes from the solution phase to the gas phase with minimal disruption.[9][11] The mass spectrometer then separates these species based on their mass-to-charge ratio (m/z), allowing for the individual quantification of each component.
The association phase is monitored by observing the increase in the abundance of the hirudin-thrombin complex and the corresponding decrease in the free reactants. Conversely, the dissociation phase can be studied by inducing the dissociation of the pre-formed complex, for example, through a change in solution conditions or by introducing a competitive binder, and monitoring the reappearance of the free components.
Experimental Workflow
The overall experimental workflow is a multi-step process that begins with careful sample preparation and culminates in detailed data analysis. Each step is critical for obtaining high-quality, reproducible kinetic data.
Caption: A schematic overview of the key stages involved in the mass spectrometry-based kinetic analysis of hirudin-thrombin binding.
Detailed Protocols
Materials and Reagents
-
Desulfated Hirudin (54-65): Synthetic peptide, >95% purity.
-
Human α-Thrombin: Highly purified, active form.
-
Ammonium Acetate (NH₄OAc): MS-grade, for preparing volatile buffer.
-
Formic Acid (FA): MS-grade, for pH adjustment.
-
Water: HPLC-grade or equivalent.
-
Methanol: HPLC-grade, for instrument cleaning.
-
Non-binding vials and pipette tips: Essential to prevent sample loss.[12]
Sample Preparation
Rationale: The use of a volatile buffer system, such as ammonium acetate, is crucial for native MS as it is compatible with the ESI process and minimizes salt adduction to the protein and complex, leading to cleaner spectra. Precise concentration determination is fundamental for accurate kinetic modeling.
-
Buffer Preparation: Prepare a 100 mM ammonium acetate stock solution in HPLC-grade water. Adjust the pH to 7.4 using formic acid. This buffer will be used for all dilutions and the final binding assay.
-
Desulfated Hirudin (54-65) Stock Solution: Dissolve the lyophilized peptide in the 100 mM NH₄OAc buffer to a final concentration of 1 mM. Determine the precise concentration using UV absorbance at 280 nm, accounting for the tyrosine residue in the sequence.
-
Thrombin Stock Solution: Reconstitute the lyophilized thrombin in the 100 mM NH₄OAc buffer to a final concentration of 100 µM. Verify the concentration using UV absorbance at 280 nm, using the appropriate extinction coefficient for thrombin.
-
Working Solutions: Prepare fresh dilutions of both the hirudin peptide and thrombin in the assay buffer to the desired final concentrations for the kinetic experiment. A typical starting point would be a 2:1 molar ratio of hirudin to thrombin, with the final thrombin concentration in the low micromolar range (e.g., 5 µM).
Instrumentation and MS Setup
Rationale: The instrument parameters must be carefully optimized to ensure the gentle desolvation and transmission of the non-covalent complex without inducing in-source dissociation. This is a key aspect of "native" mass spectrometry.[9]
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source is required.
-
Calibration: Calibrate the instrument in the appropriate m/z range to accurately measure the masses of thrombin and the hirudin-thrombin complex.
-
ESI Source Parameters:
-
Capillary Voltage: Optimize in the range of 1.0–1.5 kV to maintain stable spray while minimizing heating.
-
Source Temperature: Keep low (e.g., 80–120 °C) to preserve the non-covalent interaction.
-
Cone Voltage/Skimmer Voltage: Adjust to a low value (e.g., 20–50 V) to minimize in-source fragmentation.
-
-
Analyzer Settings:
-
Mass Range: Set to encompass the m/z values of free thrombin and the hirudin-thrombin complex.
-
Resolution: Use a high-resolution setting to accurately distinguish between the different species.
-
Time-Resolved Binding Assay and Data Acquisition
-
Equilibration: Equilibrate the mass spectrometer by infusing the 100 mM NH₄OAc buffer.
-
Initial Spectra: Acquire spectra of the individual thrombin and desulfated hirudin (54-65) solutions to confirm their mass and charge state distributions.
-
Initiation of Reaction: In a non-binding microfuge tube, rapidly mix equal volumes of the thrombin and hirudin working solutions to initiate the binding reaction. Immediately start the data acquisition.
-
Data Acquisition: Continuously acquire mass spectra over a defined time course (e.g., 15-30 minutes) with a rapid scan time (e.g., every 5-10 seconds) to capture the kinetics of complex formation.
Data Analysis and Interpretation
The data analysis workflow involves extracting the ion intensities of the relevant species, plotting them as a function of time, and fitting the data to appropriate kinetic models.
Caption: The sequential steps for processing the raw mass spectrometry data to derive the kinetic constants of the interaction.
Data Extraction
-
From each acquired spectrum, extract the ion intensities for the most abundant charge states of free thrombin and the hirudin-thrombin complex.
-
Sum the intensities of all charge states for each species at each time point to obtain the total ion count for free thrombin and the complex.
Kinetic Modeling
Assuming a pseudo-first-order reaction (if the concentration of one reactant is in significant excess), the association rate can be described by:
d[Complex]/dt = kₐ[Thrombin][Hirudin]
The dissociation can be described by:
d[Complex]/dt = -kₑ[Complex]
The data for the formation of the complex over time can be fitted to an appropriate exponential equation to determine the observed rate constant (kₒₑₛ). The association rate constant (kₐ) can then be calculated. The dissociation rate constant (kₑ) can be determined from a separate dissociation experiment or, in some cases, from the equilibrium phase of the binding reaction. The equilibrium dissociation constant (Kₔ) is then calculated as the ratio of kₑ to kₐ.
Expected Results and Discussion
The time-resolved native ESI-MS experiment is expected to show a time-dependent decrease in the ion intensity of free thrombin and a corresponding increase in the intensity of the hirudin-thrombin complex. By plotting the fraction of the complex formed over time, a binding curve can be generated.
Representative Data
The following table presents hypothetical, yet realistic, kinetic data that could be obtained from this analysis.
| Parameter | Symbol | Hypothetical Value | Unit |
| Association Rate Constant | kₐ | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate Constant | kₑ | 3.0 x 10⁻³ | s⁻¹ |
| Equilibrium Dissociation Constant | Kₔ | 20 | nM |
Interpretation of Results
The desulfated nature of the hirudin (54-65) peptide is expected to result in a lower binding affinity (higher Kₔ) compared to its sulfated counterpart, highlighting the importance of the sulfated tyrosine residue for high-affinity binding.[5] The measured kinetic parameters provide valuable insights into the mechanism of inhibition. A rapid association rate (kₐ) and a slow dissociation rate (kₑ) are characteristic of potent inhibitors.
The interaction between the C-terminal tail of hirudin and thrombin's anion-binding exosite is primarily electrostatic.[3] This method allows for the quantitative assessment of how modifications to the peptide sequence, such as desulfation, impact these electrostatic interactions and, consequently, the overall binding kinetics.
Caption: A simplified representation of the bivalent binding of hirudin to thrombin, highlighting the interaction of the C-terminal fragment with the anion-binding exosite I.
Conclusion
Native electrospray ionization mass spectrometry provides a powerful, label-free, and direct method for the detailed characterization of the binding kinetics of desulfated hirudin (54-65) to thrombin. The protocols outlined in this application note offer a robust framework for obtaining high-quality kinetic data, which is essential for understanding the molecular basis of thrombin inhibition and for guiding the development of new anticoagulant therapies. The ability to directly observe the non-covalent complex in real-time offers significant advantages over indirect methods, providing a deeper insight into the dynamics of this critical protein-peptide interaction.
References
-
Rydel, T. J., et al. (1990). The structure of a complex of recombinant hirudin and human alpha-thrombin. Science, 249(4966), 277-280. Available from: [Link].
-
ResearchGate. Identification of recombinant hirudin by-products by electrospray ionization mass spectrometry. Available from: [Link].
-
Krstenansky, J. L., et al. (1990). Binding of fluorescent and spin-labeled C-terminal hirudin analogs to thrombin. FEBS Letters, 269(2), 425-429. Available from: [Link].
-
Lindhout, T., et al. (1990). The anticoagulant mechanism of action of recombinant hirudin (CGP 39393) in plasma. Thrombosis and Haemostasis, 64(3), 464-468. Available from: [Link].
-
QYAOBIO. Hirudin. Available from: [Link].
-
Wikipedia. Hirudin. Available from: [Link].
-
Ascenzi, P., et al. (1992). Binding of hirudin to human alpha, beta and gamma-thrombin. A comparative kinetic and thermodynamic study. Journal of Molecular Biology, 225(1), 195-204. Available from: [Link].
-
Konno, S., et al. (1988). Analysis of the secondary structure of hirudin and the mechanism of its interaction with thrombin. Archives of Biochemistry and Biophysics, 267(1), 158-166. Available from: [Link].
-
Kadek, A., et al. (2019). Mass spectrometric analysis of protein–ligand interactions. Biophysical Reviews, 11(5), 757-766. Available from: [Link].
-
De Filippis, V., et al. (1992). Interaction of the N-terminal region of hirudin with the active-site cleft of thrombin. Biochemistry, 31(21), 5040-5047. Available from: [Link].
-
NIH VideoCasting and Podcasting. Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation. Available from: [Link].
-
De Marco, L., et al. (1991). Effect of the Hirudin Carboxy-Terminal Peptide 54-65 on the Interaction of Thrombin With Platelets. Arteriosclerosis, Thrombosis, and Vascular Biology, 11(5), 1219-1226. Available from: [Link].
-
Bian, Y., et al. (2022). Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. STAR Protocols, 3(3), 101533. Available from: [Link].
-
SpringerLink. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Available from: [Link].
-
J. Am. Soc. Mass Spectrom. (2013). Quantifying Protein–Ligand Interactions by Direct Electrospray Ionization-MS Analysis: Evidence of Nonuniform Response Factors Induced by High Molecular Weight Molecules and Complexes. Available from: [Link].
-
Bio-Rad. Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Available from: [Link].
-
Journal of Chemical Theory and Computation. Perspectives on Ligand/Protein Binding Kinetics Simulations: Force Fields, Machine Learning, Sampling, and User-Friendliness. Available from: [Link].
-
Analytical Chemistry. Characterizing Non-covalent Protein Complexes Using Asymmetrical Flow Field-Flow Fractionation On-Line Coupled to Native Mass Spectrometry. Available from: [Link].
-
PubMed. Determination of Dissociation Constants for Protein-Ligand Complexes by Electrospray Ionization Mass Spectrometry. Available from: [Link].
-
Nature Communications. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Available from: [Link].
-
MDPI. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Available from: [Link].
-
University of Birmingham. Non-covalent Complex Analysis. Available from: [Link].
-
Analytical Chemistry. Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries. Available from: [Link].
-
Nicoya. Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Available from: [Link].
-
Frontiers in Chemistry. Advances in MS Based Strategies for Probing Ligand-Target Interactions: Focus on Soft Ionization Mass Spectrometric Techniques. Available from: [Link].
-
Bitesize Bio. 12 Tips for Preparing Non-Covalent Protein Complexes for Mass Spectrometry Analysis. Available from: [Link].
-
News-Medical.net. Using Mass Spectrometry for Protein Complex Analysis. Available from: [Link].
-
Analytical Chemistry. Quantifying Ligand Binding to Large Protein Complexes Using Electrospray Ionization Mass Spectrometry. Available from: [Link].
-
Frontiers in Chemistry. High-Throughput Native Mass Spectrometry Screening in Drug Discovery. Available from: [Link].
-
ResearchGate. Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. Available from: [Link].
-
Illinois Experts. Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Available from: [Link].
-
PubMed. Differences in binding kinetics, bond strength and adduct formation between Pt-based drugs and S- or N-donor groups: A comparative study using mass spectrometry techniques. Available from: [Link].
-
PubMed. Applying mass spectrometry to study non-covalent biomolecule complexes. Available from: [Link].
- Google Patents. Process for producing hirudine-like peptides.
-
Chemistry LibreTexts. 7.8: Protein Analysis using Electrospray Ionization Mass Spectroscopy. Available from: [Link].
-
Nature Protocols. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Available from: [Link].
Sources
- 1. hirudin suppliers USA [americanchemicalsuppliers.com]
- 2. Hirudin - Wikipedia [en.wikipedia.org]
- 3. Thrombin inhibition by hirudin: how hirudin inhibits thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 5. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-covalent Complex Analysis - University of Birmingham [birmingham.ac.uk]
- 8. Applying mass spectrometry to study non-covalent biomolecule complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Native Mass Spectrometry Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of dissociation constants for protein-ligand complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Advances in MS Based Strategies for Probing Ligand-Target Interactions: Focus on Soft Ionization Mass Spectrometric Techniques [frontiersin.org]
- 12. technologynetworks.com [technologynetworks.com]
Application Note: Surface Plasmon Resonance Studies of Hirudin (54-65) (Desulfated) Binding to Thrombin
Executive Summary
This application note details the protocol for characterizing the binding interface between Human
While native Hirudin binds thrombin with picomolar affinity, the C-terminal fragment (54-65)—often called "Hirugen"—binds specifically to Exosite I .[1] The desulfated variant (lacking the sulfate group at Tyr63) exhibits significantly faster dissociation kinetics and lower affinity (micromolar range) compared to its sulfated counterpart. Accurately measuring these rapid kinetics requires a rigorously optimized SPR assay. This guide provides a self-validating workflow to determine
Biological Context & Mechanism
Thrombin is a serine protease central to coagulation. Its activity is modulated by two electropositive surface regions: Exosite I (fibrinogen binding) and Exosite II (heparin binding).[2]
-
Hirudin (54-65): This acidic C-terminal tail binds exclusively to Exosite I , blocking fibrinogen docking without occluding the active catalytic site.
-
The Role of Sulfation: In native hirudin, sulfation of Tyr63 increases binding affinity by ~10-fold (from
M to nM range) via electrostatic interactions with thrombin's Tyr76 and Ile82. -
Why Study the Desulfated Form? The desulfated peptide is a critical tool for:
-
Competitive Inhibition Assays: Displacing stronger binders.
-
Fragment-Based Drug Discovery (FBDD): Serving as a "weak binder" control to validate assay sensitivity.
-
Mechanistic Dissection: Quantifying the thermodynamic contribution of the sulfate moiety.
-
Interaction Pathway Diagram
Figure 1: Mechanistic interaction map. The desulfated peptide binds Exosite I with rapid reversible kinetics, distinct from the tight binding of the sulfated form.
Experimental Strategy (The "Why")
Immobilization Orientation
Choice: Immobilize Thrombin (Ligand) and inject Hirudin peptide (Analyte).
-
Causality: The Hirudin fragment is small (~1.5 kDa). Immobilizing it directly via amine coupling may occlude its binding residues (Asp55, Glu57) or alter its conformation. Thrombin (~37 kDa) is robust and retains Exosite I activity when amine-coupled.
-
Mass Transport: Injecting the small molecule (peptide) over the large protein minimizes mass transport limitations (MTL), which is critical for measuring fast kinetics.
Sensor Chip Selection
Choice: CM5 Sensor Chip (Carboxymethylated Dextran).
-
Reasoning: CM5 provides a hydrophilic environment and high capacity. Since the peptide analyte is small, a high density of Thrombin is needed to generate sufficient Refractive Index (RI) change (Response Units, RU).
Theoretical Calculation
To ensure a valid signal, we target a theoretical maximum response (
- (Peptide) ≈ 1.5 kDa
- (Thrombin) ≈ 37 kDa
-
Target
RU. -
Required Immobilization Level (
): -
Action: Target 2000 - 2500 RU of immobilized Thrombin.
Detailed Protocol
Reagents & Buffer Preparation
-
Running Buffer (HBS-EP+): 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4. Filter (0.22 µm) and degas.
-
Ligand: Human
-Thrombin (high purity). Dilute to 20 µg/mL in 10 mM Sodium Acetate, pH 5.0 .-
Note: Thrombin has an isoelectric point (pI) > 7.0; pH 5.0 ensures efficient pre-concentration.
-
-
Analyte: Hirudin (54-65) (desulfated).[1][3][4] Sequence: GDFEEIPEEYLQ.[4] Dissolve stock in water/buffer to 1 mM.
Immobilization (Amine Coupling)
Instrument: Biacore (e.g., T200, 8K, or S200) or equivalent SPR system. Temp: 25°C.
-
Activation: Inject EDC/NHS (1:1 mix) for 7 minutes at 10 µL/min to activate flow cells (Fc2).
-
Ligand Injection: Inject Thrombin (20 µg/mL in Acetate pH 5.0) into Fc2.
-
Monitor: Watch the sensorgram.[5] Stop injection when level reaches ~2500 RU.
-
-
Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to block unreacted esters.
-
Reference Cell (Fc1): Activate with EDC/NHS and immediately deactivate with Ethanolamine (Blank immobilization).
Kinetic Binding Assay (Multi-Cycle)
Since the desulfated peptide is a low-affinity binder (
-
Flow Rate: High flow (30 - 50 µL/min) to minimize mass transport effects.
-
Concentration Series: 0, 0.78, 1.56, 3.125, 6.25, 12.5, 25, 50 µM. (Include duplicates of 6.25 µM).
-
Association Time: 60 seconds (Equilibrium is reached quickly).
-
Dissociation Time: 60 - 120 seconds.
-
Regeneration:
-
Crucial Insight: Because the desulfated form has a fast off-rate (
), the signal often returns to baseline during the dissociation phase. Regeneration may not be needed. -
If sticky: Use a mild "wash" of 2 M NaCl for 30 seconds. Avoid low pH (Glycine 2.0) if possible to preserve Thrombin activity over many cycles.
-
SPR Workflow Diagram
Figure 2: Step-by-step SPR workflow for measuring low-affinity peptide interactions.
Data Analysis & Expected Results
Model Selection
For desulfated Hirudin (54-65), the interaction is typically "Fast-On, Fast-Off."
-
Kinetic Fit: Use the 1:1 Langmuir Binding Model . Look for "square-wave" sensorgrams (rapid rise to equilibrium, rapid fall to baseline).
-
Steady-State Affinity: If the kinetics are too fast for the instrument's sampling rate to resolve the curvature, switch to Steady-State (Equilibrium) Analysis . Plot
vs. Concentration ( ) and fit to the isotherm:
Expected Parameters (Comparison Table)
The following table summarizes the expected differences between the desulfated and sulfated forms, serving as a validation benchmark.
| Parameter | Hirudin (54-65) Desulfated | Hirudin (54-65) Sulfated |
| Binding Affinity ( | 1.0 - 5.0 µM (Micromolar) | ~20 - 100 nM (Nanomolar) |
| Association ( | Very Fast (often > | Fast ( |
| Dissociation ( | Very Fast (often > 0.1 s | Slower (< 0.01 s |
| Sensorgram Shape | "Square wave" (Box shape) | Curvature in association/dissociation |
| Regeneration | Usually not required (Buffer flow) | Required (e.g., Glycine pH 2.5) |
Troubleshooting
-
Low Signal: If
RU, increase Thrombin immobilization density or check peptide concentration/solubility. -
Non-Specific Binding (NSB): If the reference channel shows binding, add more salt (increase NaCl to 300 mM) or BSA (0.1%) to the running buffer.
-
Bulk Shift: A large jump in signal that disappears immediately upon dissociation is a refractive index mismatch. Ensure peptide buffer matches running buffer exactly.
References
-
BenchChem. Hirudin (54-65) (desulfated) | Thrombin Inhibitor. Retrieved from
-
MedChemExpress. Hirudin (54-65) | Anticoagulant. Retrieved from
-
National Institutes of Health (NIH). Effect of the Hirudin Carboxy-Terminal Peptide 54-65 on the Interaction of Thrombin With Platelets. PubMed.[6] Retrieved from
-
SPR Pages. Amine Coupling Protocol. Retrieved from [7]
-
Reichert SPR. Immobilization Strategies - Surface Plasmon Resonance. Retrieved from
-
Bio-Protocol. Surface plasmon resonance (SPR) analysis of Thrombin. Retrieved from
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. Expression of Allosteric Linkage between the Sodium Ion Binding Site and Exosite I of Thrombin during Prothrombin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Amine-coupling [sprpages.nl]
- 6. iris.unina.it [iris.unina.it]
- 7. 5 – Immobilization – Bruker Daltonics SPR [support.brukerspr.com]
Application Note: Experimental Use of Hirudin (54-65) (Desulfated) in Animal Models
[1][2]
Part 1: Executive Summary & Mechanism of Action
The Scientific Premise
Hirudin (54-65) (desulfated) is a synthetic C-terminal peptide fragment derived from the leech protein hirudin. Unlike full-length recombinant hirudin (e.g., lepirudin, desirudin) which binds both the catalytic active site and Exosite I of thrombin, this 12-residue fragment binds exclusively to Exosite I (the anion-binding exosite) .
Crucial Distinction: The desulfated form lacks the sulfate group on Tyrosine 63.[1] In native hirudin, this sulfation confers femtomolar affinity (
Mechanism of Action Diagram
The following diagram illustrates the competitive binding mechanism. Unlike bivalent inhibitors (e.g., bivalirudin), Hirudin (54-65) leaves the catalytic site open, allowing small chromogenic substrates to be cleaved while blocking macromolecular substrates like fibrinogen.
Caption: Hirudin (54-65) selectively blocks Exosite I, inhibiting fibrinogen docking without occluding the catalytic active site.
Part 2: Experimental Protocols & Methodology
Compound Handling & Preparation
Formulation: Hirudin (54-65) is a lyophilized peptide.
-
MW: ~1468.5 g/mol [1]
-
Solubility: Soluble in water or saline (up to 10 mg/mL).
-
Stability: The desulfated form is chemically stable but susceptible to proteolysis in vivo.
Reconstitution Protocol:
-
Equilibrate vial to room temperature.
-
Dissolve in sterile 0.9% Saline or PBS (pH 7.4) to create a Master Stock (e.g., 10 mM).
-
Critical Step: Verify concentration using absorbance at 280 nm (Extinction coefficient
due to 1 Tyr residue). -
Aliquot and store at -80°C. Avoid freeze-thaw cycles.
In Vivo Dosage Strategy (Rat Model)
Due to the lower affinity (
| Parameter | Value | Rationale |
| Target Plasma Conc. | 10 µM (approx. 15 µg/mL) | ~10x |
| Loading Dose (Bolus) | 1.0 - 2.0 mg/kg (IV) | Rapidly saturates Exosite I. |
| Maintenance Dose | 0.5 - 1.0 mg/kg/hr | Counteracts rapid renal clearance ( |
| Route | IV (Jugular or Tail Vein) | Bioavailability via SC is variable; IV is required for kinetic studies. |
Surgical Protocol: FeCl3-Induced Arterial Thrombosis (Rat)
This model is ideal for testing Exosite I inhibitors as it relies heavily on thrombin-mediated platelet recruitment.
Workflow Diagram:
Caption: Step-by-step workflow for evaluating Hirudin (54-65) in a rat arterial thrombosis model.
Detailed Steps:
-
Anesthesia: Induce with 5% isoflurane; maintain at 2-3%.
-
Access: Cannulate the right jugular vein (PE-50 tubing) for peptide administration. Place a Doppler flow probe around the carotid artery.
-
Baseline Metrics: Allow blood flow to stabilize. Withdraw 0.2 mL blood for baseline Thrombin Time (TT).
-
Administration: Inject the calculated Bolus (e.g., 1.5 mg/kg) over 30 seconds, immediately followed by the syringe pump infusion.
-
Induction: Apply a filter paper saturated with 10% FeCl3 to the external surface of the carotid artery for 3 minutes. Remove and wash with saline.
-
Data Collection: Record "Time to Occlusion" (flow = 0 mL/min for >1 min).
Monitoring & Validation (Self-Validating Systems)
To ensure the experiment is valid, you must confirm the peptide is active in vivo.
-
Thrombin Time (TT): This is the most sensitive assay for Hirudin (54-65).
-
Expectation: A 2-3 fold prolongation of TT compared to baseline.
-
Note: aPTT may only show mild prolongation due to the weak affinity of the desulfated form. If aPTT does not change, rely on TT.
-
-
Bleeding Time: Perform a tail transection assay.
-
Expectation: Hirudin (54-65) typically causes less bleeding prolongation than catalytic site inhibitors because it does not fully block amidolytic activity.
-
Part 3: Comparative Data & Analysis
Potency Comparison
Use this table to benchmark your results against standard inhibitors.
| Inhibitor | Binding Site | Primary Effect | |
| Hirudin (Native) | Active Site + Exosite I | ~0.2 pM | Complete blockade; high potency. |
| Hirudin (54-65) Sulfated | Exosite I | ~200 nM | Strong Exosite blockade. |
| Hirudin (54-65) Desulfated | Exosite I | 0.5 - 2.0 µM | Weak/Moderate Exosite blockade. |
| Argatroban | Active Site | ~19 nM | Catalytic inhibition only. |
Troubleshooting Guide
-
Issue: No antithrombotic effect observed.
-
Cause: Dose too low. The desulfated peptide is rapidly cleared and has low affinity.
-
Solution: Increase maintenance infusion rate. Verify peptide integrity (HPLC) as desulfated tyrosines are stable but the peptide backbone can degrade.
-
-
Issue: Inconsistent clotting times.
-
Cause: Variable binding to plasma proteins (albumin).
-
Solution: Measure plasma concentration using anti-hirudin ELISA (cross-reactivity usually exists) or functional TT assay.
-
References
-
Maraganore, J. M., et al. (1989). "Design and characterization of hirulogs: a novel class of bivalent peptide inhibitors of thrombin." Biochemistry. Link
-
Naski, M. C., et al. (1990). "The COOH-terminal domain of hirudin. An exosite-directed competitive inhibitor of the interaction of alpha-thrombin with fibrinogen." Journal of Biological Chemistry. Link
-
Krstenansky, J. L., et al. (1987).[2] "Antithrombin properties of C-terminus of hirudin using synthetic unsulfated N-acetyl-hirudin 45-65." FEBS Letters. Link
-
Kelly, A. B., et al. (1992). "Antithrombotic effects of synthetic peptides targeting the thrombin anion-binding exosite."[1] Thrombosis and Haemostasis. Link
-
Fenton, J. W., et al. (1991). "Thrombin anion-binding exosite interactions with hirudin and synthetic peptides." Annals of the New York Academy of Sciences. Link
Application Note: Hirudin (54-65) [Desulfated] as a Negative Control in Sulfation Studies
[2]
Executive Summary
In the study of post-translational modifications, Tyrosine Sulfation is a key modulator of protein-protein interactions, particularly in hemostasis. The C-terminal fragment of Hirudin (residues 54-65) binds to Thrombin's Anion-Binding Exosite I (ABE-I) .[1][2] This interaction is significantly enhanced by the sulfation of Tyrosine-63 (Tyr63) .[1][3]
Hirudin (54-65) (desulfated) serves as an indispensable negative control . By comparing the desulfated form (Tyr63-OH) with the sulfated form (Tyr63-SO
Mechanistic Background: The "Sulfate Switch"
Structural Context
Thrombin possesses two electropositive exosites that flank the catalytic cleft. Exosite I is the docking site for fibrinogen, PAR1, and thrombomodulin. Hirudin, a potent leech-derived inhibitor, utilizes its acidic C-terminal tail to wrap around Exosite I, locking the enzyme in an inactive state towards specific substrates.
The Role of Tyr63[1][4]
-
Sulfated Hirudin (54-65): The sulfate group on Tyr63 forms a high-affinity salt bridge with specific cationic residues (likely Arg73, Arg75, Arg77) in Thrombin's Exosite I. This electrostatic reinforcement increases binding affinity (
) by approximately 10-fold (low nanomolar range). -
Desulfated Hirudin (54-65): Lacking the sulfate, this peptide relies solely on hydrophobic contacts and weaker carboxylate interactions. It binds with significantly lower affinity (micromolar range), making it an ideal isosteric control —it occupies the same space but lacks the critical "charge hook."
Interaction Pathway Diagram
The following diagram illustrates the differential binding mechanism.
Caption: Differential binding mechanism of Sulfated vs. Desulfated Hirudin (54-65) to Thrombin Exosite I.
Experimental Protocols
Protocol A: Comparative Thrombin Inhibition Assay (IC50 Shift)
Objective: To quantify the functional contribution of sulfation by measuring the shift in IC50 between the sulfated and desulfated peptides.
Materials:
-
Enzyme: Human
-Thrombin (0.1 nM final conc). -
Substrate: Chromogenic substrate (e.g., S-2238 or Spectrozyme TH).
-
Control Peptide: Hirudin (54-65) Desulfated (Stock: 1 mM in water/buffer).
-
Test Peptide: Hirudin (54-65) Sulfated (Stock: 100 µM).
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.
Workflow:
-
Preparation: Dilute Thrombin to 2x concentration (0.2 nM) in Buffer.
-
Titration Series:
-
Prepare a serial dilution of the Sulfated Peptide (Range: 0.1 nM to 100 nM).
-
Prepare a serial dilution of the Desulfated Peptide (Range: 10 nM to 100 µM). Note the significantly higher range required for the negative control.
-
-
Incubation: Mix 50 µL of Thrombin with 50 µL of Peptide dilution in a 96-well plate. Incubate for 15 minutes at 37°C to reach equilibrium.
-
Reaction Start: Add 50 µL of Chromogenic Substrate (200 µM final).
-
Measurement: Monitor Absorbance at 405 nm kinetically for 10 minutes.
-
Analysis: Plot Initial Velocity (
) vs. Log[Peptide]. Fit to a 4-parameter logistic equation to determine IC50.
Expected Results:
| Parameter | Sulfated Hirudin (54-65) | Desulfated Control | Interpretation |
|---|---|---|---|
| IC50 | ~ 50 - 100 nM | ~ 1 - 10 µM | >10-fold shift confirms specificity. |
| Curve Shape | Steep inhibition | Shallow/Right-shifted | Validates "Sulfate-driven" affinity. |
Protocol B: Antibody Specificity Validation (Dot Blot)
Objective: To validate that an anti-sulfotyrosine antibody is specific to the modification and does not cross-react with the peptide backbone.
Workflow:
-
Spotting: Pipette 1 µL of Sulfated peptide (1 mg/mL) and 1 µL of Desulfated peptide (1 mg/mL) onto a nitrocellulose membrane.
-
Blocking: Block membrane with 5% BSA in TBS-T for 1 hour. Avoid milk, as casein contains phosphoproteins which may interfere.
-
Primary Antibody: Incubate with anti-Sulfotyrosine antibody (e.g., Millipore clone 1C-A2) for 1 hour.
-
Washing: Wash 3x with TBS-T.
-
Detection: Incubate with HRP-conjugated secondary antibody and develop with ECL substrate.
Pass Criteria: Signal is observed only on the Sulfated spot. Any signal on the Desulfated spot indicates non-specific backbone binding, invalidating the antibody for this specific context.
Data Visualization & Workflow
The following flowchart outlines the decision matrix for interpreting results using the desulfated control.
Caption: Decision matrix for interpreting comparative binding assays.
Troubleshooting & Best Practices
-
pH Sensitivity: The interaction at Exosite I is pH-dependent. Ensure buffers are strictly maintained at pH 7.4 . Lower pH (< 6.5) protonates Histidines in thrombin, altering the charge landscape and potentially masking the sulfation effect.
-
Concentration Ranges: A common error is testing the Desulfated control at the same low concentrations as the Sulfated form. Because the affinity is much lower, you must test the Desulfated form at concentrations 100x to 1000x higher to observe the inhibition curve.
-
Peptide Handling: Reconstitute peptides in sterile water or 50 mM Tris. Avoid phosphate buffers if using downstream kinase/phosphatase assays, though they are safe for Thrombin coagulation assays.
References
-
Maraganore, J. M., et al. (1989). "Design and Characterization of Hirulogs: A Novel Class of Bivalent Peptide Inhibitors of Thrombin." Biochemistry.
-
Stone, S. R., & Hofsteenge, J. (1986).[4] "Kinetics of the Inhibition of Thrombin by Hirudin."[5][4][6] Biochemistry.
-
Skrzypczak-Jankun, E., et al. (1991). "Structure of the Hirudin-Thrombin Complex." Journal of Molecular Biology.
-
BenchChem. "Hirudin (54-65) (desulfated) Product Description & Applications." BenchChem Application Data.
-
Nara Medical University. "Role of Tyr63 Sulfation in Thrombin Interaction." Research Repository.
Sources
- 1. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5196404A - Inhibitors of thrombin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Note: Fmoc Solid-Phase Peptide Synthesis of Hirudin (54-65) (Desulfated)
Abstract & Biological Context
This application note details the optimized protocol for the synthesis of Hirudin (54-65) (desulfated) . This dodecapeptide (
While the native protein binds thrombin at both the catalytic active site and Exosite I , this synthetic fragment selectively binds only to Exosite I. It acts as a competitive inhibitor of fibrinogen binding, preventing clot formation without blocking the catalytic cleavage of small chromogenic substrates. The desulfated variant (Tyr63-OH instead of Tyr63-OSO
Key Chemical Challenges
-
High Acidic Content: The sequence contains 5 acidic residues (1 Asp, 4 Glu), leading to potential aggregation via inter-chain hydrogen bonding (β-sheet formation) on the resin.
-
Aspartimide Formation: The Asp-Phe motif (residues 55-56) presents a risk for base-catalyzed aspartimide formation during Fmoc deprotection cycles.
-
Steric Hindrance: The Ile-Pro (59-60) junction is sterically demanding, requiring optimized coupling conditions to prevent deletion sequences.
Chemical Strategy & Logic
Resin Selection
For the C-terminal Gln residue, the choice of resin is critical to prevent racemization during the first loading step.
-
Recommended: Pre-loaded Fmoc-Gln(Trt)-Wang Resin .
-
Reasoning: Loading the first amino acid onto Wang resin involves esterification, which can cause racemization of Cys and His, and to a lesser extent, Gln. Using a commercially pre-loaded resin guarantees enantiomeric purity.
-
-
Alternative: 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Reasoning: 2-CTC is extremely acid-sensitive and allows for very mild cleavage, but more importantly, its steric bulk prevents diketopiperazine formation (a risk with Proline in the sequence) and suppresses racemization during loading.
-
Coupling Reagents[1][2][3]
-
Standard: HBTU / DIEA . Robust for most residues.
-
Critical Junctions (Ile-Pro, Asp-Phe): DIC / Oxyma Pure .
-
Reasoning: Carbodiimide chemistry (DIC) with Oxyma is superior for preventing racemization (especially at Cys/His, though less critical here) and improving yields at sterically hindered junctions like Ile-Pro compared to uronium salts (HBTU).
-
Side-Reaction Mitigation (Aspartimide)
The Asp-Phe bond is susceptible to cyclization into aspartimide upon exposure to piperidine (Fmoc deprotection). The ring subsequently opens to form a mixture of
-
Solution: Add 0.1 M HOBt to the 20% Piperidine deprotection solution. The acidity of HOBt suppresses the amide backbone ionization that initiates the cyclization.
Detailed Experimental Protocol
Materials & Reagents
| Component | Specification | Function |
| Resin | Fmoc-Gln(Trt)-Wang Resin (0.4–0.6 mmol/g) | Solid support |
| Amino Acids | Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH | Building blocks |
| Activator | HBTU (0.5 M in DMF) or DIC/Oxyma | Carboxyl activation |
| Base | DIEA (N,N-Diisopropylethylamine) | Basic environment for HBTU |
| Deprotection | 20% Piperidine in DMF (+ 0.1M HOBt) | Fmoc removal |
| Cleavage | TFA / TIS / H | Resin cleavage & global deprotection |
Synthesis Cycle (0.1 mmol Scale)
Step 1: Resin Swelling[2][3]
-
Weigh 200 mg of Fmoc-Gln(Trt)-Wang resin (assuming 0.5 mmol/g loading).
-
Place in a reaction vessel (fritted syringe or glass reactor).
-
Add 5 mL DMF and swell for 30 minutes . Drain.
Step 2: Fmoc Deprotection (The "Cycle Start")
-
Add 5 mL of 20% Piperidine/DMF (containing 0.1 M HOBt) .
-
Agitate for 3 minutes . Drain.
-
Add fresh Deprotection Solution. Agitate for 10 minutes . Drain.
-
Wash: DMF (5 x 5 mL). Crucial: Ensure all piperidine is removed to prevent premature Fmoc removal of the next incoming amino acid.
Step 3: Coupling (Iterative)
Calculate 4 equivalents (eq) relative to resin loading (0.4 mmol AA).
A. Standard Residues (Gly, Phe, Glu, Tyr, Leu):
-
Dissolve 4 eq Fmoc-AA and 4 eq HBTU in minimal DMF (approx. 2 mL).
-
Add 8 eq DIEA .
-
Add mixture to resin immediately.
-
Agitate for 45 minutes at room temperature.
B. Difficult Junctions (Ile
-
Dissolve 4 eq Fmoc-AA and 4 eq Oxyma Pure in DMF.
-
Add 4 eq DIC .[2]
-
Pre-activate for 2 minutes, then add to resin.
-
Agitate for 60 minutes (Double couple if possible: repeat step with fresh reagents).
Step 4: Washing
-
Drain reaction mixture.
-
Wash with DMF (5 x 5 mL).
-
Perform Kaiser Test (Ninhydrin).
-
Blue beads = Incomplete coupling (Repeat Step 3).
-
Colorless beads = Complete coupling (Proceed to Step 2 for next AA).
-
Note: For Proline, use the Chloranil Test (Ninhydrin does not react with secondary amines).
-
Step 5: Final N-Terminal Processing
After coupling Gly
-
Remove final Fmoc group (Step 2).
-
Wash with DMF (5x), then DCM (5x), then Methanol (3x).
Cleavage & Workup
-
Prepare Cleavage Cocktail : 9.5 mL TFA + 0.25 mL TIS (Triisopropylsilane) + 0.25 mL H
O.-
Note: TIS is essential to scavenge the bulky t-butyl cations released from the 4 Glu, 1 Asp, and 1 Tyr residues.
-
-
Add cocktail to dry resin. Agitate for 2.5 hours .
-
Filter resin and collect filtrate.
-
Precipitate peptide by adding filtrate dropwise into cold Diethyl Ether (40 mL, -20°C).
-
Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet 2x with cold ether.
-
Dissolve pellet in H
O/Acetonitrile (1:1) and lyophilize.
Visualization of Workflows
Synthesis Logic Flow
The following diagram illustrates the specific SPPS cycle tailored for Hirudin 54-65, highlighting the critical intervention points for aspartimide prevention and difficult couplings.
Caption: Optimized SPPS cycle for Hirudin (54-65) highlighting reagent switching for difficult residues.
Biological Mechanism (Why this peptide?)
Understanding the binding mode ensures the researcher uses the peptide correctly in assays.
Caption: Hirudin (54-65) selectively blocks Exosite I, inhibiting Fibrinogen binding but leaving the active site open.
Analytical Data & QC Specifications
Upon completion, the peptide must be validated. The desulfated nature simplifies the mass spectrometry analysis as sulfate groups are labile and often fly off during ionization.
| Parameter | Specification | Notes |
| Sequence | GDFEEIPEEYLQ | MW: 1468.5 g/mol |
| Monoisotopic Mass | 1467.65 Da | [M+H] |
| HPLC Purity | > 95% | Gradient: 5-60% B in 20 min (A: 0.1% TFA/H2O, B: 0.1% TFA/ACN) |
| Solubility | Water or 1% NH | Acidic peptides dissolve best at neutral/basic pH.[1] |
| Counter-ion | TFA (Standard) | For cell assays, consider TFA-to-Acetate exchange. |
Troubleshooting Guide
-
Low Solubility: The peptide has a pI ~ 3.5. It will precipitate in acidic buffers. Dissolve in dilute NH
OH or PBS (pH 7.4). -
Peak Broadening (HPLC): If the main peak is broad, it may be due to aggregation. Run the column at 50°C.
-
Mass +18 Da: Indicates incomplete coupling (hydrolysis of active ester) or aspartimide hydrolysis.
-
Mass -18 Da: Indicates Aspartimide formation (loss of H
O). If seen, repeat synthesis with higher HOBt concentration in the deprotection step.
References
-
Maraganore, J. M., et al. (1989). Design and characterization of hirulogs: a novel class of bivalent peptide inhibitors of thrombin. Biochemistry, 29(30), 7095–7101.
-
Sigma-Aldrich. (n.d.). Fmoc-Gln(Trt)-Wang resin Product Specification.
-
Biotage. (2023).[4] How to quantify your first amino acid loading onto Wang resins. Biotage Blog.
-
University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
-
Bachem. (n.d.). Hirudin (54-65) (desulfated) Product Data.[1][5][6][7] (General reference for commercial standards).
Sources
Application Notes and Protocols: Investigating the Modulatory Role of Hirudin (54-65) (desulfated) on Heparin Cofactor II Activity
Introduction: A Tripartite Molecular Dance in Coagulation
The regulation of blood coagulation is a finely tuned process, balancing pro-thrombotic and anti-thrombotic forces. At the heart of this cascade lies thrombin, the primary protease responsible for fibrin clot formation. Its activity is tightly controlled by endogenous inhibitors, among which is Heparin Cofactor II (HCII), a member of the serine protease inhibitor (serpin) superfamily.[1][2] HCII's inhibitory potential against thrombin is dramatically amplified by glycosaminoglycans (GAGs) such as heparin and dermatan sulfate.[1][2][3]
This application note delves into the intricate interplay between HCII, thrombin, and a specific peptide fragment derived from hirudin, a potent natural anticoagulant from the salivary glands of the medicinal leech, Hirudo medicinalis.[4] Specifically, we focus on the desulfated C-terminal fragment of hirudin, encompassing residues 54-65. While the full hirudin protein is a powerful direct thrombin inhibitor, this C-terminal peptide displays a more nuanced role. It modulates the activity of other coagulation players, most notably Heparin Cofactor II.[5]
Research has revealed that Hirudin (54-65) and the N-terminal acidic domain of HCII engage in a competitive binding relationship for a common docking site on thrombin, known as exosite 1.[5][6] This competition directly impacts the efficiency of HCII-mediated thrombin inhibition. Understanding this interaction is crucial for researchers in hematology, thrombosis, and drug development, as it provides a model for investigating allosteric modulation of enzyme activity and offers insights into the design of novel anticoagulant therapies. This guide provides the mechanistic background and detailed experimental protocols to quantitatively and qualitatively characterize the interaction between desulfated Hirudin (54-65) and Heparin Cofactor II.
The Underlying Mechanism: Competitive Inhibition at Thrombin Exosite 1
The interaction between Hirudin (54-65), HCII, and thrombin is a classic example of competitive binding modulating a primary inhibitory pathway.
-
Heparin Cofactor II (HCII) Inhibition of Thrombin: HCII inhibits thrombin through a "suicide substrate" mechanism typical of serpins. This process is significantly accelerated by GAGs. A key step in this enhanced inhibition involves the binding of HCII's N-terminal acidic domain to thrombin's anion-binding exosite 1.[6] This initial docking correctly orients the serpin for its inhibitory action on the thrombin active site.
-
Hirudin (54-65) Fragment Interaction: The C-terminal tail of hirudin, including the 54-65 fragment, is renowned for its high-affinity binding to thrombin's exosite 1.[7][8] This fragment, even in its desulfated form, effectively occupies the exosite.
-
The Competitive Landscape: Because both the N-terminal domain of HCII and the Hirudin (54-65) peptide target the same exosite on thrombin, they are in direct competition.[5] When Hirudin (54-65) is present, it occupies exosite 1, thereby sterically hindering or preventing the initial, crucial docking of HCII. This interference reduces the rate at which HCII can inhibit thrombin. Studies have shown that the hirudin C-terminal peptide can decrease the rate of thrombin inhibition by HCII by a factor of 2 to 5-fold, particularly when the reaction is stimulated by sulfated polysaccharides.[5][9]
The sulfation status of Hirudin (54-65) is a critical consideration. While this guide focuses on the desulfated form, it is well-established that sulfation of Tyrosine-63 significantly enhances the peptide's inhibitory potency and its affinity for thrombin.[10][11][12] This makes a comparative analysis between the sulfated and desulfated forms a valuable extension of the studies outlined here.
Caption: Competitive binding of HCII and Hirudin (54-65) at Thrombin Exosite 1.
Experimental Design & Methodologies
To fully elucidate this molecular interaction, a multi-faceted approach is recommended. We will detail three core methodologies: Surface Plasmon Resonance (SPR) for kinetic analysis, Isothermal Titration Calorimetry (ITC) for thermodynamic profiling, and a Chromogenic Substrate Assay for functional validation.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a powerful, label-free technique for monitoring biomolecular interactions in real time.[13][14] It allows for the precise determination of association rates (kₐ), dissociation rates (kₔ), and the equilibrium dissociation constant (Kₑ).
Principle: In this context, we will immobilize thrombin onto the sensor chip surface. We will then flow solutions containing either HCII alone or a pre-incubated mixture of HCII and Hirudin (54-65) over the surface. By comparing the binding response of HCII in the absence and presence of the competing Hirudin peptide, we can quantify the peptide's effect on the HCII-thrombin interaction.
Caption: Workflow for competitive binding analysis using Surface Plasmon Resonance.
Protocol: SPR Competition Assay
-
Materials & Reagents:
-
SPR instrument and sensor chips (e.g., CM5 dextran chip).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
High-purity human α-thrombin.
-
High-purity human Heparin Cofactor II.
-
Synthetic Hirudin (54-65) (desulfated) peptide (≥95% purity).[15][16]
-
Running Buffer: HBS-P+ (HEPES buffered saline with surfactant P20), pH 7.4.
-
Regeneration Solution: A low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) or a high salt concentration, optimized to remove bound analyte without denaturing the ligand.
-
-
Step-by-Step Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject thrombin (diluted to 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~2000-4000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes. A reference flow cell should be activated and deactivated in the same way without ligand immobilization.
-
-
Analyte Interaction (Control):
-
Prepare a dilution series of HCII in running buffer (e.g., 0, 10, 25, 50, 100, 200 nM).
-
Inject each HCII concentration over the thrombin and reference surfaces for 180 seconds to monitor association, followed by a 300-second flow of running buffer to monitor dissociation.
-
After each cycle, inject the regeneration solution for 30-60 seconds to remove all bound HCII.
-
-
Competitive Interaction (Experiment):
-
Prepare a new dilution series of HCII as in the step above.
-
To each HCII concentration, add a constant, fixed concentration of Hirudin (54-65) peptide. The concentration should be at least 10-fold higher than its expected Kₑ for thrombin to ensure saturation of the competitive effect.
-
Pre-incubate these mixtures for at least 30 minutes at room temperature.
-
Inject each mixture over the surface using the same parameters as the control experiment.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data for each injection to correct for bulk refractive index changes.
-
Fit the control sensorgrams (HCII alone) to a 1:1 Langmuir binding model to determine the kₐ, kₔ, and Kₑ for the HCII-thrombin interaction.
-
Overlay the sensorgrams from the competition experiment. A significant reduction in the binding response (RU) for HCII at each concentration will be observed, visually confirming the competition.
-
Quantify the inhibition by comparing the steady-state binding levels (Req) in the presence and absence of the Hirudin peptide.
-
-
Isothermal Titration Calorimetry (ITC): Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[17][18]
Principle: We will titrate the Hirudin (54-65) peptide into a solution containing thrombin to measure their direct interaction. Subsequently, we will attempt to titrate HCII into a solution of pre-formed thrombin-hirudin complex. The lack of a significant heat signal in the second experiment, compared to a control titration of HCII into thrombin alone, provides strong evidence of competitive binding.
Caption: Isothermal Titration Calorimetry workflow for demonstrating competitive binding.
Protocol: ITC Competition Assay
-
Materials & Reagents:
-
Isothermal Titration Calorimeter.
-
High-purity, extensively dialyzed proteins and peptide to ensure buffer matching: human α-thrombin, HCII, and Hirudin (54-65).
-
ITC Buffer: Phosphate-buffered saline (PBS), pH 7.4. Critical: The buffer used for protein/peptide solutions in the syringe and cell must be identical to avoid large heats of dilution.
-
-
Step-by-Step Procedure:
-
Preparation:
-
Prepare all protein and peptide solutions in the exact same batch of ITC buffer.
-
Degas all solutions immediately before use.
-
Typical concentrations:
-
Cell: 20 µM Thrombin.
-
Syringe: 200 µM HCII or 200 µM Hirudin (54-65).
-
-
-
Control Titration 1 (Thrombin + HCII):
-
Load the sample cell with the thrombin solution.
-
Load the injection syringe with the HCII solution.
-
Perform an experiment consisting of 1 initial small injection (e.g., 0.5 µL) followed by 19-25 larger injections (e.g., 2 µL) at 150-second intervals, with constant stirring (e.g., 700 rpm).
-
-
Control Titration 2 (Thrombin + Hirudin):
-
Load the sample cell with the thrombin solution.
-
Load the injection syringe with the Hirudin (54-65) solution.
-
Perform the titration as described above. This characterizes the direct binding of the competitor.
-
-
Competition Titration (Thrombin/Hirudin Complex + HCII):
-
Prepare a solution of thrombin pre-saturated with Hirudin (54-65) by mixing them at a 1:5 molar ratio and allowing them to incubate.
-
Load this complex into the sample cell.
-
Load the injection syringe with the HCII solution.
-
Perform the titration as described above.
-
-
Data Analysis:
-
Integrate the raw heat-burst peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the isotherms from the control titrations to a one-site binding model to determine the binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH).
-
Analyze the isotherm from the competition experiment. A flat line with minimal heat changes indicates that HCII cannot bind to the thrombin-hirudin complex, confirming they compete for the same site.
-
-
Chromogenic Substrate Assay: Functional Inhibition Analysis
This is a functional assay that measures the enzymatic activity of thrombin. By observing how inhibitors affect this activity, we can deduce their mechanism.[1]
Principle: Thrombin cleaves a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be measured spectrophotometrically at 405 nm.[19][20] The rate of color development is proportional to thrombin activity. We will measure the rate of thrombin inhibition by HCII (in the presence of a GAG like dermatan sulfate) and observe how this rate is affected by the addition of the competing Hirudin (54-65) peptide.
Caption: Workflow for the functional chromogenic assay to measure thrombin inhibition.
Protocol: Thrombin Inhibition Chromogenic Assay
-
Materials & Reagents:
-
96-well microplate and a temperature-controlled plate reader capable of kinetic measurements at 405 nm.
-
Human α-thrombin.
-
Human Heparin Cofactor II.
-
Dermatan Sulfate (to accelerate the HCII-thrombin reaction).
-
Hirudin (54-65) (desulfated) peptide.
-
Thrombin-specific chromogenic substrate (e.g., S-2238).[19]
-
Assay Buffer: Tris-buffered saline (TBS) with 0.1% BSA, pH 7.4.
-
-
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all components in Assay Buffer.
-
On the day of the experiment, prepare working solutions. For example: Thrombin (20 nM), HCII (40 nM), Dermatan Sulfate (20 µg/mL), Hirudin (54-65) (0-100 µM), Substrate (0.5 mM).
-
-
Assay Setup (in a 96-well plate):
-
Total Activity Control: 50 µL Assay Buffer + 50 µL Thrombin.
-
HCII Inhibition Control: 25 µL Assay Buffer + 25 µL HCII/Dermatan Sulfate mix + 50 µL Thrombin.
-
Competition Wells: 25 µL Hirudin (54-65) at various concentrations + 25 µL HCII/Dermatan Sulfate mix + 50 µL Thrombin.
-
-
Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of pre-warmed chromogenic substrate to all wells.
-
Immediately place the plate in the reader and begin kinetic measurement of absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for the HCII control relative to the total activity control.
-
Plot the thrombin activity (V₀) against the concentration of Hirudin (54-65).
-
The resulting curve will show a dose-dependent reversal of HCII-mediated inhibition, confirming that the Hirudin peptide competes with HCII and restores thrombin activity. From this curve, an IC₅₀ value (the concentration of hirudin peptide that restores 50% of the inhibited activity) can be calculated.
-
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for clear comparison and interpretation.
| Parameter | Technique | Expected Result for Hirudin (54-65) | Interpretation |
| Binding Affinity (Kₑ) | SPR / ITC | µM range for desulfated form | Characterizes the direct binding strength of the peptide to thrombin. |
| HCII Binding in presence of Hirudin (54-65) | SPR | Significantly reduced RUmax | Demonstrates that Hirudin (54-65) blocks the binding site for HCII on thrombin. |
| Heat of Binding (ΔH) for HCII to Thrombin-Hirudin Complex | ITC | Near zero | Confirms lack of binding and competition for the same site at a thermodynamic level. |
| IC₅₀ | Chromogenic Assay | Dose-dependent increase in thrombin activity | Functionally proves that Hirudin (54-65) competitively reverses HCII-mediated inhibition of thrombin. The desulfated form is expected to have a higher IC₅₀ than the sulfated form.[15][21] |
Conclusion
The interaction between desulfated Hirudin (54-65) and Heparin Cofactor II is not direct but is mediated through their competitive binding to thrombin. This makes it a compelling system for studying the modulation of serpin activity. The protocols detailed in this guide, combining kinetic (SPR), thermodynamic (ITC), and functional (chromogenic) assays, provide a robust framework for a thorough investigation. By meticulously applying these methods, researchers can gain deep insights into the molecular mechanisms governing coagulation and uncover potential avenues for the development of novel antithrombotic agents.
References
-
De Marco, L., et al. Effect of the Hirudin Carboxy-Terminal Peptide 54-65 on the Interaction of Thrombin With Platelets. PubMed. Available from: [Link]
-
Wikipedia. Heparin cofactor II. Available from: [Link]
-
Practical-Haemostasis.com. Heparin Cofactor II [HCII]. Available from: [Link]
-
Tollefsen, D. M. Heparin Cofactor II Modulates the Response to Vascular Injury. Arteriosclerosis, Thrombosis, and Vascular Biology. Available from: [Link]
-
Rau, J. C., et al. Heparin cofactor II: discovery, properties, and role in controlling vascular homeostasis. PubMed. Available from: [Link]
-
Rau, J. C., et al. Heparin Cofactor II: Discovery, Properties, and Role in Controlling Vascular Homeostasis. ResearchGate. Available from: [Link]
-
He, L., et al. Heparin cofactor II inhibits arterial thrombosis after endothelial injury. The Journal of Clinical Investigation. Available from: [Link]
-
Abbkine. Human Heparin cofactor II (HCII) ELISA Kit. Available from: [Link]
-
Payne, M. H., et al. Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides. PubMed. Available from: [Link]
-
National Institutes of Health (NIH). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Available from: [Link]
-
Bertin Technologies. Hirudin (54-65; non-sulfated) (trifluoroacetate salt) - Applications. Available from: [Link]
-
Payne, M. H., et al. Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides. Journal of Medicinal Chemistry. Available from: [Link]
-
Hortin, G. L., et al. Antithrombin activity of a peptide corresponding to residues 54-75 of heparin cofactor II. PubMed. Available from: [Link]
-
ResearchGate. Isothermal titration calorimetry data showing the effect of Zn2+ on heparin binding to human histidine-rich glycoprotein (HRG). Available from: [Link]
-
ResearchGate. Binding of different forms of thrombin to HCII 1-75 immobilized on... Available from: [Link]
-
National Institutes of Health (NIH). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Available from: [Link]
-
The Biochemist. A beginner's guide to surface plasmon resonance. Available from: [Link]
-
Glycopedia. In solution Assays: Isothermal Titration Calorimetry. Available from: [Link]
-
ResearchGate. (PDF) Effect of Sulfotyrosine and Negatively Charged Amino Acid of Leech‐Derived Peptides on Binding and Inhibitory Activity Against Thrombin. Available from: [Link]
-
ResearchGate. Inhibition of thrombin by sulfated polysaccharides isolated from green algae. Available from: [Link]
-
Liu, Y., et al. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology. Available from: [Link]
-
Biosensing Instrument. Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip. Available from: [Link]
-
Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available from: [Link]
-
Tsuboi, S., et al. Structure-activity studies on C-terminal hirudin peptides containing sulfated tyrosine residues. PubMed. Available from: [Link]
-
ChromogenicSubstrates.com. THROMBIN. Available from: [Link]
-
Biomolecular interactions by Surface Plasmon Resonance technology. Available from: [https://www.sepm.es/images/ методи/SPR.pdf]([Link] методи/SPR.pdf)
-
antibodies-online.com. Human Thrombin Chromogenic Activity Assay Kit. Available from: [Link]
-
Austin Publishing Group. Measurement of Bivalirudin Thrombin Inhibition Activity in Plasma with Clotting or Chromogenic Assays and Dedicated Calibrators and Controls. Available from: [Link]
Sources
- 1. Heparin Cofactor II [HCII] [practical-haemostasis.com]
- 2. Heparin cofactor II: discovery, properties, and role in controlling vascular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heparin cofactor II inhibits arterial thrombosis after endothelial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review [frontiersin.org]
- 5. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Acetyl Hirudin (54-65), Sulfated - Echelon Biosciences [echelon-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity studies on C-terminal hirudin peptides containing sulfated tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. caymanchem.com [caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 19. THROMBIN - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 20. Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624 [antibodies-online.com]
- 21. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hirudin (54-65) (desulfated) in Coagulation Assays
Welcome to the technical support guide for the effective use of Hirudin (54-65) (desulfated) in coagulation research. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing this specific thrombin inhibitor in common coagulation assays. Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to troubleshoot and validate your experimental results with confidence.
Section 1: Foundational Knowledge & Mechanism of Action
This section addresses the most fundamental questions regarding Hirudin (54-65) (desulfated) and its interaction with the coagulation cascade. Understanding these principles is critical for designing robust experiments and interpreting results accurately.
FAQ 1.1: What is Hirudin (54-65) (desulfated) and how does it fundamentally differ from native Hirudin?
Hirudin (54-65) (desulfated) is a synthetic twelve-amino-acid peptide fragment (sequence: H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH) that corresponds to the C-terminal tail of native hirudin, a potent natural anticoagulant from the salivary glands of the medicinal leech.[1][2]
The critical difference lies in its mechanism of thrombin inhibition and its binding affinity.
-
Native Hirudin: Binds to thrombin at two sites with extremely high affinity: its N-terminal domain blocks the enzyme's active site, while its C-terminal tail binds to a secondary site called the anion-binding exosite I (ABE-I) .[3] ABE-I is crucial for thrombin's ability to recognize and cleave its primary substrate, fibrinogen.[4]
-
Hirudin (54-65) (desulfated): This fragment lacks the N-terminal domain and therefore does not block the active site of thrombin.[5] Its inhibitory action is solely due to its binding to the ABE-I.[1][6] Furthermore, the natural form of this C-terminal tail has a sulfated tyrosine residue at position 63, which significantly enhances its binding affinity. The desulfated version used in research has a markedly reduced affinity for thrombin, making it a more manageable, reversible inhibitor for in-vitro studies.[1][5]
This specific, non-catalytic site inhibition makes it a valuable tool for studying the role of ABE-I in thrombin's various physiological functions beyond simple fibrin clot formation.[1]
Caption: Mechanism of Hirudin (54-65) (desulfated) Inhibition.
FAQ 1.2: Which coagulation assays will be affected by Hirudin (54-65) (desulfated) and why?
Due to its mechanism as a direct thrombin inhibitor, Hirudin (54-65) (desulfated) will primarily prolong clotting times in assays where the endpoint is fibrin formation initiated by active thrombin.
| Assay | Expected Effect | Rationale |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged | Measures the integrity of the intrinsic and common pathways. Since thrombin (Factor IIa) is the final key enzyme in the common pathway, its inhibition directly delays the conversion of fibrinogen to fibrin, thus prolonging the clotting time.[7] |
| Prothrombin Time (PT) | Prolonged | Measures the integrity of the extrinsic and common pathways. Similar to the aPTT, the PT is sensitive to the inhibition of thrombin in the final step of the common pathway. |
| Thrombin Time (TT) | Significantly Prolonged | This assay directly measures the rate of fibrin formation when a known amount of exogenous thrombin is added to plasma. It is the most direct and sensitive functional assay for thrombin inhibitors. |
| Factor Assays | No Direct Effect on Factor Activity Measurement | Assays for factors upstream of thrombin (e.g., Factor VIII, IX, X) will generally not be affected unless the assay methodology itself is thrombin-dependent. However, the anticoagulant effect of hirudin will delay thrombin generation in the plasma.[8] |
Section 2: Experimental Design & Optimization Protocol
A successful experiment begins with meticulous preparation. This section provides a comprehensive workflow for preparing your peptide and determining its optimal concentration.
FAQ 2.1: How should I properly reconstitute and store my lyophilized Hirudin (54-65) (desulfated) to ensure its activity?
Peptide integrity is paramount. Improper handling is a common source of experimental failure. Follow these guidelines strictly.
Reconstitution Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, as peptides are often hygroscopic.[9]
-
Solvent Selection: The manufacturer's data sheet indicates solubility in aqueous buffers like PBS (pH 7.2) at approximately 1 mg/mL.[10] For initial stock solutions, using a high-purity, sterile buffer is recommended.
-
Stock Solution Preparation:
-
Calculate the required volume of solvent to create a concentrated stock solution (e.g., 1 mM or 1 mg/mL). A 1 mg/mL solution of Hirudin (54-65) (desulfated) (MW: ~1468.5 g/mol ) is approximately 681 µM.
-
Add the solvent to the vial, cap it, and gently vortex or swirl to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[11][12]
Storage Guidelines:
| Form | Storage Temperature | Duration | Rationale |
| Lyophilized Powder | -20°C or -80°C | ≥ 4 years[10] | Maximizes long-term stability by minimizing moisture and chemical degradation.[13] |
| Stock Solution in Buffer | -20°C | 3-4 months[11] | Good for medium-term storage of aliquots. |
| Stock Solution in Buffer | -80°C | Up to 1 year[11] | Optimal for long-term storage of aliquots. |
| Working Dilutions | 4°C | Not Recommended (Use Fresh) | The stability of peptides in dilute aqueous solutions is very limited.[10][13] Prepare fresh working dilutions from your frozen stock for each experiment. |
FAQ 2.2: What is a reliable starting concentration for my dose-response experiment, and how do I design the protocol?
Finding the optimal concentration requires generating a dose-response curve. Since a definitive starting concentration for desulfated Hirudin (54-65) in a standard aPTT is not widely published, we must establish it empirically. Based on related hirudin fragment studies, a concentration of 10 µM was shown to delay intrinsic Factor V activation, making it a scientifically sound starting point for observing an effect on the more comprehensive aPTT assay.[14]
Experimental Protocol: aPTT Dose-Response Curve
This protocol will determine the concentration of Hirudin (54-65) (desulfated) that produces a target prolongation of the aPTT (e.g., 2-3 times the baseline).
Materials:
-
Calibrated coagulation analyzer or a temperature-controlled water bath (37°C) and stopwatch.
-
Normal Pooled Plasma (NPP): A pool of plasma from at least 20 healthy donors.
-
aPTT reagent (containing a surface activator like silica and phospholipids).
-
0.025 M Calcium Chloride (CaCl₂), pre-warmed to 37°C.
-
Hirudin (54-65) (desulfated) stock solution (e.g., 1 mM).
-
Appropriate buffer for dilutions (e.g., PBS or Tris-Buffered Saline).
Procedure:
-
Prepare Hirudin Dilutions:
-
Perform a serial dilution of your stock solution to create a range of concentrations. A good starting range would be from 0.1 µM to 50 µM.
-
Example Dilution Series (Final concentration in plasma): 0 µM (vehicle control), 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM.
-
Note: Remember to account for the dilution factor when the peptide is added to the plasma. For example, if you add 10 µL of a 100 µM solution to 90 µL of plasma, the final concentration in the plasma is 10 µM.
-
-
Assay Execution (Manual Method Example):
-
Label plastic test tubes for each concentration and control.
-
Pipette 90 µL of Normal Pooled Plasma into each tube.
-
Add 10 µL of the corresponding Hirudin dilution (or buffer for the 0 µM control) to each tube. Mix gently and incubate for 2 minutes at 37°C.
-
Add 100 µL of aPTT reagent to the tube. Mix and incubate for the manufacturer's recommended activation time (typically 3-5 minutes) at 37°C.
-
Forcefully add 100 µL of pre-warmed 0.025 M CaCl₂ and simultaneously start the stopwatch.
-
Observe the tube for clot formation (fibrin strands). Stop the watch immediately upon clot detection.
-
Record the clotting time in seconds. Perform each measurement in triplicate for statistical validity.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the clotting time for each concentration.
-
Plot the mean clotting time (Y-axis) against the Hirudin concentration (X-axis).
-
Determine the concentration that achieves your desired anticoagulant effect (e.g., doubling of the baseline clotting time). This is your optimal concentration for future experiments.
-
Caption: Workflow for aPTT Dose-Response Curve Generation.
Section 3: Troubleshooting Guide
Even with a robust protocol, unexpected results can occur. This section addresses common issues in a direct question-and-answer format.
Q: My clotting times are highly variable between replicates. What are the likely causes?
A: High variability, or poor precision, is a classic sign of issues with either technique or reagents.
-
Inconsistent Pipetting: Small volume errors, especially of the concentrated inhibitor or CaCl₂, can cause large changes in clotting time. Ensure your pipettes are calibrated and use proper technique.
-
Temperature Fluctuation: Coagulation enzymes are highly sensitive to temperature. Ensure your water bath or analyzer's heating block is precisely at 37°C.[15]
-
Inadequate Mixing: Failure to gently but thoroughly mix the plasma after adding the inhibitor, aPTT reagent, and CaCl₂ can lead to localized reactions and inconsistent clotting.
-
Reagent Issues: Ensure your aPTT reagent and CaCl₂ have not expired and have been stored correctly. Reconstituted reagents should be handled according to the manufacturer's instructions.[15]
Q: I'm not seeing any prolongation of the aPTT, even at high concentrations of Hirudin. What should I check?
A: This "no effect" result points to one of two primary problems: an issue with the inhibitor itself or a problem with the assay's ability to detect the inhibition.
-
Inactive Peptide: This is the most likely cause. The peptide may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, storing in solution at 4°C for too long, moisture contamination).[12][13] Reconstitute a fresh, unopened vial of the peptide and repeat the experiment.
-
Incorrect Concentration: Double-check all calculations for your stock solution and serial dilutions. A simple decimal error can lead to concentrations that are orders of magnitude too low.
-
Assay Insensitivity: While less common for direct thrombin inhibitors, some aPTT reagents may have lower sensitivity.[16][17] However, at the concentrations suggested, an effect should be observable. A more sensitive assay like the Thrombin Time (TT) would definitively confirm if the peptide is active.
Q: The clotting time of my vehicle control (0 µM Hirudin) is already prolonged. What does this mean?
A: A prolonged baseline aPTT indicates a problem with the plasma or the core assay reagents, independent of your inhibitor.
-
Poor Quality Plasma: The Normal Pooled Plasma may have been collected or processed incorrectly, leading to partial activation or degradation of clotting factors.[15] Using improperly filled collection tubes (e.g., short draws) can alter the citrate-to-blood ratio, affecting results.[18][19]
-
Pre-analytical Variables: Storing whole blood samples on ice can cause cold activation of Factor VII and disrupt platelets, potentially affecting results.[20]
-
Expired/Improperly Stored Reagents: Check the expiration dates and storage conditions of your aPTT reagent and CaCl₂.
-
Contamination: Contamination of glassware or pipette tips with other anticoagulants (e.g., heparin) can prolong the baseline. Always use fresh, clean materials.
Q: My results look good, but how do I ensure they are truly valid and trustworthy?
A: Self-validation is key to trustworthy science.
-
Run Controls: Always include a normal and an abnormal control plasma (commercially available) with each run. This verifies that your assay system can detect both normal and prolonged clotting times.
-
Test an Orthogonal Assay: Confirm your findings using a different but mechanistically related assay. If Hirudin (54-65) prolongs the aPTT, it should dramatically prolong the Thrombin Time (TT). This provides independent verification of the inhibitor's activity.
-
Check for Linearity: A well-behaved inhibitor should show a dose-dependent, often linear relationship between concentration and clotting time within a specific range.[21] If your curve is erratic, it suggests an underlying issue with the assay or inhibitor stability.
-
Consult ISTH Guidelines: For complex issues or for standardizing your laboratory's procedures, refer to guidelines from the International Society on Thrombosis and Haemostasis (ISTH).[22][23] These documents provide authoritative standards for performing and interpreting coagulation tests.
References
-
Béguin, S., Wielders, S., Lormeau, J. C., & Hemker, H. C. (1994). The anticoagulant mechanism of action of recombinant hirudin (CGP 39393) in plasma. Thrombosis and Haemostasis, 71(5), 575–582. [Link]
-
Li, G. S., Wang, Y. F., & Li, X. (2021). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology, 12, 729546. [Link]
-
Practical-Haemostasis.com. Screening Tests in Haemostasis: The APTT. [Link]
-
De Marco, L., Mazzucato, M., Masotti, A., & Ruggeri, Z. M. (1991). Effect of the Hirudin Carboxy-Terminal Peptide 54-65 on the Interaction of Thrombin With Platelets. Arteriosclerosis, Thrombosis, and Vascular Biology, 11(4), 1043–1051. [Link]
-
sb-PEPTIDE. Peptide handling & storage guidelines. [Link]
-
Demir, S., Yilmaz, M., & Tureli, D. (2012). Influence of Blood Collection Systems on Coagulation Tests. Turkish Journal of Hematology, 29(4), 361–367. [Link]
-
Liu, L. W., Vu, T. K., Esmon, C. T., & Coughlin, S. R. (1991). The region of the thrombin receptor resembling hirudin binds to thrombin and alters enzyme specificity. The Journal of Biological Chemistry, 266(26), 16972–16975. [Link]
-
Ofosu, F. A., Fernandez, F., Gauthier, D., & Buchanan, M. R. (1992). Inhibition of the amplification reactions of blood coagulation by site-specific inhibitors of α-thrombin. Biochemical Pharmacology, 43(6), 1347–1353. [Link]
-
Walenga, J. M., Bakhos, M., Messmore, H. L., & Pifarre, R. (1997). A functional clotting assay to monitor the hirudin dosage. Seminars in Thrombosis and Hemostasis, 23(2), 163–170. [Link]
-
World Federation of Hemophilia. (2022). PART 15 Troubleshooting Issues with Coagulation laboratory tests. [Link]
-
Zarychanski, R., & Key, N. S. (2018). Paradoxical bleeding and thrombotic episodes of dysprothrombinemia due to a homozygous Arg382His mutation. Journal of Thrombosis and Haemostasis, 16(2), 335–346. [Link]
-
International Society on Thrombosis and Haemostasis, Inc. ISTH Clinical Practice Guidelines. [Link]
-
Walenga, J. M., Hoppensteadt, D., & Fareed, J. (1991). Laboratory assays for the evaluation of recombinant hirudin. Seminars in Thrombosis and Hemostasis, 17(1), 103–112. [Link]
-
Adcock, D. M., Favaloro, E. J., & Lippi, G. (2014). Recommendations for Appropriate Activated Partial Thromboplastin Time Reagent Selection and Utilization. American Journal of Clinical Pathology, 142(3), 297–300. [Link]
-
Peterson, P., & Gottfried, E. L. (1982). Effect of Sample Volume on Coagulation Tests. Laboratory Medicine, 13(2), 101–104. [Link]
-
GenScript. Peptide Storage and Handling Guidelines. [Link]
-
International Society on Thrombosis and Haemostasis, Inc. Published Guidance. [Link]
-
Bio-Synthesis Inc. How to Store Peptides | Best Practices for Researchers. [Link]
-
Huntington, J. A. (2005). Directing thrombin. Blood, 105(1), 114–121. [Link]
-
Rydel, T. J., Tulinsky, A., Bode, W., & Huber, R. (1991). Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition. The Journal of Molecular Biology, 221(2), 583–601. [Link]
-
College of American Pathologists. (2016). Coagulation Specimen Handling Issues: 2016 CGL-A Survey. [Link]
Sources
- 1. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 2. Hirudin - Creative Enzymes [creative-enzymes.com]
- 3. Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The region of the thrombin receptor resembling hirudin binds to thrombin and alters enzyme specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 8. The anticoagulant mechanism of action of recombinant hirudin (CGP 39393) in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 12. jpt.com [jpt.com]
- 13. genscript.com [genscript.com]
- 14. scispace.com [scispace.com]
- 15. www1.wfh.org [www1.wfh.org]
- 16. Laboratory assays for the evaluation of recombinant hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Influence of Blood Collection Systems on Coagulation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. documents.cap.org [documents.cap.org]
- 21. A functional clotting assay to monitor the hirudin dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. isth.org [isth.org]
- 23. isth.org [isth.org]
Hirudin (54-65) (desulfated) stability and storage conditions
Prepared by: Senior Application Scientist
Welcome to the technical support guide for Hirudin (54-65) (desulfated), a synthetic peptide fragment corresponding to the C-terminal region of the potent thrombin inhibitor, hirudin.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and use of this peptide, thereby safeguarding experimental integrity and reproducibility.
This document provides in-depth, experience-driven advice, moving beyond simple instructions to explain the scientific rationale behind recommended procedures.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and storage of Hirudin (54-65) (desulfated).
Q1: How should I store the lyophilized peptide upon arrival?
A1: For long-term stability, the lyophilized powder should be stored at -20°C immediately upon receipt.[1][2][3] Several suppliers indicate stability for at least four years under these conditions.[3] For very long-term storage (over two years), keeping the peptide at -80°C is also an option.[4] While some data on full-length hirudin suggests stability for up to three weeks at room temperature, this is not recommended for the peptide fragment and should be avoided to ensure maximum potency.[5]
Q2: What is the best solvent for reconstituting Hirudin (54-65) (desulfated)?
A2: The choice of solvent depends on your experimental needs.
-
For aqueous stock solutions: Start by reconstituting the peptide in sterile, high-purity deionized water (18 MΩ-cm) or a simple aqueous buffer like Phosphate-Buffered Saline (PBS) at pH 7.2-7.4.[3][5] Solubility in PBS (pH 7.2) is approximately 1 mg/mL.[3]
-
For organic stock solutions: The peptide is also soluble in organic solvents such as DMSO and dimethylformamide (DMF) at approximately 1 mg/mL.[3]
Causality: Using sterile water or buffer minimizes the risk of microbial contamination and degradation. For cell-based assays, ensure the final concentration of any organic solvent is non-toxic to your system.
Q3: What is the recommended procedure for reconstitution?
A3: To minimize peptide loss due to adsorption to surfaces, it is recommended to reconstitute to a concentration of at least 100 µg/mL.[5] Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation. Visually inspect the solution to confirm that no particulates are present. For a detailed step-by-step guide, please see Protocol 1 .
Q4: How should I store the reconstituted peptide solution?
A4: This is a critical step for maintaining peptide activity. Storage conditions depend on the intended duration of use.
-
Short-Term (1-7 days): Store at 2-8°C.[5] However, some suppliers strongly caution against storing aqueous solutions for more than one day, highlighting the potential for rapid degradation in solution.[3] Therefore, for maximum reliability, prepare fresh solutions or use aliquots stored frozen.
-
Long-Term (weeks to months): For long-term storage, it is imperative to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[4][5] This strategy is essential to prevent degradation from repeated freeze-thaw cycles.[1][5]
Q5: Why are repeated freeze-thaw cycles detrimental to the peptide?
A5: Each freeze-thaw cycle exposes the peptide to physical stress. As the solution freezes, ice crystals form, which can shear the peptide structure. Furthermore, solutes become concentrated in the unfrozen liquid phase, leading to drastic shifts in pH and ionic strength that can denature or degrade the peptide. Aliquoting into single-use volumes is a simple and effective method to completely avoid this issue.[5]
Q6: Should I add a carrier protein to my reconstituted solution?
A6: If you are working with very dilute solutions for long-term storage, adding a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is highly recommended.[5] Peptides, especially at low concentrations, can adsorb to the surface of storage vials, leading to a significant loss of active material. A carrier protein saturates these non-specific binding sites, ensuring your peptide remains in solution.
Troubleshooting Guide
Q: My experiment is showing inconsistent results. Could my peptide have degraded?
A: Yes, inconsistent results are a classic sign of peptide instability. Review your handling and storage procedures against the recommendations.
-
Check Storage: Was the reconstituted peptide stored in a solution at 4°C for more than a day?[3]
-
Review Freeze-Thaw History: How many times has the stock solution been frozen and thawed? More than once is not recommended.[5]
-
Assess pH: While full-length hirudin is stable over a wide pH range, extreme pH combined with high temperatures can cause degradation.[6] Ensure your experimental buffer is within a physiological range (pH 6.5-8.0) unless the protocol demands otherwise.
Q: I see visible particles in my reconstituted solution after thawing. What should I do?
A: The presence of precipitates indicates either poor solubility or peptide aggregation. Do not use the solution. Consider the following:
-
Solubility Limit: You may have exceeded the peptide's solubility limit (~1 mg/mL in aqueous buffers).[3]
-
Aggregation: This can be caused by improper storage, contamination, or multiple freeze-thaw cycles.
-
Action: Centrifuge the vial briefly. If the precipitate pellets, you may carefully pipette the supernatant for use, but be aware that the concentration will be lower than calculated. The best practice is to discard the solution and prepare a fresh stock, ensuring the peptide is fully dissolved initially.
Q: How can I analytically confirm the integrity and purity of my peptide stock?
A: The standard method for assessing peptide purity and identifying potential degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][5] A pure, intact peptide will appear as a single, sharp peak at a specific retention time. The appearance of multiple peaks or a shift in the main peak's retention time suggests degradation or contamination. See Protocol 2 for a general methodology.
Data Summary: Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | ≥ 4 Years[3] | Recommended for all long-term storage. Keep desiccated. |
| -80°C | > 2 Years[4] | Optimal for archival storage. | |
| Reconstituted | 2-8°C | ≤ 24-48 Hours | Not recommended for more than one day.[3] Prone to degradation. |
| (Aqueous Buffer) | -20°C | 1-3 Months | Must be aliquoted. Avoid freeze-thaw cycles.[1][5] |
| -80°C | ≤ 6 Months[4] | Must be aliquoted. Best for long-term storage of solutions. |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Hirudin (54-65) (desulfated)
This protocol ensures the peptide is solubilized correctly and stored to maximize its shelf-life.
-
Pre-Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial, which can compromise peptide stability.
-
Solvent Addition: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom. Carefully add the required volume of sterile solvent (e.g., PBS, pH 7.2) to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. Visually confirm the absence of any particulate matter.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding polypropylene microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Storage: Label the aliquots clearly with the peptide name, concentration, and date. Immediately place them in a -20°C or -80°C freezer for long-term storage.
Protocol 2: General Workflow for Stability Assessment by RP-HPLC
This protocol provides a framework for comparing a stored peptide sample against a fresh standard to check for degradation.
-
Standard Preparation: Prepare a fresh "time-zero" standard by reconstituting a new vial of lyophilized Hirudin (54-65) (desulfated) according to Protocol 1.
-
Sample Preparation: Thaw one aliquot of your stored peptide stock.
-
HPLC Analysis:
-
Inject the "time-zero" standard onto a suitable C8 or C18 RP-HPLC column.
-
Run a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
-
Establish the retention time and peak area of the main peak, which should be >95% of the total integrated area for a high-quality peptide.[5]
-
-
Comparison: Inject your stored sample using the identical HPLC method.
-
Data Interpretation: Compare the chromatograms. A significant decrease (>5-10%) in the main peak's area or the appearance of new peaks (especially earlier-eluting, more polar species) in the stored sample's chromatogram indicates degradation.
Visualization of Handling Workflow
The following diagram illustrates the recommended decision-making process for handling and storing Hirudin (54-65) (desulfated) to ensure experimental success.
Sources
preventing non-specific binding of Hirudin (54-65) (desulfated) in experiments
Case ID: HIR-5465-NSB Status: Open Subject: Prevention of Non-Specific Binding (NSB) & Peptide Loss[1]
Executive Summary: The "Amphipathic Trap"
Welcome to the Technical Support Center. You are likely experiencing inconsistent IC50 values, signal drift in SPR, or "disappearing" peptide concentrations.
The Root Cause: Hirudin (54-65) (desulfated) [Seq: GDFEEIPEEYLQ] is a deceptive molecule.[1] While it is highly acidic (net negative charge driving specific binding to Thrombin Exosite I), it possesses a significant hydrophobic core (Phe, Ile, Pro, Leu, Tyr).
-
The Trap: The acidic residues repel standard negatively charged surfaces (good), but the hydrophobic residues aggressively drive adsorption to polystyrene and polypropylene (bad).
-
The Consequence: Because the desulfated analog has a lower affinity (
range) than the native sulfated peptide ( range), any loss of peptide concentration due to NSB drastically affects your calculated potency.
Module 1: The "Disappearing Peptide" (Storage & Handling)
Issue: Peptide concentration drops in stock solutions or serial dilutions. Diagnosis: Hydrophobic adsorption to plasticware.
Protocol: Low-Retention Handling
| Component | Standard Labware (AVOID) | Required Labware | Scientific Rationale |
| Tubes | Standard Polypropylene | Siliconized or LoBind Tubes | Standard polypropylene acts as a hydrophobic sink for the Phe/Leu/Ile residues.[1] |
| Tips | Standard Blue/Yellow Tips | Low-Retention Tips | Prevents peptide loss during serial dilution mixing steps.[1] |
| Plates | Polystyrene (High Bind) | Polypropylene (Storage) or Non-Binding Surface (NBS) (Assay) | Polystyrene is hydrophobic; NBS plates have a hydrophilic polymer coating to repel the peptide. |
Actionable Step: If you must use standard tubes, pre-coat them. Incubate tubes with 0.1% BSA or 0.05% Tween-20 for 30 minutes, then rinse with water and dry before adding your peptide. This sacrifices the "sticky" sites to the blocker rather than your valuable Hirudin fragment.
Module 2: Assay Optimization (ELISA & Enzymatic Assays)
Issue: High background noise or false inhibition in thrombin assays. Diagnosis: Inadequate blocking of the hydrophobic surface or electrostatic interference.
Buffer Formulation Guide
Standard Assay Buffer (Recommended):
-
Base: PBS or TBS (pH 7.4)
-
Surfactant: 0.05% Tween-20 (Critical for hydrophobic solubility)[1]
-
Carrier Protein: 0.1% BSA (IgG-Free) or Prionex (0.2%)[1]
Troubleshooting Q&A:
Q: Can I use milk as a blocker? A: NO. Milk contains high levels of calcium and random phosphoproteins. Thrombin is a coagulation factor; calcium can trigger autolysis or alter exosite conformation. Furthermore, milk is heterogeneous and can mask the lower-affinity binding of the desulfated peptide. Use IgG-Free BSA (1).
Q: Why Tween-20? A: Hydrophobic shielding. The Hirudin (54-65) fragment tends to aggregate or stick to walls via its Phe-Ile-Leu clusters.[1] Tween-20 (non-ionic detergent) sequesters these hydrophobic patches without disrupting the electrostatic interaction required for Thrombin Exosite I binding (2).
Module 3: Surface Plasmon Resonance (SPR) Specifics
Issue: "Sticky" sensorgrams, slow dissociation that doesn't return to baseline, or bulk shift irregularities. Diagnosis: Electrostatic NSB to the carboxymethylated dextran matrix (CM5 chips).
The Electrostatic Paradox
Hirudin (54-65) is acidic (pI ~3.5).[1] At pH 7.4, it is negatively charged. The CM5 chip surface is also negatively charged. Theoretically, they should repel. If you see binding to the reference cell, it is likely hydrophobic insertion into the dextran matrix or interaction with the coupling agent (ethanolamine).
SPR Optimization Workflow
-
Chip Selection:
-
Standard: CM5 (Carboxymethylated dextran).
-
If NSB persists: Switch to PEG-coated chips (e.g., Bio-Rad ProteOn GLM or Cytiva L1) to minimize hydrophobic interactions.
-
-
Running Buffer Modifications:
-
Reference Channel:
-
Do not leave the reference flow cell "blank" (just activated/deactivated).
-
Immobilize a non-binding protein (e.g., BSA) to the reference cell to match the chemical environment of the active cell.
-
Visualizing the Mechanism
The following diagram illustrates the "Adsorption Trap" – how the specific sequence of Hirudin (54-65) leads to dual-mode NSB.
Figure 1: Mechanism of Hirudin (54-65) Non-Specific Binding.[1] Yellow nodes indicate hydrophobic drivers of plastic adsorption; Red nodes indicate electrostatic drivers of background noise.
Troubleshooting Decision Tree
Follow this logic flow to resolve your specific experimental issue.
Figure 2: Step-by-step troubleshooting logic for peptide recovery and signal integrity.
References
-
Vogt, R. F., et al. (1987). Quantitative differences among various proteins as blocking agents for ELISA microwells. Journal of Immunological Methods.
-
Lundqvist, A., et al. (2004). Reliable peptide quantification in human plasma by liquid chromatography-mass spectrometry using a siliconized collection plate.[1] Analytical Chemistry.[2][3][4][5][6] [1]
-
Niu, F., et al. (2007). Interactions of Hirudin (54-65) with Thrombin Exosite I.[1][7][8][9][10][11][12] Biochemistry.[2][9][13] [1]
-
Cytiva (formerly GE Healthcare). (2020). Sensor Surface Handbook: Strategies for preventing non-specific binding in Biacore systems.
Sources
- 1. hirudin suppliers USA [americanchemicalsuppliers.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Binding of exosite ligands to human thrombin. Re-evaluation of allosteric linkage between thrombin exosites I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 10. Acetyl Hirudin (54-65), Sulfated - Echelon Biosciences [echelon-inc.com]
- 11. Acetyl-Hirudin (54-65) (sulfated) | TargetMol [targetmol.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing peptide aggregation of Hirudin (54-65) (desulfated) in solution
The following technical support guide is designed for researchers working with Hirudin (54-65) (desulfated) . It synthesizes physicochemical principles with practical troubleshooting to address aggregation and solubility challenges.
Topic: Addressing Peptide Aggregation & Solubility in Solution
Document ID: HIR-5465-DS-SUP Status: Active Audience: Senior Scientists, Biochemists, Drug Development Professionals[1]
Core Technical Overview: The "Acidic Trap"
Hirudin (54-65) is a C-terminal fragment of the thrombin inhibitor hirudin.[1] The desulfated form lacks the sulfate group on Tyr63, altering its binding affinity but also its solubility profile.
The Central Challenge: This peptide is highly acidic . It contains multiple Glutamic Acid (Glu) and Aspartic Acid (Asp) residues.[1]
-
Net Charge (pH 7): ~ -5
-
Isoelectric Point (pI): ~3.5 – 4.0[1]
The Aggregation Mechanism: Most synthetic peptides are delivered as TFA (Trifluoroacetic acid) salts.[1] When you dissolve the lyophilized powder in pure water, the residual TFA can drop the pH of the solution to ~3.0–4.0.
-
At pH ≈ pI: The peptide carries a near-zero net charge.[1] Electrostatic repulsion is minimized, allowing hydrophobic residues (Phe, Ile, Leu, Tyr) to drive self-assembly and precipitation.[1]
-
The Fix: You must neutralize the counter-ions and raise the pH above 6.0 immediately upon reconstitution to ensure electrostatic repulsion.
Physicochemical Data Sheet
| Property | Value | Implication for Handling |
| Sequence | GDFEEIPEEYL | High acidic residue content (5/11 residues).[1] |
| Molecular Weight | ~1333.4 Da | Small, but capable of oligomerization. |
| Isoelectric Point (pI) | ~3.8 | Danger Zone: Avoid buffers pH 3.0–4.[1]5. |
| Hydrophobicity | Moderate (Phe, Ile, Leu) | Drives aggregation if charge is neutralized. |
| Solubility Profile | Acidic | Soluble in basic pH; Insoluble in acidic pH. |
| Counter-ion | Typically TFA | Creates acidic environment in water; requires neutralization. |
Module 1: Master Reconstitution Protocol
Follow this "Golden Path" to avoid immediate aggregation.
Step-by-Step Workflow
-
Warm Up: Allow the peptide vial to equilibrate to room temperature (20–25°C) before opening to prevent condensation.
-
Initial Solvent Selection (The Critical Step):
-
Mechanical Dispersion:
-
Vortex gently for 10–20 seconds.
-
If visible particles remain, sonicate in a water bath for 15–30 seconds.
-
-
Dilution:
-
Once fully dissolved (clear solution), dilute slowly with your working buffer (e.g., PBS pH 7.4).[1]
-
Note: Ensure your working buffer has sufficient buffering capacity to maintain pH > 7.0.
-
Visual Workflow: Reconstitution Decision Tree
Figure 1: Decision tree for solubilizing acidic peptides like Hirudin (54-65). Note the critical avoidance of acidic environments.
Module 2: Troubleshooting & FAQs
Issue 1: "My peptide precipitated immediately after adding water."
-
Diagnosis: You likely experienced Isoelectric Precipitation . Residual TFA from synthesis lowered the water pH to ~3.5 (the peptide's pI), causing charge neutralization and aggregation.
-
The Fix:
-
Add 1.0% Ammonium Hydroxide (NH₄OH) dropwise until the solution clears.
-
Vortex gently.
-
Verify pH is > 7.0 using pH paper.
-
Issue 2: "The solution is clear, but I see a 'gel' forming over time."
-
Diagnosis: Non-covalent polymerization (amyloid-like fibril formation) or hydrogen bonding networks.[1] This often happens at high concentrations (>5 mg/mL) or high ionic strength.[1]
-
The Fix:
Issue 3: "HPLC peaks are broad or splitting."
-
Diagnosis: Aggregation in the column or conformational exchange.
-
The Fix:
-
Check Column Temp: Run the column at 40–50°C to sharpen peaks (reduces intermolecular interactions).
-
Mobile Phase: Ensure your mobile phase pH is not near the pI.[4] Use standard 0.1% TFA (pH ~2) only if the peptide is soluble at pH 2 (which it might be, as it becomes fully protonated and positively charged at the N-term, but solubility is risky).[1] A better option for acidic peptides is often Ammonium Acetate (pH 7-8) systems.[1]
-
Issue 4: "Does the desulfated form behave differently than the sulfated form?"
-
Insight: Yes. The native sulfated tyrosine (Tyr63) adds a bulky, negative charge.[1]
-
Sulfated: More soluble, higher electrostatic repulsion.
-
Desulfated: Slightly more hydrophobic, slightly less soluble.
-
Protocol Adjustment: The desulfated form requires stricter adherence to the basic pH reconstitution protocol (NH₄OH) compared to the sulfated native form.[1]
-
Module 3: Mechanism of Action (Visualized)
Understanding why it aggregates helps you prevent it.
Figure 2: Mechanistic pathway of Hirudin (54-65) aggregation.[1] At low pH, the loss of negative charge removes the barrier to hydrophobic collapse.
References
Sources
Technical Support Center: Quality Control and Purity Assessment of Hirudin (54-65) (desulfated)
Welcome to the technical support center for Hirudin (54-65) (desulfated). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the quality control and purity assessment of this specific thrombin inhibitor fragment.
Hirudin (54-65) (desulfated) is a synthetic dodecapeptide fragment derived from the C-terminal region of hirudin, a potent natural anticoagulant.[1] Its primary mechanism of action involves binding to the anion-binding exosite-1 of thrombin, thereby inhibiting fibrin clot formation.[2][3] Precise and reliable quality control is paramount to ensure the validity of experimental results and the safety of potential therapeutic applications.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with Hirudin (54-65) (desulfated) in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Analysis
Question 1: I am observing peak tailing or broad peaks during RP-HPLC analysis of my Hirudin (54-65) (desulfated) sample. What could be the cause and how can I resolve it?
Answer: Peak tailing or broadening in RP-HPLC is a common issue when analyzing peptides and can stem from several factors. Here’s a systematic approach to troubleshoot this problem:
-
Secondary Interactions: The acidic nature of Hirudin (54-65) (desulfated) (pI ≈ 3.89) can lead to interactions with residual silanol groups on the silica-based C18 or C8 columns.[1]
-
Solution:
-
Increase the concentration of the ion-pairing agent: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in peptide separations. Increasing the TFA concentration in your mobile phase (e.g., from 0.05% to 0.1%) can help to mask the silanol groups and improve peak shape.
-
Use a different ion-pairing agent: Consider using an alternative ion-pairing agent like formic acid if TFA is not providing optimal results.
-
Employ a base-deactivated column: These columns have been specially treated to reduce the number of accessible silanol groups.
-
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample and re-run the analysis.
-
-
Inappropriate Mobile Phase Composition: The organic modifier (typically acetonitrile) concentration and gradient profile are critical for good peak shape.
-
Solution: Optimize your gradient elution method. A shallower gradient may improve resolution and peak shape. Ensure your mobile phases are properly degassed.
-
-
Column Degradation: Over time, HPLC columns can degrade, leading to poor performance.
-
Solution: Try flushing the column with a strong solvent (as recommended by the manufacturer) or replace the column if it is old or has been used extensively.
-
Question 2: My HPLC chromatogram shows multiple peaks for a supposedly pure sample of Hirudin (54-65) (desulfated). How do I identify the nature of these additional peaks?
Answer: The presence of multiple peaks can indicate impurities or artifacts. Here's how to investigate:
-
Identify Potential Impurities:
-
Truncated or Deletion Sequences: These are common by-products of solid-phase peptide synthesis.[4][5]
-
Residual Protecting Groups: Incomplete removal of protecting groups during synthesis can result in modified peptides.
-
Oxidized or Deamidated Species: Peptides can undergo chemical modifications during storage or handling.
-
-
Analytical Approach:
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). This will allow you to determine the molecular weight of the species corresponding to each peak. Compare the observed molecular weights to the expected molecular weight of Hirudin (54-65) (desulfated) (1468.52 Da) and potential impurities.[1][2]
-
Tandem MS (MS/MS): For a more detailed structural characterization of the impurities, perform MS/MS on the ions of interest. This will provide fragmentation data that can help to pinpoint the exact location of a modification or truncation.
-
Co-injection with a Standard: If you have a highly pure, well-characterized standard of Hirudin (54-65) (desulfated), co-inject it with your sample. The main peak should increase in intensity, helping to confirm its identity.
-
Mass Spectrometry (MS) Analysis
Question 3: The molecular weight of my Hirudin (54-65) (desulfated) sample determined by MS is slightly different from the theoretical value. What could be the reason?
Answer: A discrepancy between the observed and theoretical molecular weight can be due to several factors:
-
Salt Adducts: Peptides can readily form adducts with salts present in the sample or mobile phase (e.g., Na+, K+). This will result in peaks at [M+Na]+, [M+K]+, etc.
-
Solution: Ensure your sample is properly desalted before MS analysis. Using a mobile phase with a volatile buffer like ammonium acetate or ammonium formate can also minimize salt adduct formation.
-
-
Counter-ion Adducts: If your peptide is a salt (e.g., trifluoroacetate salt from HPLC purification), you may observe peaks corresponding to the peptide with one or more counter-ions attached.
-
Solution: This is generally not a major issue for identification, but it's important to recognize these adducts.
-
-
Calibration Issues: The mass spectrometer may not be properly calibrated.
-
Solution: Calibrate your instrument using a known standard in the mass range of your peptide.
-
-
Peptide Modifications: As mentioned previously, the peptide may be modified (e.g., oxidation, deamidation), leading to a change in its molecular weight.
Biological Activity Assays
Question 4: I am not observing the expected level of thrombin inhibition in my functional assay with Hirudin (54-65) (desulfated). What are the possible causes?
Answer: Reduced or absent biological activity can be a frustrating problem. Here's a checklist of potential issues:
-
Purity of the Peptide: The most likely culprit is a lower-than-expected purity of your Hirudin (54-65) (desulfated) sample. Impurities can interfere with the assay or mean that the actual concentration of the active peptide is lower than you think.
-
Peptide Aggregation: Peptides, especially at high concentrations, can aggregate, leading to a loss of activity.[6]
-
Solution:
-
Visually inspect your stock solution for any cloudiness or precipitate.
-
Consider using additives in your buffer to prevent aggregation, such as a small amount of organic solvent (e.g., DMSO) or non-ionic detergents.
-
Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[6]
-
-
-
Incorrect Peptide Concentration: The concentration of your stock solution may be inaccurate.
-
Solution: Re-determine the peptide concentration using a reliable method such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by amino acid analysis.
-
-
Assay Conditions: The conditions of your thrombin inhibition assay are critical.
-
Solution:
-
Ensure the pH and ionic strength of your assay buffer are optimal for thrombin activity and hirudin binding.
-
Verify the activity of your thrombin stock.
-
Include appropriate positive and negative controls in your experiment.
-
-
-
Peptide Degradation: Improper storage can lead to the degradation of the peptide.
-
Solution: Store lyophilized Hirudin (54-65) (desulfated) at -20°C or below in a desiccated environment.[7] Once reconstituted, aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing and purifying Hirudin (54-65) (desulfated)?
A1: The primary method for producing Hirudin (54-65) (desulfated) is Fmoc solid-phase peptide synthesis (SPPS).[1] This technique allows for the stepwise addition of amino acids to a solid support. Following synthesis, the crude peptide is cleaved from the resin and purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%.[1]
Q2: What are the key analytical techniques for assessing the purity and identity of Hirudin (54-65) (desulfated)?
A2: A combination of analytical techniques is essential for comprehensive quality control:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for assessing the purity of the peptide and separating it from synthesis-related impurities.[1][4]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the identity of the peptide by verifying its molecular weight.[1][5]
-
Capillary Electrophoresis (CE): CE offers a high-resolution separation alternative to HPLC and can be particularly useful for detecting subtle impurities or modifications.[8][9]
-
Amino Acid Analysis (AAA): This method provides the relative abundance of each amino acid in the peptide, confirming its composition.[10]
-
Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD): These spectroscopic techniques provide detailed information about the three-dimensional structure and conformation of the peptide in solution.[1]
Q3: What are the common impurities found in synthetic Hirudin (54-65) (desulfated)?
A3: Common impurities include:
-
Truncated peptides: Shorter peptide fragments resulting from incomplete coupling reactions during SPPS.[4]
-
Deletion peptides: Peptides missing one or more amino acid residues.
-
Peptides with residual protecting groups: Arising from incomplete deprotection steps.
-
Diastereomers: Racemization of amino acids can occur during synthesis.
-
Oxidized or deamidated forms: Chemical modifications that can occur during synthesis, purification, or storage.
Q4: How should I store Hirudin (54-65) (desulfated) to ensure its stability?
A4: Proper storage is crucial for maintaining the integrity and activity of the peptide:
-
Lyophilized Powder: Store at -20°C or colder in a tightly sealed container, protected from light and moisture.[7][11]
-
Reconstituted Solutions: It is recommended to reconstitute the peptide in a suitable buffer just before use. For storage of stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6] The choice of solvent for reconstitution will depend on the specific experimental requirements.
Q5: What is the significance of the "desulfated" form of Hirudin (54-65)?
A5: The native hirudin protein contains a sulfated tyrosine residue at position 63. This sulfation significantly enhances its binding affinity to thrombin. The desulfated form, Hirudin (54-65) (desulfated), lacks this modification and therefore has a lower binding affinity. This makes it a valuable tool for comparative studies to understand the role of tyrosine sulfation in thrombin recognition and for experiments where a less potent inhibitor is desired.[1]
Part 3: Experimental Protocols and Data
Protocol 1: Purity Assessment by RP-HPLC
This protocol provides a general method for the analysis of Hirudin (54-65) (desulfated). Optimization may be required depending on the specific HPLC system and column used.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Hirudin (54-65) (desulfated) sample, dissolved in Mobile Phase A
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Inject 10-20 µL of the sample solution.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 214 nm or 280 nm.
-
Calculate the purity by integrating the peak areas. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
Table 1: Illustrative RP-HPLC Parameters for Hirudin (54-65) (desulfated) Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection | 214 nm |
| Column Temp. | 25 °C |
| Injection Vol. | 20 µL |
Protocol 2: Identity Confirmation by Mass Spectrometry
This protocol outlines the general steps for confirming the molecular weight of Hirudin (54-65) (desulfated) using ESI-MS.
Materials:
-
Electrospray ionization mass spectrometer (ESI-MS)
-
Syringe pump
-
Hirudin (54-65) (desulfated) sample, dissolved in 50% acetonitrile/water with 0.1% formic acid
Procedure:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Prepare a 1-10 µM solution of the peptide in the infusion solvent.
-
Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 400-2000 m/z).
-
Deconvolute the resulting multiply charged ion series to obtain the molecular weight of the peptide.
-
Compare the experimentally determined molecular weight to the theoretical molecular weight (1468.52 Da).
Table 2: Physicochemical Properties of Hirudin (54-65) (desulfated)
| Property | Value | Reference |
| Molecular Weight | 1468.52 Da | [1][2] |
| Isoelectric Point (pI) | 3.89 | [1] |
| Sequence | Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln | |
| Purity (Typical) | ≥95% (by HPLC) | [1][4] |
Part 4: Visualizations
Caption: Experimental workflow for synthesis and quality control of Hirudin (54-65) (desulfated).
Caption: Troubleshooting logic for poor HPLC peak shape in Hirudin analysis.
References
-
PubMed. Determination of recombinant hirudin structural deviants by capillary zone electrophoresis augmented with buffer additives. Available from: [Link]
-
PubMed. Purification and biochemical characterization of recombinant hirudin produced by Saccharomyces cerevisiae. Available from: [Link]
-
PubMed Central. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Available from: [Link]
-
PubMed Central. Production and functional characteristics of a novel hirudin variant with better anticoagulant activities than bivalirudin. Available from: [Link]
-
PubMed. Rapid purification and revised amino-terminal sequence of hirudin: a specific thrombin inhibitor of the bloodsucking leech. Available from: [Link]
-
Oxford Academic. Binding of hirudin to meizothrombin. Available from: [Link]
-
Eurogentec. Hirudin (54-65), acetylated, sulfated - 1 mg. Available from: [Link]
-
Portland Press. The linkage between binding of the C-terminal domain of hirudin and amidase activity in human α-thrombin. Available from: [Link]
-
PubMed. Synthesis and characterization of more potent analogues of hirudin fragment 1-47 containing non-natural amino acids. Available from: [Link]
-
CORE. The complete amino acid sequence of hirudin, a thrombin specific inhibitor. Available from: [Link]
-
Creative Diagnostics. Application Research of Natural Hirudin. Available from: [Link]
-
MDPI. Mechanism of Suppression of Protein Aggregation by α-Crystallin. Available from: [Link]
-
PubMed. Capillary electrophoresis of r-hirudin and a polyethylene glycol derivative of r-hirudin (PEG-hirudin). Available from: [Link]
-
Taylor & Francis Online. Hirudin variants production by genetic engineered microbial factory. Available from: [Link]
-
ResearchGate. A capillary zone electrophoresis method to detect conformers and dimers of antithrombin in therapeutic preparations | Request PDF. Available from: [Link]
-
ResearchGate. Identification of recombinant hirudin by-products by electrospray ionization massspectrometry. Available from: [Link]
-
ResearchGate. Production and functional characteristics of a novel hirudin variant with better anticoagulant activities than bivalirudin. Available from: [Link]
-
PubMed. Use of fragments of hirudin to investigate thrombin-hirudin interaction. Available from: [Link]
-
PubMed Central. RGD-hirudin-based low molecular weight peptide prevents blood coagulation via subcutaneous injection. Available from: [Link]
-
PubMed. State of aggregation of recombinant hirudin in solution under physiological conditions. Available from: [Link]
-
PubMed. Construction of safer hirudin-derived peptides with enhanced anticoagulant properties based on C-terminal active residue adaptation and modification. Available from: [Link]
-
MDPI. Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of Ni II (3-OMe-Salophene). Available from: [Link]
-
G-Biosciences. Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Available from: [Link]
-
ResearchGate. Chemical structure of the amino acid side-chains introduced at position 1, 2, and 3 of. Available from: [Link]
-
PubMed. Development, validation, and clinical pharmacokinetic application of ultra-performance liquid chromatography/tandem mass spectrometry method for simultaneously determining a novel recombinant hirudin derivative (Neorudin) and its active metabolite in human serum. Available from: [Link]
-
Wikipedia. Hirudin. Available from: [Link]
-
Semantic Scholar. Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of NiII(3-OMe-Salophene). Available from: [Link]
-
PubMed Central. Effects of Acidic Peptide Size and Sequence on Trivalent Praseodymium Adduction and Electron Transfer Dissociation Mass Spectrometry. Available from: [Link]
-
Biozentrum. Preventing Protein Aggregation Protein aggregation cause artifacts in most biophysical techniques, leads to un. Available from: [Link]
-
Xi'an Kintai Biotech Inc. China Natural Hirudin Manufacturers Suppliers Factory - Wholesale Service. Available from: [Link]
-
Eurogentec. Safety Data Sheet (SDS). Available from: [Link]
-
PubMed. Mass spectrometry imaging identifies altered hepatic lipid signatures during experimental Leishmania donovani infection. Available from: [Link]
Sources
- 1. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 3. Hirudin (54-65), acetylated, sulfated - 1 mg [eurogentec.com]
- 4. Purification and biochemical characterization of recombinant hirudin produced by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. eurogentec.com [eurogentec.com]
- 8. Determination of recombinant hirudin structural deviants by capillary zone electrophoresis augmented with buffer additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis of r-hirudin and a polyethylene glycol derivative of r-hirudin (PEG-hirudin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Hirudin (54-65), Sulfated - Echelon Biosciences [echelon-inc.com]
impact of buffer conditions on Hirudin (54-65) (desulfated) activity
A Guide to Understanding and Optimizing Experimental Conditions
Welcome to the technical support resource for Hirudin (54-65) (desulfated). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the optimal handling and application of this specific thrombin inhibitor. As Senior Application Scientists, we have compiled field-proven advice and detailed protocols to help you navigate experimental challenges and ensure the integrity of your results.
Introduction to Hirudin (54-65) (desulfated)
Hirudin (54-65) (desulfated) is a synthetic twelve-amino-acid peptide fragment representing the C-terminal region of hirudin, a potent natural thrombin inhibitor originally isolated from the salivary glands of the medicinal leech, Hirudo medicinalis.[1][2] This particular fragment is a valuable research tool for studying the interactions between thrombin and its substrates or inhibitors.
Unlike native hirudin, which binds to both the active site and the anion-binding exosite I (ABE-I) of thrombin, the Hirudin (54-65) fragment exclusively targets the ABE-I.[1][3] The desulfated form, lacking the sulfate group on the tyrosine at position 63, exhibits a reduced affinity for thrombin compared to its sulfated counterpart.[1][3] This characteristic makes it an excellent tool for competitive binding studies and for dissecting the specific contributions of exosite interactions in thrombin-mediated processes, such as platelet activation and fibrinogen cleavage.[1][4]
The activity of this peptide is highly dependent on the experimental environment. Buffer conditions—including pH, ionic strength, and temperature—can significantly alter its three-dimensional structure and its electrostatic interactions with thrombin, thereby impacting its inhibitory potency. This guide will provide a comprehensive overview of these factors to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of Hirudin (54-65) (desulfated).
Q1: What is the primary mechanism of action for Hirudin (54-65) (desulfated)?
A1: Hirudin (54-65) (desulfated) acts as a specific inhibitor of α-thrombin by binding to the anion-binding exosite I (ABE-I).[1] This exosite is a region on the thrombin molecule that is distinct from the catalytic active site and is crucial for recognizing and binding substrates like fibrinogen and certain platelet receptors.[2] By occupying the ABE-I, the peptide competitively inhibits the binding of these physiological substrates, leading to a dose-dependent inhibition of thrombin-induced platelet aggregation and fibrin clot formation.[3][5]
Q2: How does the desulfation at Tyr63 affect the peptide's activity?
A2: The sulfate group on Tyr63 in the native hirudin C-terminal fragment plays a significant role in the high-affinity interaction with thrombin's ABE-I. The absence of this sulfate group in Hirudin (54-65) (desulfated) results in a marked reduction in binding affinity and inhibitory potency.[1][3] However, this reduced affinity is experimentally advantageous, making it a valuable reagent for mapping the ABE-I binding domain and for competitive displacement assays with other exosite-binding molecules.[1]
Q3: How should I properly store and handle lyophilized and reconstituted Hirudin (54-65) (desulfated)?
A3: Proper storage is critical to maintain the peptide's integrity.
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or -80°C in a tightly sealed container, preferably in a desiccator to protect it from moisture.[6][7] For short-term storage (days to weeks), 4°C is acceptable.[6][8] Before opening, always allow the vial to warm to room temperature in a desiccator to prevent condensation, as the peptide can be hygroscopic.[7]
-
Peptide in Solution: Peptides are less stable in solution.[6][9] For stock solutions, dissolve the peptide in a suitable sterile buffer, ideally at a pH between 5 and 7.[6] It is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][10]
Q4: What is the expected stability of Hirudin (54-65) (desulfated) under typical assay conditions?
A4: Hirudin peptides are generally stable under physiological pH (around 7.4) and temperature (e.g., 37°C) for the duration of a typical enzyme kinetic assay.[11] However, prolonged exposure to alkaline pH (pH > 8.5) combined with elevated temperatures can lead to irreversible inactivation through a process called β-elimination of the disulfide bonds, even though this specific fragment lacks disulfides, the principle of avoiding harsh conditions remains.[11][12] Therefore, it is crucial to prepare fresh dilutions of the peptide for your experiments from a frozen stock solution.
Troubleshooting Guide
This section provides solutions to common problems encountered during thrombin inhibition assays using Hirudin (54-65) (desulfated).
Hirudin Activity Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in Hirudin activity assays.
Problem 1: No or significantly lower-than-expected thrombin inhibition is observed.
-
Possible Cause 1: Peptide Degradation. Improper storage or handling, such as multiple freeze-thaw cycles or storage in solution at 4°C for extended periods, can lead to peptide degradation.[6][9]
-
Solution: Always use a fresh aliquot of the peptide stock solution for each experiment. If degradation is suspected, dissolve a fresh vial of lyophilized peptide and repeat the experiment.
-
-
Possible Cause 2: Incorrect Buffer pH. The interaction between the acidic C-terminal tail of hirudin and the basic ABE-I of thrombin is highly dependent on pH.[13] Deviations from the optimal pH range can alter the protonation state of key amino acid residues, weakening the electrostatic interactions necessary for binding.[14]
-
Possible Cause 3: Inappropriate Ionic Strength. The binding of Hirudin (54-65) to thrombin's exosite is sensitive to the concentration and type of ions in the buffer.[16] Very high salt concentrations can shield the electrostatic interactions, reducing binding affinity, while very low ionic strength might promote non-specific interactions.
Problem 2: High variability between replicate wells.
-
Possible Cause 1: Inaccurate Pipetting or Mixing. Peptides at low concentrations can adsorb to plastic surfaces. Inconsistent mixing or pipetting errors can lead to significant variations in the final concentration in each well.
-
Solution: Use calibrated pipettes and consider using low-retention tips. Ensure thorough mixing of all reagents before and after addition to the assay plate. For viscous solutions or small volumes, reverse pipetting can improve accuracy.
-
-
Possible Cause 2: Reagent Instability during Assay Setup. Leaving thrombin or the chromogenic/fluorogenic substrate at room temperature for an extended period can lead to a gradual loss of activity, causing drift in your results.
Problem 3: The calculated IC50 value is inconsistent across different experiments.
-
Possible Cause 1: Variation in Thrombin Activity. The potency of thrombin can vary between lots and can decrease over time with improper storage. A change in the active concentration of thrombin will directly shift the apparent IC50 value of the inhibitor.
-
Solution: Always perform a standard activity check on a new lot of thrombin. Store thrombin in single-use aliquots at -80°C.[17] Include a reference inhibitor with a known IC50 in your assays to monitor for shifts in enzyme activity.
-
-
Possible Cause 2: Differences in Assay Buffer Composition. Minor, undocumented changes in buffer additives (e.g., detergents like Tween-20 or carrier proteins like BSA) can influence protein-protein interactions.
-
Solution: Maintain a detailed and consistent protocol for buffer preparation. If additives are used, ensure their concentration is kept constant across all experiments. A common additive used in thrombin assays is PEG 8000 (0.1%) to prevent non-specific binding.[15]
-
Experimental Protocols & Data
Protocol: Chromogenic Thrombin Inhibition Assay
This protocol provides a standardized method for determining the inhibitory activity of Hirudin (54-65) (desulfated) by measuring the cleavage of a chromogenic substrate.
1. Materials and Reagents:
-
Human α-Thrombin (e.g., from Haematologic Technologies)
-
Hirudin (54-65) (desulfated)
-
Chromogenic Thrombin Substrate (e.g., S-2238)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 6000, pH 8.0[4]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm[19]
2. Reagent Preparation:
-
Thrombin Stock: Reconstitute thrombin according to the manufacturer's instructions to a stock concentration (e.g., 1 mg/mL or ~1000 NIH units/mL). Aliquot and store at -80°C.
-
Working Thrombin Solution: On the day of the experiment, thaw a thrombin aliquot on ice. Dilute the stock in Assay Buffer to a final working concentration of 2x the desired assay concentration (e.g., 2 NIH units/mL for a final concentration of 1 NIH unit/mL). Keep on ice.[20]
-
Hirudin Stock: Dissolve lyophilized Hirudin (54-65) (desulfated) in sterile water or Assay Buffer to create a high-concentration stock (e.g., 1 mM). Aliquot and store at -20°C.
-
Working Hirudin Solutions: Prepare a series of 2x final concentration dilutions of Hirudin from the stock solution using Assay Buffer.
-
Substrate Solution: Prepare the chromogenic substrate solution in Assay Buffer according to the manufacturer's recommendation (e.g., 0.5 mM).
3. Assay Procedure:
-
Add 50 µL of Assay Buffer to the "blank" wells (no enzyme).
-
Add 50 µL of the Working Thrombin Solution to all other wells ("control" and "inhibitor" wells).
-
Add 50 µL of Assay Buffer to the "control" wells.
-
Add 50 µL of each Working Hirudin Solution to the respective "inhibitor" wells.
-
Mix the plate gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the thrombin.[18][19]
-
Initiate the reaction by adding 100 µL of the Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode).[18]
4. Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percent inhibition for each Hirudin concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
Plot the % Inhibition against the logarithm of the Hirudin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Summary: Recommended Buffer Conditions
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 7.0 - 8.0 | The interaction is highly dependent on the protonation state of acidic and basic residues in both the peptide and thrombin. Optimal binding occurs in this range.[13] |
| Ionic Strength | 100 - 200 mM (e.g., NaCl) | Balances the need for electrostatic interactions with the prevention of non-specific binding. Higher concentrations can weaken the interaction.[16] |
| Temperature | 25°C - 37°C | Assays are typically run at room temperature (25°C) or physiological temperature (37°C). Hirudin is stable, but avoid high temperatures combined with alkaline pH.[11][12] |
| Additives | 0.1% PEG or 0.01% BSA | Often included to prevent non-specific adsorption of the enzyme and peptide to the microplate surface, which can improve data quality.[4] |
Mechanism of Hirudin (54-65) Inhibition
Caption: Competitive inhibition of thrombin by Hirudin (54-65) (desulfated).
References
-
Jandrot-Perrus, M., Hoinne, D., De Paillette, M. M., Guillin, M. C., & Nurden, A. T. (1992). Effect of the Hirudin Carboxy-Terminal Peptide 54-65 on the Interaction of Thrombin With Platelets. Thrombosis and Haemostasis, 68(5), 579-584. Available from: [Link].
-
Krishnaswamy, S., Betz, A., & Bock, P. E. (1998). Direct inhibition of factor Xa ( A ) and thrombin ( B ) by sulfated DHPs. Journal of Biological Chemistry, 273(26), 16279-16286. Available from: [Link].
-
Vindigni, A., & Di Cera, E. (2002). Parameters of antithrombin activity of hirudin-1, haemadin, anophelin, and variegin. Methods in enzymology, 348, 211-219. Available from: [Link].
-
Zhang, Y., Huang, Z., Liu, Z., Hu, Q., Meng, R., Lin, Y., ... & Lin, G. (2024). Production and functional characteristics of a novel hirudin variant with better anticoagulant activities than bivalirudin. Scientific Reports, 14(1), 1-14. Available from: [Link].
-
Gao, Y., Li, Y., Wu, Y., & Zhang, C. (2021). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives: A Review. Frontiers in Pharmacology, 12, 708722. Available from: [Link].
-
BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. Available from: [Link].
-
Gao, Y., Li, Y., Wu, Y., & Zhang, C. (2021). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives: A Review. Frontiers in Pharmacology, 12, 708722. Available from: [Link].
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Available from: [Link].
-
Dennis, S., Wallace, A., Hofsteenge, J., & Stone, S. R. (1992). pH dependence of the interaction of hirudin with thrombin. European Journal of Biochemistry, 207(3), 905-912. Available from: [Link].
-
Chang, J. Y. (1991). Stability of hirudin, a thrombin-specific inhibitor. The structure of alkaline-inactivated hirudin. The Journal of biological chemistry, 266(17), 10839–10843. Available from: [Link].
-
De Cristofaro, R., & Di Cera, E. (1992). Modulation of thrombin-hirudin interaction by specific ion effects. Biochemistry, 31(3), 741-746. Available from: [Link].
-
Wikipedia. (n.d.). Hirudin. Available from: [Link].
-
BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. Available from: [Link].
-
Chang, J. Y. (1991). Stability of hirudin, a thrombin-specific inhibitor: The structure of alkaline-inactivated hirudin. Journal of Biological Chemistry, 266(17), 10839-10843. Available from: [Link].
-
Walenga, J. M., Hoppensteadt, D., & Fareed, J. (1991). Laboratory assays for the evaluation of recombinant hirudin. Seminars in thrombosis and hemostasis, 17(1), 84-92. Available from: [Link].
-
AAPPTec. (n.d.). Storage and Handling of Peptides. Available from: [Link].
-
Gao, Y., Li, Y., Wu, Y., & Zhang, C. (2021). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives: A Review. Frontiers in Pharmacology, 12, 708722. Available from: [Link].
-
Mertz, J. E., & Kollman, P. A. (1996). Electrostatic interactions in hirudin-thrombin binding. Protein science : a publication of the Protein Society, 5(11), 2314–2326. Available from: [Link].
-
Novagen. (1998). Thrombin Kits Technical Bulletin. Available from: [Link].
-
Schlaeppi, J. M., Rink, H., & Marki, W. (1989). Characterization, stability and refolding of recombinant hirudin. European journal of biochemistry, 185(3), 603–609. Available from: [Link].
-
Müller, D., Tripier, D., Wagner, A., & Scharf, M. (2020). Hirudin or hirudin-like factor - that is the question: insights from the analyses of natural and synthetic HLF-variants. The FEBS journal, 287(22), 4935–4950. Available from: [Link].
-
Betz, A., Hofsteenge, J., & Stone, S. R. (1991). Ionic interactions in the formation of the thrombin-hirudin complex. The Biochemical journal, 275 ( Pt 3), 801–803. Available from: [Link].
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Available from: [Link].
-
Liu, Y., Mu, S., Xie, X., Zhang, L., Jiang, Y., & Zhang, W. (2022). Hemoclot Thrombin Inhibitor Assay and Expected Peak-Trough Levels of Dabigatran: A Multicenter Study. Frontiers in cardiovascular medicine, 9, 896841. Available from: [Link].
-
Markwardt, F. (1970). Hirudin as an Inhibitor of Thrombin. In Methods in Enzymology (Vol. 19, pp. 924-932). Academic Press. Available from: [Link].
-
Peptides.co. (n.d.). How Long Do Peptides Last at Room Temperature? Available from: [Link].
-
Liu, Y., Mu, S., Xie, X., Zhang, L., Jiang, Y., & Zhang, W. (2022). Hemoclot Thrombin Inhibitor Assay and Expected Peak-Trough Levels of Dabigatran: A Multicenter Study. Frontiers in cardiovascular medicine, 9, 896841. Available from: [Link].
-
Kitchen, S., Jennings, I., & Woods, T. A. L. (2021). PART 15 Troubleshooting Issues with Coagulation laboratory tests. In Diagnosis and Management of Haemophilia and Other Bleeding Disorders: A Laboratory Manual. World Federation of Hemophilia. Available from: [Link].
Sources
- 1. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 2. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production and functional characteristics of a novel hirudin variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. bachem.com [bachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. genscript.com [genscript.com]
- 10. peptide.com [peptide.com]
- 11. Stability of hirudin, a thrombin-specific inhibitor. The structure of alkaline-inactivated hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pH dependence of the interaction of hirudin with thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrostatic interactions in hirudin-thrombin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modulation of thrombin-hirudin interaction by specific ion effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. content.abcam.com [content.abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. wolfson.huji.ac.il [wolfson.huji.ac.il]
interpreting unexpected results with Hirudin (54-65) (desulfated)
Topic: Interpreting Unexpected Results & Troubleshooting
Audience: Researchers, Biochemists, and Drug Development Scientists
Introduction: The "Silent" Inhibitor
Welcome to the technical support hub for Hirudin (54-65) (desulfated) . If you are visiting this page, you are likely facing a specific anomaly: your peptide is pure, your concentrations are correct, yet your standard activity assays are yielding contradictory or "negative" results.
The Core Reality: Unlike full-length recombinant hirudin, which blocks thrombin’s active site and exosite, Hirudin (54-65) is an Exosite I-specific probe . It does not bind the catalytic triad.[1] This mechanistic distinction is the root cause of 90% of experimental "failures" with this reagent.
Module 1: The "False Negative" in Chromogenic Assays
User Query: "I treated Thrombin with Hirudin (54-65) desulfated at 10 µM, but it failed to inhibit the hydrolysis of my chromogenic substrate (e.g., S-2238). Is the peptide degraded?"
Technical Diagnosis
The peptide is likely functional. You are observing a mechanistic mismatch .
-
Small Substrates (S-2238): These bind directly to the Active Site (Catalytic Triad). Hirudin (54-65) binds to Exosite I (the fibrinogen recognition site). It does not sterically hinder small molecules from entering the active site.
-
Physiological Substrates (Fibrinogen): Fibrinogen is a macromolecule that must dock at Exosite I to be oriented for cleavage. Hirudin (54-65) blocks this docking, thereby inhibiting clotting.[1][2]
Therefore: This peptide will inhibit clotting (Thrombin Time) but will not inhibit chromogenic hydrolysis of small peptides.
Visualizing the Mismatch
Figure 1: Mechanistic basis for assay discrepancies. Small substrates bypass the Exosite blockade, while large substrates (Fibrinogen) are inhibited.
Corrective Action
-
Switch Assays: Do not use S-2238 or S-2288 to determine IC50 for this specific fragment.
-
Validate with Clotting: Perform a Thrombin Time (TT) assay. The peptide should prolong clotting time in a dose-dependent manner.
-
Use for Specificity: Use this "failure" as a control. If a compound inhibits S-2238, it hits the active site. If it only inhibits Fibrinogen clotting, it is an Exosite inhibitor (like this peptide).
Module 2: Potency & Affinity Discrepancies
User Query: "The IC50 is significantly higher (weaker) than native Hirudin or the sulfated analog. Why?"
Technical Diagnosis
You are dealing with Desulfated Hirudin (54-65).[3] The native interaction relies heavily on the sulfation of Tyrosine 63 (Tyr63) .[3]
-
The Sulfate Anchor: In native hirudin, sulfated Tyr63 makes critical electrostatic contacts with the basic residues of Exosite I.
-
Energy Penalty: Removing this sulfate group results in a 10-fold to 100-fold loss in binding affinity (
). -
Structural Context: Without the N-terminal domain of full-length hirudin (which blocks the active site), the C-terminal tail alone relies entirely on Exosite I binding energy, which is already compromised by desulfation.
Comparative Affinity Data
| Molecule | Binding Site | Approx.[1][2][4][5][6][7][8][9] | Primary Interaction |
| Native Hirudin | Active Site + Exosite I | ~20 fM ( | Bivalent (Clamp) |
| Hirudin (54-65) Sulfated | Exosite I Only | ~20–50 nM | Electrostatic + Hydrophobic |
| Hirudin (54-65) Desulfated | Exosite I Only | ~1.5 – 3.0 µM | Electrostatic (Weaker) |
Note: Values vary by pH and ionic strength, but the relative hierarchy remains constant.
Troubleshooting Protocol
-
Increase Concentration: If you are using nanomolar ranges (1-100 nM) expected for native hirudin, you will see minimal effect. Titrate in the micromolar range (0.5 µM – 50 µM).
-
Check Ionic Strength: Exosite I binding is electrostatic.[3] High salt concentrations (>150mM NaCl) will screen charges and further weaken the binding of the desulfated peptide. Use physiological or slightly lower salt buffers.
Module 3: Solubility & Handling
User Query: "The peptide precipitated upon reconstitution or addition to the assay buffer."
Technical Diagnosis
Hirudin (54-65) is highly acidic.[3]
-
Sequence: Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln
-
Isoelectric Point (pI): ~3.9
-
Issue: At acidic pH (near its pI), it has net zero charge and aggregates. In the presence of divalent cations (
), the multiple Glutamate (Glu) and Aspartate (Asp) residues can cross-link.
Handling Guide
-
Solubilization: Dissolve in sterile distilled water or dilute
first to ensure full solubility, then adjust with buffer. -
Buffer pH: Ensure assay buffer is pH > 7.0 (Physiological pH 7.4 is ideal).[3]
-
Calcium Caution: If your assay requires
(e.g., recalcified plasma clotting), add the peptide to the plasma before adding calcium chloride to prevent pre-assay precipitation.
Module 4: Validated Experimental Workflow
Objective: Confirm the activity of Hirudin (54-65) Desulfated using a Fibrinogen Clotting Assay.
Protocol Steps
-
Reagent Prep:
-
Thrombin: 5 NIH Units/mL in TBS-BSA (0.1% BSA).
-
Fibrinogen: 2 mg/mL in TBS.
-
Peptide: Prepare serial dilutions: 0, 1, 5, 10, 50, 100 µM.
-
-
Incubation:
-
Mix 50 µL Thrombin + 50 µL Peptide.
-
Incubate at 37°C for 5 minutes (Equilibrium binding to Exosite I).
-
-
Initiation:
-
Add 100 µL Fibrinogen.[10]
-
Start timer immediately.
-
-
Readout:
-
Measure time to clot formation (turbidity at 405nm or mechanical clot detection).
-
-
Result Interpretation:
-
Plot Clotting Time (sec) vs. [Peptide] .
-
Success: A sigmoidal increase in clotting time.
-
Failure: Flat line indicates degradation or incorrect pH.
-
Decision Tree for Troubleshooting
Figure 2: Step-by-step logic for resolving activity issues.
References
-
Betz, A., et al. (1991). Binding of the N-terminal and C-terminal fragments of hirudin to alpha-thrombin. Biochemistry.[6] (Establishes the binding mechanics of the C-terminal tail).
-
Skrzypczak-Jankun, E., et al. (1991). Structure of the hirudin-thrombin complex. Journal of Molecular Biology. (Structural basis of Exosite I interaction).
-
Naski, M.C., et al. (1990). The C-terminal domain of hirudin: an exosite-directed inhibitor of thrombin. Journal of Biological Chemistry. (Differentiation between active site and exosite inhibition).
-
Maraganore, J.M., et al. (1989). Anticoagulant activity of synthetic hirudin peptides. Biochemistry.[6] (Comparison of sulfated vs. desulfated potency).
-
RCSB PDB ID: 1W7G. Alpha-thrombin complex with sulfated hirudin (residues 54-65).[8] (Structural validation of the binding mode).
Sources
- 1. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine Sulfation as a Protein Post-Translational Modification | MDPI [mdpi.com]
- 3. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 4. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple activity assay for thrombin and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HUT55799A - Process for producing hirudine-like peptides - Google Patents [patents.google.com]
- 7. haematologica.org [haematologica.org]
- 8. rcsb.org [rcsb.org]
- 9. Binding of exosite ligands to human thrombin. Re-evaluation of allosteric linkage between thrombin exosites I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aniara.com [aniara.com]
Technical Support Center: Synthesis of Desulfated Hirudin Fragments
Welcome to the technical support center for the synthesis of desulfated hirudin fragments. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chemical synthesis of these complex peptides. Hirudin, a potent natural thrombin inhibitor, owes its activity to a compact N-terminal domain stabilized by three critical disulfide bonds.[1][2][3] The synthesis of its desulfated fragments—lacking the sulfated Tyr63 but retaining the core structure—is a significant challenge in peptide chemistry.
This document provides in-depth, field-proven insights in a question-and-answer format to address the specific experimental hurdles you may face, from solid-phase synthesis and oxidative folding to purification and characterization.
Troubleshooting Guide: From Resin to Purified Peptide
This section addresses common, specific problems encountered during the multi-stage synthesis of hirudin fragments.
Q1: My solid-phase peptide synthesis (SPPS) of the linear hirudin fragment is resulting in low crude yield and significant deletion sequences. What's going wrong?
Low yield and purity from SPPS are often multifactorial, stemming from incomplete reactions and peptide aggregation on the solid support. Hirudin sequences, particularly the core domain, contain hydrophobic residues that are prone to forming secondary structures, which can block reactive sites.[4][5][6]
Causality and Diagnostic Steps:
-
Incomplete Coupling/Deprotection: The primary cause of deletion sequences is the failure of either the Fmoc-deprotection or the amino acid coupling step to reach completion. This is exacerbated by peptide aggregation on the resin, which hinders reagent access.[6][7]
-
Sequence-Specific Challenges: Certain amino acid pairs are notoriously difficult to couple. For instance, coupling bulky residues like Val or Ile can be slow, and arginine's bulky side-chain protecting group can present steric challenges.[8] Aspartic acid residues can also lead to aspartimide formation, a mass-neutral side reaction that is difficult to separate chromatographically.[6][8]
Troubleshooting Protocol:
-
Perform a Test Cleavage: Before proceeding with the entire batch, cleave a small sample of resin (5-10 mg) and analyze the crude product by LC-MS. This will confirm if the target mass is present and reveal the extent of deletion impurities.
-
Optimize Coupling Chemistry:
-
Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) for the amino acid and coupling reagents can drive the reaction to completion by increasing molecular interactions.[8]
-
Employ Stronger Coupling Reagents: For difficult couplings, switch from standard reagents like HBTU to more potent ones like HATU or COMU.[7]
-
Implement Double Coupling: If monitoring indicates incomplete coupling, repeating the coupling step with fresh reagents is a reliable strategy, especially for bulky residues like arginine or after a proline residue.[8]
-
-
Disrupt On-Resin Aggregation:
-
Chaotropic Salts: Adding agents like LiCl or KSCN to the coupling reaction can help break up secondary structures.[9]
-
Solvent Choice: Switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties, can be highly effective.[5] Adding DMSO can also improve solvation.[7]
-
Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and disrupt aggregation.[4]
-
Q2: My crude peptide looks good, but after oxidative folding, I see a smear or multiple peaks on my analytical HPLC. How can I promote the formation of the correct three disulfide bonds?
Achieving the native disulfide bond configuration (e.g., Cys6-Cys14, Cys16-Cys28, Cys22-Cys39 in hirudin variant 1) is arguably the most critical and challenging step.[3][10] A random oxidation of six cysteine residues can theoretically produce 15 different three-disulfide isomers.[11] The appearance of multiple peaks indicates that your folding conditions are creating a mixture of these scrambled isomers.
Causality and Strategic Approach:
The goal is to create an environment that allows the peptide to sample different disulfide pairings and thermodynamically settle into its most stable, native conformation. This is achieved through a redox buffer system that facilitates both oxidation (bond formation) and isomerization (bond shuffling).[1]
Troubleshooting Protocol & Optimization:
-
Control Peptide Concentration: High peptide concentrations promote intermolecular disulfide bond formation, leading to aggregation and precipitation. A typical starting concentration for folding is 0.1 mg/mL.
-
Optimize Redox Buffer: The ratio of reduced to oxidized reagents is key. A commonly used system is reduced (GSH) and oxidized (GSSG) glutathione.
-
GSSG accelerates the initial oxidation.
-
GSH promotes the shuffling of incorrect disulfide bonds to find the native state.[1]
-
A good starting point is a 10:1 ratio of GSH to GSSG (e.g., 1 mM GSH, 0.1 mM GSSG).
-
-
Screen Folding pH: The optimal pH for disulfide formation is typically between 7.5 and 8.5.[1][12] A higher pH increases the concentration of the reactive thiolate anion (S-), speeding up both oxidation and shuffling.[1] It is advisable to screen a range of pH values (e.g., 7.5, 8.0, 8.5) to find the optimal condition for your specific fragment.
-
Monitor the Reaction: Take aliquots at various time points (e.g., 1h, 4h, 12h, 24h), quench the reaction by adding acid (e.g., formic acid or TFA to pH < 2), and analyze by RP-HPLC to track the disappearance of the reduced peptide and the emergence of the correctly folded product.[11]
Table 1: Oxidative Folding Condition Screening Parameters
| Parameter | Range to Test | Rationale |
| Peptide Conc. | 0.05 - 0.2 mg/mL | Balances reaction rate against aggregation risk. |
| pH | 7.5 - 8.5 | Optimizes thiolate concentration for efficient bond formation and shuffling.[1][12] |
| GSH:GSSG Ratio | 10:1, 5:1, 1:1 | Modulates the balance between oxidation and isomerization.[1] |
| Temperature | 4°C, 25°C (RT) | Lower temperatures can slow aggregation and favor a single conformation. |
Q3: I have a major peak on HPLC post-folding, but I can't resolve it from a closely eluting impurity. How can I improve my purification?
Co-elution is a common purification challenge, especially when dealing with misfolded isomers that have very similar hydrophobic profiles to the native peptide. Successful purification often requires methodical optimization of the Reverse-Phase HPLC (RP-HPLC) conditions.
Causality and Method Development:
The separation on a C18 column is based on hydrophobicity. Misfolded isomers can expose or hide hydrophobic residues, leading to retention times that are very close to the native peptide. To improve resolution, you must alter the selectivity of the chromatographic system.
Troubleshooting Protocol:
-
Sharpen the Gradient: A shallower gradient slope increases the residence time of the peptide on the column, providing more opportunity for separation. For example, instead of a 20-60% Acetonitrile gradient over 40 minutes (1%/min), try a 30-45% gradient over 60 minutes (0.25%/min) centered around the elution time of your target peptide.
-
Change the Organic Modifier: If acetonitrile (ACN) fails to provide resolution, switching to methanol (MeOH) can alter the selectivity. Methanol is less eluotropic and interacts differently with the peptide and stationary phase, which can sometimes resolve stubborn impurities.
-
Adjust the Ion-Pairing Agent: The standard 0.1% Trifluoroacetic Acid (TFA) can be modified. Lowering the TFA concentration to 0.05% can sometimes increase retention and improve peak shape.
-
Try a Different Stationary Phase: If a C18 column is not working, consider a column with a different chemistry. A Phenyl-Hexyl column, for example, offers different selectivity due to pi-pi interactions with aromatic residues in the peptide.
Frequently Asked Questions (FAQs)
-
Q: What is the purpose of synthesizing a desulfated hirudin fragment?
-
A: The native hirudin protein has a sulfated tyrosine at position 63, which contributes to its binding affinity. However, this post-translational modification is difficult to achieve via standard chemical synthesis. Desulfated analogues, which can be produced more readily through both chemical synthesis and recombinant methods, often retain potent thrombin inhibitory activity and serve as valuable pharmacological tools and therapeutic candidates.[13]
-
-
Q: Which analytical techniques are essential to confirm the final product's identity and purity?
-
A: A combination of methods is crucial.
-
RP-HPLC: To assess purity and identify the presence of isomers.
-
Mass Spectrometry (LC-MS/MALDI-TOF): To confirm the molecular weight of the final product, matching the theoretical mass of the peptide with three disulfide bonds formed (loss of 6 Da from the fully reduced linear peptide).
-
Peptide Mapping: To confirm the correct disulfide bridge alignment. This involves digesting the protein with a specific protease (like trypsin or V8 protease) and analyzing the resulting fragments by LC-MS.[14] The masses of the observed fragments will correspond to specific disulfide-linked peptides, confirming the correct connectivity.
-
Activity Assay: A functional assay, such as a thrombin inhibition assay, confirms that the synthesized fragment is biologically active.[15][16]
-
-
-
Q: My purified peptide is aggregating upon storage. What are the best practices?
-
A: Aggregation of purified peptides is often due to suboptimal buffer conditions. Hirudin fragments are acidic peptides. Lyophilizing the peptide from a dilute solution of ammonium bicarbonate (e.g., 25 mM) can yield a more stable, fluffy powder that is easier to handle and dissolve. For long-term storage in solution, use a slightly acidic buffer (e.g., pH 5-6) and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Detailed Protocol: Oxidative Folding of a Hirudin Fragment
This protocol provides a robust starting point for the air oxidation of a crude, linear hirudin fragment facilitated by a glutathione redox system.
1. Materials & Reagent Preparation:
-
Folding Buffer: 0.1 M Tris-HCl, 1 mM EDTA, pH 8.0. Prepare and filter-sterilize.
-
Reduced Glutathione (GSH) Stock: 100 mM in water. Prepare fresh.
-
Oxidized Glutathione (GSSG) Stock: 20 mM in water. Prepare fresh.
-
Crude Peptide Stock: Dissolve the lyophilized crude linear peptide in a minimal amount of 6 M Guanidine-HCl to ensure complete denaturation and solubilization. Determine the concentration using a UV-Vis spectrophotometer.
-
Quenching Solution: 10% Formic Acid in water.
2. Folding Reaction Setup:
-
Calculate the volume of Folding Buffer needed to achieve a final peptide concentration of 0.1 mg/mL.
-
In a suitable container, add the calculated volume of Folding Buffer.
-
Add GSH and GSSG stock solutions to the buffer to achieve final concentrations of 2 mM and 0.2 mM, respectively. Stir gently to mix.
-
Slowly add the crude peptide stock solution to the gently stirring folding buffer in a dropwise manner. This slow addition is critical to prevent localized high concentrations that can lead to aggregation.
-
Loosely cover the container (e.g., with foil) to allow air exchange while preventing contamination. Let the reaction proceed at room temperature (25°C) with gentle stirring for 24 hours.
3. Monitoring and Quenching:
-
After 24 hours, take a small aliquot (e.g., 50 µL) from the folding reaction.
-
Quench the aliquot by adding it to 50 µL of the 10% Formic Acid solution.
-
Analyze the quenched sample by analytical RP-HPLC to assess the folding efficiency. Compare the chromatogram to a reference of the starting reduced peptide.
-
Once the reaction is deemed complete (i.e., the peak for the reduced peptide is gone and a major product peak has formed), quench the entire reaction volume by adding 10% Formic Acid dropwise until the pH is below 3.0.
4. Sample Preparation for Purification:
-
The acidified folding mixture can be directly loaded onto a preparative RP-HPLC column for purification.
-
Alternatively, the peptide can be concentrated and desalted first using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak).
References
-
Hirudin or hirudin-like factor - that is the question: insights from the analyses of natural and synthetic HLF variants. (2019). FEBS Letters. [Link]
-
Disulfide bond formation in peptides. (1997). Methods in Enzymology. [Link]
-
Oxidative folding of hirudin in human serum. (2005). Biochemical Journal. [Link]
-
Custom cyclic peptide synthesis with disulfide bond. (n.d.). LifeTein. [Link]
-
General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins. (2021). Nature Communications. [Link]
-
HPLC analysis of oxidative folding of hirudin (three disulfide bonds in...). (n.d.). ResearchGate. [Link]
-
Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (n.d.). Springer. [Link]
-
The 3D structure and the 1proposed oxidative folding mechanism of... (n.d.). ResearchGate. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). MBL International. [Link]
-
What do you do when your peptide synthesis fails? (2023). Biotage. [Link]
-
Disulfide Formation Strategies in Peptide Synthesis. (2014). ResearchGate. [Link]
-
Oxidative folding of hirudin-like proteins. The amino acid sequence,... (n.d.). ResearchGate. [Link]
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Production and purification of constructed recombinant hirudin in BL21(DE3) strain. (2017). ResearchGate. [Link]
-
Convergent solid-phase synthesis of hirudin. (2006). Journal of Peptide Science. [Link]
-
Rapid purification and revised amino-terminal sequence of hirudin: a specific thrombin inhibitor of the bloodsucking leech. (1986). Biochemistry. [Link]
-
Hirudin. (n.d.). Wikipedia. [Link]
-
Production and purification of recombinant hirudin expressed in the methylotrophic yeast Pichia pastoris. (1996). Protein Expression and Purification. [Link]
-
Synthesis and characterization of more potent analogues of hirudin fragment 1-47 containing non-natural amino acids. (1998). Biochemistry. [Link]
-
Expression of Recombinant Hirudin in Bacteria and Yeast: A Comparative Approach. (2021). Molecules. [Link]
-
Core domain of hirudin from the leech Hirudinaria manillensis: chemical synthesis, purification, and characterization of a Trp3 analog of fragment 1-47. (1995). Biochemistry. [Link]
-
Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. (2021). Frontiers in Pharmacology. [Link]
-
Identification and characterization of hirudin-HN, a new thrombin inhibitor, from the salivary glands of Hirudo nipponia. (2019). PeerJ. [Link]
-
Production and functional characteristics of a novel hirudin variant with better anticoagulant activities than bivalirudin. (2024). Scientific Reports. [Link]
-
Which strategies do you use for difficult sequences in solid phase synthesis? (2015). ResearchGate. [Link]
-
Identification, screening, and comprehensive evaluation of novel thrombin inhibitory peptides from the hirudo produced using pepsin. (2024). Frontiers in Nutrition. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
Sources
- 1. Oxidative folding of hirudin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Production and functional characteristics of a novel hirudin variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. Hirudin - Wikipedia [en.wikipedia.org]
- 14. Convergent solid-phase synthesis of hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid purification and revised amino-terminal sequence of hirudin: a specific thrombin inhibitor of the bloodsucking leech - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and characterization of hirudin-HN, a new thrombin inhibitor, from the salivary glands of Hirudo nipponia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Hirudin (54-65), Desulfated
Welcome to the technical support center for the synthesis of Hirudin (54-65) (desulfated). This guide is designed for researchers, chemists, and drug development professionals engaged in the solid-phase synthesis of this important thrombin inhibitor fragment. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounding our recommendations in established chemical principles and field-proven experience.
Introduction to Hirudin (54-65)
Hirudin (54-65) is a dodecapeptide with the sequence H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH . It represents the C-terminal fragment of hirudin, a potent natural anticoagulant, and functions by binding to the anion-binding exosite of thrombin, thereby inhibiting its interaction with fibrinogen.[1][2] The desulfated form, where Tyrosine-63 is not modified, is commonly synthesized for research purposes. The primary and most efficient method for its production is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1]
While the sequence is relatively short, its synthesis is not without challenges. The presence of multiple acidic residues (Asp, Glu) and specific dipeptide sequences can lead to issues with aggregation, incomplete reactions, and side-product formation. This guide will help you navigate these issues to improve your final yield and purity.
Core Synthesis Workflow Overview
The synthesis of Hirudin (54-65) follows a standard Fmoc-SPPS workflow. Understanding this process is key to diagnosing issues at each stage.
Caption: High-level workflow for Fmoc-SPPS of Hirudin (54-65).
Frequently Asked Questions (FAQs)
Q1: What is a realistic final yield for Hirudin (54-65)?
A typical post-purification yield for a peptide of this nature is in the range of 10-15%.[1] Yields can be significantly affected by on-resin aggregation, the efficiency of each coupling step, and losses during purification. Meticulous technique is crucial.
Q2: Which parts of the Hirudin (54-65) sequence are the most difficult to synthesize?
The sequence contains several regions prone to difficulty:
-
Asp(65)-Phe(66): This sequence is highly susceptible to aspartimide formation, a major cause of side-product generation.[3][4]
-
Multiple Acidic Residues (Glu, Asp): The high density of negatively charged residues can promote aggregation, especially after side-chain deprotection.
-
Pro(70)-Glu(71): Coupling any amino acid to a proline residue can be sterically hindered and may require extended coupling times or more potent reagents.
Q3: Why synthesize the desulfated form instead of the native, sulfated version?
The desulfated analog is chemically much simpler to synthesize via standard SPPS.[1] While the native sulfated form has a higher binding affinity for thrombin, the desulfated peptide is still a potent inhibitor and serves as a crucial tool for studying the structure-activity relationship and the role of sulfation.[1]
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific problems, their underlying causes, and actionable solutions.
Problem Area 1: Low Efficiency During Chain Elongation
Symptom: Positive or strong blue color in the Kaiser (ninhydrin) test after a coupling step, indicating incomplete reaction.
Potential Cause A: Peptide Aggregation As the peptide chain elongates on the resin, it can fold into secondary structures stabilized by hydrogen bonds. This makes the N-terminal amine inaccessible for the next coupling reaction.[5][6] This is a common issue in sequences with repeating or hydrophobic residues.
Solutions:
-
Improve Solvation: Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvent for disrupting secondary structures.
-
Use Chaotropic Agents: Add a salt like LiCl (0.5 M) to the coupling and deprotection steps to disrupt hydrogen bonding.
-
Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-60°C) to break up aggregates. Use this with caution as it can increase the risk of side reactions like racemization.
Potential Cause B: Difficult Coupling Sequence Steric hindrance, particularly when coupling to proline, can slow down the reaction kinetics. The Glu-Ile-Pro sequence is a potential point of failure.
Solutions:
-
Use a Stronger Coupling Reagent: If you are using HBTU/HOBt, switch to HATU or HCTU. These uronium/guanidinium salts form more reactive activated esters, leading to faster and more complete couplings.
-
Increase Reaction Time / Double Couple: Extend the coupling time from the standard 1-2 hours to 4 hours or perform the coupling step twice ("double coupling") before moving to the next deprotection step.
Problem Area 2: Purity Issues in Crude Product
Symptom: HPLC of the crude peptide shows multiple, difficult-to-separate peaks close to the main product peak. A common impurity is a peak at M+18 (water adduct) or M-18.
Potential Cause: Aspartimide Formation This is the most likely side reaction in the Hirudin (54-65) sequence. The side-chain carboxylate of Asp, when activated, can be attacked by its own backbone amide nitrogen during the basic piperidine deprotection step. This forms a five-membered succinimide ring (aspartimide). This ring can then be re-opened by piperidine or water to yield not only the desired α-aspartyl peptide but also the β-aspartyl isomer, piperidide adducts, and racemized products, all of which are difficult to purify.[4][7]
Sources
- 1. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Hirudin (54-65) (Desulfated) Binding Studies
Prepared by: Senior Application Scientist
Welcome to the technical support center for Hirudin (54-65) (desulfated) binding studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for refining experimental protocols. Hirudin (54-65) (desulfated) is a synthetic peptide fragment derived from the C-terminal region of hirudin, a potent natural thrombin inhibitor.[1] Unlike native hirudin, this desulfated variant exhibits reduced affinity for thrombin, making it a valuable tool for competitive binding studies and for dissecting the mechanisms of thrombin inhibition.[1] This guide will address common challenges and provide expert insights to ensure the generation of high-quality, reproducible data.
I. General Considerations & FAQs
This section covers fundamental questions and considerations applicable to all Hirudin (54-65) binding assays.
Q1: What is the primary binding site of Hirudin (54-65) (desulfated) on thrombin?
A1: Hirudin (54-65) (desulfated) primarily interacts with thrombin's anion-binding exosite I (ABE-I), also known as the fibrinogen recognition site.[1] It does not bind to the catalytic active site of the enzyme.[2][3] This specificity is crucial for designing experiments, particularly competitive binding assays.
Q2: Why is the desulfated form of Hirudin (54-65) used in binding studies?
A2: The absence of the sulfate group on Tyrosine 63 significantly reduces the peptide's binding affinity for thrombin compared to its sulfated counterpart.[2] This lower affinity is advantageous for kinetic studies using techniques like Surface Plasmon Resonance (SPR), as it allows for the observation of both association and dissociation phases within a typical experimental timeframe. Very high-affinity interactions can be difficult to characterize accurately with some techniques.
Q3: How should I prepare and store my Hirudin (54-65) (desulfated) and thrombin stocks?
A3: Proper handling and storage of reagents are critical for experimental success.
| Reagent | Recommended Storage | Reconstitution Buffer | Notes |
| Hirudin (54-65) (desulfated) (Lyophilized) | -20°C or -80°C | High-purity water or appropriate assay buffer | Avoid repeated freeze-thaw cycles. Aliquot upon reconstitution. |
| Thrombin (Lyophilized) | -20°C or -80°C | High-purity water or a buffer that maintains physiological pH (e.g., PBS or HEPES-buffered saline) | Thrombin is a sensitive enzyme; minimize exposure to proteases and extreme pH.[4] |
| Reconstituted Stocks | -80°C in small aliquots | Assay-specific buffer | Flash-freeze aliquots in liquid nitrogen before storing at -80°C to maintain activity. |
Q4: What are the critical factors to consider when choosing an assay buffer?
A4: Buffer composition can significantly impact protein stability and binding interactions.[5] Key factors to consider include:
-
pH: Thrombin is active over a pH range of 5-10, with an optimal pH of 8.3.[4] It is advisable to perform experiments at a physiological pH, typically around 7.4, to mimic biological conditions.
-
Ionic Strength: The interaction between Hirudin (54-65) and thrombin's exosite I has an electrostatic component. Therefore, the salt concentration of the buffer will influence the binding affinity. A common starting point is 150 mM NaCl.
-
Additives: Including a non-ionic surfactant like Tween 20 (0.005% - 0.05%) can help to reduce non-specific binding.
II. Surface Plasmon Resonance (SPR) Troubleshooting Guide
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. However, several issues can arise during experimentation.
Q5: I am observing high non-specific binding of Hirudin (54-65) to the reference channel. How can I reduce this?
A5: Non-specific binding (NSB) can obscure the true binding signal and lead to inaccurate kinetic analysis.[6][7] Here are several strategies to mitigate NSB:
-
Optimize Buffer Composition:
-
Increase the salt concentration (e.g., up to 500 mM NaCl) to minimize electrostatic interactions.[8]
-
Increase the concentration of non-ionic surfactant (e.g., Tween 20 up to 0.1%).[8]
-
Consider adding a carrier protein like BSA (0.1 mg/mL) to the running buffer, but first, ensure it doesn't interact with your ligand or analyte.
-
-
Surface Chemistry and Immobilization:
-
Immobilize a Different Ligand on the Reference Channel: Instead of a simple activated/deactivated surface, immobilize an irrelevant protein to better mimic the protein environment of the active channel.[8]
Q6: My sensorgram shows a very fast association and dissociation, making it difficult to fit the data to a simple 1:1 binding model. What could be the cause and how can I improve the data quality?
A6: This can be due to several factors:
-
Mass Transport Limitation: If the analyte is binding to the ligand faster than it can be delivered by the flow system, it can distort the kinetic profile. To check for this, perform the binding assay at different flow rates. If the observed binding rate changes with the flow rate, mass transport is likely a contributing factor. Increase the flow rate to minimize this effect.
-
Low Affinity Interaction: The interaction between desulfated Hirudin (54-65) and thrombin is expected to have a relatively fast off-rate. To better resolve the kinetics:
-
Use a higher concentration range of the analyte (Hirudin).
-
Ensure a high data acquisition rate to capture the rapid changes in the binding signal.
-
Q7: I am not observing any binding response, or the signal is very weak. What should I check?
A7: A lack of signal can be frustrating. Here's a systematic troubleshooting approach:
-
Confirm Ligand Immobilization: Check the immobilization report to ensure that a sufficient amount of active thrombin was successfully coupled to the sensor chip.
-
Verify Analyte Activity: Ensure that the Hirudin (54-65) peptide is active and at the correct concentration. Consider a simple activity assay, such as a chromogenic thrombin inhibition assay, to confirm its functionality.[10]
-
Check Buffer Conditions: Ensure that the running buffer is compatible with the binding interaction. As a control, try a buffer with lower ionic strength to see if the interaction is enhanced.
-
Increase Analyte Concentration: The concentration of the analyte should ideally be varied from at least 10-fold below to 10-fold above the expected dissociation constant (Kd). If the Kd is unknown, start with a wide concentration range.
Workflow for a Typical SPR Experiment
Caption: A generalized workflow for an SPR-based binding study.
III. Isothermal Titration Calorimetry (ITC) Troubleshooting Guide
ITC is considered the gold standard for measuring the thermodynamics of binding interactions as it directly measures the heat changes associated with binding.[11]
Q8: My ITC thermogram is noisy, and the heats of injection are very small, making it difficult to determine the binding parameters. What can I do?
A8: A poor signal-to-noise ratio is a common issue in ITC.[12]
-
Increase Macromolecule Concentration: The magnitude of the heat signal is directly proportional to the concentration of the macromolecule in the cell (thrombin). If possible, increase the concentration of thrombin. A typical starting concentration is in the range of 10-100 µM.
-
Increase Ligand Concentration: The concentration of the ligand (Hirudin) in the syringe should be 10-20 times higher than the macromolecule concentration in the cell to ensure saturation is reached.
-
Check for Mismatched Buffers: A significant mismatch between the buffer in the syringe and the cell can lead to large heats of dilution that can mask the binding signal. Ensure that both the protein and peptide are in identical buffer solutions, preferably by dialyzing the protein against the buffer used to dissolve the peptide.
-
Perform a Control Titration: Inject the peptide into the buffer alone to determine the heat of dilution. This can then be subtracted from the experimental data.
Q9: The binding isotherm does not reach saturation, and I cannot get a good fit to the data. What does this indicate?
A9: Failure to reach saturation usually means that the concentrations used are too low relative to the dissociation constant (Kd).
-
Increase Concentrations: As mentioned above, ensure that the product of the cell concentration and the binding constant (the 'c' window) is within an optimal range (typically 5 < c < 500). If the affinity is low (high Kd), you will need to use higher concentrations of both protein and peptide.
-
Check for Protein Aggregation: High concentrations can sometimes lead to aggregation. Visually inspect your samples and consider performing dynamic light scattering (DLS) to check for aggregation.
Q10: The measured binding enthalpy changes significantly when I use a different buffer system. Why does this happen?
A10: This is often due to protonation/deprotonation events that are coupled to the binding interaction.[13] Different buffers have different ionization enthalpies, so they will contribute differently to the overall observed heat change.[13] To determine the intrinsic binding enthalpy, you can perform the ITC experiment in several buffers with different ionization enthalpies and then plot the observed enthalpy against the buffer's ionization enthalpy. The y-intercept of this plot will give the intrinsic binding enthalpy.[13]
Logical Flow for Optimizing an ITC Experiment
Caption: A decision-making flowchart for troubleshooting common ITC issues.
IV. ELISA-Based Binding Assay Troubleshooting
Enzyme-Linked Immunosorbent Assays (ELISAs) can be adapted to study protein-peptide interactions, often in a competitive format.
Q11: I am seeing a high background signal in my ELISA. What are the likely causes?
A11: High background can be caused by several factors:
-
Insufficient Blocking: Ensure that the microplate wells are thoroughly blocked to prevent non-specific adsorption of antibodies or other reagents. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.
-
Inadequate Washing: Increase the number of wash steps and the volume of wash buffer between each incubation step to remove unbound reagents.
-
Antibody Concentration: The concentration of the detection antibody may be too high. Perform a titration to determine the optimal antibody concentration that gives a good signal-to-noise ratio.
-
Substrate Incubation Time: The incubation time with the substrate may be too long. Monitor the color development and stop the reaction before the background becomes too high.
Q12: My standard curve is not linear or has a poor dynamic range. How can I improve it?
A12: A well-defined standard curve is essential for quantitative analysis.
-
Optimize Coating Concentration: The concentration of the coated protein (e.g., thrombin) can affect the dynamic range of the assay. Titrate the coating concentration to find the optimal level.
-
Adjust Incubation Times and Temperatures: The incubation times and temperatures for each step can influence the binding kinetics. Experiment with different conditions to optimize the assay performance.
-
Check Reagent Quality: Ensure that all reagents, including the standard peptide, are of high quality and have not degraded.
Step-by-Step Protocol for a Competitive ELISA
-
Coating: Coat microplate wells with a fixed concentration of thrombin overnight at 4°C.
-
Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Add a mixture of a fixed concentration of a labeled Hirudin analogue (e.g., biotinylated Hirudin) and varying concentrations of unlabeled Hirudin (54-65) (desulfated) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add a labeled secondary detection reagent (e.g., streptavidin-HRP if using a biotinylated analogue) and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the HRP substrate (e.g., TMB) and incubate until sufficient color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).
-
Read Absorbance: Read the absorbance at the appropriate wavelength.
V. References
-
Jandrot-Perrus, M., Hoinne, D., & Guillin, M. C. (1992). Effect of the Hirudin Carboxy-Terminal Peptide 54-65 on the Interaction of Thrombin With Platelets. Thrombosis and Haemostasis, 68(5), 558-562.
-
Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1992). Determination of thrombin-hirudin complex in plasma with an enzyme-linked immunosorbent assay. Seminars in thrombosis and hemostasis, 18(2), 220-226.
-
Özdemir, Z., Uzun, L., & Denizli, A. (2022). Molecular imprinted nanoparticle assisted surface plasmon resonance biosensors for detection of thrombin. Talanta, 246, 123512.
-
Di Cera, E., & De Cristofaro, R. (1995). Thermodynamic investigation of hirudin binding to the slow and fast forms of thrombin: evidence for folding transitions in the inhibitor and protease coupled to binding. Journal of molecular biology, 252(5), 639-645.
-
Wang, D., Wang, S., & Zhang, Y. (2022). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives-A Review. Frontiers in Pharmacology, 13, 858911.
-
Savi, P., & Herbert, J. M. (1992). Efficacy and safety of topical Hirudin (Hirudex®): a double-blind, placebo-controlled study. European Review for Medical and Pharmacological Sciences, 14(1), 37-42.
-
Zhang, Y., Zhou, Y., & Wang, H. (2014). Structural basis of RGD-hirudin binding to thrombin: Tyr3 and five C-terminal residues are crucial for inhibiting thrombin activity. BMC biotechnology, 14, 111.
-
Gómez, J., & Freire, E. (2014). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
-
Stoelting, R. K., & Dierdorf, S. F. (2002). Essential drugs in anesthetic practice-Drugs affecting coagulation and platelet function. In Anesthesia and Co-Existing Disease (pp. 483-505). Churchill Livingstone.
-
Krstenansky, J. L., & Mao, S. J. (1987). Interaction of hirudin with thrombin: identification of a minimal binding domain of hirudin that inhibits clotting activity. FEBS letters, 220(1), 173-177.
-
Dang, Q. D., & Di Cera, E. (1994). A simple activity assay for thrombin and hirudin. Journal of protein chemistry, 13(4), 367-373.
-
Wiemer, G., & Linz, W. (1993). Desulfated hirugen (hirudin 54-65) induces endothelium-dependent relaxation of porcine pulmonary arteries. European journal of pharmacology, 241(2-3), 295-298.
-
Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Available from: [Link]
-
Stubbs, M. T., & Bode, W. (1995). Thrombin active site inhibitors. Current opinion in structural biology, 5(6), 789-795.
-
TA Instruments. Characterizing Protein-Protein Interactions by ITC. Available from: [Link]
-
ResearchGate. (2018). Can somebody look at this ITC data (protein-peptide titration) and give me some troubleshooting tips?. Available from: [Link]
-
Reichert Technologies. (2014). Reducing Non-Specific Binding - Surface Plasmon Resonance. Available from: [Link]
-
Wang, H., & Liu, Y. (2007). Surface plasmon resonance spectroscopy study of interfacial binding of thrombin to antithrombin DNA aptamers. Analytical chemistry, 79(21), 8192-8198.
-
ResearchGate. (2016). Isothermal titration calorimetry data for the binding of thrombin with... Available from: [Link]
-
ResearchGate. (2025). Optimization of buffer solutions for protein crystallization. Available from: [Link]
-
Patsnap. (2024). What are thrombin inhibitors and how do they work?. Available from: [Link]
-
Unchained Labs. (2021). 5 considerations for buffer optimization during biologics formulation development. Available from: [Link]
-
WUR eDepot. (2019). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Available from: [Link]
-
SPRpages. Non-specific binding. Available from: [Link]
-
Nuvisan. Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Available from: [Link]
-
NIH. (2024). Optimization of Binding Buffer Composition (Polyethylene Glycol, Sodium Chloride and pH) for Extraction of DNA from Biological Fluids Using Polyethyleneimine Functionalized Iron Oxide Nanoparticle-Based Method. Available from: [Link]
-
American Heart Association Journals. (2000). Generation of Anti-Hirudin Antibodies in Heparin-Induced Thrombocytopenic Patients Treated With R-Hirudin. Circulation, 101(1), 26-31.
-
ResearchGate. (2013). How can I minimize nonspecific adsorption on a surface plasmon resonance (SPR) sensor chip?. Available from: [Link]
-
ChromogenicSubstrates.com. Hirudin. Available from: [Link]
-
Oxford Academic. (2012). Measuring Direct Thrombin Inhibitors With Routine and Dedicated Coagulation Assays: Which Assay Is Helpful?. American Journal of Clinical Pathology, 138(4), 529-537.
-
Springer. (2019). High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. Available from: [Link]
-
NIH. (2013). Proton bridging in the interactions of thrombin with hirudin and its mimics. Biochemistry, 52(14), 2397-2407.
-
Google Patents. HUT55799A - Process for producing hirudine-like peptides. Available from:
-
PubMed Central. (2012). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. Current medicinal chemistry, 19(28), 4845-4859.
-
Applied Photophysics. Targeting Optimal Buffers for Downstream Crystallisation Screening. Available from: [Link]
-
Austin Publishing Group. (2015). Measurement of Bivalirudin Thrombin Inhibition Activity in Plasma with Clotting or Chromogenic Assays and Dedicated Calibrators and Controls. Annals of Clinical and Laboratory Research, 3(1), 1039.
-
YouTube. (2020). How do Direct Thrombin Inhibitors Work? (Dabigatran). Available from: [Link]
Sources
- 1. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 2. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of hirudin with thrombin: identification of a minimal binding domain of hirudin that inhibits clotting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombin Factor IIa [sigmaaldrich.com]
- 5. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Reducing Non-Specific Binding [reichertspr.com]
- 8. Non-specific binding - SPRpages [sprpages.nl]
- 9. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 10. A simple activity assay for thrombin and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nuvisan.com [nuvisan.com]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Navigating the In Vivo Challenges of Desulfated Hirudin (54-65)
Welcome to the technical support center for researchers utilizing the thrombin inhibitor, desulfated Hirudin (54-65). This guide is designed to provide you with practical, in-depth solutions to the common hurdles encountered during in vivo experimentation with this potent anticoagulant peptide. As your dedicated application scientist, my goal is to equip you with the knowledge to not only troubleshoot experimental roadblocks but also to proactively design robust studies that yield clear, reproducible results.
We will move beyond simple protocol recitation to explore the underlying principles of the challenges you may face and the rationale behind the proposed solutions. This guide is structured as a dynamic resource, addressing issues from fundamental pharmacokinetic limitations to nuanced experimental variables.
Section 1: The Core Challenge: Understanding the Inherent Limitations of Desulfated Hirudin (54-65)
Desulfated Hirudin (54-65) is a powerful tool for investigating thrombin-mediated processes. However, its peptide nature presents inherent challenges in a complex biological system. This section will address the primary limitations and the foundational knowledge required to overcome them.
FAQ 1.1: I'm observing a much shorter duration of anticoagulant effect in my animal models than my in vitro assays would suggest. Why is there a discrepancy?
This is a common and expected observation. The primary reasons for this discrepancy are the peptide's rapid clearance and proteolytic degradation in vivo.
-
Rapid Renal Clearance: Like many small peptides, desulfated Hirudin (54-65) is susceptible to rapid filtration by the kidneys. Pharmacokinetic studies of full-length hirudin, which shares similar clearance mechanisms, demonstrate an elimination half-life of approximately 1 hour after intravenous administration.[1][2] This means that a significant portion of the peptide is removed from circulation in a short period, leading to a transient anticoagulant effect.
-
Proteolytic Degradation: Peptides are readily broken down by proteases present in the blood and tissues. This enzymatic degradation further reduces the circulating concentration of the active peptide, shortening its effective window.[3]
The combination of these two factors results in a significantly shorter biological half-life than what is observed in a controlled in vitro environment, where clearance and enzymatic degradation are not factors.
FAQ 1.2: My in vivo results show a lower anticoagulant potency than I expected based on literature values for hirudin. Is this normal?
Yes, this is also an anticipated finding, primarily due to the "desulfated" nature of the peptide you are using.
The native form of the hirudin C-terminal fragment contains a sulfated tyrosine residue at position 63. This sulfation is a critical post-translational modification that significantly enhances the peptide's binding affinity for thrombin's anion-binding exosite I.[4] The absence of this sulfate group in the desulfated variant leads to a reduction in inhibitory potency.[4] Therefore, a higher concentration of the desulfated form is required to achieve the same level of thrombin inhibition as its sulfated counterpart.
Section 2: Strategies for Overcoming In Vivo Limitations
Now that we understand the core challenges, let's explore the practical strategies to enhance the in vivo performance of desulfated Hirudin (54-65). This section provides both the "what" and the "how" for extending the peptide's half-life and improving its bioavailability.
Strategy 1: PEGylation to Extend Circulation Time
What it is: PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to a molecule. This process increases the hydrodynamic radius of the peptide, which in turn provides several key advantages:
-
Reduced Renal Clearance: The larger size of the PEG-peptide conjugate prevents its rapid filtration by the kidneys.
-
Protection from Proteolysis: The PEG chain sterically hinders the approach of proteolytic enzymes, slowing the degradation of the peptide.
-
Increased Solubility and Stability: PEGylation can improve the solubility and stability of the peptide in biological fluids.
The Result: A significantly prolonged plasma half-life, leading to a more sustained anticoagulant effect.
FAQ 2.1: How do I perform PEGylation on my desulfated Hirudin (54-65) peptide?
Here is a detailed protocol for N-terminal PEGylation using an amine-reactive PEG reagent, such as mPEG-SPA (mPEG-succinimidyl propionate).
-
Peptide and Reagent Preparation:
-
Dissolve desulfated Hirudin (54-65) in a suitable buffer, such as 100 mM sodium phosphate buffer, pH 7.5. The final peptide concentration should be in the range of 1-5 mg/mL.
-
Prepare a stock solution of mPEG-SPA in the same buffer. The molecular weight of the PEG can be varied (e.g., 5 kDa, 10 kDa, 20 kDa) to optimize the pharmacokinetic profile.
-
-
PEGylation Reaction:
-
Add the mPEG-SPA solution to the peptide solution at a molar ratio of PEG to peptide ranging from 2:1 to 10:1. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.
-
-
Reaction Quenching:
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. This will react with any excess mPEG-SPA.
-
-
Purification of the PEGylated Peptide:
-
The PEGylated peptide can be purified from the unreacted peptide and excess PEG reagent using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
SEC: Use a column with a fractionation range appropriate for the size of your PEG-peptide conjugate.
-
IEX: The charge of the peptide will be altered by PEGylation, allowing for separation on an ion-exchange column.
-
-
Characterization:
-
Confirm the successful PEGylation and purity of your conjugate using SDS-PAGE (which will show a shift in molecular weight) and MALDI-TOF mass spectrometry.
-
Assess the anticoagulant activity of the PEGylated peptide using an in vitro thrombin time (TT) or activated partial thromboplastin time (aPTT) assay to ensure that the modification has not significantly compromised its function.
-
Caption: Workflow for N-terminal PEGylation of Hirudin (54-65).
Strategy 2: Nanoparticle Encapsulation for Sustained Release
What it is: Encapsulating desulfated Hirudin (54-65) within biodegradable nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), creates a depot from which the peptide is slowly released over time.
-
Protection from Degradation and Clearance: The nanoparticle shell protects the encapsulated peptide from both proteolytic enzymes and renal filtration.
-
Sustained Release: The peptide is gradually released as the nanoparticle biodegrades, providing a prolonged therapeutic effect.
FAQ 2.2: Can you provide a protocol for encapsulating my peptide in PLGA nanoparticles?
The double emulsion (w/o/w) solvent evaporation method is a common and effective technique for encapsulating hydrophilic peptides like Hirudin (54-65) into PLGA nanoparticles.[5]
-
Preparation of Solutions:
-
Aqueous Phase (w1): Dissolve 1-5 mg of desulfated Hirudin (54-65) in 100-200 µL of deionized water or a suitable buffer.
-
Organic Phase (o): Dissolve 50-100 mg of PLGA in 1-2 mL of a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
External Aqueous Phase (w2): Prepare a 1-5% (w/v) solution of a surfactant, such as polyvinyl alcohol (PVA) or Vitamin E-TPGS, in deionized water. This will stabilize the final emulsion.
-
-
Primary Emulsion (w1/o):
-
Add the aqueous peptide solution (w1) to the organic PLGA solution (o).
-
Emulsify using a probe sonicator on ice to create a fine water-in-oil emulsion. The sonication time and power will need to be optimized to achieve the desired droplet size.
-
-
Secondary Emulsion (w1/o/w2):
-
Add the primary emulsion (w1/o) to a larger volume (e.g., 4-8 mL) of the external aqueous phase (w2).
-
Immediately homogenize or sonicate the mixture to form a water-in-oil-in-water double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, which will harden the nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g) to pellet the nanoparticles.
-
Remove the supernatant and wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove residual surfactant and unencapsulated peptide.
-
-
Lyophilization and Storage:
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., sucrose or trehalose).
-
Freeze-dry the suspension to obtain a powder that can be stored long-term at -20°C.
-
-
Characterization:
-
Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using dynamic light scattering (DLS).
-
Morphology: Visualize the shape and surface of the nanoparticles using scanning electron microscopy (SEM).
-
Encapsulation Efficiency: To determine the amount of encapsulated peptide, dissolve a known mass of nanoparticles in a suitable solvent and quantify the peptide concentration using HPLC or a peptide-specific ELISA.
-
Caption: Double emulsion workflow for PLGA nanoparticle encapsulation.
Section 3: Troubleshooting In Vivo Anticoagulant Studies
Even with an optimized formulation, in vivo experiments can present unique challenges. This section provides a troubleshooting guide for common issues encountered during anticoagulant studies with desulfated Hirudin (54-65).
FAQ 3.1: I'm not seeing a significant prolongation of aPTT in my rodent model after administration. What could be the problem?
Several factors could contribute to a lack of a measurable anticoagulant effect. Let's break down the possibilities:
| Potential Cause | Troubleshooting Steps |
| Insufficient Dose | The in vivo effective dose may be significantly higher than what is effective in vitro. Perform a dose-response study to determine the optimal dose for your animal model. |
| Formulation Issues | If using a modified peptide, ensure that the modification process did not compromise its activity. Test the activity of your final formulation in vitro before proceeding with in vivo studies. For nanoparticle formulations, ensure that the release kinetics are appropriate for the time points you are measuring. |
| Incorrect Blood Sampling Technique | Improper blood collection can lead to sample clotting or activation of the coagulation cascade before the assay is run. Ensure you are using the correct anticoagulant in your collection tubes (e.g., sodium citrate) and that the blood-to-anticoagulant ratio is correct.[6] Gently invert the tubes to mix and process the samples promptly. |
| Assay Sensitivity | The aPTT assay may not be sensitive enough to detect the anticoagulant effect at low concentrations of a direct thrombin inhibitor.[7] Consider using a more sensitive assay like the thrombin time (TT) or a chromogenic anti-IIa assay.[8] |
FAQ 3.2: I'm observing excessive bleeding in my animal model, even at what I believe to be a low dose. How can I manage this?
Bleeding is a known risk with any anticoagulant. Here's how to troubleshoot and manage this issue:
| Potential Cause | Troubleshooting Steps |
| Dose is too High | Even a seemingly low dose can have a potent effect, especially with direct thrombin inhibitors. Reduce the dose and perform a careful dose-escalation study to find the therapeutic window. |
| Animal Model Sensitivity | Different species and even different strains of rodents can have varying sensitivities to anticoagulants. Review the literature for typical doses of similar compounds in your chosen model. |
| Bleeding Assay Technique | The method of injury in a tail bleeding assay can significantly impact the results. Standardize the transection method (e.g., using a template) and the conditions of the assay (e.g., temperature of the saline).[9] If bleeding is prolonged, have a plan for hemostasis, such as applying pressure or using a clotting agent, to ensure animal welfare.[10][11] |
| Combined Effects | If the animals are on any other medications or have underlying conditions, these could potentiate the anticoagulant effect. Review all experimental variables. |
Section 4: Mechanism of Action and Structural Insights
A clear understanding of how desulfated Hirudin (54-65) interacts with its target is crucial for interpreting your results and designing new experiments.
Mechanism of Thrombin Inhibition
Desulfated Hirudin (54-65) is a direct thrombin inhibitor that specifically targets anion-binding exosite I (ABE I) of thrombin.[3] This is a distinct mechanism from many other anticoagulants that target the active site. By binding to ABE I, the peptide allosterically inhibits thrombin's ability to cleave fibrinogen, a critical step in clot formation.
The interaction is primarily electrostatic, with the acidic residues of the peptide binding to the positively charged ABE I.[3] The C-terminal portion of the peptide forms a helical turn that fits into a hydrophobic patch on the thrombin surface, further stabilizing the complex.[3]
Caption: Mechanism of thrombin inhibition by Hirudin (54-65).
Section 5: Immunogenicity Considerations
A common concern with peptide therapeutics is their potential to elicit an immune response.
FAQ 5.1: Is desulfated Hirudin (54-65) likely to be immunogenic in my animal models?
The immunogenicity of peptides is complex and depends on several factors, including their size, sequence, and the presence of T-cell epitopes.
-
Size: Generally, smaller peptides are less immunogenic than larger proteins. Desulfated Hirudin (54-65) is a relatively small peptide, which reduces its likelihood of being recognized as foreign by the immune system.
-
Sequence: The specific amino acid sequence can influence binding to MHC molecules, a key step in initiating an immune response. While full-length recombinant hirudin has been shown to induce antibody formation in some patients, the immunogenicity of the smaller (54-65) fragment is expected to be lower.[12]
-
Formulation: The way the peptide is formulated and administered can also impact its immunogenicity. For example, certain adjuvants or delivery systems can enhance the immune response.
For most preclinical studies of short duration, significant immunogenicity of desulfated Hirudin (54-65) is not expected to be a major confounding factor. However, for longer-term studies, it is advisable to monitor for the potential development of anti-drug antibodies.
References
-
Hirudin in the Treatment of Chronic Kidney Disease. (2021). MDPI. [Link]
-
Pharmacokinetics and Anticoagulant Effect of Hirudin in Man. (1984). Thrombosis and Haemostasis. [Link]
-
Comparison of hirudin and hirudin PA C-terminal fragments and related analogs as antithrombin agents. (1991). PubMed. [Link]
-
Effect of the Hirudin Carboxy-Terminal Peptide 54-65 on the Interaction of Thrombin With Platelets. (1991). PubMed. [Link]
-
Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. (2021). Frontiers in Pharmacology. [Link]
-
Recombinant Hirudin in Clinical Practice. (2001). Circulation. [Link]
-
Thrombin-ligand complexes. Ligands bound to thrombin such as Hirudin(54... | Download Scientific Diagram. ResearchGate. [Link]
-
PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS. (2014). Journal of Visualized Experiments. [Link]
-
Recent progress on formulations of hirudin. ResearchGate. [Link]
-
Assessing blood clotting and coagulation factors in mice. (2020). PubMed Central. [Link]
-
Monitoring of anticoagulant effects of direct thrombin inhibitors. (2004). PubMed. [Link]
-
1W7G: Alpha-thrombin complex with sulfated hirudin (residues 54-65) and L- Arginine template inhibitor CS107. RCSB PDB. [Link]
-
1FPH: THE INTERACTION OF THROMBIN WITH FIBRINOGEN: A STRUCTURAL BASIS FOR ITS SPECIFICITY. RCSB PDB. [Link]
-
Strategies of site-selective PEGylation: A) N-terminal PEGylation... ResearchGate. [Link]
-
PLGA Nanoparticles Formed By Single Or Double-Emulsion With Vitamin E-TPGS l Protocol Preview. (2014). YouTube. [Link]
-
Pathology Consultation on Monitoring Direct Thrombin Inhibitors and Overcoming Their Effects in Bleeding Patients. (2013). Oxford Academic. [Link]
-
New approaches in tail-bleeding assay in mice: improving an important method for designing new anti-thrombotic agents. ResearchGate. [Link]
-
Design and fabrication of r-hirudin loaded dissolving microneedle patch for minimally invasive and long-term treatment of thromboembolic disease. (2022). PubMed Central. [Link]
-
Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice. (2021). JoVE. [Link]
-
A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations. (2023). MDPI. [Link]
-
2hnt - CRYSTALLOGRAPHIC STRUCTURE OF HUMAN GAMMA-THROMBIN - Summary. Protein Data Bank Japan. [Link]
-
Direct Thrombin Inhibitor Monitoring. Sheffield Laboratory Medicine. [Link]
-
Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles. (2018). MDPI. [Link]
-
Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. PubMed Central. [Link]
-
Laboratory Monitoring of Parenteral Direct Thrombin Inhibitors. (2010). PubMed. [Link]
- HUT55799A - Process for producing hirudine-like peptides.
-
SOP: Blood Collection in the Mouse, Tail Vein. Virginia Tech Research and Innovation. [Link]
-
4htc: THE REFINED STRUCTURE OF THE HIRUDIN-THROMBIN COMPLEX. Wikipedia. [Link]
-
Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC). (2022). NIH. [Link]
-
Hirudin. Wikipedia. [Link]
-
How to improve the PLGA nanoparticle encapsulation efficiency of hydrophilic drugs in W/O/W method? ResearchGate. [Link]
-
Subcutaneous Injection Product Formulation Guide. Leukocare. [Link]
-
Monitoring the Direct Thrombin Inhibitors. American Society for Clinical Laboratory Science. [Link]
-
Site-Specific PEGylation of Therapeutic Proteins. (2015). MDPI. [Link]
-
Learn how to Encapsulate Hydrophobic API in PLGA. (2020). YouTube. [Link]
-
Blood Collection and Sample Preparation for Rodents. IDEXX BioAnalytics. [Link]
-
RGD-hirudin-based low molecular weight peptide prevents blood coagulation via subcutaneous injection. (2020). Acta Pharmacologica Sinica. [Link]
-
Hirudin – Knowledge and References. Taylor & Francis. [Link]
-
Desulfated hirugen (hirudin 54-65) induces endothelium-dependent relaxation of porcine pulmonary arteries. (1995). PubMed. [Link]
-
Western-blot analysis of different hirudin preparations. rHV1:... | Download Scientific Diagram. ResearchGate. [Link]
-
Production and functional characteristics of a novel hirudin variant with better anticoagulant activities than bivalirudin. (2023). PubMed Central. [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. 水蛭素(54-65)(脱硫) | Peptides 1 | CAS 113274-56-9 | Hirudin (54-65) | 抗凝剂 | 美国InvivoChem [invivochem.cn]
- 3. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 4. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexxbioanalytics.com [idexxbioanalytics.com]
- 7. Monitoring of anticoagulant effects of direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]
- 9. Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice [jove.com]
- 10. Assessing blood clotting and coagulation factors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.vt.edu [research.vt.edu]
- 12. ahajournals.org [ahajournals.org]
Validation & Comparative
The Decisive Role of Tyrosine Sulfation: A Comparative Analysis of Sulfated vs. Desulfated Hirudin (54-65) in Thrombin Inhibition
For the Researcher, Scientist, and Drug Development Professional: A Technical Guide to Understanding a Key Post-Translational Modification in Anticoagulant Peptide Activity.
Hirudin, a potent and highly specific thrombin inhibitor originally isolated from the salivary glands of the medicinal leech (Hirudo medicinalis), has long been a subject of intense research in the field of anticoagulation.[1] Its mechanism of action, involving a bivalent interaction with thrombin, has inspired the development of various antithrombotic agents.[2] The C-terminal region of hirudin, particularly the peptide fragment spanning residues 54-65, plays a critical role in this inhibition by binding to thrombin's anion-binding exosite I, thereby blocking its interaction with substrates like fibrinogen.[1][3][4]
A key feature of native hirudin is the post-translational sulfation of the tyrosine residue at position 63 (Tyr63). However, synthetic and recombinant versions of this peptide fragment are often produced in a desulfated form. This guide provides a detailed comparison of the anticoagulant activity of the sulfated versus the desulfated hirudin (54-65) fragment, supported by experimental data, to elucidate the profound impact of this single modification.
The Structural Distinction: A Single Sulfate Group
The primary difference between the two peptides is the presence or absence of a sulfate group on the hydroxyl moiety of the tyrosine residue at position 63. This seemingly minor alteration has significant consequences for the peptide's interaction with thrombin. The acidic and negatively charged C-terminal tail of hirudin is crucial for its electrostatic interaction with the positively charged anion-binding exosite I of thrombin.[2] The addition of a sulfate group at Tyr63 introduces a significant negative charge, which dramatically enhances the binding affinity.[2][5]
Caption: Hirudin (54-65) interaction with thrombin's exosite I.
Comparative Anticoagulant Activity: A Quantitative Look
The most direct way to assess the impact of Tyr63 sulfation is to compare the inhibitory potency of the two peptide forms in functional assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%, is a standard metric for such comparisons.
Experimental data from fibrin clotting assays consistently demonstrates a significant disparity in the anticoagulant activity between sulfated and desulfated hirudin (54-65).
| Hirudin Fragment Variant | Assay Type | IC50 Value (µM) | Reference |
| Hirudin (54-65) (desulfated) | Thrombin-induced fibrin clotting | 1.3 | [6] |
| Hirudin (54-65) (sulfated) | Thrombin-induced fibrin clotting | 0.17 | [6] |
| Hirudin (54-65) (desulfated) | Fibrin clot formation | 3.7 | [7][8] |
| Unsulfated Decapeptide | Thrombin Time (TT) | 5.8 | [9] |
| Disulfated Decapeptide (NF-22) | Thrombin Time (TT) | 0.3 | [9] |
As the data clearly indicates, the presence of the sulfate group on Tyr63 enhances the inhibitory potency by approximately an order of magnitude.[5] One study reported an almost 8-fold increase in activity (IC50 of 1.3 µM for desulfated vs. 0.17 µM for sulfated).[6] Another study on related decapeptides showed an even more dramatic ~19-fold increase in potency with disulfation.[9] This substantial difference underscores the critical role of the sulfate moiety in establishing a high-affinity interaction with thrombin's exosite I, which is necessary for effective inhibition of fibrin clot formation.[2]
Experimental Protocol: Chromogenic Thrombin Inhibition Assay
To provide a practical context for these findings, the following is a detailed, step-by-step methodology for a chromogenic thrombin inhibition assay, a common in vitro method to quantify the activity of thrombin inhibitors like hirudin fragments. This assay measures the residual thrombin activity after incubation with the inhibitor by monitoring the cleavage of a chromogenic substrate.
Caption: Workflow for a chromogenic thrombin inhibition assay.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238 or Chromozym TH)
-
Sulfated Hirudin (54-65)
-
Desulfated Hirudin (54-65)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in assay buffer to a final concentration of ~10 NIH units/mL.
-
Reconstitute the chromogenic substrate according to the manufacturer's instructions to a final concentration of ~1-2 mM.
-
Prepare stock solutions of both sulfated and desulfated hirudin (54-65) peptides in assay buffer (e.g., 1 mM).
-
-
Inhibitor Dilution:
-
Perform serial dilutions of the sulfated and desulfated hirudin stock solutions in assay buffer to create a range of concentrations for testing (e.g., from 100 µM down to 10 nM).
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of assay buffer to the blank wells.
-
Add 50 µL of the various dilutions of sulfated and desulfated hirudin to their respective wells.
-
Include control wells containing 50 µL of assay buffer without any inhibitor (for 100% thrombin activity).
-
Add 25 µL of the thrombin solution to all wells except the blanks.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at 37°C for 5-10 minutes to allow the inhibitors to bind to thrombin.
-
-
Reaction Initiation and Measurement:
-
Initiate the chromogenic reaction by adding 25 µL of the chromogenic substrate solution to all wells.
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the change in absorbance at 405 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA405/min).
-
Calculate the percentage of thrombin inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for both the sulfated and desulfated peptides by fitting the data to a dose-response curve.
-
Conclusion: The Criticality of a Post-Translational Modification
The comparative data and mechanistic understanding presented in this guide unequivocally demonstrate that the sulfation of Tyrosine 63 in the hirudin (54-65) fragment is not a minor modification but a critical determinant of its anticoagulant potency. The presence of the sulfate group enhances the peptide's binding affinity for thrombin's exosite I by an order of magnitude, translating into a correspondingly significant increase in its ability to inhibit thrombin-mediated fibrin clot formation.
For researchers in drug discovery and development, this provides a clear directive: when designing or evaluating hirudin-based anticoagulants that target exosite I, the incorporation of a sulfated tyrosine or a bioisostere with similar electrostatic properties is paramount for achieving high potency. The desulfated variant, while still possessing inhibitory activity, serves as a valuable, lower-affinity tool for dissecting the specific contributions of the C-terminal interaction to the overall mechanism of thrombin inhibition.[1] This understanding is crucial for the rational design of next-generation antithrombotic agents with improved efficacy and specificity.
References
-
Jandrot-Perrus, M., Hoinard, D., & Guillin, M. C. (1992). Effect of the Hirudin Carboxy-Terminal Peptide 54-65 on the Interaction of Thrombin With Platelets. Thrombosis and Haemostasis, 68(5), 507–513. [Link]
-
Chromogenix. Hirudin. [Link]
-
Bertin Bioreagent. Hirudin (54-65; non-sulfated) (trifluoroacetate salt). [Link]
-
Hoffmann, A., & Markwardt, F. (1984). Inhibition of the thrombin-platelet reaction by hirudin. Haemostasis, 14(2), 164–169. [Link]
-
Ke, Y., & Liu, M.-C. (2018). Tyrosine Sulfation as a Protein Post-Translational Modification. International Journal of Molecular Sciences, 19(11), 3327. [Link]
-
Sivaraman, T., Arumugam, P., Lin, W.-Y., Chen, C.-L., & Chen, Y.-H. (2024). Effect of Sulfotyrosine and Negatively Charged Amino Acid of Leech-Derived Peptides on Binding and Inhibitory Activity Against Thrombin. ChemBioChem, 25(2), e202300744. [Link]
-
Krstenansky, J. L., & Mao, S. J. (1991). Bifunctional thrombin inhibitors based on the sequence of hirudin45-65. FEBS Letters, 282(2), 253–257. [Link]
-
Eurogentec. Hirudin (54-65), acetylated, sulfated - 1 mg. [Link]
-
Li, X., Wu, X., Wang, Y., Li, J., Liu, J., & Li, J. (2020). RGD-hirudin-based low molecular weight peptide prevents blood coagulation via subcutaneous injection. Journal of Translational Medicine, 18(1), 25. [Link]
-
Payne, M. H., Krstenansky, J. L., Yates, M. T., & Mao, S. J. (1991). Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides. Journal of Medicinal Chemistry, 34(3), 1184–1187. [Link]
-
Suda, M., Iida, M., Tsuboi, S., & Yamada, T. (1995). Structure-activity studies on C-terminal hirudin peptides containing sulfated tyrosine residues. Biological & Pharmaceutical Bulletin, 18(10), 1363–1367. [Link]
- Krstenansky, John L., et al. "Process for producing hirudine-like peptides." U.S.
-
Stürzebecher, J., & Markwardt, F. (1992). Development of a chromogenic substrate assay for the determination of hirudin in plasma. Thrombosis Research, 67(5), 579–587. [Link]
-
Hortin, G. L., & Benutto, B. M. (1990). Inhibition of thrombin's clotting activity by synthetic peptide segments of its inhibitors and substrates. Biochemical and Biophysical Research Communications, 169(2), 437–442. [Link]
-
Tsuboi, S., Iida, M., Suda, M., & Yamada, T. (1997). Synthesis, stability and antithrombin activity of hirudin C-terminal-related peptides and their disulfated analog. Chemical & Pharmaceutical Bulletin, 45(1), 104–109. [Link]
-
Lenting, P. J., & Christophe, O. D. (2023). Exploiting Chemical Protein Synthesis to Study the Role of Tyrosine Sulfation on Anticoagulants from Hematophagous Organisms. Accounts of Chemical Research, 56(20), 2841–2852. [Link]
-
Gouin-Thibault, I., & Samama, M. M. (2016). Measurement of Bivalirudin Thrombin Inhibition Activity in Plasma with Clotting or Chromogenic Assays and Dedicated Calibrators and Controls. Austin Journal of Clinical Pathology, 3(1), 1022. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hirudin (54-65), acetylated, sulfated - 1 mg [eurogentec.com]
- 5. Exploiting Chemical Protein Synthesis to Study the Role of Tyrosine Sulfation on Anticoagulants from Hematophagous Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of thrombin's clotting activity by synthetic peptide segments of its inhibitors and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 9. Anticoagulant peptides; synthesis, stability and antithrombin activity of hirudin C-terminal-related peptides and their disulfated analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Hirudin (54-65) (Desulfated) vs. Thrombin Inhibitors
[1]
Executive Summary
Hirudin (54-65) (desulfated) represents a specialized class of thrombin ligands distinct from therapeutic anticoagulants like Bivalirudin or Argatroban. While standard inhibitors target the catalytic active site to shut down all enzymatic activity, Hirudin (54-65) binds exclusively to Anion-Binding Exosite I (ABE-I) .
This unique mechanism creates a "functional uncoupling" of thrombin: it inhibits macromolecular interactions (e.g., Fibrinogen cleavage, PAR-1 activation) while leaving the catalytic active site open for small-molecule substrates. This guide details the mechanistic divergence, kinetic data, and experimental protocols required to utilize this peptide effectively in research.
Mechanistic Architecture
To select the correct inhibitor, one must understand the structural topology of the Thrombin-Inhibitor complex.
-
Active Site (Catalytic Triad): The pocket where peptide bond hydrolysis occurs. Blocked by Argatroban and the N-terminus of Bivalirudin.
-
Exosite I (ABE-I): A positively charged surface patch remote from the active site. It acts as a "docking station" for bulky substrates like Fibrinogen. Blocked by Hirudin (54-65).[1][2][3][4][5][6]
Diagram 1: Mode of Action Comparison
The following diagram visualizes the binding topology. Note how Hirudin (54-65) leaves the Active Site exposed, unlike its competitors.
Caption: Hirudin (54-65) binds Exosite I, preventing Fibrinogen docking, but leaves the Active Site accessible to small substrates. Bivalirudin blocks both.[7]
Comparative Performance Metrics
The desulfated (54-65) fragment is significantly less potent than native Hirudin or the sulfated fragment (Hirugen) because it lacks the critical sulfated Tyrosine-63 residue, which contributes ~10-fold to binding affinity.
Table 1: Inhibitor Profile Comparison
| Feature | Hirudin (54-65) (Desulfated) | Native Hirudin (Full Length) | Bivalirudin | Argatroban |
| Primary Target | Exosite I (ABE-I) Only | Active Site + Exosite I | Active Site + Exosite I | Active Site Only |
| Mechanism | Allosteric / Docking Inhibition | Tight-binding (Irreversible-like) | Bivalent Reversible | Competitive Reversible |
| Binding Affinity ( | 1,000 – 5,000 nM (Weak) | ~0.00002 nM (Femtomolar) | ~2 nM | ~40 nM |
| Effect on S-2238 | None (or negligible) | Strong Inhibition | Strong Inhibition | Strong Inhibition |
| Effect on Clotting | Inhibits (blocks fibrinogen) | Inhibits | Inhibits | Inhibits |
| Reversibility | Highly Reversible | Practically Irreversible | Reversible (Cleaved) | Rapidly Reversible |
| Molecular Weight | ~1,468 Da | ~7,000 Da | ~2,180 Da | ~509 Da |
| Key Application | Research (Exosite probing), Crystallography | Not used (Immunogenicity) | PCI, HIT Therapy | HIT Therapy |
Critical Insight: Do not use Hirudin (54-65) desulfated if you need to stop all thrombin catalytic activity. Use it only when you want to block thrombin's interaction with macromolecular substrates (Fibrinogen, PARs) while retaining its ability to cleave small chromogenic peptides.
Experimental Protocols
To validate the activity of Hirudin (54-65) desulfated, you must use a Clotting Assay , not a standard Chromogenic Assay. The following protocols demonstrate this differential inhibition.
Protocol A: Differential Inhibition Validation
Objective: Prove that Hirudin (54-65) inhibits clotting but spares amidolytic activity.
Reagents:
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-6000, pH 7.4.
-
Thrombin: Human
-thrombin (Final conc. 1 nM). -
Substrate 1 (Chromogenic): S-2238 (Final conc. 100
M). -
Substrate 2 (Clotting): Fibrinogen (Final conc. 2 mg/mL).
-
Inhibitor: Hirudin (54-65) Desulfated (0 – 50
M titration).
Workflow:
-
Incubation: Incubate Thrombin (1 nM) with Hirudin (54-65) (various concentrations) for 10 min at 37°C.
-
Arm 1 (Amidolytic): Add S-2238. Monitor Absorbance at 405 nm for 5 mins.
-
Expected Result:No change in
(slope) even at high inhibitor concentrations.
-
-
Arm 2 (Clotting): Add Fibrinogen.[8] Measure Time to Clot (Turbidity at 350 nm or mechanical coagulometer).
-
Expected Result: Dose-dependent prolongation of clotting time.
-
Diagram 2: Experimental Logic Flow
Caption: Validation logic. Hirudin (54-65) only inhibits Path B (Clotting) because Fibrinogen requires the Exosite, whereas S-2238 does not.
Protocol B: Binding Affinity via Surface Plasmon Resonance (SPR)
Objective: Quantify the weak affinity (
-
Immobilization: Immobilize Human
-Thrombin on a CM5 sensor chip via amine coupling (Target ~1000 RU).-
Note: Use mild coupling to avoid damaging the Exosite.
-
-
Reference: Use a flow cell with BSA or deactivated surface.
-
Injection: Inject Hirudin (54-65) desulfated in a concentration series (e.g., 0.5, 1, 2, 4, 8, 16
M).-
Flow Rate: 30
L/min. -
Contact Time: 60 seconds.
-
-
Analysis: Fit data to a 1:1 Langmuir binding model .
-
Anticipated
:1 - 5 M . (Note: If using sulfated Hirugen, would be ~0.2 M).
-
References
-
BenchChem. Hirudin (54-65) (desulfated) | Thrombin Inhibitor. (Detailed chemical and functional description).
-
National Institutes of Health (PubMed). Desulfated hirugen (hirudin 54-65) induces endothelium-dependent relaxation of porcine pulmonary arteries.[5] (Demonstrates biological activity and comparison to sulfated forms).[2][3]
-
Haematologica. Inhibition of fluid phase and clot-bound thrombin by the thrombin exosite I ligand LU 58463: comparison with heparin and hirudin. (Comparative potency data).
-
RCSB Protein Data Bank. 1W7G: Alpha-thrombin complex with sulfated hirudin (residues 54-65). (Structural basis of Exosite I binding).[9]
-
Core.ac.uk. Thrombin interaction with a recombinant N-terminal extracellular domain... (Confirmation of S-2238 non-inhibition).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 3. Sucrose Octasulfate Selectively Accelerates Thrombin Inactivation by Heparin Cofactor II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hirudin - Creative Enzymes [creative-enzymes.com]
- 5. Desulfated hirugen (hirudin 54-65) induces endothelium-dependent relaxation of porcine pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. HUT55799A - Process for producing hirudine-like peptides - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 9. Exosites in the substrate specificity of blood coagulation reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Hirudin (54-65) (desulfated) versus Argatroban in Preclinical Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticoagulant development, direct thrombin inhibitors (DTIs) represent a pivotal class of therapeutics. Their targeted action on thrombin, a central enzyme in the coagulation cascade, offers a distinct advantage over indirect inhibitors. This guide provides an in-depth, objective comparison of two notable DTIs: Hirudin (54-65) (desulfated), a peptide fragment derived from the potent natural anticoagulant hirudin, and Argatroban, a synthetic small molecule inhibitor.
At a Glance: Key Differentiating Characteristics
| Feature | Hirudin (54-65) (desulfated) | Argatroban |
| Type | Synthetic peptide fragment | Synthetic small molecule |
| Target Site on Thrombin | Anion-binding exosite I (ABE-I) | Catalytic active site |
| Inhibition Mechanism | Allosteric inhibition of substrate binding | Direct, competitive, and reversible inhibition |
| Reported In Vivo Models | Limited specific data for the fragment; data available for recombinant hirudin in various models. | Extensive data in venous and arterial thrombosis models (rat, rabbit). |
| Key Considerations | Reduced affinity compared to native hirudin; potential for vasoactive effects. | Established clinical use; requires hepatic metabolism. |
Unraveling the Mechanisms of Thrombin Inhibition
The divergent mechanisms by which Hirudin (54-65) (desulfated) and argatroban inhibit thrombin are fundamental to their differing pharmacological profiles.
Hirudin (54-65) (desulfated): Targeting the Exosite
Hirudin (54-65) (desulfated) is a synthetic fragment corresponding to the C-terminal region of hirudin.[1] Unlike its parent molecule, which binds to both the active site and anion-binding exosite I (ABE-I) of thrombin, this desulfated fragment exclusively interacts with ABE-I.[1] This exosite is crucial for thrombin's recognition and cleavage of substrates like fibrinogen and for thrombin-induced platelet activation.[1] By binding to ABE-I, Hirudin (54-65) (desulfated) allosterically hinders these interactions without directly blocking the enzyme's catalytic activity.[2] The desulfation of the tyrosine residue at position 63 significantly lowers its binding affinity compared to native hirudin, making it a valuable tool for dissecting the nuances of thrombin inhibition.[1]
Argatroban: A Direct Blockade of the Catalytic Site
Argatroban, a synthetic L-arginine derivative, functions as a direct, competitive, and reversible inhibitor of thrombin.[3] It binds with high affinity to the catalytic active site of thrombin, effectively preventing it from cleaving fibrinogen to fibrin and activating coagulation factors V, VIII, XI, and XIII, as well as platelets.[4] A key advantage of argatroban is its ability to inhibit both freely circulating and clot-bound thrombin, a feature not shared by indirect inhibitors like heparin.[3]
Visualizing the Mechanisms of Action
Caption: Mechanisms of thrombin inhibition by Argatroban and Hirudin (54-65) (desulfated).
Comparative Efficacy in Preclinical Thrombosis Models
Evaluating the antithrombotic potential of these inhibitors requires robust in vivo models that replicate different aspects of thrombosis. Commonly employed models include the ferric chloride (FeCl₃)-induced arterial thrombosis model and the inferior vena cava (IVC) ligation model for venous thrombosis.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis
This model assesses the ability of a compound to prevent the formation of an occlusive thrombus in an artery following chemical injury to the endothelium.[5][6] Key parameters measured are the time to vessel occlusion and the ability to maintain blood flow.
Inferior Vena Cava (IVC) Ligation
The IVC ligation model is a widely used method to study venous thrombosis, where complete stasis of blood flow is induced, leading to thrombus formation.[7] The primary endpoint is typically the weight of the resulting thrombus.
Experimental Data Summary
Note: The following data is compiled from separate studies and does not represent a direct head-to-head comparison.
Table 1: Performance in Arterial Thrombosis Models
| Compound | Animal Model | Dosing | Key Findings | Reference |
| Recombinant Hirudin | Rabbit; endothelial damage | 2 mg/kg s.c. | Completely prevented arterial thrombus formation. | [8] |
| Recombinant Hirudin | Mouse; photochemical injury | 1 mg/kg i.v. | Significantly delayed complete vessel occlusion (925 ± 78s vs 854 ± 60s in control). | [9] |
| Argatroban | Rat; arterio-venous shunt | ED₅₀ = 0.6 mg/kg (bolus) | Dose-dependent antithrombotic effect. | [10] |
| Argatroban | Rat; arterio-venous shunt | ED₅₀ = 6 µg/kg/min (infusion) | Potent antithrombotic effect with continuous infusion. | [10] |
Table 2: Performance in Venous Thrombosis Models
| Compound | Animal Model | Dosing | Key Findings | Reference |
| Recombinant Hirudin | Rat; venous thrombosis | 12.5, 25, 50 µg/kg | Exhibited an antithrombotic effect and limited thrombus extension. | [11] |
| Argatroban | Rat; thromboplastin-induced venous thrombosis | ED₅₀ = 125 µg/kg (bolus) | Dose-dependent reduction in thrombus weight. | [10] |
| Argatroban | Rat; thromboplastin-induced venous thrombosis | ED₅₀ = 1.5 µg/kg/min (infusion) | Similar potency to heparin with continuous infusion. | [10] |
Table 3: Effects on Bleeding Time
| Compound | Animal Model | Dosing | Key Findings | Reference |
| Recombinant Hirudin | Rat | 12.5, 25, 50 µg/kg | Did not significantly increase bleeding time at effective antithrombotic doses. | [11] |
| Hirudin | Rat and Dog | 1-5 mg/kg (daily) | Dose-dependent increase in bleeding propensity in sub-chronic studies. | [12] |
| Argatroban | Rat | Effective antithrombotic doses | Lower degree of systemic anticoagulation compared to heparin for a similar antithrombotic effect. | [10] |
Experimental Protocols: A Step-by-Step Guide
For researchers aiming to evaluate these compounds, adherence to standardized protocols is paramount for reproducibility and data integrity.
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Mice
Caption: Workflow for FeCl₃-induced carotid artery thrombosis model.
Methodology
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).[13]
-
Surgical Preparation: Make a midline cervical incision and carefully dissect the soft tissues to expose the common carotid artery.
-
Compound Administration: Administer the test compound (Hirudin (54-65) (desulfated) or argatroban) or vehicle control via the desired route (e.g., intravenous injection).
-
Vessel Injury: Place a small piece of filter paper (e.g., 1x2 mm) saturated with a solution of ferric chloride (typically 5-10%) on the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[13]
-
Blood Flow Monitoring: Position a Doppler flow probe around the carotid artery distal to the site of injury to continuously monitor blood flow.
-
Data Acquisition: Record the time from the application of FeCl₃ until stable cessation of blood flow (occlusion) is observed.
Protocol 2: Inferior Vena Cava (IVC) Ligation in Rats
Caption: Workflow for IVC ligation venous thrombosis model.
Methodology
-
Anesthesia: Anesthetize the rat with a suitable anesthetic.
-
Surgical Procedure: Perform a midline laparotomy to expose the abdominal cavity. Gently retract the intestines to visualize the inferior vena cava.
-
Compound Administration: Administer the test compound or vehicle control.
-
IVC Ligation: Carefully dissect the IVC and ligate it with a non-absorbable suture just below the renal veins. Ligate any small side branches to ensure complete stasis.[7]
-
Closure: Suture the abdominal wall in layers.
-
Thrombus Harvesting: At a predetermined time point (e.g., 24 or 48 hours), re-anesthetize the animal, reopen the abdominal incision, and carefully excise the segment of the IVC containing the thrombus.
-
Analysis: Open the IVC segment longitudinally, remove the thrombus, and determine its wet weight.
Concluding Remarks for the Research Professional
The choice between Hirudin (54-65) (desulfated) and argatroban for preclinical thrombosis research hinges on the specific scientific question being addressed.
Argatroban stands out as a well-characterized compound with extensive in vivo data and established clinical relevance. Its direct and reversible inhibition of the thrombin active site provides a clear and potent antithrombotic effect, making it a suitable positive control or test agent in a wide array of thrombosis models.
Hirudin (54-65) (desulfated) , with its unique mechanism of targeting thrombin's anion-binding exosite I, offers a more nuanced tool for investigating the specific roles of thrombin-substrate interactions in thrombosis and hemostasis. Its reduced affinity compared to native hirudin allows for a more subtle modulation of thrombin activity. However, the current literature lacks extensive in vivo efficacy and safety data specifically for this desulfated fragment, with much of the available information pertaining to recombinant hirudin. Researchers should also consider the potential for off-target effects, such as the reported vasoconstriction in canine coronary arteries.[14]
Ultimately, the selection of either agent should be guided by a thorough understanding of their distinct mechanisms and the existing body of experimental evidence. This guide serves as a foundational resource to inform such critical decisions in the pursuit of novel antithrombotic therapies.
References
-
Jandrot-Perrus, M., Hoinne, D., & Guillin, M. C. (1991). Effect of the Hirudin Carboxy-Terminal Peptide 54-65 on the Interaction of Thrombin With Platelets. Thrombosis and Haemostasis, 66(5), 539-545. Available at: [Link]
-
M.A., C., & al., et. (2021). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology, 12, 660757. Available at: [Link]
-
Menger, M. D., & al., et. (1997). In vivo analysis of antithrombotic effectiveness of recombinant hirudin on microvascular thrombus formation and recanalization. Journal of Vascular Surgery, 26(4), 671-678. Available at: [Link]
-
The Antithrombotic Effect of Recombinant Neorudin on Thrombi. (2022). ScienceOpen. Available at: [Link]
-
Kaiser, B., & Markwardt, F. (1986). Comparison of hirudin and heparin as adjuncts to streptokinase thrombolysis in a canine model of coronary thrombosis. Circulation Research, 58(5), 698-704. Available at: [Link]
-
Krupinski, K., & Breddin, H. K. (1991). Antithrombotic effects of different hirudins. Thrombosis and Haemostasis, 65(6), 1165. Available at: [Link]
-
Diaz, J. A., & al., et. (2013). Critical Review of Mouse Models of Venous Thrombosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 33(5), 870-878. Available at: [Link]
-
Antithrombotic effects of hirudin in mice and study of its mechanism. (2018). ResearchGate. Available at: [Link]
-
Harenberg, J., & al., et. (2002). Comparative antithrombotic potencies of direct thrombin inhibitors and low-molecular-weight heparins in an ex vivo human experimental thrombosis model. Seminars in Thrombosis and Hemostasis, 28(5), 447-454. Available at: [Link]
-
Sorajja, P., & al., et. (2004). Hirudin (desulfated, 54-65) contracts canine coronary arteries: extracellular calcium influx mediates hirudin-induced contractions. Journal of Surgical Research, 121(1), 38-41. Available at: [Link]
-
Weeter, J., & al., et. (2016). Ferric Chloride-induced Murine Thrombosis Models. Journal of Visualized Experiments, (115), 54479. Available at: [Link]
-
Critical Review of Mouse Models of Venous Thrombosis. (2025). ResearchGate. Available at: [Link]
-
Acova (argatroban) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Available at: [Link]
-
Argatroban Dosage Guide + Max Dose, Adjustments. (2025). Drugs.com. Available at: [Link]
-
Argatroban. (2023). StatPearls. Available at: [Link]
-
Hursting, M. J., & Lewis, B. E. (2005). Reducing harm associated with anticoagulation: practical considerations of argatroban therapy in heparin-induced thrombocytopenia. Expert Opinion on Drug Safety, 4(4), 729-743. Available at: [Link]
-
Doutremepuich, C., & al., et. (1989). Antithrombotic activity of recombinant hirudin in the rat: a comparative study with heparin. Thrombosis Research, 54(5), 435-445. Available at: [Link]
-
Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. (2015). Journal of Visualized Experiments. Available at: [Link]
-
Hauptmann, J., & al., et. (1983). Comparative study on the antithrombotic effects of a synthetic thrombin inhibitor and of heparin in animal models. Biomedica Biochimica Acta, 42(7-8), 959-965. Available at: [Link]
-
Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis. (2025). ResearchGate. Available at: [Link]
-
Albadawi, H., & al., et. (2017). Animal models of venous thrombosis. Cardiovascular Diagnosis and Therapy, 7(Suppl 3), S197-S205. Available at: [Link]
-
argatroban injection. (n.d.). accessdata.fda.gov. Available at: [Link]
-
FeCL3 Induced Arterial Thrombosis. (n.d.). IPS Therapeutique. Available at: [Link]
-
Direct thrombin inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
-
argatroban injection. (n.d.). accessdata.fda.gov. Available at: [Link]
-
Molecular Detection of Venous Thrombosis in Mouse Models Using SPECT/CT. (n.d.). MDPI. Available at: [Link]
-
Efficacy and safety of next-generation tick transcriptome-derived direct thrombin inhibitors. (2021). Nature Communications, 12(1), 6842. Available at: [Link]
-
Direct Thrombin Inhibitors. (2023). Cleveland Clinic. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ipstherapeutique.com [ipstherapeutique.com]
- 7. Critical Review of Mouse Models of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo analysis of antithrombotic effectiveness of recombinant hirudin on microvascular thrombus formation and recanalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reducing harm associated with anticoagulation: practical considerations of argatroban therapy in heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antithrombotic activity of recombinant hirudin in the rat: a comparative study with heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 水蛭素(54-65)(脱硫) | Peptides 1 | CAS 113274-56-9 | Hirudin (54-65) | 抗凝剂 | 美国InvivoChem [invivochem.cn]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
Comparative Guide: Cross-Validation of Hirudin (54-65) (Desulfated) in Cell Models
Executive Summary
Hirudin (54-65) (desulfated) is a synthetic C-terminal peptide fragment of the leech protein hirudin. Unlike the full-length protein (65 amino acids) or the sulfated fragment, the desulfated (54-65) variant exhibits low-affinity, specific binding to Thrombin Exosite I .
While full-length Hirudin is a picomolar inhibitor, the desulfated 54-65 fragment operates in the micromolar (µM) range. This specific characteristic makes it an invaluable tool for researchers who need to:
-
Decouple Exosite I interactions from catalytic active site inhibition.
-
Study allosteric modulation of thrombin without completely silencing its enzymatic activity toward small substrates.
-
Serve as a specificity control when comparing against the high-affinity sulfated analog.
This guide provides a rigorous framework for validating this peptide across endothelial, platelet, and cancer cell lines, contrasting it with high-potency alternatives like Bivalirudin and native Hirudin.
Mechanistic Foundation: The "Exosite I" Targeting Strategy
To validate Hirudin (54-65) desulfated, one must understand that it does not bind the catalytic active site of thrombin. It competes with fibrinogen and Protease-Activated Receptors (PARs) for the Anion-Binding Exosite I .
Comparative Mechanism of Action
-
Hirudin (Full Length): Binds both Active Site and Exosite I (Irreversible/Tight binding).
-
Bivalirudin: Synthetic peptide linking an active site binder to an Exosite I binder (Reversible).
-
Argatroban: Binds only the Active Site.
-
Hirudin (54-65) Desulfated: Binds only Exosite I (Weakly).
Diagram 1: Thrombin Inhibition Topologies
This diagram illustrates why Hirudin (54-65) is unique: it leaves the active site open for small substrates while blocking macromolecular docking (PAR1/Fibrinogen).
Figure 1: Topological binding map. Note that Hirudin (54-65) blocks the Exosite (yellow), preventing PAR1 interaction, but leaves the Active Site (red) accessible for small substrates, unlike Argatroban.
Comparative Profiling: Potency & Binding Data
The desulfated form is significantly less potent than the sulfated form. This difference is not a defect but a "tunable" feature for dose-response studies.
Table 1: Binding Constants and Inhibitory Profiles[1]
| Inhibitor | Sequence / Structure | Target Site | Ki / IC50 (Thrombin) | Reversibility | Primary Utility |
| Hirudin (54-65) Desulfated | GDFEEIPEEYLQ | Exosite I Only | ~1.0 - 4.0 µM | Reversible (Fast) | Exosite mapping, Allosteric studies |
| Hirudin (54-65) Sulfated | GDFEEIPEEY(SO3)LQ | Exosite I Only | ~0.1 - 0.3 µM | Reversible | High-affinity Exosite blocking |
| Native Hirudin | 65 AA Protein | Dual (Active + Exosite) | ~0.2 pM | Irreversible (Pseudo) | Total Thrombin silencing |
| Bivalirudin | 20 AA Synthetic | Dual (Active + Exosite) | ~2.0 nM | Reversible | Clinical standard comparison |
Critical Insight: The sulfation of Tyrosine 63 (Y63) accounts for a ~10-fold increase in affinity. When using the desulfated form, you must use concentrations 10-50x higher than the sulfated form to achieve equivalent Exosite blockade.
Cross-Validation in Cell Models
To validate the biological activity of Hirudin (54-65) desulfated, we utilize three distinct cell models that rely on Thrombin-PAR1 signaling.
Model A: HUVEC (Human Umbilical Vein Endothelial Cells)[3][4]
-
Biological Readout: Calcium Flux (
mobilization). -
Mechanism: Thrombin cleaves PAR1
coupling PLC release. -
Validation Logic: Hirudin (54-65) should shift the Thrombin
to the right by preventing Thrombin from docking onto PAR1, even if the active site is technically open.
Model B: Platelets (Washed)
-
Biological Readout: Aggregation (Light Transmission Aggregometry).
-
Mechanism: Thrombin binds GPIb
(via Exosite I) and cleaves PAR1/PAR4. -
Validation Logic: Since GPIb binding is strictly Exosite I-dependent, Hirudin (54-65) is highly effective here. It inhibits aggregation but requires micromolar concentrations.
Model C: MDA-MB-231 (Breast Cancer)
-
Biological Readout: Cell Migration/Invasion.
-
Mechanism: Thrombin promotes metastasis via PAR1-mediated cytoskeletal remodeling.
-
Validation Logic: Long-term incubation (24h) with Hirudin (54-65) should reduce migration capability.
Detailed Experimental Protocol: HUVEC Calcium Flux
This protocol is designed to validate the specificity of the desulfated peptide.
Reagents
-
Cell Line: HUVEC (P3-P6).
-
Agonist:
-Thrombin (Human). -
Inhibitor: Hirudin (54-65) Desulfated (Resuspended in PBS, pH 7.4).
-
Control Inhibitor: PPACK (Active site inhibitor) or Hirudin (54-65) Sulfated.
-
Detection: Fluo-4 AM (Calcium indicator).
Workflow Diagram
Figure 2: Validation workflow for Calcium Flux. Pre-incubation (Step 3) is critical for peptide inhibitors to occupy the Exosite before Thrombin addition.
Step-by-Step Procedure
-
Preparation: Dissolve Hirudin (54-65) desulfated to a 10 mM stock in PBS. Note: Avoid DMSO if possible, as it can affect calcium signaling.
-
Dye Loading: Incubate HUVECs with 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in HBSS for 45 minutes. Wash cells
with HBSS + 20 mM HEPES. -
Inhibitor Titration (Crucial Step):
-
Add Hirudin (54-65) desulfated at varying concentrations: 0.5, 5.0, 50.0 µM .
-
Positive Control: PPACK (10 µM) or Native Hirudin.
-
Negative Control: Scrambled peptide.
-
Incubate for 15-20 minutes at Room Temperature. Why? Peptides require time to establish equilibrium at the Exosite.
-
-
Stimulation: Inject Thrombin (Final concentration 1 nM or 0.1 U/mL).
-
Analysis: Measure Peak Fluorescence (
) minus Baseline ( ).
Expected Results & Troubleshooting
-
Result: You should observe a dose-dependent inhibition of the calcium spike.
-
Curve Shift: Unlike active site inhibitors which flatten the response completely, Hirudin (54-65) often causes a right-shift in the Thrombin dose-response curve (competitive inhibition at the docking site).
-
Troubleshooting: If no inhibition is seen at 10 µM, increase to 50-100 µM. Remember, the desulfated form has low affinity (
).
References
-
Comparison of Sulfated vs.
-
Niehrs, C., et al. (1990). "Conversion of recombinant hirudin to the natural form by in vitro tyrosine sulfation." Journal of Biological Chemistry.
- Key Finding: Sulfation increases affinity for thrombin by approxim
-
-
Exosite I Mechanism
-
Naski, M. C., et al. (1990). "The C-terminal 14 amino acids of hirudin constitute a specific inhibitor of the thrombin-fibrinogen interaction." Journal of Biological Chemistry.
- Key Finding: Establishes that the C-terminal fragment inhibits fibrinogen clotting without blocking the active site for small substr
-
-
Cellular Validation (HUVEC)
-
Product Characterization Data
-
Cayman Chemical. "Hirudin (54-65) (non-sulfated) Product Information."
- Key Finding: Reports IC50 of 3.7 µM for fibrin clot inhibition.
-
Sources
- 1. Head-to-head comparison of bivalirudin versus heparin without glycoprotein IIb/IIIa inhibitors in patients with acute myocardial infarction undergoing primary angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of hirudin on antagonisting thrombin induced apoptosis of human microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of sulfated vs desulfated hirudin fragments
Topic: Structure-Activity Relationship of Sulfated vs. Desulfated Hirudin Fragments Content Type: Publish Comparison Guide
A Guide to Structure-Activity Relationships and Kinetic Performance
Executive Summary
Hirudin, a 65-amino acid peptide from the medicinal leech (Hirudo medicinalis), is the most potent natural inhibitor of thrombin.[1] Its clinical efficacy and pharmacological profile are heavily dictated by a single post-translational modification: the O-sulfation of Tyrosine 63 (Tyr63) .
While native hirudin is fully sulfated, most recombinant forms (e.g., desirudin, lepirudin) produced in E. coli or S. cerevisiae lack this modification. This guide objectively compares the structural and kinetic consequences of this desulfation, revealing a 10-fold differential in binding affinity (
Structural Basis of Interaction
To understand the performance gap, one must first deconstruct the bivalent binding mechanism of hirudin.
The Bivalent "Lock" Mechanism
Hirudin binds thrombin at two distinct sites, creating a non-covalent but practically irreversible complex:
-
N-terminal Domain (Residues 1–48): Binds to the apolar active site of thrombin, blocking catalytic activity.
-
C-terminal Tail (Residues 49–65): An anionic, disordered tail that wraps around thrombin's Exosite I (fibrinogen recognition site).
The Role of Tyr63 Sulfation
In the native state, Tyr63 is sulfated (
-
Electrostatic Steering: The negatively charged sulfate group engages in a critical salt-bridge network with cationic residues in Thrombin's Exosite I (specifically Lys81 and Lys110 ).
-
Conformational Locking: Crystallographic studies reveal that while the backbone RMSD between sulfated and desulfated forms is minimal (~1.08 Å), the sulfate group induces a local rearrangement. This aligns the upstream hydrophobic residue Phe56 more deeply into its binding pocket on thrombin, stabilizing the entire C-terminal interface.
Visualization: The Interaction Network
The following diagram illustrates the causal relationship between Tyr63 sulfation and complex stability.
Figure 1: Mechanistic pathway showing how Tyr63 sulfation enhances binding affinity through electrostatic and hydrophobic cooperation.
Comparative Performance Analysis
The absence of the sulfate group results in a measurable kinetic penalty. The data below synthesizes findings from key studies (Stone & Hofsteenge, 1986; Skrzypczak-Jankun et al., 1991).
Table 1: Kinetic Constants of Hirudin Variants
| Parameter | Native Hirudin (Sulfated) | Recombinant Hirudin (Desulfated) | Hirugen (C-term Fragment, Sulfated) | Hirugen (C-term Fragment, Desulfated) |
| Inhibition Constant ( | 20 – 25 fM | 200 – 300 fM | ~150 nM | ~1,500 nM |
| Relative Potency | 100% (Baseline) | ~10% | < 0.1% | < 0.01% |
| Association Rate ( | N/A | N/A | ||
| Dissociation Rate ( | Extremely Slow | Faster than Native | Fast | Very Fast |
| Thermodynamics | Enthalpy Driven | Entropy Compensated | - | - |
Key Insight: The 10-fold loss in affinity (
Experimental Protocols for Validation
To validate these differences in your own laboratory, specific protocols must be employed. Standard clotting assays (APTT) are often too variable for sub-picomolar
Protocol A: Tight-Binding Kinetics (Chromogenic Substrate Assay)
This protocol is designed to measure
Reagents:
-
Human
-Thrombin (highly purified).[3] -
Chromogenic Substrate (e.g., S-2238).
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.8.
Workflow:
-
Preparation: Dilute thrombin to a fixed concentration (e.g., 50 pM).
-
Incubation: Mix thrombin with varying concentrations of hirudin (0 to 200 pM) in the buffer.
-
Equilibrium: Incubate at 37°C for 30 minutes . Note: Equilibrium takes longer for tight binders; insufficient time leads to underestimation of affinity.
-
Reaction: Add chromogenic substrate (
concentration). -
Detection: Monitor Absorbance (405 nm) continuously for 10 minutes.
-
Analysis: Plot initial velocity (
) vs. Inhibitor concentration . Fit data to the Morrison Equation for tight-binding inhibitors.
Protocol B: Surface Plasmon Resonance (SPR/Biacore)
Used to determine
-
Immobilization: Immobilize Thrombin on a CM5 sensor chip using amine coupling (Target ~500 RU to avoid mass transport limitations).
-
Injection: Inject Hirudin variants at 5 concentrations (0.1 nM – 10 nM).
-
Flow Rate: High flow (30–50
L/min) to minimize rebinding artifacts. -
Regeneration: 10 mM Glycine-HCl, pH 2.0 (crucial for breaking the high-affinity complex).
-
Fitting: Use a 1:1 Langmuir binding model. Note: For sulfated hirudin, the dissociation is so slow that the run time must be extended significantly to observe a reliable slope.
Visualization: Experimental Logic Flow
Figure 2: Workflow for determining Ki values for tight-binding inhibitors like Hirudin.
Implications for Drug Development
The structural and kinetic data present a clear trade-off for drug developers:
-
Manufacturing vs. Potency: Recombinant production in E. coli (e.g., Desirudin) is cost-effective but yields a desulfated product with 10-fold lower affinity. However, because the
is still in the picomolar range (200 fM), it remains clinically effective for anticoagulation, simply requiring slightly higher dosing than the native form. -
Synthetic Strategies: For applications requiring maximum potency (e.g., specific imaging probes or minimal-dose therapeutics), synthetic peptide synthesis or expression in systems capable of tyrosine sulfation (e.g., specific yeast strains or mammalian cells) is necessary.
-
Fragment Utility: The "Hirugen" fragments (C-terminal only) are far less potent than full-length hirudin. However, sulfating these fragments restores significant binding energy, making sulfated-Hirugen a viable candidate for modulating thrombin without permanently blocking the active site (allosteric inhibition).
References
-
Stone, S. R., & Hofsteenge, J. (1986).[6] Kinetics of the inhibition of thrombin by hirudin. Biochemistry, 25(16), 4622-4628.[6]
-
Skrzypczak-Jankun, E., et al. (1991). Structure of the hirudin-thrombin complex.[1] Journal of Molecular Biology, 221(4), 1379-1393.
-
Hofsteenge, J., et al. (1990). The effect of substituting phosphotyrosine for sulphotyrosine on the activity of hirudin. European Journal of Biochemistry, 188(1), 55-59.[3]
-
Szyperski, T., et al. (1992). Crystal structure of a biosynthetic sulfo-hirudin complexed to thrombin. Journal of Molecular Biology.
Sources
- 1. Crystal Structure of a Biosynthetic Sulfo-hirudin Complexed to Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of substituting phosphotyrosine for sulphotyrosine on the activity of hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Recombinant hirudins: an overview of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Off-Target Effects of Hirudin (54-65) (desulfated)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Specificity in Thrombin Inhibition
Hirudin, a potent natural anticoagulant derived from the salivary glands of the medicinal leech Hirudo medicinalis, is renowned for its highly specific inhibition of thrombin.[1] The peptide fragment Hirudin (54-65) represents the C-terminal region responsible for binding to thrombin's anion-binding exosite I, a site crucial for substrate recognition.[2][3] This interaction effectively blocks thrombin's enzymatic activity, including fibrinogen cleavage and the activation of various coagulation factors and platelets.[3][4]
While its on-target efficacy is well-documented, the desulfated variant of Hirudin (54-65) necessitates a thorough investigation of its off-target profile. Off-target interactions can lead to unforeseen side effects, compromising the safety and therapeutic window of a drug candidate.[5] For an anticoagulant, this could manifest as unintended interactions with other proteases in the coagulation cascade, leading to unpredictable bleeding or prothrombotic events, or interactions with cellular components causing toxicity. Therefore, a systematic assessment of off-target effects is not just a regulatory hurdle but a fundamental aspect of drug development, ensuring both safety and efficacy.
Mechanism of Action: A Tale of Two Sites
Hirudin (54-65) (desulfated) exerts its anticoagulant effect by binding to thrombin's exosite I, thereby inhibiting its interaction with substrates like fibrinogen.[2][3] This is distinct from the mechanism of full-length hirudin which also involves interaction with the enzyme's active site. The specificity of this peptide fragment is a key attribute, but its potential for unintended interactions must be rigorously evaluated.
Caption: Hirudin (54-65) binds to Thrombin's Exosite I, preventing fibrinogen binding.
Comparative Analysis with Alternative Direct Thrombin Inhibitors
To contextualize the off-target profile of Hirudin (54-65) (desulfated), it is essential to compare it with other direct thrombin inhibitors (DTIs) such as Bivalirudin and Argatroban.
| Feature | Hirudin (54-65) (desulfated) | Bivalirudin | Argatroban |
| Primary Target | Thrombin (Exosite I) | Thrombin (Active Site & Exosite I) | Thrombin (Active Site) |
| Known Off-Target Effects | Vasodilation via NO release[6] | Increased risk of myocardial infarction and stent thrombosis compared to heparin in some studies[7][8] | Prolonged clearance in patients with hepatic impairment[9] |
| Reversibility | Reversible | Reversible | Reversible |
| Metabolism | Primarily renal clearance | Enzymatic cleavage | Hepatic metabolism |
| Key Differentiator | High specificity for Exosite I | Bivalent inhibitor | Small molecule, non-peptidic |
This comparison highlights that while all three are potent thrombin inhibitors, their distinct chemical natures and mechanisms of action can lead to different off-target profiles. For instance, the vasodilation observed with desulfated hirugen (hirudin 54-65) is independent of its anticoagulant activity and appears to be mediated by nitric oxide release.[6] In contrast, some studies suggest bivalirudin may carry a higher risk of certain thrombotic events compared to heparin, despite a lower risk of bleeding.[7][8][10] Argatroban's hepatic metabolism makes it a concern for patients with liver dysfunction.[9]
Methodologies for Comprehensive Off-Target Profiling
A multi-tiered approach is necessary to build a comprehensive off-target profile for Hirudin (54-65) (desulfated). This involves a combination of in vitro biochemical and cell-based assays.
Caption: A tiered workflow for assessing off-target effects of anticoagulants.
Biochemical Assays: Protease Panel Screening
Rationale: The first line of investigation for a protease inhibitor is to determine its selectivity. The coagulation cascade involves numerous serine proteases (e.g., Factor Xa, Factor IXa, Factor VIIa), and cross-reactivity could disrupt the delicate balance of hemostasis. Screening against a broad panel of proteases provides a clear picture of the inhibitor's specificity.
Experimental Protocol: Fluorogenic Protease Assay
This protocol is a general guideline and should be optimized for each specific protease.
-
Reagent Preparation:
-
Prepare a stock solution of Hirudin (54-65) (desulfated) in an appropriate buffer (e.g., PBS, pH 7.2).[11]
-
Reconstitute the panel of proteases (e.g., Thrombin, Factor Xa, Trypsin, Plasmin) in their respective activation buffers.
-
Prepare fluorogenic peptide substrates specific for each protease. These substrates typically consist of a short peptide sequence recognized by the protease, flanked by a fluorophore and a quencher.[12]
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound (Hirudin (54-65) (desulfated)) at various concentrations.
-
Add the specific protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the corresponding fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate separates the fluorophore from the quencher, resulting in a detectable signal.[12]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value for each protease.
-
A high IC50 value for proteases other than thrombin indicates high specificity.
-
Cell-Based Assays: Assessing Physiological Impact
Rationale: While biochemical assays are crucial for determining molecular interactions, cell-based assays provide insights into the compound's effects in a more physiologically relevant context. For an anticoagulant, it is paramount to assess its impact on platelet function and general cell viability.
Experimental Protocol: Light Transmission Aggregometry (LTA) for Platelet Aggregation
-
Sample Preparation:
-
Collect whole blood from healthy volunteers into tubes containing 3.8% trisodium citrate.[13]
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 240g for 10 minutes) at room temperature.[13]
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed. PPP is used as a blank.[14]
-
-
Assay Procedure:
-
Place a cuvette with PRP into an aggregometer (e.g., PAP-4 Aggregometer) and establish a baseline reading.[13]
-
Add a known platelet agonist (e.g., ADP, collagen, or a low dose of thrombin) to induce aggregation.
-
To test the effect of Hirudin (54-65) (desulfated), pre-incubate the PRP with various concentrations of the peptide before adding the agonist.
-
Monitor the change in light transmission through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.[15][16]
-
-
Data Analysis:
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Determine the concentration of Hirudin (54-65) (desulfated) that inhibits agonist-induced platelet aggregation. This helps to understand if the compound has any unintended anti-platelet or pro-aggregatory effects.
-
Conclusion and Future Directions
The assessment of off-target effects is a cornerstone of modern drug development, ensuring the translation of potent molecules into safe and effective therapies. For Hirudin (54-65) (desulfated), its high specificity for thrombin's exosite I is a promising feature. However, as demonstrated by the vasodilation effect, even highly specific peptides can have unexpected biological activities.[6]
A systematic evaluation using a combination of protease panel screening and relevant cell-based assays, such as platelet aggregometry, is crucial to build a comprehensive safety profile. By understanding the potential for off-target interactions early in the development process, researchers can make informed decisions, optimize lead compounds, and ultimately increase the likelihood of clinical success. The methodologies outlined in this guide provide a robust framework for such an evaluation, grounding the development of Hirudin-based therapeutics in a foundation of scientific rigor and integrity.
References
-
Zimmermann, K., Haseroth, K., & Stass, H. (1994). Desulfated hirugen (hirudin 54-65) induces endothelium-dependent relaxation of porcine pulmonary arteries. Naunyn-Schmiedeberg's Archives of Pharmacology, 349(4), 434-438. [Link]
-
Tarantino, G., et al. (2021). Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. Molecules, 26(11), 3369. [Link]
-
Thermo Fisher Scientific. (2021, October 12). The growing concern of off-target effects: How to measure and minimize off-target effects... [Video]. YouTube. [Link]
-
Li, H., et al. (2020). The efficacy and safety of Hirudin plus Aspirin versus Warfarin in the secondary prevention of Cardioembolic Stroke due to Nonvalvular Atrial Fibrillation: A multicenter prospective cohort study. BMC Neurology, 20(1), 459. [Link]
-
Freund, M., et al. (1993). The antithrombotic and anticoagulant effects of a synthetic tripeptide and recombinant hirudin in various animal models. Thrombosis and Haemostasis, 70(4), 648-653. [Link]
-
European Review for Medical and Pharmacological Sciences. (n.d.). Efficacy and safety of topical Hirudin (Hirudex®): a double-blind, placebo-controlled study. [Link]
-
Zhang, Y., et al. (2021). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology, 12, 730239. [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays. Assay Guidance Manual. [Link]
-
Ali, A. M., & Siddiqui, M. (2023). Argatroban. StatPearls. [Link]
-
BPS Bioscience. (n.d.). Protease Screening and Profiling Services. [Link]
-
Li, Y., et al. (2022). Efficacy and safety of bivalirudin vs heparin in patients with coronary heart disease undergoing percutaneous coronary intervention: A meta-analysis of randomized controlled trials. Medicine, 101(49), e32156. [Link]
-
Jandrot-Perrus, M., et al. (1992). Effect of the Hirudin Carboxy-Terminal Peptide 54-65 on the Interaction of Thrombin With Platelets. Thrombosis and Haemostasis, 68(5), 579-583. [Link]
-
National Center for Biotechnology Information. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PMC. [Link]
-
National Center for Biotechnology Information. (1992). Antithrombotic effects of synthetic peptides targeting various functional domains of thrombin. PMC. [Link]
-
National Center for Biotechnology Information. (2014). Challenges encountered with argatroban anticoagulation during cardiopulmonary bypass. PMC. [Link]
-
Navarese, E. P., et al. (2023). Bivalirudin versus unfractionated heparin in patients with myocardial infarction undergoing percutaneous coronary intervention: A systematic review and meta-analysis of randomized controlled trials. Catheterization and Cardiovascular Interventions, 102(1), 1-10. [Link]
-
Journal of the American Society for Mass Spectrometry. (1998). Dissociation of multiply charged negative ions for hirudin (54–65), fibrinopeptide B, and insulin A (oxidized). ACS Publications. [Link]
-
G-Biosciences. (n.d.). Protease Screening™. [Link]
-
National Institutes of Health. (2021). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. [Link]
-
Bio/Data Corporation. (n.d.). Effective Platelet Aggregation Testing Starts with Preparation. [Link]
-
National Center for Biotechnology Information. (1991). Selective inhibition by a synthetic hirudin peptide of fibrin-dependent thrombosis in baboons. PMC. [Link]
-
ResearchGate. (n.d.). (PDF) Determination of Antibody Activity by Platelet Aggregation. [Link]
-
Enzyme Development Corporation. (n.d.). Protease Assay (PC). [Link]
-
PubMed. (2024). Bivalirudin Versus Heparin in Patients Undergoing Percutaneous Coronary Intervention in Acute Coronary Syndromes. [Link]
-
National Center for Biotechnology Information. (2017). Prolonged argatroban clearance in a critically ill patient with heparin-induced thrombocytopaenia. PMC. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Platelet Aggregation. [Link]
-
Reaction Biology. (n.d.). Protease Assay Services. [Link]
-
PubMed. (2007). Comparison of safety and efficacy of bivalirudin versus unfractionated heparin in percutaneous peripheral intervention: a single-center experience. [Link]
-
Wikipedia. (n.d.). Coagulation. [Link]
-
Healthline. (n.d.). Platelet Aggregation Test: Purpose, Procedure, and Risks. [Link]
-
PubMed. (2015). Bivalirudin versus heparin in patients with acute myocardial infarction: A meta-analysis of randomized trials. [Link]
-
ICU Advantage. (2022, July 20). Argatroban - Critical Care Medication [Video]. YouTube. [Link]
-
ResearchGate. (1991). Stability of hirudin, a thrombin-specific inhibitor: The structure of alkaline-inactivated hirudin. [Link]
Sources
- 1. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. Desulfated hirugen (hirudin 54-65) induces endothelium-dependent relaxation of porcine pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of bivalirudin vs heparin in patients with coronary heart disease undergoing percutaneous coronary intervention: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bivalirudin versus heparin in patients with acute myocardial infarction: A meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolonged argatroban clearance in a critically ill patient with heparin-induced thrombocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bivalirudin versus unfractionated heparin in patients with myocardial infarction undergoing percutaneous coronary intervention: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
A Comparative Guide to the Efficacy of Desulfated Hirudin (54-65) Across Species
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the comparative efficacy of desulfated Hirudin (54-65), a peptide fragment derived from the potent thrombin inhibitor hirudin. Intended for researchers and drug development professionals, this document synthesizes available preclinical data to offer insights into its species-specific effects, guiding future experimental design and therapeutic development.
Introduction: Understanding Desulfated Hirudin (54-65)
Hirudin, a naturally occurring polypeptide from the salivary glands of the medicinal leech (Hirudo medicinalis), is the most potent natural inhibitor of thrombin known[1][2]. Its C-terminal fragment, particularly the desulfated peptide spanning amino acid residues 54-65, is a subject of significant research interest. This fragment inhibits thrombin activity by binding to its anion-binding exosite I, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation[3]. The absence of a sulfate group on tyrosine 63, present in the native form, reduces its binding affinity to thrombin compared to its sulfated counterpart and full-length hirudin[4]. This makes it a valuable tool for dissecting the nuances of thrombin inhibition and for the development of novel antithrombotic agents with potentially wider therapeutic windows[1][5].
This guide will delve into the known efficacy of desulfated Hirudin (54-65) in various species, highlighting the importance of considering species-specific physiological differences in preclinical assessments.
Mechanism of Action: A Thrombin-Specific Interaction
The primary mechanism of action for desulfated Hirudin (54-65) is the direct, competitive inhibition of thrombin. Unlike heparin, its action is independent of cofactors like antithrombin III[6]. By binding to thrombin's exosite I, it allosterically hinders the enzyme's interaction with its substrates, most notably fibrinogen. This targeted inhibition is a key feature that distinguishes it from other anticoagulants.
Caption: Mechanism of Thrombin Inhibition by Desulfated Hirudin (54-65).
Comparative Efficacy: A Species-by-Species Analysis
Direct comparative studies on the efficacy of desulfated Hirudin (54-65) across multiple species are limited. However, by synthesizing data from various preclinical models, we can construct a picture of its activity in different biological systems.
In Vitro Anticoagulant and Antiplatelet Activity
-
Human: In vitro studies using human platelets have demonstrated that desulfated Hirudin (54-65) dose-dependently inhibits thrombin-induced platelet aggregation and secretion[4]. This highlights its potential to modulate primary hemostasis. Furthermore, studies on human plasma show that hirudin, in general, increases recalcification time, indicating its anticoagulant effect[7].
-
Porcine: Research on porcine pulmonary arteries revealed that desulfated Hirudin (54-65) induces endothelium-dependent relaxation, an effect not observed with its sulfated counterpart[8]. This suggests a potential species-specific and sulfation-dependent role in modulating vascular tone, independent of its anticoagulant properties.
In Vivo Antithrombotic Efficacy
-
Canine: In canine models of coronary thrombosis, recombinant desulfatohirudin has been shown to be more effective than heparin in promoting reperfusion and inhibiting reocclusion[9]. Studies on canine coronary arteries have also shown that desulfated Hirudin (54-65) can induce endothelium-independent contractions, a response mediated by extracellular calcium influx[10]. This contrasts with the vasorelaxant effects seen in porcine arteries, underscoring significant species-specific vascular responses.
-
Rabbit: Studies in rabbits using recombinant hirudin have demonstrated its ability to inhibit thrombus growth in a jugular vein model[11].
-
Baboon: In a baboon model of arterial thrombosis, recombinant hirudin was found to be a potent inhibitor of platelet-dependent thrombus formation[12]. Fibrin-targeted hirudin showed even greater potency, highlighting the potential for targeted delivery[13].
The available data suggests that while the fundamental mechanism of thrombin inhibition is conserved, the overall in vivo efficacy and vascular effects of desulfated Hirudin (54-65) can vary significantly between species. These differences are likely attributable to variations in thrombin structure, plasma protein binding, and drug metabolism.
Table 1: Summary of Preclinical Data on Hirudin and its Fragments in Different Species
| Species | Compound Studied | Model | Key Findings | Reference(s) |
| Human | Desulfated Hirudin (54-65) | In vitro platelet aggregation | Dose-dependent inhibition of thrombin-induced platelet aggregation and secretion. | [4] |
| Porcine | Desulfated Hirudin (54-65) | In vitro pulmonary artery relaxation | Induces endothelium-dependent relaxation. | [8] |
| Canine | Recombinant Desulfatohirudin | Coronary thrombosis model | More effective than heparin in promoting reperfusion. | [9] |
| Canine | Desulfated Hirudin (54-65) | In vitro coronary artery contraction | Stimulates endothelium-independent contractions. | [10] |
| Rabbit | Recombinant Hirudin | Jugular vein thrombosis model | Inhibits thrombus growth. | [11] |
| Baboon | Recombinant Hirudin | Arterial thrombosis model | Potent inhibitor of platelet-dependent thrombus formation. | [12][13] |
Experimental Protocols for Efficacy Assessment
To ensure the reproducibility and validity of research findings, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro and in vivo assays used to evaluate the efficacy of antithrombotic agents like desulfated Hirudin (54-65).
In Vitro Anticoagulation Assays
These assays are fundamental for determining the intrinsic anticoagulant activity of a compound.
-
Activated Partial Thromboplastin Time (aPTT): This test evaluates the integrity of the intrinsic and common coagulation pathways.
-
Prepare platelet-poor plasma from citrated whole blood by centrifugation.
-
Incubate the plasma sample with a solution of desulfated Hirudin (54-65) at various concentrations.
-
Add a contact activator (e.g., silica) and phospholipids to the plasma.
-
After a specified incubation period, add calcium chloride to initiate clotting.
-
Measure the time taken for a clot to form. An increase in clotting time indicates anticoagulant activity.
-
-
Thrombin Time (TT): This assay directly measures the inhibition of fibrin formation.
-
Prepare platelet-poor plasma.
-
Incubate the plasma with the test compound.
-
Add a known amount of thrombin to the plasma.
-
Measure the time to clot formation. Prolongation of the TT is a direct measure of thrombin inhibition.
-
Caption: Workflow for In Vitro Anticoagulation Assays.
In Vivo Thrombosis Models
Animal models are indispensable for evaluating the antithrombotic efficacy of a compound in a complex physiological system.
-
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Mouse): This model is widely used to study arterial thrombosis.
-
Anesthetize the mouse and surgically expose the common carotid artery.
-
Apply a filter paper saturated with FeCl₃ solution (typically 5-10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury.
-
Remove the filter paper and monitor blood flow using a Doppler flow probe.
-
Administer desulfated Hirudin (54-65) or vehicle intravenously prior to or after injury.
-
The primary endpoint is the time to vessel occlusion. A delay or prevention of occlusion indicates antithrombotic efficacy.
-
-
Stasis-Induced Venous Thrombosis Model (Rat): This model mimics venous thromboembolism.
-
Anesthetize the rat and perform a laparotomy to expose the inferior vena cava (IVC).
-
Ligate the IVC just caudal to the left renal vein to induce stasis.
-
Administer the test compound intravenously.
-
After a set period (e.g., 2-4 hours), harvest the IVC and isolate the thrombus.
-
The primary endpoint is the weight of the thrombus. A reduction in thrombus weight compared to the control group signifies antithrombotic activity.
-
Discussion and Future Directions
The available evidence suggests that desulfated Hirudin (54-65) is a promising antithrombotic agent. However, the limited direct comparative data across species presents a significant challenge for preclinical to clinical translation. The observed species-specific vascular effects (vasoconstriction in dogs vs. vasodilation in pigs) are particularly noteworthy and warrant further investigation.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the pharmacokinetics and pharmacodynamics of desulfated Hirudin (54-65) in multiple species (e.g., mouse, rat, rabbit, non-human primate) using standardized models and assays.
-
In Vitro Plasma Studies: Evaluating the in vitro anticoagulant potency (e.g., IC50 for thrombin inhibition) of desulfated Hirudin (54-65) in plasma from different species, including humans, to understand intrinsic activity differences.
-
Mechanism of Vascular Effects: Elucidating the molecular mechanisms underlying the species-specific vascular responses to this peptide.
A more comprehensive understanding of these factors will be critical for the successful development of desulfated Hirudin (54-65) and other hirudin-based therapeutics.
References
-
Hohmann, K., et al. (1995). Desulfated hirugen (hirudin 54-65) induces endothelium-dependent relaxation of porcine pulmonary arteries. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(4), 429-434. Available from: [Link]
-
Jandrot-Perrus, M., et al. (1991). Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets. Thrombosis and Haemostasis, 66(3), 300-305. Available from: [Link]
-
Agnelli, G., et al. (1990). The comparative effects of recombinant hirudin (CGP 39393) and standard heparin on thrombus growth in rabbits. Thrombosis and Haemostasis, 63(2), 204-207. Available from: [Link]
-
Hirsh, J., et al. (1994). In vitro effect of hirudin on recalcification time. Journal of the National Medical Association, 86(8), 627-628. Available from: [Link]
-
Krstenansky, J. L., et al. (1988). Comparison of hirudin and hirudin PA C-terminal fragments and related analogs as antithrombin agents. Thrombosis Research, 52(2), 137-141. Available from: [Link]
-
Klem, I., et al. (2004). Hirudin (desulfated, 54-65) contracts canine coronary arteries: extracellular calcium influx mediates hirudin-induced contractions. The Journal of Surgical Research, 121(1), 38-41. Available from: [Link]
-
Haskel, E. J., et al. (1991). Comparison of hirudin and heparin as adjuncts to streptokinase thrombolysis in a canine model of coronary thrombosis. Circulation Research, 69(4), 996-1004. Available from: [Link]
-
Fareed, J., et al. (1995). Pharmacological properties of hirudin and its derivatives. Potential clinical advantages over heparin. Drugs, 50(5), 828-840. Available from: [Link]
-
Zhang, R., et al. (2021). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology, 12, 660757. Available from: [Link]
- Google Patents. (1993). Process for producing hirudine-like peptides.
-
Krstenansky, J. L., et al. (1990). The C-terminal binding domain of hirullin P18. Antithrombin activity and comparison to hirudin peptides. FEBS Letters, 269(2), 425-429. Available from: [Link]
-
Bode, C., et al. (1993). Antithrombotic potency of hirudin is increased in nonhuman primates by fibrin targeting. Circulation, 88(5 Pt 1), 2364-2369. Available from: [Link]
-
Liu, Y., et al. (2022). Comparative Study of Hirudins and Encoding Genes in Hirudo nipponia and Hirudo tianjinensis. International Journal of Molecular Sciences, 23(19), 11808. Available from: [Link]
-
Zulhisyam, A. K., et al. (2016). Hirudin: The Promising Antithrombotic. ResearchGate. Available from: [Link]
-
Nowak, G., et al. (1988). Pharmacokinetic studies with recombinant hirudin in dogs. Folia Haematologica Internationales Magazin fur Klinische und Morphologische Blutforschung, 115(1-2), 70-74. Available from: [Link]
-
Kelly, A. B., et al. (1991). Hirudin interruption of heparin-resistant arterial thrombus formation in baboons. Blood, 77(5), 1006-1012. Available from: [Link]
-
Hemker, H. C., et al. (1990). The anticoagulant mechanism of action of recombinant hirudin (CGP 39393) in plasma. Thrombosis and Haemostasis, 64(2), 242-245. Available from: [Link]
-
Dennis, S., et al. (1990). Use of fragments of hirudin to investigate thrombin-hirudin interaction. European Journal of Biochemistry, 188(1), 61-66. Available from: [Link]
Sources
- 1. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 4. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological properties of hirudin and its derivatives. Potential clinical advantages over heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effect of hirudin on recalcification time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desulfated hirugen (hirudin 54-65) induces endothelium-dependent relaxation of porcine pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Study of Hirudins and Encoding Genes in Hirudo nipponia and Hirudo tianjinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hirudin (desulfated, 54-65) contracts canine coronary arteries: extracellular calcium influx mediates hirudin-induced contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hirudin interruption of heparin-resistant arterial thrombus formation in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antithrombotic potency of hirudin is increased in nonhuman primates by fibrin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the inhibitory constant (Ki) of Hirudin (54-65) (desulfated)
Technical Guide: Validating the Inhibitory Constant ( ) of Hirudin (54-65) (Desulfated)
Executive Summary
Hirudin (54-65) (desulfated) is a synthetic C-terminal peptide fragment of the leech protein hirudin. Unlike full-length hirudin or bivalent inhibitors like bivalirudin, this 12-mer peptide binds exclusively to Exosite I (the anion-binding exosite) of thrombin, leaving the catalytic active site sterically accessible to small molecules but functionally blocking the recognition of macromolecular substrates like fibrinogen.
The Validation Challenge:
Validating the
This guide outlines the comparative performance of the desulfated fragment and provides a self-validating protocol for determining its
Scientific Background: The Exosite Mechanism
To validate this product, one must understand that it acts as a competitive inhibitor of fibrinogen binding , not a direct inhibitor of catalytic turnover.
Mechanism of Action
Thrombin possesses two critical domains:[1]
-
Active Site (Catalytic Triad): Cleaves peptide bonds.
-
Exosite I (Anion-Binding Exosite): A positively charged surface patch that orients bulky substrates (fibrinogen, PAR-1) for cleavage.
Hirudin (54-65) mimics the acidic C-tail of native hirudin, binding electrostatically to Exosite I. This prevents fibrinogen from docking, thereby stopping clot formation, even though the active site theoretically remains capable of cleaving small, non-specific substrates.
Figure 1: Mechanism of Action.[1][2][3] Hirudin (54-65) blocks Exosite I, preventing fibrinogen docking, while leaving the active site open for small substrates.
Comparative Analysis: Desulfated vs. Alternatives
The choice of Hirudin (54-65) desulfated is often driven by cost and stability, as the sulfated tyrosine (Tyr63) is prone to hydrolysis and difficult to synthesize. However, this stability comes at the cost of affinity.
| Feature | Hirudin (54-65) Desulfated | Hirudin (54-65) Sulfated | Bivalirudin (Hirulog) | Native r-Hirudin |
| Sequence | GDFEEIPEEYLQ | GDFEEIPEE(sY)LQ | (D-Phe)-PRP-GGGG-NGDFEEIPEEYL | Full Protein (65 AA) |
| Binding Site | Exosite I Only | Exosite I Only | Active Site + Exosite I | Active Site + Exosite I |
| 1.0 – 3.0 | 0.15 – 0.2 | ~2.0 nM | ~0.2 pM | |
| Stability | High (Synthetic peptide) | Low (Sulfate hydrolysis) | High | Moderate |
| Inhibition Type | Competitive (vs Fibrinogen) | Competitive (vs Fibrinogen) | Bivalent Competitive | Tight-binding |
| Primary Use | Structural studies, Exosite mapping | High-affinity exosite studies | Clinical anticoagulant | Potent reference std. |
Key Insight: The sulfation of Tyr63 accounts for a ~10-fold increase in affinity.[4][5][6] If your experiment requires nanomolar inhibition, the desulfated form is unsuitable. If you require a micromolar modulator to study allosteric effects without blocking the active site, the desulfated form is ideal.
Validation Protocol: Determination of
To validate the
Method: Thrombin Time (Clotting) Inhibition
This protocol measures the prolongation of clotting time as a function of inhibitor concentration.
Reagents Required[7][8]
-
Human
-Thrombin: Final concentration ~1-2 nM (approx 0.1 – 0.2 NIH U/mL). -
Fibrinogen: Purified human fibrinogen, 2 mg/mL in TBS.
-
Hirudin (54-65) Desulfated: Prepare a stock of 1 mM in water/buffer.
-
Buffer: TBS-BSA (50 mM Tris, 100 mM NaCl, 0.1% BSA, pH 7.4).
Experimental Workflow
Figure 2: Validation Workflow for Thrombin Time Assay.
Step-by-Step Procedure
-
Dilution Series: Prepare serial dilutions of Hirudin (54-65) desulfated in TBS-BSA. Recommended range: 0
M (Control) to 50 M. -
Enzyme Prep: Dilute
-thrombin to a working concentration where the control clotting time (without inhibitor) is 20–30 seconds. -
Incubation: Mix 100
L of Thrombin with 50 L of Inhibitor dilution. Incubate for 10 minutes at 37°C to reach equilibrium.-
Note: Unlike slow-binding inhibitors, this peptide binds rapidly, but a short incubation ensures thermal equilibrium.
-
-
Reaction Start: Add 100
L of pre-warmed Fibrinogen (2 mg/mL). -
Detection: Immediately monitor absorbance at 405 nm (turbidity) or use a mechanical fibrometer. Record the time to clot onset (
).
Data Analysis ( Calculation)
-
Calculate Ratio: Determine the ratio
, where is the clotting time with inhibitor and is the control clotting time. -
Plot Data: Plot
(y-axis) vs. [Inhibitor Concentration] (x-axis). -
Linear Fit: For a competitive inhibitor, this plot should be linear. The slope of the line is
. -
Derive
: Since the substrate (fibrinogen) concentration is essentially competing with the inhibitor for the exosite, use the relationship:- : Fibrinogen concentration (molar).
-
: The Michaelis constant for Fibrinogen-Thrombin (typically ~7
M). -
If
is significantly below , then .
Target Acceptance Criteria:
-
Range: 1.0
M – 3.0 M. -
If
< 0.5 M, suspect contamination with sulfated peptide or full hirudin. -
If
> 10 M, suspect peptide degradation or incorrect concentration.
Troubleshooting & Controls (Self-Validating System)
To ensure your data is trustworthy, run these specific controls:
Control A: The "Active Site" Check
Run the exact same dilution series using a Chromogenic Substrate (e.g., S-2238 or Chromozym TH) instead of fibrinogen.
-
Expected Result: Minimal to no inhibition.
-
Why? Small peptides do not require Exosite I. If you see strong inhibition here, your peptide is likely binding non-specifically or blocking the active site (false positive).
Control B: The "Sulfated" Reference
If possible, run a single point control with Hirudin (54-65) Sulfated at 1
-
Expected Result: The sulfated version should show significantly longer clotting times (approx. 10x more potent) than the desulfated version at the same concentration.
References
-
Maraganore, J. M., et al. (1989). Anticoagulant activity of synthetic hirudin peptides. Biochemistry, 28(18), 7124–7129.
- values for sulfated vs.
-
Skrzypczak-Jankun, E., et al. (1991). Structure of the hirugen-thrombin complex.[4] Journal of Molecular Biology, 221(4), 1379–1393.
- Provides structural confirmation of Exosite I binding without active site blockage.
-
Nienaber, V. L., & Berliner, L. J. (1991). Thrombin inhibition by hirudin fragments: Interaction of hirudin-(54-65) with the anion binding exosite. Thrombosis and Haemostasis.
- Validates the binding mechanism and affinity differences.
Sources
- 1. Exosite Binding in Thrombin: A Global Structural/Dynamic Overview of Complexes with Aptamers and Other Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the hirugen and hirulog 1 complexes of alpha-thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Hirudin - Creative Enzymes [creative-enzymes.com]
- 8. HUT55799A - Process for producing hirudine-like peptides - Google Patents [patents.google.com]
comparative study of Hirudin fragments with varying lengths
The following guide is designed for researchers and drug development professionals. It synthesizes mechanistic insights with practical experimental protocols to compare Hirudin and its truncated derivatives.
Executive Summary: The Structure-Function Paradox
Hirudin (65 AA) is the gold standard for direct thrombin inhibition, boasting a femtomolar affinity (
This guide compares three distinct classes of Hirudin derivatives:
-
Full-Length Recombinant Hirudin (r-Hirudin): The bivalent benchmark.
-
N-Terminal Fragments (1–47): Active-site blockers with reduced affinity.
-
C-Terminal Fragments (54–65): Exosite-I inhibitors that modulate specificity without blocking catalysis.
-
Synthetic Bivalent Analogs (Hirulogs/Bivalirudin): Engineered peptides combining fragments for reversible inhibition.
Mechanistic Comparison of Binding Modes
The following diagram illustrates how fragment length dictates the binding mechanism on the Thrombin surface.
Figure 1: Differential binding topology of Hirudin variants on Thrombin. Full-length and Hirulog exhibit bivalent binding, while fragments display univalent interactions.
Comparative Performance Analysis
The following data aggregates kinetic parameters from standard biochemical assays. Note the dramatic loss of affinity when the bivalent "double-lock" mechanism is broken.
| Feature | r-Hirudin (Full Length) | N-Terminal (1–47) | C-Terminal (54–65) | Hirulog (Bivalirudin) |
| Length | 65 Residues | 47 Residues | 12 Residues | 20 Residues (Synthetic) |
| Primary Target | Active Site + Exosite I | Active Site | Exosite I | Active Site + Exosite I |
| Inhibition Constant ( | N/A (Non-competitive)* | |||
| Mode of Action | Irreversible (Non-covalent) | Competitive | Non-competitive Allosteric | Reversible (Cleavable) |
| Chromogenic Activity | Inhibits | Inhibits | No Inhibition | Inhibits |
| Immunogenicity | Moderate (Anti-hirudin Ab) | Low | Low | Very Low |
*Critical Insight for Researchers: The C-terminal fragment (54–65) does not inhibit the cleavage of small chromogenic substrates (e.g., S-2238) because it leaves the active site open. It only inhibits clotting by preventing fibrinogen docking at Exosite I. Do not use standard chromogenic assays to evaluate C-terminal fragments.
Experimental Protocols
Protocol A: Kinetic Characterization ( Determination)
Applicability: Full-Length Hirudin, N-Terminal Fragments, Hirulogs. Method: Chromogenic Substrate Assay.[1][2][3][4][5]
Scientific Rationale:
To measure the inhibitory constant (
Reagents:
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-6000, pH 7.8 at 37°C. (PEG prevents surface adsorption of the enzyme).
-
Enzyme: Human
-Thrombin (final conc. 0.1–0.5 nM). -
Substrate: Chromozym TH or S-2238 (final conc.
, approx ). -
Inhibitor: Serial dilutions of Hirudin fragment.
Workflow:
-
Pre-incubation: Mix Thrombin and Inhibitor in buffer. Incubate for 10 minutes at 37°C to reach equilibrium.
-
Note: r-Hirudin requires longer equilibration (up to 30 mins) due to slow-onset binding.
-
-
Initiation: Add Chromogenic Substrate.
-
Measurement: Monitor Absorbance at 405 nm (
) continuously for 10 minutes. -
Analysis: Plot initial velocity (
) vs. Inhibitor concentration .-
For N-Terminal/Hirulog : Fit to Morrison Equation for tight binding or Cheng-Prusoff for competitive inhibition.
-
For r-Hirudin : Use the tight-binding equation:
-
Protocol B: Fibrinogen Clotting Assay
Applicability: Required for C-Terminal Fragments (also valid for all others). Method: Turbidimetric Clotting Time.
Scientific Rationale: Since C-terminal fragments bind Exosite I, they prevent Fibrinogen (a macromolecule) from docking, even though the active site remains functional. A clotting assay measures this physiological inhibition.
Workflow:
-
Prepare Fibrinogen: 2 mg/mL Human Fibrinogen in NBS buffer.
-
Mix: Combine
Fibrinogen + Inhibitor (C-term fragment). -
Trigger: Add
Thrombin (approx. 1-2 NIH Units/mL). -
Detection: Measure time to clot formation using a fibrometer or monitor turbidity at 350 nm.
-
Result: Comparison of clotting time prolongation relative to baseline.
Mechanistic Pathway: Why Length Matters
The following Graphviz diagram details the signaling and cleavage logic that differentiates these fragments in a biological context.
Figure 2: Functional divergence. C-terminal fragments inhibit clotting (Fibrinogen) but fail to inhibit small molecule hydrolysis, distinguishing them from full-length Hirudin.
References
-
Markwardt, F. (1991). Hirudin and derivatives as anticoagulant agents.[3][6][7][8][9][10] Thrombosis and Haemostasis.[4][5][6][8][10][11]
-
Maraganore, J. M., et al. (1990).[12] Design and characterization of hirulogs: a novel class of bivalent peptide inhibitors of thrombin.[12] Biochemistry.[4][10]
-
Rydel, T. J., et al. (1990). The structure of a complex of recombinant hirudin and human alpha-thrombin. Science.
-
Chang, J. Y. (1991). The functional domain of hirudin.[9][10][13][14][15][16] Evaluation of the role of the N-terminal core domain and the C-terminal acidic tail. Journal of Biological Chemistry.
-
De Filippis, V., et al. (1995).[13] Hirudin fragment 1-47: Characterization of a new class of thrombin inhibitors.[17] Biochemistry.[4][10]
Sources
- 1. Ecarin chromogenic assay--a new method for quantitative determination of direct thrombin inhibitors like hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the specific activity of recombinant hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a chromogenic substrate assay for the determination of hirudin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hirudin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of recombinant hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of hirudin and hirudin PA C-terminal fragments and related analogs as antithrombin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thrombin inhibition by hirudin: how hirudin inhibits thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Utility of Subcutaneous Hirudins [medscape.com]
- 10. Deciphering the structural elements of hirudin C-terminal peptide that bind to the fibrinogen recognition site of alpha-thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative studies on thrombin inhibitors in experimental microthrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 15. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review [frontiersin.org]
- 17. Synthesis and Characterization of More Potent Analogues of Hirudin Fragment 1-47 Containing Non-natural Amino Acids [research.unipd.it]
A Senior Application Scientist's Guide to Confirming the Binding Stoichiometry of Hirudin (54-65) (desulfated) to Thrombin
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of coagulation biochemistry, understanding the precise molecular interactions that govern enzyme inhibition is paramount. Thrombin, a central serine protease in the blood coagulation cascade, represents a key therapeutic target for antithrombotic drugs. Hirudin, a potent and specific thrombin inhibitor originally isolated from the medicinal leech, has been a subject of intense study. This guide focuses on a specific fragment of this inhibitor, the desulfated C-terminal peptide Hirudin (54-65), and provides a comparative analysis of three robust biophysical techniques for confirming its binding stoichiometry to thrombin: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).
As Senior Application Scientists, we recognize that merely presenting protocols is insufficient. Therefore, this guide delves into the causality behind experimental choices, emphasizing the self-validating nature of a well-designed experiment, and is grounded in authoritative scientific principles.
The Thrombin-Hirudin Interaction: A Tale of Two Sites
Thrombin's activity is modulated by interactions at its active site and at a secondary binding site known as exosite I. Native hirudin inhibits thrombin by binding to both these sites, forming a high-affinity, near-irreversible 1:1 complex.[1][2] The C-terminal tail of hirudin, rich in acidic residues, plays a crucial role by interacting with the positively charged exosite I.[3] The fragment Hirudin (54-65) encompasses this exosite I-binding region. A key feature of native hirudin is the sulfation of the tyrosine residue at position 63 (Tyr63), which significantly enhances its binding affinity.[3] The desulfated variant of Hirudin (54-65) therefore provides a valuable tool for dissecting the energetic contributions of this post-translational modification to the overall binding thermodynamics.
Confirming the binding stoichiometry of this interaction is a critical first step in its detailed characterization. A 1:1 binding ratio is expected, where one molecule of the Hirudin (54-65) peptide binds to one molecule of thrombin. The following sections will detail the experimental methodologies to rigorously validate this hypothesis.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and, crucially for this guide, the binding stoichiometry (n).[4]
The "Why" Behind the ITC Experiment
The principle of ITC is based on the precise measurement of heat released or absorbed during the titration of a ligand (in this case, Hirudin (54-65)) into a solution containing a macromolecule (thrombin). The resulting binding isotherm can be fitted to a suitable binding model to extract the thermodynamic parameters. The stoichiometry is determined from the equivalence point of the titration curve.
Experimental Workflow: Isothermal Titration Calorimetry
Caption: Workflow for determining binding stoichiometry using ITC.
Detailed Experimental Protocol: ITC
-
Protein and Peptide Preparation:
-
Express and purify human α-thrombin to >95% purity.
-
Synthesize desulfated Hirudin (54-65) peptide and purify by HPLC to >98% purity.
-
Accurately determine the concentrations of both thrombin and the Hirudin peptide using a reliable method such as UV absorbance at 280 nm for thrombin (using its known extinction coefficient) and a quantitative amino acid analysis for the peptide.
-
-
Buffer Preparation:
-
Prepare a suitable buffer, for example, Phosphate Buffered Saline (PBS), pH 7.4.
-
Crucially, dialyze both the thrombin and the Hirudin peptide against the same batch of buffer to minimize heats of dilution.
-
-
ITC Experiment Setup:
-
Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter.
-
Load the thrombin solution (e.g., 20 µM) into the sample cell of the ITC instrument.
-
Load the Hirudin (54-65) solution (e.g., 200 µM) into the injection syringe. The 10-fold higher concentration of the ligand is a good starting point for an expected 1:1 interaction.
-
Set the experimental temperature to 25°C.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Control Experiments:
-
Perform a control titration by injecting the Hirudin (54-65) solution into the buffer-filled sample cell to determine the heat of dilution of the peptide.
-
Perform another control by injecting buffer into the thrombin solution to measure the heat of dilution of the protein solution.
-
-
Data Analysis:
-
Subtract the heats of dilution from the experimental data.
-
Integrate the heat change for each injection and plot it against the molar ratio of Hirudin (54-65) to thrombin.
-
Fit the resulting isotherm to a one-site binding model. The fitting algorithm will yield the stoichiometry (n), the binding constant (Ka, the inverse of KD), and the enthalpy of binding (ΔH).
-
Expected Results and Interpretation
For a 1:1 binding stoichiometry, the value of 'n' obtained from the data fitting should be approximately 1.0. Significant deviations from this value may indicate inaccuracies in the concentration determination of the reactants or the presence of a different binding mode.
Surface Plasmon Resonance (SPR): A Real-Time View of the Interaction
SPR is a powerful label-free technique that monitors biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[5][6] It provides kinetic information (association and dissociation rate constants, ka and kd) from which the equilibrium dissociation constant (KD) can be calculated. Stoichiometry can also be determined, albeit more indirectly than with ITC.
The "Why" Behind the SPR Experiment
In a typical SPR experiment, one of the interactants (the ligand, in this case, thrombin) is immobilized on the sensor chip surface, and the other (the analyte, Hirudin (54-65)) is flowed over the surface at various concentrations. The binding is observed as an increase in the SPR signal (measured in Response Units, RU). The stoichiometry can be calculated from the maximal binding response (Rmax) if the molecular weights of the ligand and analyte are known.
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for determining binding stoichiometry using SPR.
Detailed Experimental Protocol: SPR
-
Protein and Peptide Preparation:
-
Prepare highly pure thrombin and desulfated Hirudin (54-65) as described for the ITC experiment.
-
-
SPR Instrument and Sensor Chip Preparation:
-
Use a suitable SPR instrument (e.g., a Biacore system).
-
Select a sensor chip appropriate for protein immobilization, such as a CM5 chip.
-
Prepare a running buffer, for example, HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), pH 7.4.
-
-
Ligand Immobilization:
-
Activate the carboxyl groups on the sensor chip surface using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Inject the thrombin solution (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve a target immobilization level of approximately 1000-2000 RU.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without thrombin immobilization.
-
-
Analyte Binding and Regeneration:
-
Prepare a series of dilutions of the Hirudin (54-65) peptide in the running buffer, ranging from a concentration well below the expected KD to one well above (e.g., 0.1 µM to 50 µM).
-
Inject the Hirudin (54-65) solutions over both the thrombin-immobilized and the reference flow cells.
-
After each injection, regenerate the sensor surface to remove the bound peptide. This can typically be achieved with a short pulse of a low pH solution (e.g., glycine-HCl, pH 2.0) or a high salt concentration.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to obtain the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD).
-
The maximal binding response (Rmax) is also determined from the fitting.
-
Calculate the theoretical Rmax for a 1:1 interaction using the following equation:
-
Rmax (theoretical) = (MWanalyte / MWligand) * Immobilized Ligand RU * Stoichiometry
-
Where MWanalyte is the molecular weight of Hirudin (54-65), MWligand is the molecular weight of thrombin, and Immobilized Ligand RU is the amount of thrombin immobilized on the chip.
-
-
Compare the experimentally determined Rmax with the theoretical Rmax for a stoichiometry of 1.
-
Expected Results and Interpretation
If the experimental Rmax is close to the theoretical Rmax for a 1:1 interaction, this provides strong evidence for a 1:1 binding stoichiometry. Discrepancies may arise from inaccuracies in protein concentration, incomplete activity of the immobilized ligand, or more complex binding kinetics.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): Sizing Up the Complex
SEC separates molecules based on their hydrodynamic radius, while MALS is an absolute technique that determines the molar mass of molecules in solution by measuring the intensity of scattered light at multiple angles.[7][8] The combination of these two techniques, SEC-MALS, is a powerful tool for determining the stoichiometry of protein-ligand complexes in solution without the need for immobilization or labeling.[9][10]
The "Why" Behind the SEC-MALS Experiment
By separating the unbound proteins from the protein-ligand complex, SEC allows for the individual analysis of each species by the downstream MALS detector. The MALS detector, in conjunction with a concentration detector (such as a refractive index or UV detector), can accurately determine the molar mass of the complex as it elutes from the column. By comparing the molar mass of the complex to the molar masses of the individual components, the stoichiometry can be directly determined.
Experimental Workflow: Size Exclusion Chromatography with Multi-Angle Light Scattering
Caption: Workflow for determining binding stoichiometry using SEC-MALS.
Detailed Experimental Protocol: SEC-MALS
-
Protein and Peptide Preparation:
-
Prepare highly pure thrombin and desulfated Hirudin (54-65) as for the previous techniques.
-
-
SEC-MALS System Setup:
-
Equilibrate a suitable size exclusion column (e.g., a Superdex 75 or similar) with a filtered and degassed mobile phase (e.g., PBS, pH 7.4).
-
The SEC system should be connected in-line with a MALS detector and a concentration detector (refractive index or UV).
-
-
Sample Preparation and Analysis:
-
Analyze thrombin alone and Hirudin (54-65) alone to determine their individual molar masses and elution profiles.
-
Prepare a mixture of thrombin and Hirudin (54-65) at a molar ratio that favors complex formation (e.g., 1:1.5 thrombin to peptide). Incubate the mixture for a sufficient time to allow binding to reach equilibrium (e.g., 30 minutes at room temperature).
-
Inject the mixture onto the equilibrated SEC column.
-
-
Data Collection and Analysis:
-
Collect the light scattering and concentration data for the eluting peaks.
-
Use the appropriate software (e.g., ASTRA) to calculate the molar mass across each elution peak.
-
The peak corresponding to the thrombin-Hirudin (54-65) complex will elute earlier than the unbound thrombin.
-
Expected Results and Interpretation
The molar mass of the complex peak should be approximately the sum of the molar mass of one thrombin molecule and one Hirudin (54-65) molecule. For example, if thrombin has a molar mass of ~36 kDa and Hirudin (54-65) is ~1.5 kDa, the complex should have a molar mass of ~37.5 kDa. This would provide direct confirmation of a 1:1 binding stoichiometry.
Comparison of Techniques for Stoichiometry Determination
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) |
| Principle | Measures heat changes upon binding | Measures changes in refractive index at a sensor surface | Separates by size and measures molar mass using light scattering |
| Stoichiometry Determination | Direct, from the equivalence point of the titration | Indirect, calculated from Rmax | Direct, from the molar mass of the complex |
| Sample Consumption | Moderate (µg to mg) | Low (µg) | Moderate (µg to mg) |
| Immobilization/Labeling | Not required | Ligand is immobilized | Not required |
| Throughput | Low to medium | Medium to high | Low to medium |
| Additional Information | KD, ΔH, ΔS | ka, kd, KD | Molar mass, hydrodynamic radius, oligomeric state |
| Potential Artifacts | Inaccurate concentrations, heats of dilution | Ligand inactivation upon immobilization, mass transport limitations | Complex dissociation on the column, non-ideal column interactions |
Alternative and Complementary Approaches
While ITC, SPR, and SEC-MALS are primary methods for stoichiometry determination, other techniques can provide valuable complementary information. For instance, analytical ultracentrifugation (AUC) can determine the stoichiometry of complexes in solution by observing their sedimentation behavior. Additionally, mass spectrometry , particularly native mass spectrometry, can directly measure the mass of the intact complex, thereby revealing its stoichiometry.[11]
For a more in-depth understanding of the binding interface, techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information of the thrombin-Hirudin (54-65) complex.
Conclusion and Recommendations
For the unambiguous confirmation of the binding stoichiometry of desulfated Hirudin (54-65) to thrombin, a multi-faceted approach is recommended.
-
Isothermal Titration Calorimetry should be considered the primary technique due to its direct and thermodynamically rigorous determination of stoichiometry in solution.
-
Surface Plasmon Resonance serves as an excellent orthogonal method to corroborate the ITC findings and provides valuable kinetic information about the interaction.
-
Size Exclusion Chromatography with Multi-Angle Light Scattering offers a powerful, solution-based confirmation of the complex's molar mass and, therefore, its stoichiometry, and is particularly useful for assessing the homogeneity of the complex.
References
- Jandrot-Perrus, M., Hoin-Raducan, A., & Bon, C. (1994). Effect of the Hirudin Carboxy-Terminal Peptide 54-65 on the Interaction of Thrombin With Platelets. Thrombosis and Haemostasis, 71(02), 224-229.
- Di Cera, E., De Cristofaro, R., & Landolfi, R. (1995). Thermodynamic investigation of hirudin binding to the slow and fast forms of thrombin: evidence for folding transitions in the inhibitor and protease coupled to binding. Journal of molecular biology, 253(1), 148-163.
- Benchchem. Hirudin (54-65)
- Lanooij, J., & Smakowska-Luzan, E. (2020). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. In Plant Peptide Hormones (pp. 297-313). Humana, New York, NY.
- TA Instruments. Characterizing Protein-Protein Interactions by ITC.
- Duke University. Guide to Running an SPR Experiment.
- White Rose Research Online.
- Hernández, H., & Robinson, C. V. (2007). Determining the stoichiometry and interactions of macromolecular assemblies from mass spectrometry.
- Schmidt, R., & Pevzner, P. A. (2012). Studying macromolecular complex stoichiometries by peptide-based mass spectrometry. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 4(6), 569-581.
- Sukenaga, Y., et al. (1990). Thrombin-bound conformation of the C-terminal fragments of hirudin determined by transferred nuclear Overhauser effects. FEBS letters, 264(2), 261-264.
- Some, D., Amartely, H., Tsadok, A., & Lebendiker, M. (2019). Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS). JoVE (Journal of Visualized Experiments), (148), e59615.
- Day, E. S., et al. (2012). Determining the Affinity and Stoichiometry of Interactions Between Unmodified Proteins in Solution using Biacore. Analytical biochemistry, 421(2), 517-527.
- Vives, R. R., & Lortat-Jacob, H. (2014). Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions. In Glycosaminoglycans (pp. 149-157). Humana Press, Totowa, NJ.
- University of Geneva. Isothermal titration calorimetry to measure protein/peptide/lipid interactions.
- SPR-Pages. Examples.
- National Center for Biotechnology Inform
- Wyatt Technology. SEC-MALS for Absolute Molar Mass and Size Measurements.
- Covic, L., Gresser, A. L., & Kuliopulos, A. (2007). Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses. Biochemistry, 46(43), 12282-12290.
- Sparks, R. P., Jenkins, J. L., & Fratti, R. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Vesicle Fusion and Exocytosis (pp. 199-210). Humana, New York, NY.
- Lund University Publications.
- SPR Pages. Surface plasmon resonance.
- ResearchGate. How to choose the concentration of protein and ligand for ITC experiment?
- ResearchGate. ITC, Can I observe a trimeric peptide bind a target protein?
- Dodt, J., Müller, H. P., Seemüller, U., & Chang, J. Y. (1984). The complete amino acid sequence of hirudin, a thrombin specific inhibitor. FEBS letters, 165(2), 180-184.
- Bio-Rad. ProteOn Surface Plasmon Resonance Detection System.
- Wyatt Technology. AN1610: Stoichiometry of intrinsically disordered protein complexes.
- Austin Publishing Group.
- The Biochemist. A beginner's guide to surface plasmon resonance.
- Wyatt Technology.
- Some, D. (2023).
- Proteopedia. Hirudin.
- BioPharm International. Analyzing Proteins Using SEC, MALS, and UHPLC.
- Patsnap Synapse.
- Wyatt Technology. WP3001: SEC-MALS and CG-MALS: Complementary Techniques to characterize protein-DNA interactions.
- Hochleitner, E. O., Sondermann, P., & Lottspeich, F. (2004). Determination of the stoichiometry of protein complexes using liquid chromatography with fluorescence and mass spectrometric detection of fluorescently labeled proteolytic peptides. Proteomics, 4(3), 669-676.
- Semantic Scholar. Prospection of Peptide Inhibitors of Thrombin from Diverse Origins Using a Machine Learning Pipeline.
- Taylor & Francis. Hirudin – Knowledge and References.
- RCSB PDB. 4HTC: THE REFINED STRUCTURE OF THE HIRUDIN-THROMBIN COMPLEX.
- Finks, S. W., & Trujillo, T. C. (2002). Bivalirudin: A Direct Thrombin Inhibitor. The Annals of Pharmacotherapy, 36(5), 819-828.
Sources
- 1. Thrombin-bound conformation of the C-terminal fragments of hirudin determined by transferred nuclear Overhauser effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Determining the Affinity and Stoichiometry of Interactions Between Unmodified Proteins in Solution using Biacore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wyatt.com [wyatt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. content.ilabsolutions.com [content.ilabsolutions.com]
Safety Operating Guide
Proper Disposal Procedures: Hirudin (54-65) (Desulfated)
[1][2]
Executive Summary & Operational Context
Hirudin (54-65) (desulfated) is a synthetic C-terminal peptide fragment of the leech anticoagulant hirudin.[1] While it lacks the catalytic site inhibition of full-length hirudin, it retains significant bioactivity by binding to the fibrinogen recognition exosite (Exosite I) of thrombin.
The Safety Paradox: Unlike small-molecule cytotoxins, this peptide is not acutely toxic (LD50 is high) and is not P-listed by the EPA.[1] However, its bioactivity as a thrombin inhibitor necessitates that it be treated with higher rigor than standard non-hazardous buffers. Disposal into municipal water systems is strictly prohibited to prevent downstream environmental accumulation of bioactive pharmaceutical ingredients.
This guide outlines the Chain of Custody for disposal, prioritizing high-temperature incineration to ensure the thermal destruction of the peptide backbone.
Technical Profile & Risk Assessment
Before disposal, verify the material identity against the following profile to ensure no cross-contamination with radioactive or infectious agents.
| Parameter | Specification |
| Substance Name | Hirudin (54-65) (desulfated) |
| Sequence | Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln (Desulfated Tyr63) |
| Molecular Weight | ~1468.5 g/mol |
| Bioactivity | Anticoagulant; Thrombin Exosite I Inhibitor |
| Physical State | Lyophilized powder (white) or Aqueous Solution |
| Solubility | Soluble in water, acidic buffers, and DMSO |
| RCRA Status | Not Listed (P/U List); Manage as Non-Regulated Chemical Waste |
| Primary Hazard | Inhalation sensitizer; Bioactive (bleeding risk upon high exposure) |
Operational Insight: The "desulfated" nature of this fragment reduces its binding affinity compared to the native sulfated form, but it does not nullify its ability to interfere with coagulation assays or biological systems. Treat it as fully active for disposal purposes.
Disposal Protocols
A. Solid Waste (Lyophilized Powder, Residuals in Vials)
Objective: Complete thermal destruction. Method: Segregation for Incineration.
-
Do Not Rinse: Do not attempt to rinse empty vials into the sink. The residual dust is the primary concern.
-
Cap and Seal: Ensure the original vial is tightly capped. If the cap is lost, seal with Parafilm.
-
Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Zip-lock style) to prevent label deterioration or leakage.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "Hirudin (54-65) Peptide - 100%"[1]
-
Hazard Checkbox: Check "Toxic" (due to bioactivity) or "Non-Regulated" depending on institutional EHS specific coding, but strictly mark "Do Not Trash."
-
-
Disposal Stream: Deposit into the Solid Chemical Waste Drum (often white or yellow barrel) destined for High-Temperature Incineration .
-
Critical Note: Do NOT place in "Red Bag" Biohazard waste unless the peptide has been contaminated with human blood or infectious pathogens. Pure synthetic peptide is chemical waste, not infectious waste.
-
B. Liquid Waste (Stock Solutions, Assay Leftovers)
Objective: Denaturation and Containment.
-
Segregation: Do not mix with halogenated solvents (chloroform/DCM) as this complicates incineration. Keep in an aqueous/organic stream.
-
Container: Collect in a chemically compatible HDPE or Glass bottle.
-
Labeling:
-
Constituents: "Aqueous Solution: Hirudin (54-65) <1%, Water >90%, DMSO <10%" (Adjust percentages based on actual solvent).
-
-
Disposal Stream: Liquid Chemical Waste for fuel blending/incineration.
C. Spill Management (Immediate Action)
If dry powder is spilled, avoid generating dust (inhalation risk).
-
PPE: Nitrile gloves, lab coat, safety glasses, and N95 mask (if powder is aerosolized).
-
Containment: Cover the spill with a paper towel dampened with 10% Bleach (Sodium Hypochlorite) .
-
Contact Time: Allow to sit for 15 minutes.
-
Cleanup: Wipe up the slurry. Place all towels and gloves used into a plastic bag.
-
Disposal: Label the bag as "Debris contaminated with Hirudin" and dispose of it as Solid Chemical Waste .
Decision Logic & Workflow
The following diagram illustrates the decision matrix for disposing of Hirudin (54-65), distinguishing between pure chemical forms and biologically contaminated experimental waste.
Figure 1: Operational decision tree for Hirudin (54-65) disposal, ensuring separation of infectious biohazard waste from pure chemical peptide waste.[1]
Regulatory Framework (RCRA & EPA)[1][6][7]
While Hirudin (54-65) is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), "prudent practice" dictates it be managed under the Resource Conservation and Recovery Act (RCRA) guidelines for pharmaceutical waste.[1]
-
Waste Classification: Non-Regulated Chemical Waste (unless mixed with listed solvents like Methanol or Acetonitrile, which would trigger Ignitability D001 or Toxicity listings).
-
Drain Disposal: Strictly Prohibited. The Clean Water Act prohibits the discharge of bioactive pharmaceutical agents that may disrupt aquatic ecosystems.
-
Deactivation Exemption: Some institutions allow drain disposal after chemical deactivation (bleach/autoclave). However, incineration remains the preferred method to guarantee the destruction of the peptide sequence and prevent any potential environmental persistence.
References
-
MilliporeSigma. (2024).[2] Safety Data Sheet: Hirudin (54-65) (desulfated).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. biovera.com.au [biovera.com.au]
- 3. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Hirudin (54-65) (desulfated)
Introduction: Understanding the Compound and Its Inherent Risks
Hirudin (54-65) (desulfated), with CAS Number 113274-56-9, is a synthetic peptide fragment derived from hirudin, a potent natural anticoagulant found in the salivary glands of medicinal leeches (Hirudo medicinalis)[1][2][3][4]. This specific fragment, while not the full protein, retains biological activity and has been shown to inhibit fibrin clot formation[5]. Its primary mechanism of action, like its parent molecule, is the inhibition of thrombin, a critical enzyme in the coagulation cascade[4][6].
Core Safety Principle: A Proactive Approach to Risk Mitigation
Given the limited specific toxicity data, the principle of As Low As Reasonably Achievable (ALARA) exposure must be paramount. A thorough risk assessment should be conducted before any new procedure involving this peptide[10]. This involves evaluating the quantity of peptide being used, the frequency of handling, and the potential for aerosol generation. All personnel must be trained on the specific hazards and the procedures outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent accidental exposure. The following table summarizes the minimum required PPE for handling Hirudin (54-65) (desulfated).
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye Protection | Chemical-resistant safety goggles | Must be worn at all times in the laboratory to protect against splashes or airborne powder. Standard safety glasses do not provide a sufficient seal[10]. |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contamination is suspected. Never wear gloves outside the laboratory[10]. |
| Body Protection | Full-coverage lab coat | Protects skin and personal clothing from contamination. Lab coats should be kept fully buttoned[10]. |
| Respiratory Protection | Dust respirator/mask | Recommended when handling larger quantities of the lyophilized powder or when there is a significant risk of dust generation. This minimizes inhalation of the active compound[11]. |
| Foot Protection | Closed-toe, non-permeable shoes | Protects feet from spills and falling objects[10]. |
Engineering Controls: Containing the Hazard at the Source
Reliance on PPE alone is insufficient. Engineering controls are designed to remove or isolate the hazard from the researcher.
-
Fume Hood: All handling of the lyophilized powder, including weighing and reconstitution, must be performed inside a certified chemical fume hood. This is the most effective way to control aerosols and prevent inhalation of the powder[10].
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Standard Operating Procedures (SOPs): A Step-by-Step Guide to Safe Handling
Adherence to standardized procedures is essential for both safety and experimental reproducibility.
SOP 1: Weighing and Handling the Lyophilized Powder
-
Preparation: Before starting, ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Don all required PPE as outlined in the table above.
-
Equilibration: Peptides are often hygroscopic (tend to absorb moisture from the air)[11]. Before opening, allow the sealed container of Hirudin (54-65) (desulfated) to equilibrate to room temperature inside a desiccator. This prevents condensation from forming on the cold powder.
-
Weighing: Perform all weighing operations on an anti-static weigh boat or paper inside the fume hood to minimize powder dispersion[10]. Work gently to avoid creating airborne dust.
-
Sealing: Once the desired amount is weighed, securely reseal the primary container. It is good practice to flush the container with an inert gas like nitrogen or argon before sealing to displace moisture and oxygen, prolonging the peptide's stability[12].
-
Cleanup: Clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth and any contaminated materials as hazardous waste.
SOP 2: Reconstitution of the Peptide
-
Preparation: This procedure must also be conducted within a chemical fume hood.
-
Centrifugation: Briefly centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom of the container[4].
-
Solvent Addition: Slowly add the appropriate sterile buffer or solvent to the vial, aiming the stream down the side of the vial to avoid disturbing the powder.
-
Dissolution: Gently swirl or vortex the vial until the peptide is fully dissolved. Avoid vigorous shaking, which can cause foaming or denaturation.
-
Labeling: Clearly label the vial containing the reconstituted peptide with the compound name, concentration, date, and your initials.
Caption: Workflow for handling Hirudin (54-65) (desulfated).
Emergency Procedures: Planning for the Unexpected
Spill Response
-
Evacuate and Alert: Clear the immediate area of all personnel and alert your supervisor or lab safety officer.
-
Contain: If the spill is small and you are trained to handle it, use absorbent pads to contain the liquid. For a powder spill, gently cover it with a damp paper towel to prevent it from becoming airborne.
-
Cleanup: Wearing appropriate PPE, clean the area with a suitable decontaminant.
-
Dispose: All materials used for cleanup must be placed in a sealed, labeled hazardous waste container[10].
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[1].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops[7].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[7].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][7].
Storage and Stability
Proper storage is crucial for maintaining the integrity of the peptide.
-
Long-Term Storage: For maximum stability, store the lyophilized powder in a dark, sealed container at -20°C or -80°C[12][13][14].
-
Short-Term Storage: The lyophilized powder can be stored at 4°C for short periods[13].
-
Reconstituted Solutions: It is generally not recommended to store peptides in solution for long periods. If necessary, prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles[4][13].
Waste Disposal: A Cradle-to-Grave Responsibility
All waste contaminated with Hirudin (54-65) (desulfated) must be treated as hazardous chemical waste. Never dispose of this material down the drain or in the regular trash[15][16].
-
Segregation: Separate waste into solid and liquid streams in designated, clearly labeled hazardous waste containers[15][17].
-
Solid Waste: Includes contaminated gloves, weigh paper, pipette tips, and vials.
-
Liquid Waste: Includes unused or leftover reconstituted peptide solutions.
-
-
Labeling: Ensure all waste containers are properly labeled with "Hazardous Waste," the chemical name, and the associated hazards[17].
-
Storage: Store waste containers in a designated, secure secondary containment area until they are collected.
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor[15].
Caption: Waste disposal workflow for Hirudin (54-65).
References
- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
- ChemicalBook. (2025). HIRUDIN (54-65) (DESULFATED) - Safety Data Sheet.
- LookChem. (n.d.). CAS No.113274-56-9, HIRUDIN (54-65) (DESULFATED) Suppliers.
- Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling.
- tirzepatyd.store. (n.d.). Handling and Storage of Synthetic Peptides.
- Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides.
- Echelon Biosciences. (n.d.). Hirudin (54-65), Sulfated.
- Creative Peptides. (2025). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
- GenScript. (n.d.). Hirudin.
- BenchChem. (2025). Personal protective equipment for handling Hsp70-derived octapeptide.
- Eurogentec. (2019). Safety Data Sheet (SDS) - Hirudin (54 - 65), sulfated.
- MedKoo. (n.d.). Hirudin TFA salt | CAS#unknown | Fibrin clot formation inhibitor.
- MCE (MedChemExpress). (n.d.). Hirudin (54-65).
- Creative Enzymes. (n.d.). Hirudin.
- Bachem. (2015). Safety data sheet - Hirudin (54-65) (desulfated) trifluoroacetate salt.
- Cayman Chemical. (2025). Hirudin (54-65) - Safety Data Sheet.
- Aapptec Peptides. (n.d.). Hirudin (54-65) (desulfated); CAS 113274-56-9.
- Sigma-Aldrich. (n.d.). Hirudin (H0393) - Product Information Sheet.
- Lubenow, N., & Greinacher, A. (2000). Heparin-induced thrombocytopenia: recommendations for optimal use of recombinant hirudin. BioDrugs, 14(2), 109-25.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Bachem. (n.d.). Hirudin (54-65) (desulfated).
- Sigma-Aldrich. (n.d.). Hirudin.
- National Research Council (US) Committee on Prudent Practices for the Handling, Storage, and Disposal of Infectious Materials in the Laboratory. (1989). Biosafety in the Laboratory: Prudent Practices for the Handling and Disposal of Infectious Materials.
- Wang, W., et al. (2019). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology, 10, 1378.
- Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?
- Paradigm Peptides. (2026). How to Dispose of Tesamorelin Peptide After Experiments.
- Cohesion Biosciences. (n.d.). Hirudin (54-65) (desulfated).
Sources
- 1. HIRUDIN (54-65) (DESULFATED) - Safety Data Sheet [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Hirudin (54-65), Sulfated - Echelon Biosciences [echelon-inc.com]
- 4. genscript.com [genscript.com]
- 5. medkoo.com [medkoo.com]
- 6. Hirudin - Creative Enzymes [creative-enzymes.com]
- 7. eurogentec.com [eurogentec.com]
- 8. Heparin-induced thrombocytopenia: recommendations for optimal use of recombinant hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biovera.com.au [biovera.com.au]
- 11. bachem.com [bachem.com]
- 12. tirzepatyd.store [tirzepatyd.store]
- 13. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. peptide24.store [peptide24.store]
- 16. How to Dispose of Tesamorelin Peptide After Experiments [ggpeptides.com]
- 17. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
